6-Amino-1,3-dimethyl-5-nitrosouracil
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >27.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677508. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBDANYXBKROBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029280, DTXSID001176363 | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6632-68-4, 58537-55-6 | |
| Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42306 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DANU | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X94ZW9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-5-nitrosouracil, a pivotal heterocyclic intermediate in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, reactivity, and key applications, with a focus on the practical insights necessary for laboratory and industrial settings.
Introduction and Significance
This compound, also known by the acronym DANU, is a uracil derivative distinguished by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5.[1] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers distinct reactivity upon the molecule, establishing it as a versatile precursor in organic synthesis.[1][2]
Its primary significance lies in its role as a key building block for the synthesis of a diverse range of more complex molecules.[1] Notably, it is a crucial intermediate in the production of purine derivatives, including the widely known methylxanthines, caffeine and theophylline.[1] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1] The inherent reactivity of the nitroso and amino groups facilitates a variety of chemical transformations, including nucleophilic substitutions and cyclization reactions, which are fundamental to the construction of diverse heterocyclic frameworks.[1][2]
From a medicinal chemistry perspective, its structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules, making it a compound of interest for therapeutic applications.[1] Preliminary studies have explored its potential antimicrobial and anticancer properties.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
General Properties
The key physicochemical properties are summarized in the table below:
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₄O₃ | [2][3] |
| Molecular Weight | 184.15 g/mol | [2][4] |
| Appearance | Solid | [5] |
| Melting Point | 241-243 °C | [2][3] |
| Boiling Point | 513 °C at 760 mmHg | [3] |
| Density | 1.408 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and methanol (when heated). | [2] |
| Stability | Hygroscopic. Sensitive to light. | [2][3] |
| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | [3][4] |
| CAS Number | 6632-68-4 | [3][4] |
Structural Characteristics
The molecular structure of this compound has been elucidated by X-ray crystallography. The molecule possesses a planar uracil ring, a feature that may contribute to its potential biological activity through intercalation with DNA.[1] The nitroso group is a strong electron-withdrawing group, which significantly influences the electron distribution within the pyrimidine ring, making the C5 position susceptible to nucleophilic attack and activating the amino group at the C6 position.[1]
Synthesis and Purification
The most common and well-established method for the synthesis of this compound is the nitrosation of its precursor, 6-Amino-1,3-dimethyluracil.
Synthetic Workflow
The overall synthetic pathway is a two-step process starting from the nitrosation of 6-Amino-1,3-dimethyluracil, which itself can be synthesized from readily available starting materials.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on the widely reported nitrosation of 6-Amino-1,3-dimethyluracil.[1]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Dilute acid (e.g., hydrochloric acid or acetic acid)
-
Ethanol
-
Water
Procedure:
-
Dissolve the 6-Amino-1,3-dimethyluracil precursor in a suitable dilute acid (e.g., hydrochloric acid or acetic acid).
-
Cool the solution to approximately 10°C in an ice bath to control the exothermic nature of the reaction.[1]
-
Slowly add an aqueous solution of sodium nitrite with constant stirring.
-
A distinctively colored solid of this compound will precipitate from the reaction mixture.[1]
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent mixture, such as ethanol and water, to achieve high purity.[1]
Causality Behind Experimental Choices:
-
Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature (around 10°C) is crucial to prevent side reactions and ensure the stability of the product.[1]
-
Acidic Environment: The reaction requires an acidic medium to generate the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.
-
Recrystallization: This purification step is essential to remove any unreacted starting materials and by-products, ensuring the high purity of the final compound required for subsequent applications.[1]
Spectroscopic Characterization
Accurate characterization of this compound is critical for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two N-methyl groups and the protons of the amino group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the carbons of the pyrimidine ring, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. A key absorption band is expected for the N=O stretching vibration of the nitroso group, typically observed around 1500 cm⁻¹.[2] Other characteristic peaks would include those for the N-H stretching of the amino group and the C=O stretching of the uracil ring. While a publicly available IR spectrum can be found on the NIST WebBook, specific peak assignments are not provided.[6]
Mass Spectrometry (MS)
Detailed mass spectral data, including fragmentation patterns, for this compound is not widely reported in the available literature. Experimental determination using techniques such as electron ionization (EI-MS) or electrospray ionization (ESI-MS) is recommended for full characterization.
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the interplay between the amino and nitroso functional groups, making it a valuable intermediate for the synthesis of various heterocyclic systems.
Reduction of the Nitroso Group
A primary and highly useful reaction is the reduction of the 5-nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil. This diamino derivative is a key precursor for the synthesis of purines, such as theophylline and caffeine.[7]
Caption: Reduction of this compound.
Experimental Protocol: Reduction to 5,6-Diamino-1,3-dimethyluracil
Materials:
-
This compound
-
Reducing agent (e.g., sodium hydrosulfite or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., water)
Procedure (using Sodium Hydrosulfite):
-
Suspend the moist this compound in warm water (approximately 50°C) in a flask equipped with a stirrer. This should be performed in a well-ventilated hood.[8]
-
Add a solution of sodium hydrosulfite portion-wise to the stirred suspension. The red color of the nitroso compound will gradually disappear.[8]
-
After the addition is complete, continue stirring and heating for a short period to ensure the reaction goes to completion.[8]
-
Cool the reaction mixture and filter the resulting light tan precipitate of 5,6-diamino-1,3-dimethyluracil.[8]
Cyclization Reactions
The adjacent amino and nitroso groups can participate in cyclization reactions with various reagents to form fused heterocyclic systems. For example, reaction with benzylidenetriphenylphosphoranes can afford theophylline derivatives.[9] It also undergoes condensation and redox reactions with thiols.[10]
Applications in Drug Development and Research
The unique chemical properties of this compound make it a valuable tool in pharmaceutical research and development.
-
Precursor for Xanthine Alkaloids: As previously mentioned, it is a key intermediate in the industrial synthesis of caffeine and theophylline, which have significant applications as stimulants and bronchodilators, respectively.[1]
-
Anticancer Research: The structural similarity of the uracil core to nucleobases has prompted investigations into its potential as an anticancer agent.[1] The planar structure could allow for intercalation into DNA, potentially disrupting replication and transcription.[1]
-
Synthesis of Novel Heterocycles: Its reactivity allows for the synthesis of a wide array of heterocyclic compounds with potential biological activities, including lumazine and theacrine derivatives.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure the stability and safety of this compound.
-
Hazards: This compound is suspected of causing cancer (GHS classification Carc. 2).[3] It may cause skin and eye irritation.[11]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to use appropriate PPE, including a full-face respirator, chemical-resistant gloves, and protective clothing.[3][11]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[11] Use in a well-ventilated area.[11]
-
Storage: this compound is highly sensitive, hygroscopic, and has lower thermal stability.[2][3] It should be stored in a tightly sealed container in a cool, dry, and dark place.[3][11] Recommended storage is at -20°C (freezer) or at a minimum of 2-8°C (refrigerator).[3]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[11]
-
Decomposition: Hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide.[11]
Conclusion
This compound is a cornerstone intermediate in heterocyclic chemistry with significant industrial and research applications. Its well-defined synthesis and versatile reactivity provide a robust platform for the creation of a wide range of valuable compounds, from established pharmaceuticals to novel molecules with therapeutic potential. A thorough understanding of its chemical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory and beyond. Further research to fully elucidate its spectroscopic properties, particularly mass spectral fragmentation, will provide an even more complete understanding of this important molecule.
References
- This compound | C6H8N4O3 | CID 81133 - PubChem. (URL: [Link])
- Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97% - Cole-Parmer. (URL: [Link])
- Uracil, 6-amino-1,3-dimethyl-5-nitroso- - the NIST WebBook. (URL: [Link])
- 6-AMINO-1-METHYL-5-NITROSOURACIL | Georganics. (URL: [Link])
- diaminouracil hydrochloride - Organic Syntheses Procedure. (URL: [Link])
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. (URL: [Link])
- Uracil, 6-amino-1,3-diethyl-5-nitroso- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])
- FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil - ResearchG
- Preparation method of 6-amino-1,3-dimethyluracil - Eureka | P
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers. (URL: [Link])
- This compound - precisionFDA. (URL: [Link])
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. (URL: [Link])
- Reaction of this compound with thiols - RSC Publishing. (URL: [Link])
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-dimethyl-5-nitrosouracil, with the CAS Number 6632-68-4 , is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically significant molecules. Structurally, it is a derivative of uracil, a pyrimidine base, characterized by methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This unique arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct reactivity, making it a valuable precursor in the construction of complex heterocyclic systems, most notably purine derivatives like theacrine and lumazine. This guide provides a comprehensive overview of its synthesis, properties, key reactions, and safe handling protocols, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research. The compound is a distinctively colored solid, and its key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6632-68-4 | |
| Molecular Formula | C₆H₈N₄O₃ | |
| Molecular Weight | 184.15 g/mol | |
| Melting Point | 241-243 °C | |
| Appearance | Solid | |
| Solubility | Slightly soluble in DMSO and methanol (when heated) | |
| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | |
| Stability | Hygroscopic |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is the nitrosation of 6-amino-1,3-dimethyluracil. This reaction is typically carried out in an acidic medium using a nitrosating agent like sodium nitrite. The acidic environment is crucial for the formation of the active nitrosating species, nitrous acid (HONO).
Reaction Workflow: Nitrosation of 6-Amino-1,3-dimethyluracil
Caption: A step-by-step workflow for the synthesis of this compound via nitrosation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-amino-1,3-dimethyluracil
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 6-amino-1,3-dimethyluracil in a dilute solution of hydrochloric acid.
-
Cool the flask in an ice bath to a temperature of approximately 10°C.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled and stirring solution of 6-amino-1,3-dimethyluracil. It is critical to maintain the temperature below 10°C to control the exothermic reaction.
-
Upon addition of the sodium nitrite, a distinctively colored precipitate of this compound will form.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated product by vacuum filtration and wash it with cold distilled water to remove any unreacted starting materials and salts.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water to obtain a high-purity solid.
-
Dry the purified product under vacuum to remove residual solvents.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a precursor for the synthesis of purine derivatives. The nitroso group at the 5-position and the amino group at the 6-position are strategically located for cyclization reactions to form the imidazole ring of the purine core.
Synthesis of Theacrine (1,3,7,9-tetramethyluric acid)
Theacrine, a purine alkaloid with potential applications in dietary supplements and pharmaceuticals, can be synthesized from this compound. The general synthetic pathway involves the reduction of the nitroso group to an amine, followed by cyclization and subsequent methylation.
Theacrine Synthesis Workflow
Caption: A simplified workflow for the synthesis of Theacrine starting from this compound.
Safety and Handling
This compound is classified under GHS as being suspected of causing cancer (H351). Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. It is noted to be hygroscopic, so protection from moisture is important. Recommended storage is at -20°C (freezer) or at a minimum of 2–8°C (refrigerator).
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a key building block in synthetic organic and medicinal chemistry. Its well-defined synthesis and reactive nature make it an invaluable intermediate for the creation of complex nitrogen-containing heterocycles with significant biological activities. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in research and development endeavors. The protocols and information provided in this guide are intended to serve as a valuable resource for scientists and researchers in the field.
References
- This compound | 58537-55-6 | Benchchem. (URL: )
- This compound | 6632-68-4 | Benchchem. (URL: )
- This compound (CAS NO : 6632-68-4) - Scimplify. (URL: )
- This compound | CAS 3346-61-0 | SCBT. (URL: )
- This compound | 6632-68-4 | Benchchem. (URL: )
- This compound | CymitQuimica. (URL: )
- 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)
An In-Depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Amino-1,3-dimethyl-5-nitrosouracil, a key heterocyclic compound in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore its primary synthetic pathways with detailed protocols, and discuss its significant applications, particularly its role as a versatile precursor for therapeutic agents.
Core Compound Identity and Molecular Weight
This compound, also known by the acronym DANU, is a derivative of uracil.[1] Its structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at the C6 position, and a nitroso group at the C5 position.[1] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, is crucial to its chemical reactivity.[1][2]
The molecular formula of this compound is C₆H₈N₄O₃.[2][3][4][5] Based on this, its calculated molecular weight is approximately 184.15 g/mol .[1][2][3][4][5] This value is a cornerstone for all stoichiometric calculations in its synthetic and derivatization reactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₄O₃ | [2][3][4][5] |
| Molecular Weight | 184.15 g/mol | [1][2][3][4][5] |
| Appearance | Solid Powder | [3] |
| Melting Point | 241-243 °C | [2][6] |
| Solubility | Slightly soluble in DMSO and methanol (when heated) | [2] |
| Density | 1.408 g/cm³ | [6] |
| Flash Point | 264 °C | [6] |
| Refractive Index | 1.63 | [6] |
| Stability | Hygroscopic | [2][6] |
The hygroscopic nature of this compound necessitates storage in a dry, tightly sealed container to prevent moisture absorption, which could affect its stability and reactivity.[6]
Synthesis of this compound
The most common and widely reported method for the synthesis of this compound is the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1][7] This reaction is typically carried out in an acidic medium using a nitrosating agent like sodium nitrite.[1][7]
Reaction Principle
The synthesis involves the reaction of the amino group at the C6 position of 6-amino-1,3-dimethyluracil with a nitrosating agent, which is generated in situ from sodium nitrite in an acidic solution. The acidic environment is crucial for the formation of the electrophilic nitrosonium ion (NO+), which then attacks the nucleophilic amino group.
Experimental Protocol: Nitrosation of 6-Amino-1,3-dimethyluracil
Materials:
-
6-amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 6-amino-1,3-dimethyluracil in a dilute acidic solution (e.g., hydrochloric or acetic acid).
-
Cool the reaction mixture to approximately 10°C in an ice bath to control the exothermic nature of the nitrosation reaction.[1][7]
-
Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at a reduced temperature. The product, this compound, will precipitate out of the solution as a distinctively colored solid.[7]
-
Isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to achieve high purity.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its nitroso and amino groups, which allows for various cyclization and substitution reactions.[2]
Precursor for Pharmaceutical Agents
This compound serves as a key precursor in the synthesis of several important pharmaceutical compounds, including:
-
Theacrine and Lumazine Derivatives: It is a versatile starting material for the synthesis of these biologically active compounds.[2]
-
Theophylline Derivatives: Treatment of this compound with benzylidenetriphenylphosphoranes leads to the formation of theophylline derivatives, which are used as bronchodilators.[8]
-
Xanthine Alkaloids: It is a key intermediate in the synthesis of xanthine alkaloids like caffeine.[1][6]
Role in Heterocyclic Synthesis
The reactivity of the nitroso group facilitates nucleophilic substitutions and cyclization reactions, making it a valuable building block for more complex heterocyclic systems.[2] It can react with various nucleophiles, such as thiols, to form thioether derivatives.[2]
Research in Medicinal Chemistry
The structural similarity of this compound to endogenous nucleobases has prompted research into its potential biological activities.[1][7] Preliminary studies have explored its potential antimicrobial and anticancer properties.[2][7] Its ability to interact with nucleic acids and proteins is a key area of investigation.[2]
Safety and Handling
This compound is classified under GHS as suspected of causing cancer (H351).[6][9][10] Therefore, appropriate safety precautions must be taken during its handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11] In case of insufficient ventilation, use a suitable respirator.[6][11]
-
Handling: Handle in a well-ventilated area.[10] Avoid breathing dust, vapor, mist, or gas.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] It is recommended to store at -20°C (freezer) or at a minimum of 2–8°C (refrigerator).[6] The compound is hygroscopic and should be protected from moisture.[6] It should also be kept in a dark place to prevent light-induced decomposition.[6]
-
First Aid: In case of contact with eyes or skin, flush with plenty of water for at least 15 minutes.[11] If inhaled, move to fresh air.[10][11] If ingested, wash out the mouth with water.[11] Seek medical attention in all cases of exposure.[10][11]
Conclusion
This compound, with a molecular weight of 184.15 g/mol , is a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible building block for a wide range of heterocyclic compounds. Its primary significance lies in its role as a precursor to valuable pharmaceuticals, including theophylline and other xanthine derivatives. Researchers and drug development professionals should be well-versed in its properties and handling requirements to safely and effectively utilize this versatile compound in their research endeavors.
References
- Benchchem. This compound | 58537-55-6. URL
- Benchchem. This compound | 6632-68-4. URL
- Benchchem. This compound | 6632-68-4. URL
- CymitQuimica. This compound. URL
- precisionFDA. This compound. URL
- Santa Cruz Biotechnology. This compound | CAS 3346-61-0. URL
- RSC Publishing. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. URL
- Scimplify. This compound (CAS NO : 6632-68-4). URL
- PubChem. This compound | C6H8N4O3 | CID 81133. URL
- Echemi. 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)
- Cole-Parmer. Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%. URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. scbt.com [scbt.com]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. benchchem.com [benchchem.com]
- 8. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
6-Amino-1,3-dimethyl-5-nitrosouracil solubility data
An In-depth Technical Guide to the Solubility Profile of 6-Amino-1,3-dimethyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It influences bioavailability, dosage form design, and the feasibility of manufacturing processes. This compound (DANU) serves as a vital precursor in the synthesis of various therapeutic agents, including methylxanthines like caffeine and theophylline. Its efficient use in synthetic pathways and formulation studies is directly dependent on a thorough understanding of its solubility characteristics.
This guide will provide the necessary technical details for researchers to:
-
Comprehend the key physicochemical properties of DANU that influence its solubility.
-
Implement a rigorous experimental workflow to determine its equilibrium solubility in various solvent systems.
-
Accurately quantify the dissolved compound using appropriate analytical methods.
-
Present and interpret solubility data in a clear and comparative manner.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₄O₃ | |
| Molecular Weight | 184.15 g/mol | |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |
| CAS Number | 6632-68-4 | |
| Melting Point | 241-243 °C | |
| Appearance | Solid | |
| pKa | 1.16 ± 0.70 (Predicted) | |
| Hygroscopicity | Hygroscopic | |
| Qualitative Solubility | Slightly soluble in DMSO and methanol (when heated). A solubility of >27.6 µg/mL at pH 7.4 has been reported. |
The presence of both hydrogen bond donors (amino group) and acceptors (nitroso and carbonyl groups), along with its polar nature, suggests that its solubility will be significantly influenced by the polarity and hydrogen bonding capabilities of the solvent. The hygroscopic nature of the compound necessitates careful handling and storage to prevent water absorption, which could affect experimental results.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium between the dissolved and solid states. The following protocol is a detailed, step-by-step guide designed to generate accurate and reproducible data for this compound.
Causality in Experimental Design
The choices within this protocol are deliberate to ensure a self-validating system. An excess of the solid compound is used to guarantee that a saturated solution is achieved. The extended equilibration time allows the system to reach thermodynamic equilibrium, which is crucial for determining the true solubility. Temperature control is critical as solubility is temperature-dependent. The use of a certified analytical standard for calibration ensures the accuracy of the concentration measurement.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (ensure purity and document batch number)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, acetone, ethyl acetate) of appropriate purity (e.g., HPLC grade)
-
Analytical balance
-
Calibrated positive displacement pipettes or volumetric flasks
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Certified analytical standard of this compound
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 10-20 mg).
-
Accurately add a known volume of the selected solvent (e.g., 2 mL) to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a speed
-
6-Amino-1,3-dimethyl-5-nitrosouracil synthesis pathway
An In-Depth Technical Guide to the Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction
This compound, also known by the acronym DANU, is a heterocyclic compound derived from uracil.[1][2] Its molecular structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at the C5 position.[1][2][3] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety adjacent to the electron-donating amino group, confers distinct chemical reactivity. This makes it an exceptionally valuable and versatile intermediate in organic synthesis.[1]
The primary significance of this compound in the chemical and pharmaceutical industries is its role as a key precursor for synthesizing more complex molecules.[1] It is most notably employed as a foundational building block in the production of purine derivatives, including the widely known methylxanthines caffeine and theophylline.[1][4] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[3] The compound's reactivity facilitates critical nucleophilic substitution and cyclization reactions, which are fundamental to constructing diverse heterocyclic frameworks.[1][3] In the broader research context, its structural similarity to endogenous nucleobases makes it a subject of interest for potential interactions with biological macromolecules, with some preliminary studies exploring its potential antimicrobial and anticancer properties.[1]
Principal Synthetic Pathway: Direct Nitrosation of 6-Amino-1,3-dimethyluracil
The most established and widely reported method for the synthesis of this compound is the direct electrophilic nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1][3] This pathway is favored for its efficiency, high yields, and operational simplicity.
Mechanism of Action: Electrophilic Substitution
The core of this synthesis is an electrophilic substitution reaction on the electron-rich pyrimidine ring. The mechanism proceeds via two critical stages:
-
Formation of the Electrophile : In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A subsequent protonation and loss of a water molecule generates the highly reactive electrophile, the nitrosonium ion (NO⁺).[5] This step is crucial as it provides the active species for the substitution.
-
Nucleophilic Attack : The 6-amino-1,3-dimethyluracil molecule is highly activated towards electrophilic attack. The amino group at the C6 position is a potent electron-donating group, significantly increasing the nucleophilicity of the C5 position of the uracil ring. This electron-rich C5 carbon then attacks the nitrosonium ion, leading to the formation of a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final this compound product.
The logical workflow for this highly efficient synthesis is depicted below.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Nitroso Group in 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction: The Versatile Hub of Heterocyclic Synthesis
6-Amino-1,3-dimethyl-5-nitrosouracil, a distinctive purple solid, stands as a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its significance in both pharmaceutical and chemical research is primarily anchored in the reactivity of the C5-nitroso group. This electron-withdrawing moiety activates the pyrimidine ring, rendering it a versatile precursor for the synthesis of purine derivatives, such as the widely known methylxanthines caffeine and theophylline, as well as pteridines and other fused pyrimidine systems. This guide provides an in-depth exploration of the reactivity of this nitroso group, offering not just procedural steps but the causal logic behind the experimental choices for researchers, scientists, and drug development professionals.
The strategic placement of the nitroso group adjacent to an amino group on the pyrimidine ring creates a reactive synthon, primed for a variety of chemical transformations. This guide will delve into the core reactions of this nitroso group, including its reduction to form the crucial 5,6-diamino intermediate, and its participation in condensation reactions with a range of nucleophiles.
I. Synthesis of this compound
A robust and reproducible synthesis of the title compound is paramount for its utility. The most common and efficient method involves the nitrosation of 6-amino-1,3-dimethyluracil.
Workflow for the Synthesis of this compound
Caption: General scheme for the reduction of the nitroso group.
Experimental Protocol: Catalytic Hydrogenation
This method offers high yields and a clean reaction profile.
Materials:
-
This compound
-
5% Palladium on carbon (Pd/C) catalyst
-
Water
-
Concentrated aqueous alkali solution (e.g., NaOH)
-
Formic acid
Procedure:
-
Reaction Setup: In a hydrogenation vessel, create a suspension of this compound and 5% palladium on carbon catalyst in water.
-
pH Adjustment: Adjust the pH of the suspension to 9 using a concentrated aqueous alkali solution.
-
Hydrogenation: Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C. The reaction is complete when hydrogen uptake ceases.
-
Catalyst Removal: Cool the reaction mixture to 20-30 °C. The catalyst can be removed by filtration.
-
Product Isolation: Adjust the pH of the filtrate with formic acid to precipitate the product, 5,6-diamino-1,3-dimethyluracil.
Experimental Protocol: Reduction with Sodium Dithionite
This is a widely used alternative to catalytic hydrogenation.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Water
Procedure:
-
Slurry Formation: Transfer the moist this compound to a reaction flask and add warm water (around 50°C) to form a slurry.
-
Reduction: While stirring and heating the slurry on a steam bath, add solid sodium dithionite in portions until the characteristic red color of the nitroso compound is completely discharged. An excess of the reducing agent is typically added to ensure complete reaction.
-
Reaction Completion: Continue heating and stirring the light tan suspension for an additional 15 minutes.
-
Isolation: Allow the mixture to cool. The product, 5,6-diamino-1,3-dimethyluracil, will precipitate and can be collected by filtration and washed with water.
| Parameter | Catalytic Hydrogenation | Sodium Dithionite Reduction |
| Reducing Agent | H₂ gas with 5% Pd/C catalyst | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | Water | Water |
| Temperature | 30-50 °C | Steam bath temperature |
| Pressure | 3 bar | Atmospheric |
| pH | 9 | Not specified, typically neutral to slightly basic |
| Yield | High | Good |
III. Condensation Reactions: Building Fused Heterocyclic Systems
The electrophilic nature of the nitroso group, enhanced by the electron-withdrawing pyrimidine ring, makes it susceptible to condensation reactions with various nucleophiles. These reactions are pivotal for the synthesis of fused heterocyclic systems like purines and pteridines.
A. Synthesis of Theophylline: Reaction with Phosphoranes
A notable application of this compound is in the synthesis of theophylline through a reaction with benzylidenetriphenylphosphoranes.
Caption: Synthesis of Theophylline from this compound.
This reaction proceeds through a mechanism that likely involves the initial attack of the ylide on the nitroso group, followed by a cyclization and elimination of triphenylphosphine oxide to form the imidazole ring of theophylline.
B. Reactions with Thiols
The reaction of this compound with various thiols is complex, leading to a mixture of condensation and oxidation-reduction products. The product distribution is highly dependent on the structure of the thiol and the reaction conditions. Reported products include disulfides, a thiadiazolopyrimidine derivative, pteridine-2,4-diones, purine-2,6-diones, and 5,6-diamino-1,3-dimethyluracil.
The formation of 5,6-diamino-1,3-dimethyluracil and disulfides suggests a redox reaction where the thiol reduces the nitroso group and is itself oxidized. Condensation products arise from the reaction of the nitroso group with the active methylene group of certain thiols, in a manner analogous to the Ehrlich-Sachs reaction.
C. Synthesis of Pteridines: Reaction with Active Methylene Compounds
The condensation of 4-amino-5-nitrosopyrimidines with compounds containing an active methylene group is a well-established method for pteridine synthesis, known as the Timmis-Ehrlich-Sachs reaction. This reactivity is mirrored in this compound. For instance, its reaction with phenacylidenetriphenylphosphoranes yields 7-substituted 1,3-dimethyllumazines (pteridine-2,4,7-triones).
IV. Spectroscopic Data for Key Compounds
The structural elucidation of the products derived from this compound relies heavily on spectroscopic techniques.
| Compound | ¹H-NMR (DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (EI), m/z | Reference |
| 6-Amino-1,3-dimethyluracil | 3.09 (s, 3H), 3.26 (s, 3H), 4.7 (s, 1H), 6.8 (s, 2H) | 3397, 3329 (NH₂), 1656 (C=O) | 156 (M+1) | |
| This compound | 3.26 (s, 3H), 3.37 (s, 3H), 9.09 (s, 1H), 12.97 (s, 1H) | 3548, 1663 (C=O) | 185 (M+1) | |
| 5,6-Diamino-1,3-dimethyluracil | 3.15 (s, 3H), 3.3 (s, 3H), 3.61 (s, 2H), 6.17 (s, 2H) | 3521, 3362 (NH₂), 1635 (C=O) | 171 (M+1) | |
| Theophylline | 3.18 (s, 3H), 3.37 (s, 3H), 7.97 (s, 1H, CH) | 1700, 1658 (C=O) | - |
Conclusion
This compound is a remarkably versatile intermediate in organic synthesis. The reactivity of its C5-nitroso group provides a facile entry into a wide range of fused pyrimidine ring systems of significant biological and pharmaceutical importance. A thorough understanding of the reaction conditions and mechanisms is crucial for harnessing the full synthetic potential of this compound. The protocols and data presented in this guide offer a solid foundation for researchers to explore and expand upon the rich chemistry of this compound.
References
- Reaction of this compound with thiols. RSC Publishing.
- Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research. 2023;4(1):22-S1.
- Reaction of this compound with thiols. PubMed.
- Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols. RSC Publishing.
- New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. RSC Publishing.
A Technical Guide to the Potential Biological Activity of 6-Amino-1,3-dimethyl-5-nitrosouracil
Executive Summary
6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in the production of purine derivatives, such as caffeine and theophylline.[1][2] However, its structural features—specifically the uracil backbone analogous to endogenous nucleobases and the reactive nitroso group—suggest a potential for direct biological activity that warrants a thorough investigation.[1][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the latent therapeutic potential of DANU. We move beyond its role as a precursor to detail a systematic, multi-tiered screening cascade designed to elucidate its potential antiproliferative, antimicrobial, and enzyme-inhibitory activities. This document outlines the scientific rationale, provides detailed, self-validating experimental protocols, and proposes hypothetical mechanisms of action to guide future research.
Physicochemical Profile and Synthetic Rationale
A foundational understanding of a compound's chemical identity is paramount before embarking on biological screening. DANU is a distinctively colored solid with the molecular formula C₆H₈N₄O₃.[3][4]
| Property | Value | Source |
| CAS Number | 6632-68-4 | [1][4][5] |
| Molecular Weight | 184.15 g/mol | [1][3][5] |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [3][5] |
| Melting Point | 241-243 °C | [3][4] |
| Solubility | Slightly soluble in DMSO and heated methanol | [3] |
| Stability | Hygroscopic; sensitive to light | [3][4] |
The primary significance of DANU has been its role as a key intermediate.[1] The most common synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil using sodium nitrite in an acidic medium.[1] This process leverages the reactivity of the uracil ring to introduce the nitroso group at the 5-position, a functional group critical to its potential bioactivity.[1][3] This electron-withdrawing nitroso group facilitates nucleophilic substitution and cyclization reactions, making it a valuable building block for more complex heterocyclic systems.[1][3]
Rationale for Biological Investigation: From Precursor to Protagonist
While its utility as a synthetic precursor is well-established, several lines of reasoning compel a direct investigation into DANU's own biological effects:
-
Structural Analogy to Nucleobases: The core uracil structure is a fundamental component of nucleic acids. This similarity suggests potential interactions with biological macromolecules, including enzymes involved in nucleotide metabolism, DNA, and RNA.[1]
-
Reactivity of the Nitroso Group: The nitroso moiety is a known pharmacophore capable of forming covalent bonds with nucleophilic sites in biomolecules like proteins and nucleic acids.[3] This reactivity could lead to the disruption of essential cellular processes.
-
Activity of Related Compounds: Uracil derivatives as a class exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[6] Furthermore, preliminary research has already suggested that DANU itself may possess antimicrobial and anticancer potential.[1][3]
-
Metal Complex Formation: DANU can form complexes with metals, such as rhenium, to create compounds with demonstrated antiproliferative activity against tumor cells, reportedly through the induction of ROS-mediated apoptosis.[3] This points to an intrinsic capability to participate in bioactive molecular structures.
These factors provide a strong scientific basis for hypothesizing that DANU may act as an antimetabolite, a DNA-interacting agent, or an enzyme inhibitor. The following sections lay out a logical, phased approach to test these hypotheses.
A Proposed Framework for Biological Activity Screening
A systematic screening cascade is essential to efficiently evaluate a novel compound.[7] This process begins with broad, high-throughput assays and progresses to more specific, mechanism-of-action studies.
Caption: A phased workflow for the biological screening of DANU.
Investigation of Antiproliferative and Cytotoxic Activity
Hypothesis: As a uracil analog, DANU may interfere with nucleic acid synthesis or induce cellular stress (e.g., via ROS production), leading to cytotoxicity, particularly in rapidly dividing cancer cells.
Detailed Protocol: MTT Assay for Cell Viability
This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[7] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is only efficient in living cells.[7]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon]) and a non-cancerous control line (e.g., HEK293 [embryonic kidney]).
-
This compound (DANU), dissolved in DMSO to create a 10 mM stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
DMSO (cell culture grade).
-
Microplate reader (570 nm absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the DANU stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the diluted DANU solutions to the respective wells. Include vehicle control wells (medium with DMSO at the highest concentration used) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the DANU concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Proposed Signaling Pathway: ROS-Mediated Apoptosis
Should DANU exhibit significant cytotoxicity, a plausible mechanism, particularly given its nitroso group and ability to complex with metals, is the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).[3]
Caption: Hypothetical pathway of DANU-induced apoptosis via ROS.
Assessment of Antimicrobial Potential
Hypothesis: The ability of DANU to interact with nucleic acids and proteins could disrupt essential life processes in microorganisms, leading to bacteriostatic or bactericidal effects.[3] Nitrosouracil derivatives have been explored for antimicrobial activity.[8][9]
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative]) and fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
DANU stock solution (10 mM in DMSO).
-
Sterile 96-well microplates.
-
Bacterial/fungal inoculums adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of a 200 µM DANU solution to the first column of wells.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient (e.g., 100 µM down to ~0.1 µM).
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of DANU at which no visible growth (turbidity) is observed.
Exploration of Enzymatic Inhibition
Hypothesis: Due to its structural similarity to uracil, DANU may act as a competitive or non-competitive inhibitor of enzymes involved in nucleotide biosynthesis, such as dihydrofolate reductase (DHFR) or thymidylate synthase.[10][11]
Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a template for assessing DANU's effect on a purified enzyme whose activity can be monitored by a change in absorbance.
Caption: Workflow for a generic enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme (e.g., human DHFR), and its substrate (e.g., dihydrofolate and NADPH). Prepare serial dilutions of DANU.
-
Assay Setup: In a UV-transparent 96-well plate, set up wells for:
-
100% Activity Control: Enzyme, buffer, and vehicle (DMSO).
-
Test Wells: Enzyme, buffer, and varying concentrations of DANU.
-
Blank: Buffer and substrate (no enzyme).
-
-
Pre-incubation: Add enzyme and DANU (or vehicle) to the wells. Allow to pre-incubate for 10-15 minutes at room temperature to permit inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate(s) to all wells.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADPH consumption).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the 100% activity control) against the log of DANU concentration to determine the IC₅₀. Further kinetic studies (varying substrate concentration) can distinguish between competitive and non-competitive inhibition.[12][13]
Data Interpretation and Future Directions
The results from this screening cascade will provide a robust preliminary profile of DANU's biological activity.
-
Potent Cytotoxicity (Low IC₅₀): If DANU shows potent and selective cytotoxicity against cancer cells over normal cells, future work should focus on confirming the apoptotic mechanism (e.g., via Annexin V staining, western blots for cleaved caspases) and exploring its potential in animal models.
-
Significant Antimicrobial Activity (Low MIC): A low MIC against key pathogens would warrant further investigation into its spectrum of activity, mechanism of action (e.g., membrane disruption assays), and potential for resistance development.
-
Enzyme Inhibition: Identification of a specific enzyme target would open a clear path for medicinal chemistry efforts to optimize the structure of DANU for increased potency and selectivity, transforming it from a simple intermediate into a lead compound.
Safety and Handling Precautions
It is critical to note that this compound is suspected of causing cancer (GHS hazard statement H351).[4][5] All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
References
- BenchChem. This compound | 6632-68-4. URL: https://www.benchchem.com/product/b1265697
- BenchChem. This compound | 58537-55-6. URL: https://www.benchchem.com/product/B3427317
- Scimplify. This compound (CAS NO : 6632-68-4). URL: https://scimplify.com/search/6-amino-1-3-dimethyl-5-nitrosouracil-6632-68-4
- CymitQuimica. This compound. URL: https://www.cymitquimica.com/6-amino-1-3-dimethyl-5-nitrosouracil
- Revvity. How to Develop Effective in vitro Assays for Early Drug Discovery. URL: https://www.revvity.com/learn/in-vitro-assays-for-drug-discovery
- Royal Society of Chemistry. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. URL: https://pubs.rsc.org/en/content/articlelanding/1984/p1/p19840000795
- PubChem. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/81133
- García-Pérez, P., et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318285/
- BenchChem. A Comprehensive Technical Guide to the Biological Activity Screening of a Novel Compound: The Case of Z118298144. URL: https://www.benchchem.com/blogs/a-comprehensive-technical-guide-to-the-biological-activity-screening-of-a-novel-compound-the-case-of-z118298144
- PubMed. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. URL: https://pubmed.ncbi.nlm.nih.gov/7406987/
- MDPI. Evaluation of Biological Activity of Natural Compounds. URL: https://www.mdpi.com/2673-8392/2/3/36
- Charles River Laboratories. Novel In Vitro Models for Drug Discovery. URL: https://www.criver.com/eureka/novel-vitro-models-drug-discovery
- ACS Publications. Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo00352a050
- National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10798696/
- Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. URL: https://www.longdom.org/open-access/synthesis-characterization-and-antimicrobial-activity-of-nnitroso2-6-diphenylpiperidin4one-semicarbazone-88220.html
- ResearchGate. Antimicrobial activities of different uracil derivatives and the complexes. URL: https://www.researchgate.
- National Institutes of Health. Enzymatic Inhibitors from Natural Sources: A Huge Collection of New Potential Drugs. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7835824/
- TeachMePhysiology. Enzyme Inhibition. URL: https://teachmephysiology.com/biochemistry/enzyme-kinetics/enzyme-inhibition/
- National Institutes of Health. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828552/
- SciSpace. Competitive inhibitors of enzymes and their therapeutic application. URL: https://typeset.io/papers/competitive-inhibitors-of-enzymes-and-their-therapeutic-251f0q82
- MDPI. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. URL: https://www.mdpi.com/2079-6382/12/2/262
- BioNinja. Enzyme Inhibition. URL: https://ib.bioninja.com.au/standard-level/topic-2-molecular-biology/25-enzymes/enzyme-inhibition.html
- Chemistry LibreTexts. 5.4: Enzyme Inhibition. URL: https://chem.libretexts.org/Bookshelves/Biological_Chemistry/Supplemental_Modules_(Biological_Chemistry)/Enzymes/Enzyme_Kinetics/5.4%3A_Enzyme_Inhibition
- Journal of Pharmacy & Pharmacognosy Research. In vitro proliferative activity of 6-substituted uracil derivatives. URL: https://jppres.com/jppres/pdf/vol9/jppres20.999_9.3.357.pdf
Sources
- 1. benchchem.com [benchchem.com]
- 2. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 5. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. teachmephysiology.com [teachmephysiology.com]
- 13. Enzyme Inhibition | BioNinja [old-ib.bioninja.com.au]
The Uracil Scaffold: A Privileged Structure in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to the Design, Synthesis, and Application of Uracil Derivatives in Drug Discovery
Abstract
Uracil, a fundamental pyrimidine nucleobase, has transcended its primary role in RNA to become a cornerstone of medicinal chemistry. Its inherent ability to mimic natural metabolites, coupled with the versatility of its chemical structure for modification, has led to the development of a diverse arsenal of therapeutic agents. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of uracil derivatives in medicinal chemistry. We will explore the core principles of their design, delve into established and innovative synthetic strategies, and elucidate their mechanisms of action across various therapeutic areas, including oncology, virology, and bacteriology. This guide emphasizes the causality behind experimental choices and provides field-proven insights to empower the next generation of drug discovery.
The Enduring Appeal of the Uracil Core
The uracil scaffold's prominence in drug design is not coincidental. Its structural resemblance to the endogenous pyrimidines, uracil and thymine, allows its derivatives to act as antimetabolites, effectively hijacking critical cellular pathways.[1][2] This "Trojan horse" strategy is a recurring theme in the therapeutic success of uracil-based drugs. The pyrimidine ring offers multiple sites for chemical modification (the N1, N3, C5, and C6 positions), enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties.[3] This adaptability has allowed for the creation of derivatives that are potent and selective inhibitors of key enzymes involved in nucleic acid synthesis and other vital cellular processes.[4][5]
Uracil Derivatives in Oncology: The Legacy of 5-Fluorouracil
Perhaps the most renowned uracil derivative is 5-Fluorouracil (5-FU), a mainstay in cancer chemotherapy for decades.[6][7] Its success laid the groundwork for the development of a plethora of other uracil-based anticancer agents.[8]
Mechanism of Action of 5-Fluorouracil
5-FU exerts its cytotoxic effects through a multi-pronged attack on cancer cells.[1] Upon administration, it is intracellularly converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][2]
-
Inhibition of Thymidylate Synthase: FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate.[1][9] This complex blocks the enzyme's ability to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[6][9] The resulting "thymineless death" is a primary driver of 5-FU's anticancer activity.[6]
-
Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, in place of their natural counterparts.[1][9] This fraudulent incorporation disrupts DNA and RNA synthesis and function, leading to cellular damage and apoptosis.[9]
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Structure-Activity Relationships in Anticancer Uracil Derivatives
The development of novel uracil-based anticancer agents has been guided by extensive structure-activity relationship (SAR) studies. Key modifications include:
-
Substitution at the C5 Position: The introduction of a fluorine atom at the C5 position, as seen in 5-FU, is critical for its mechanism of action. Other substitutions at this position have been explored to modulate activity and selectivity.[10]
-
Modifications at the N1 and N3 Positions: Alterations at the nitrogen atoms of the uracil ring can influence the compound's solubility, metabolic stability, and interaction with target enzymes.
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules that couple the uracil scaffold with other pharmacophores. This approach aims to enhance potency and overcome resistance mechanisms. For example, hybrids of uracil with coumarin or ursolic acid have shown significant cytotoxic activity against various cancer cell lines.[8][11]
Synthesis of Uracil-Ursolic Acid Hybrids: A Step-by-Step Protocol
The synthesis of uracil derivatives linked to ursolic acid exemplifies a modern approach to creating novel anticancer agents.[11] The following is a generalized protocol based on published methods:
-
Activation of Ursolic Acid: Dissolve ursolic acid in a suitable solvent (e.g., dichloromethane). Add a coupling agent (e.g., dicyclohexylcarbodiimide) and an activating agent (e.g., N-hydroxysuccinimide) and stir at room temperature to form the activated ester.
-
Synthesis of the Linker: Prepare an amino-functionalized linker of desired length (e.g., 1,4-diaminobutane).
-
Coupling of Ursolic Acid and Linker: Add the amino-functionalized linker to the activated ursolic acid solution and stir at room temperature to form the ursolic acid-linker conjugate.
-
Synthesis of the Uracil Moiety: Prepare a uracil derivative with a suitable functional group for coupling (e.g., a carboxylic acid group at the N1 position).
-
Final Coupling Reaction: Couple the uracil moiety to the free amino group of the ursolic acid-linker conjugate using a coupling agent to yield the final hybrid molecule.
-
Purification: Purify the final product using column chromatography.
Uracil Derivatives as Antiviral Agents: Combating HIV and HCV
The principle of antimetabolism has also been successfully applied to the development of antiviral drugs, with uracil derivatives playing a pivotal role.[12][13]
Zidovudine (AZT): A Landmark in HIV Treatment
Zidovudine, also known as azidothymidine (AZT), was the first drug approved for the treatment of HIV.[14] It is a nucleoside reverse transcriptase inhibitor (NRTI) and a thymidine analog.[14]
Mechanism of Action:
AZT is intracellularly phosphorylated to its active triphosphate form.[15][16] This active metabolite competes with the natural substrate, deoxythymidine triphosphate, for incorporation into the growing viral DNA chain by HIV's reverse transcriptase.[16][17] Once incorporated, the azido group at the 3' position of the sugar moiety prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[16][18] AZT has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, providing a degree of selectivity.[14]
Caption: Intracellular activation and mechanism of action of Zidovudine (AZT).
Sofosbuvir: A Revolution in Hepatitis C Treatment
Sofosbuvir is a direct-acting antiviral agent that has transformed the treatment of Hepatitis C virus (HCV) infection.[19][20] It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[20][21]
Mechanism of Action:
Sofosbuvir is a prodrug that is metabolized in the liver to its active triphosphate form, GS-461203.[19][22] This active metabolite mimics the natural uridine nucleotide and is incorporated into the elongating HCV RNA chain by the NS5B polymerase.[21] The incorporation of GS-461203 acts as a chain terminator, preventing further viral RNA synthesis.[19][21]
Emerging Frontiers: Uracil Derivatives as Antibacterial and Enzyme Inhibitors
The therapeutic potential of uracil derivatives extends beyond oncology and virology. Recent research has highlighted their promise as antibacterial agents and inhibitors of various enzymes.
Antibacterial Activity
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial compounds. Uracil derivatives have emerged as a promising class of molecules, with studies demonstrating their activity against both Gram-positive and Gram-negative bacteria.[3][23][24] The functionalization of the uracil core with different substituents can significantly influence their antibacterial spectrum and potency.[24][25]
Enzyme Inhibition
Uracil derivatives have been investigated as inhibitors of a range of enzymes with therapeutic relevance. For instance, certain derivatives have shown potent inhibitory activity against carbonic anhydrases, which are implicated in conditions like glaucoma.[26] Others have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[4][5]
Conclusion and Future Perspectives
The uracil scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. Its inherent drug-like properties and synthetic tractability ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent uracil derivatives, the exploration of novel therapeutic targets, and the application of innovative drug delivery strategies to enhance their efficacy and minimize side effects. The journey of uracil from a simple nucleobase to a versatile pharmacophore is a testament to the power of chemical innovation in addressing unmet medical needs.
References
- Zidovudine - Wikipedia.
- Sofosbuvir - Wikipedia.
- Fluorouracil - Wikipedia.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Str
- What is the mechanism of Sofosbuvir?
- Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents.
- Innovative antimicrobial substances based on uracil S-deriv
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STR
- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. [Link]
- Uracil derivatives as non-nucleoside inhibitors of viral infections - ScienceDirect.
- Sofosbuvir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pedi
- Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
- Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm - YouTube.
- AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts - Britannica.
- Uracil based derivatives as potent anticancer agents.
- What is the mechanism of Zidovudine?
- Discovery of Uracil Derivatives as Potent Inhibitors of F
- What is the mechanism of action of Zidovudine (azidothymidine, AZT)
- What is the mechanism of Fluorouracil?
- Other substituted uracil derivatives as anticancer agents.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing).
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - NIH.
- One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PubMed Central.
- Discovery of Uracil Derivatives as Potent Inhibitors of F
- Carbonic anhydrase inhibitory properties of some uracil deriv
- Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives | The Journal of Organic Chemistry - ACS Public
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 3. One pot synthesis, antimicrobial and antioxidant activities of fused uracils: pyrimidodiazepines, lumazines, triazolouracil and xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase | MDPI [mdpi.com]
- 5. Discovery of Uracil Derivatives as Potent Inhibitors of Fatty Acid Amide Hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Uracil derivatives/ursolic acid hybrids - naturally derived compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zidovudine - Wikipedia [en.wikipedia.org]
- 15. pediatriconcall.com [pediatriconcall.com]
- 16. What is the mechanism of Zidovudine? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. AZT | Antiviral Drug, AIDS Treatment, Mechanism of Action, & Facts | Britannica [britannica.com]
- 19. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 20. pediatriconcall.com [pediatriconcall.com]
- 21. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 25. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 26. Carbonic anhydrase inhibitory properties of some uracil derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 6-Amino-1,3-dimethyl-5-nitrosouracil
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound with the molecular formula C₆H₈N₄O₃, stands as a cornerstone in the synthesis of a multitude of biologically active molecules, most notably the methylxanthine alkaloids such as theophylline and caffeine.[1][2] Its unique structural arrangement, featuring a pyrimidine-2,4(1H,3H)-dione backbone with strategically placed methyl, amino, and nitroso groups, imparts a distinct chemical reactivity that has been harnessed by organic chemists for over a century.[2] This guide provides a comprehensive technical overview of the discovery, historical significance, and evolving synthetic methodologies of this pivotal intermediate, offering valuable insights for professionals in pharmaceutical research and development.
Historical Context: The Traube Purine Synthesis
The discovery of this compound is intrinsically linked to the groundbreaking work of the German chemist Wilhelm Traube. In 1900, Traube introduced a versatile and elegant method for the synthesis of purine derivatives, a class of compounds that includes theophylline, a vital therapeutic agent for respiratory diseases.[1][3] This method, now famously known as the Traube purine synthesis, provided a rational and efficient route to these important molecules, and this compound emerged as a critical intermediate in this synthetic pathway.[4]
The Traube synthesis begins with the reaction of N,N-dimethylurea with cyanoacetic ether to form cyanoacetylmethylurea.[4] This intermediate is then cyclized to produce 6-amino-1,3-dimethyluracil.[4] The crucial step leading to the title compound involves the nitrosation of 6-amino-1,3-dimethyluracil, typically with nitrous acid, to yield this compound.[4] The subsequent reduction of the nitroso group to an amino group, followed by cyclization with a one-carbon unit, completes the synthesis of the purine ring system.[4][5]
Caption: The Traube synthesis pathway for theophylline, highlighting the central role of this compound.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 241-243°C.[6] It is sparingly soluble in common organic solvents like DMSO and methanol, particularly when heated.[4] The compound is noted to be hygroscopic and sensitive to light, necessitating storage in a dry, dark environment, often at reduced temperatures.[6]
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O₃ | [7] |
| Molecular Weight | 184.15 g/mol | [7] |
| Melting Point | 241-243°C | [6] |
| Density | 1.408 g/cm³ | [6] |
| Boiling Point | 513°C at 760 mmHg | [6] |
| Flash Point | 264°C | [6] |
Synthesis Methodologies
While the core of its synthesis remains rooted in the Traube method, various modifications and optimizations have been developed over the years to improve yield, purity, and process safety.
Established Synthetic Routes
The most widely employed method for the preparation of this compound involves the direct nitrosation of 6-amino-1,3-dimethyluracil.[2] This reaction is typically carried out in an acidic medium, such as hydrochloric or acetic acid, using sodium nitrite as the nitrosating agent.[2] The reaction is exothermic and is therefore usually conducted at reduced temperatures (around 10°C) to control the reaction rate and minimize side product formation.[2] The desired product precipitates from the reaction mixture as a distinctly colored solid.[2]
An alternative approach involves a sequential nitration and amination of 1,3-dimethyluracil.[2] In this method, 1,3-dimethyluracil is first nitrated at the 5-position using a strong nitrating agent like fuming nitric acid in the presence of concentrated sulfuric acid at low temperatures (0–5°C).[2] The resulting 1,3-dimethyl-5-nitrouracil is then subjected to amination, often through catalytic hydrogenation in the presence of a catalyst such as palladium on carbon and a source of ammonia, to yield the final product.[2]
Experimental Protocol: Nitrosation of 6-Amino-1,3-dimethyluracil
The following protocol is a representative example of the synthesis of this compound:
-
Dissolution: Dissolve 6-amino-1,3-dimethyluracil in a suitable dilute acid (e.g., acetic acid and water) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cooling: Cool the solution to approximately 0-5°C in an ice bath.
-
Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at a low temperature for a specified period (e.g., 1-2 hours) to ensure complete reaction.
-
Isolation: Collect the precipitated solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove any residual acid and salts.
-
Drying: Dry the product under vacuum to obtain this compound.
Sources
- 1. Theophylline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Traube purine synthesis | PPTX [slideshare.net]
- 4. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 5. Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 6-Amino-1,3-dimethyl-5-nitrosouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1,3-dimethyl-5-nitrosouracil is a pivotal heterocyclic compound with the molecular formula C₆H₈N₄O₃ and a molecular weight of approximately 184.15 g/mol .[1][2] Its structure, featuring a uracil backbone with amino, nitroso, and dimethyl substitutions, makes it a significant precursor in the synthesis of various pharmaceutical compounds, including methylxanthines like caffeine and theophylline.[3][4] The unique arrangement of its functional groups, particularly the electron-withdrawing nitroso group, imparts distinct reactivity crucial for its role in organic synthesis.[4] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and drug development. This guide provides a comprehensive overview of the spectroscopic data for this compound, including detailed experimental protocols and data interpretation.
Synthesis of this compound
The most common and well-documented method for the synthesis of this compound is the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[3][4] This electrophilic substitution reaction targets the electron-rich C5 position of the pyrimidine ring.
Experimental Protocol: Synthesis via Nitrosation
This protocol is adapted from established synthetic routes.[3][4]
Materials:
-
6-amino-1,3-dimethyluracil
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Acetic acid
-
Ethanol
-
Water
-
Ice bath
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 6-amino-1,3-dimethyluracil in a dilute acid (e.g., hydrochloric or acetic acid).
-
Cool the solution to approximately 10°C using an ice bath to manage the exothermic nature of the reaction.[3][4]
-
Slowly add an aqueous solution of sodium nitrite to the cooled and stirring solution of the precursor.
-
Continue stirring and observe the precipitation of the brightly colored this compound product.
-
After the reaction is complete, isolate the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to achieve high purity.[3]
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized this compound. The following sections detail the expected data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound.
¹H and ¹³C NMR Data:
While a complete, publicly available spectrum is not readily accessible, data from commercial suppliers and related literature indicate the following key chemical shifts in DMSO-d₆:[4]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H (Amino) | ~11.18 | - |
| N-CH₃ | ~2.95 | - |
Note: The provided chemical shifts are approximate and should be used as a reference. A full spectral analysis would be required for complete assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound can be obtained from the NIST WebBook.[5]
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 | N-H | Stretching (Amino group) |
| 3000-2850 | C-H | Stretching (Methyl groups) |
| ~1700 | C=O | Stretching (Uracil ring carbonyls) |
| ~1650 | C=C | Stretching (Uracil ring) |
| ~1500 | N=O | Stretching (Nitroso group) |
| ~1450 | C-H | Bending (Methyl groups) |
Experimental Protocol: Acquiring IR Spectrum
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
UV-Vis Absorption Data:
This compound exhibits a maximum absorption (λmax) at approximately 268 nm in the pH range of 5-10.[4] This absorption is attributed to π→π* transitions within the uracil ring system. The position of the λmax can be influenced by the solvent and the pH of the solution due to potential tautomeric forms.[4]
Experimental Protocol: Acquiring UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, water, or a buffer solution of known pH). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically over a range of 200-400 nm. Use the same solvent as a blank for baseline correction.
-
Data Analysis: Determine the λmax and the corresponding molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
Diagram of Spectroscopic Analysis Workflow:
Caption: Workflow for spectroscopic analysis of the compound.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding for the characterization of this compound. For researchers and professionals in drug development, accurate interpretation of this data is critical for ensuring the identity, purity, and quality of this important synthetic intermediate. While this guide consolidates available information, it is recommended to perform comprehensive spectroscopic analysis on newly synthesized batches to confirm their structural integrity.
References
Sources
An In-depth Technical Guide to the Thermal Stability of 6-Amino-1,3-dimethyl-5-nitrosouracil
Foreword
Welcome to this comprehensive technical guide on the thermal stability of 6-Amino-1,3-dimethyl-5-nitrosouracil. This document is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. As a versatile intermediate in the synthesis of various pharmaceuticals, understanding its thermal properties is paramount for safe handling, process optimization, and ensuring the integrity of final products. This guide provides a detailed exploration of the factors governing the thermal stability of this compound, methodologies for its assessment, and insights into its decomposition pathways.
Introduction to this compound
This compound, also known by the acronym DANU, is a heterocyclic compound derived from uracil.[1] Its structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5.[1] This unique arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis.[1]
The primary significance of this compound in the chemical and pharmaceutical industries lies in its role as a key precursor for the synthesis of more complex molecules.[1] It is notably used as a starting material or intermediate in the production of purine derivatives, such as the well-known methylxanthines caffeine and theophylline.[1][2] Its utility also extends to the synthesis of other biologically relevant compounds, including theacrine and various lumazine derivatives.[1]
Synthesis of this compound
The most commonly reported method for synthesizing this compound is through the nitrosation of 6-amino-1,3-dimethyluracil.[1] This process typically involves dissolving the 6-amino-1,3-dimethyluracil precursor in a dilute acid, such as hydrochloric or acetic acid, and then treating it with an aqueous solution of sodium nitrite.[1] To manage the exothermic nature of the nitrosation reaction, it is generally initiated at a reduced temperature, around 10°C.[1] The final product precipitates from the reaction mixture as a distinctively colored solid.[1]
Synthesis of this compound
Fundamentals of Thermal Stability and Decomposition of Nitroso Compounds
The thermal stability of a chemical compound refers to its ability to resist decomposition under the influence of heat. For N-nitroso compounds, this stability is largely dictated by the strength of the N-N bond and the overall electronic and steric environment of the molecule. The decomposition of N-nitroso compounds can proceed through various pathways, often initiated by the homolytic cleavage of the N-NO bond to form a nitric oxide radical (•NO) and an amino radical.
In acidic conditions, the decomposition of some N-nitroso compounds is known to be catalyzed, involving protonation of the substrate.[3] This protonation can be followed by competitive attacks from water or nucleophilic anions at the nitroso nitrogen atom, leading to denitrosation.[3]
Potential Decomposition Pathways
While specific experimental data on the thermal decomposition of this compound is not extensively available in public literature, we can postulate potential pathways based on the known chemistry of related nitroso and uracil compounds.
-
Denitrosation: The primary and most direct decomposition route is likely the cleavage of the C-N bond at the 5-position, releasing nitric oxide (NO) or other nitrogen oxides (NOx) and the corresponding uracil derivative.
-
Ring Opening/Fragmentation: At higher temperatures, the uracil ring itself may undergo fragmentation, leading to the formation of smaller gaseous molecules like CO, CO2, and HCN.
-
Intramolecular Rearrangement: The presence of the amino group at the 6-position could potentially lead to intramolecular rearrangement or cyclization reactions upon heating, although this is more speculative without experimental evidence.
Potential Thermal Decomposition Pathways
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound requires the use of specialized analytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] This technique is invaluable for determining the temperatures at which a material decomposes and the extent of mass loss.
Experimental Protocol: TGA of this compound
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.
-
Sample Preparation: Accurately weigh 5-10 mg of the finely powdered this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the mass change (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol: DSC of this compound
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases and to accurately measure the heat of decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy (ΔH) of the decomposition exotherm.
-
Interpretation of Thermal Analysis Data
The data obtained from TGA and DSC analyses provide a comprehensive picture of the thermal stability of this compound.
| Parameter | Description | Typical Interpretation for Nitroso Compounds |
| Tonset (TGA/DSC) | The temperature at which decomposition begins. | A lower Tonset indicates lower thermal stability. |
| Tpeak (TGA/DSC) | The temperature of maximum decomposition rate. | Provides information about the kinetics of decomposition. |
| Mass Loss (%) (TGA) | The percentage of the initial mass lost during decomposition. | Can be correlated with the loss of specific functional groups (e.g., the nitroso group). |
| ΔHdecomposition (DSC) | The enthalpy change associated with decomposition. | A large exothermic value indicates a high energy release, suggesting a potential thermal hazard. |
Factors Influencing Thermal Stability
Several factors can influence the thermal stability of this compound:
-
Purity: The presence of impurities, such as residual solvents or starting materials from the synthesis, can significantly lower the decomposition temperature.
-
Crystal Form: Different polymorphic forms of a compound can exhibit different thermal stabilities.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition pathways, which may occur at lower temperatures compared to decomposition in an inert atmosphere.
-
Heating Rate: In thermal analysis, a faster heating rate will generally result in higher observed decomposition temperatures.
Safety Considerations and Handling
Given the potential for exothermic decomposition and the release of toxic nitrogen oxides, appropriate safety precautions should be taken when handling and heating this compound.
-
Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.
-
Thermal Analysis: When performing thermal analysis, use small sample sizes and appropriate sealed crucibles to contain any pressure buildup from evolved gases.
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability of this compound. While direct experimental data is limited, by understanding the fundamental principles of nitroso compound decomposition and employing standard thermal analysis techniques, researchers can effectively assess its thermal properties. A thorough understanding of the thermal behavior of this important synthetic intermediate is crucial for ensuring safety, optimizing reaction conditions, and maintaining the quality of downstream pharmaceutical products.
References
- This compound | 6632-68-4 | Benchchem. (URL: )
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. (URL: [Link])
- N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Thermogravimetric analysis - Wikipedia. (URL: [Link])
- Differential scanning calorimetry - Wikipedia. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. N-nitroso compounds. Part 1. Structure and decomposition of N-nitroso-2-arylimidazolines in aqueous acidic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. 6-氨基-1-甲基-5-硝基尿嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
An In-depth Technical Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil: Synthesis, Derivatives, and Therapeutic Potential
This guide provides an in-depth technical exploration of 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU), a versatile heterocyclic compound. We will delve into its synthesis, chemical properties, and its pivotal role as a precursor for a diverse range of derivatives and analogs with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.
The Core Moiety: this compound (DANU)
This compound, also known by the acronym DANU, is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA).[1][2] Its structure is characterized by a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a crucial nitroso group at position 5. This unique arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₄O₃ | [3] |
| Molecular Weight | 184.15 g/mol | [3] |
| CAS Number | 6632-68-4 | [3] |
| Appearance | Typically a pink to red solid | [4] |
| Melting Point | 241-243 °C | [5] |
| Solubility | Slightly soluble in DMSO and methanol (when heated) | [6] |
| InChIKey | MGBDANYXBKROBW-UHFFFAOYSA-N | [7] |
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient synthesis of DANU involves the nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[8] This process is a classic example of electrophilic substitution on an activated pyrimidine ring.
Synthesis of the Precursor: 6-amino-1,3-dimethyluracil
The synthesis of the 6-amino-1,3-dimethyluracil precursor can be achieved through the condensation of N,N-dimethylurea with ethyl cyanoacetate.[9]
Experimental Protocol: Synthesis of 6-amino-1,3-dimethyluracil [9]
-
Reaction Setup: In a suitable reaction vessel, thoroughly mix 20 g of sodium amide and 20 g of dry N,N-dimethylurea.
-
Solvent Addition: Add 20 g of xylene to the mixture.
-
Reagent Addition: With efficient stirring and cooling, add 20 g of ethyl cyanoacetate.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture for several hours at 100-120 °C.
-
Work-up: Cool the reaction mixture and carefully add water. The xylene layer is then removed.
-
Product Isolation: Precipitate the 6-amino-1,3-dimethyluracil by the addition of a suitable acid. The product can be further purified by recrystallization.
Nitrosation of 6-amino-1,3-dimethyluracil to Yield DANU
The final step in the synthesis of DANU is the nitrosation of the precursor using sodium nitrite in an acidic medium.[8]
Experimental Protocol: Synthesis of this compound [8]
-
Dissolution: Suspend 6-amino-1,3-dimethyluracil in water.
-
Acidification: Add a small amount of glacial acetic acid to the suspension.
-
Nitrosation: While stirring at room temperature, add a solution of sodium nitrite in water. A cherry-red precipitate of this compound forms.
-
Product Isolation: Collect the precipitate by filtration, wash with ethanol, and if necessary, recrystallize from ethanol to obtain the pure product.
Chemical Reactivity and Synthetic Utility of DANU
The key to DANU's synthetic versatility lies in the reactivity of its 5-nitroso and 6-amino groups. The nitroso group can be readily reduced to an amino group, yielding the highly useful intermediate 5,6-diamino-1,3-dimethyluracil. This diamine is a cornerstone for the synthesis of various fused heterocyclic systems.
Reduction to 5,6-diamino-1,3-dimethyluracil
The catalytic hydrogenation of DANU is a clean and efficient method for the preparation of 5,6-diamino-1,3-dimethyluracil.[8]
Experimental Protocol: Catalytic Reduction of DANU [8]
-
Reaction Setup: In a hydrogenation vessel, suspend 254 g of this compound and 17 g of 5% palladium on carbon catalyst in 310 ml of water.
-
pH Adjustment: Adjust the pH of the suspension to 9 with a concentrated aqueous solution of an alkali compound like sodium hydroxide.
-
Hydrogenation: Stir the suspension under a hydrogen pressure of 3 bar at a temperature between 30-50 °C until hydrogen uptake ceases.
-
Catalyst Removal: Cool the reaction mixture to 20-30 °C. Add formic acid until the product is fully dissolved.
-
Isolation: Filter the mixture to remove the catalyst. The filtrate containing the formate salt of 5,6-diamino-1,3-dimethyluracil can be used directly in subsequent steps or the free diamine can be isolated.
Synthesis of Theophylline and other Purine Derivatives
5,6-diamino-1,3-dimethyluracil is a direct precursor to theophylline, a widely used bronchodilator. The cyclization of the diamine with a one-carbon unit, such as formic acid or triethyl orthoformate, yields the purine ring system.[1]
Synthesis of Lumazine and Pteridine Derivatives
The reaction of DANU with α-dicarbonyl compounds or their equivalents provides a route to lumazine and pteridine derivatives, which are classes of heterocyclic compounds with diverse biological activities. For instance, treatment of DANU with phenacylidenetriphenylphosphoranes affords the corresponding 7-substituted 1,3-dimethyl-lumazines.[10]
Biological Activities of DANU Derivatives and Analogs
The uracil scaffold is a well-established pharmacophore, and derivatives of 6-aminouracil, including those derived from DANU, have shown promising biological activities, particularly in the areas of anticancer and antimicrobial research.[2][11]
Anticancer Activity
Numerous studies have explored the anticancer potential of 6-aminouracil derivatives. The planar structure of some of these compounds suggests a potential for intercalation with DNA, a mechanism of action for several established anticancer drugs.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 5-position: The nature of the substituent at the 5-position is critical for activity. For example, 5-cinnamoyl-6-aminouracil derivatives have demonstrated in vivo activity against P388 leukemia.[1]
-
Substitution at the 6-amino group: Modifications at the 6-amino position can influence cytotoxicity. The introduction of hydrophilic side chains, such as morpholinoethyl or piperidinoethyl groups, has been shown to impart cytotoxic activity against L1210 leukemia cells in vitro.[1]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the uracil core can significantly enhance anticancer activity. Various fused pyrimidine derivatives have been synthesized and evaluated against different cancer cell lines, with some exhibiting potent activity.[12][13]
Table 2: Selected Anticancer Activities of 6-Aminouracil Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀ or % T/C) | Reference |
| 5-Cinnamoyl-6-aminouracils | P388 leukemia (in vivo) | % T/C = 124 | [1] |
| Fused pyrimidines | Prostate (PC3) | IC₅₀ values in the µM range | [12] |
| Thiouracil derivatives | Various | Potent antiproliferative activity | [14] |
| 6-Aryl-5-cyano thiouracils | HePG-2, MCF-7, HCT-116, PC-3 | High antiproliferative activity | [15] |
Antimicrobial Activity
Derivatives of 6-aminouracil have also been investigated for their antimicrobial properties. While DANU itself has shown some antimicrobial potential, its derivatives and metal complexes often exhibit more potent activity.[16]
Structure-Activity Relationship (SAR) Insights:
-
Metal Complexation: The formation of metal complexes with DANU can enhance its antimicrobial activity, with MIC values reported in the micromolar range against various Gram-positive and Gram-negative bacteria.[16]
-
Modifications to the Uracil Ring: The introduction of different functional groups to the uracil ring can modulate the antimicrobial spectrum and potency. However, some modifications, such as the synthesis of 5,6-dihydro-5-nitrouracils, did not result in significant antimicrobial activity.[10]
Table 3: Selected Antimicrobial Activities of Uracil Derivatives
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| Metal complexes of DANU | Gram-positive & Gram-negative bacteria | 11.07 to 708.64 µM | [16] |
| 6-Aryl-5-cyano-2-thiouracils | S. aureus, B. subtilis, C. albicans | MIC values as low as 2.34 µg/mL | [17] |
Molecular Mechanism of Action
The biological activity of DANU and its derivatives is believed to stem from their interactions with key biomolecules such as nucleic acids and proteins. The planar nature of the uracil ring system facilitates stacking interactions with the bases of DNA, potentially leading to intercalation and disruption of DNA replication and transcription.[1] Furthermore, the functional groups on the uracil ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, leading to their inhibition. Molecular docking studies have been employed to elucidate the binding modes of these compounds with their biological targets, providing valuable insights for the rational design of more potent inhibitors.[15][18]
Future Perspectives
This compound and its derivatives continue to be a fertile ground for research in medicinal chemistry. The synthetic accessibility of the core scaffold and the ease of introducing diverse functional groups make it an attractive platform for the development of novel therapeutic agents. Future research will likely focus on:
-
Rational Drug Design: Utilizing computational tools like QSAR and molecular docking to design more potent and selective inhibitors of specific biological targets.[19][20]
-
Targeted Drug Delivery: Conjugating DANU derivatives to targeting moieties to enhance their delivery to cancer cells while minimizing off-target toxicity.
-
Exploration of New Biological Activities: Investigating the potential of this class of compounds against other diseases, such as viral and parasitic infections.
Conclusion
This compound is a synthetically valuable molecule that serves as a gateway to a rich and diverse chemical space. Its derivatives have demonstrated a wide range of biological activities, with particular promise in the development of new anticancer and antimicrobial agents. The continued exploration of the structure-activity relationships and molecular mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- Bernier, J. L., Hénichart, J. P., Warin, V., Trentesaux, C., & Jardillier, J. C. (1985). 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. Journal of Medicinal Chemistry, 28(4), 497–502.
- Taylor, E. C., & Sowinski, F. (1975). New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (18), 747.
- Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-43.
- Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60.
- Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4(2), 39-60.
- Aly, A. A., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 14(1), 1-43.
- Farmacia Journal. NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY.
- ResearchGate. Some N(7)‐substituted theophyllines used as active pharmaceuticals.
- Amanote Research. QSAR Studies of 6-Amino Uracil Base Analogues: A Thymidine Phosphorylase Inhibitor in Cancer Therapy.
- Youssif, S. (2004). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Journal of Chemical Research, 2004(5), 341-343.
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- Der Pharma Chemica. Synthesis of 7- (Ethylaryl) Theophylline Dérivatives from Acyclovir.
- ResearchGate. Quantitative structure activity relationship (QSAR) studies on 5-cyano, N1, 6-disubstituted, 2-thiouracil derivatives as central nervous system depressants.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023.
- Yoneda, F., & Nagamatsu, T. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (8), 747-749.
- Ferrandiz, M. L., et al. (1982). In vitro and in vivo cytotoxicity of 6 amino-5-formyl-methylamino-1,3-dimethyl uracil, a uracilic metabolite of caffeine. Toxicology letters, 10(2-3), 313–319.
- Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4. (2022). ScienceScholar, 4(3), 1-13.
- Sherman, W. R., & Taylor, E. C. (1957). diaminouracil hydrochloride. Organic Syntheses, 37, 15.
- Al-Abdullah, N. H., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. European journal of medicinal chemistry, 46(9), 4566–4572.
- Khan, S. A., et al. (2023). Synthesis, Antioxidant, Molecular Docking and DNA Interaction Studies of Metal-Based Imine Derivatives. Molecules, 28(16), 5981.
- Sharma, N., et al. (2023). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2- Pyrimidinamine Derivatives as Anti-Breast Cancer Agents. International Journal of Pharmaceutical and Biological Sciences, 14(3), 6-20.
- Wang, P. H., et al. (1991). Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro. Pharmaceutical research, 8(8), 1006–1012.
- Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. (2019). Molecules, 24(23), 4252.
- QSAR: Quantitative structure–activity relationship PART 1. (2025). YouTube.
- Abouzid, K. M., et al. (2017). Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents. Bioorganic & medicinal chemistry, 25(1), 213–225.
- Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. (2021). YouTube.
- PrepChem.com. Preparation of 6-amino-1,3-dimethyluracil.
- Kassab, A. E. H., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(9), 16496–16519.
- PubChem. This compound.
- Johnson, S. M., et al. (2019). Analogs of nitrofuran antibiotics are potent GroEL/ES inhibitor pro-drugs. PloS one, 14(1), e0209313.
- Kassab, A. E. H., et al. (2015). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules, 20(9), 16496–16519.
- Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potenc. (2021). Acta Scientific, 5(1), 1-13.
- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. (2023). International Journal of Molecular Sciences, 24(24), 17406.
- Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2025). Pharmaceutics, 17(12), 1583.
Sources
- 1. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 6. [7-Substituted theophyllines. V. Azabenzhydrylaminoalkyl derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 12. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 13. 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and molecular docking studies of thiouracil derivatives as potent thymidylate synthase inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. ijpbs.net [ijpbs.net]
- 20. Quantitative structure-activity relationship (QSAR) analysis of the cytotoxicities of aminohydroxyguanidine derivatives and their antiviral activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into 6-Amino-1,3-dimethyl-5-nitrosouracil: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of 6-Amino-1,3-dimethyl-5-nitrosouracil in Medicinal Chemistry
This compound (ADMNU) is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development.[1][2] Structurally, it is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The strategic placement of an amino group at the 6-position, a nitroso group at the 5-position, and methyl groups at the 1 and 3 positions of the pyrimidine ring endows ADMNU with a unique electronic architecture and reactivity profile.[1][2] This makes it a versatile precursor for the synthesis of a variety of bioactive molecules, including purine derivatives like theophylline and caffeine, as well as other therapeutic agents.[2]
The biological activity of ADMNU and its derivatives is thought to stem from the molecule's ability to interact with biomacromolecules such as proteins and nucleic acids.[1] The electron-withdrawing nature of the nitroso group, in particular, plays a crucial role in its chemical behavior, facilitating nucleophilic substitution and cyclization reactions.[1] Given its potential as a scaffold for novel therapeutics, a thorough understanding of its molecular properties is paramount.
Molecular Structure and Spectroscopic Analysis: A Computational Approach
The foundation of understanding a molecule's function lies in its three-dimensional structure. While experimental techniques like X-ray crystallography provide a snapshot of the molecule in its solid state, computational methods, particularly Density Functional Theory (DFT), allow for the determination of its optimized geometry in the gaseous phase, providing insights into its intrinsic properties.
Computational Methodology for Structural Optimization
A common and reliable approach for the geometric optimization of uracil derivatives involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules.
Experimental Protocol: Geometry Optimization Workflow
-
Input Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method Selection: The calculation is set up using a quantum chemistry software package (e.g., Gaussian). The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is selected.
-
Optimization Run: The geometry optimization is initiated. The software iteratively adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Analysis of Results: The output provides the optimized bond lengths, bond angles, and dihedral angles.
Vibrational Spectroscopy: A Synergy of Theory and Experiment
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations of vibrational frequencies are invaluable for the assignment of experimental spectra.
A study on the precursor molecule, 6-Amino-1,3-dimethyl-uracil, utilized both Hartree-Fock (HF) and DFT methods to calculate its vibrational wavenumbers.[3] The results indicated that the wavenumbers calculated at the DFT level were in good agreement with the experimental values.[3] This underscores the predictive power of DFT in spectroscopic analysis.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups (Based on Uracil Derivatives)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) |
| N-H (Amino) | Symmetric Stretch | ~3400 |
| N-H (Amino) | Asymmetric Stretch | ~3500 |
| C=O (Uracil Ring) | Symmetric Stretch | ~1700-1750 |
| C=O (Uracil Ring) | Asymmetric Stretch | ~1650-1700 |
| N=O (Nitroso) | Stretch | ~1500-1550 |
| C-N (Ring) | Stretch | ~1300-1400 |
Note: These are approximate values based on DFT calculations of similar uracil derivatives. The exact wavenumbers for ADMNU would require a specific calculation.
Diagram: Computational Workflow for Spectroscopic Analysis
Caption: Workflow for theoretical vibrational analysis.
Quantum Chemical Insights: Electronic Properties and Reactivity
Quantum chemical calculations provide a deeper understanding of the electronic structure of ADMNU, which is crucial for predicting its reactivity and potential biological interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests that the molecule is more reactive.
For a closely related compound, 6-Amino-5-(2-bromobenzyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, DFT calculations yielded the following frontier orbital energies[4]:
-
EHOMO: -5.7707 eV
-
ELUMO: -0.5361 eV
The HOMO-LUMO energy gap (ΔE) for this molecule is therefore 5.2346 eV. This relatively large energy gap suggests a stable molecule, but the presence of the electron-withdrawing nitroso group in ADMNU would likely lead to a lower LUMO energy and a smaller energy gap, thus increasing its reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
-
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.
-
Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.
-
Green regions represent neutral electrostatic potential.
For ADMNU, the MEP map would be expected to show negative potential around the oxygen atoms of the carbonyl and nitroso groups, as well as the nitrogen of the amino group, making these sites potential hydrogen bond acceptors. Positive potential would be expected around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
Diagram: Conceptual MEP Map of ADMNU
Caption: Conceptual MEP map indicating reactive sites.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone.
Table 2: Global Reactivity Descriptors (Conceptual)
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character. |
A higher electrophilicity index for ADMNU would be consistent with the known reactivity of the nitroso group, which facilitates nucleophilic attack.
Potential Applications in Drug Design: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict the binding mode and affinity of a small molecule ligand (like ADMNU or its derivatives) to the active site of a target protein.
While specific docking studies for ADMNU are not widely reported, studies on similar pyrimidine derivatives have demonstrated their potential to bind to various protein targets. For instance, a study on 6-Amino-5-(2-bromobenzyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione explored its binding affinity with several proteins.[4]
Experimental Protocol: Molecular Docking Workflow
-
Ligand Preparation: The 3D structure of ADMNU is prepared, including the addition of hydrogen atoms and the assignment of partial charges.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and other non-essential molecules are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the protein is defined, usually based on the location of a co-crystallized ligand or through computational prediction.
-
Docking Simulation: A docking algorithm is used to sample a large number of possible conformations of the ligand within the binding site and to score them based on their predicted binding affinity.
-
Analysis of Results: The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Diagram: Molecular Docking Process
Caption: A simplified workflow for molecular docking.
Conclusion and Future Directions
The theoretical studies on this compound and its analogues provide a powerful framework for understanding its chemical and biological properties. Through computational methods like DFT and molecular docking, we can gain valuable insights into its structure, spectroscopy, electronic properties, and potential as a drug candidate.
While this guide has synthesized information from related molecules to build a comprehensive theoretical profile of ADMNU, a dedicated computational study on the molecule itself would be highly beneficial. Such a study would provide precise quantitative data that could further refine our understanding and accelerate the drug discovery process. Future research should focus on:
-
A comprehensive DFT study of ADMNU to determine its optimized geometry, vibrational frequencies, and electronic properties.
-
Molecular dynamics simulations to study its behavior in a biological environment.
-
In-depth molecular docking and virtual screening studies to identify potential protein targets.
By combining theoretical predictions with experimental validation, the full therapeutic potential of this compound and its derivatives can be unlocked.
References
- Yadav, B. S. (2011). FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil.
- Singh, R., Laeeq, S., Singh, A., & Pandey, A. K. (n.d.). Synthesis, Molecular Docking and DFT of 6-Amino-5-(2-Bromobenzyl)-1,3-Dimethylpyrimidine-2,4(1H,3H)-dione: A Study of its Binding Affinity and Structure-Activity Relationship.
- Singh, R., Laeeq, S., Singh, A., & Pandey, A. K. (n.d.). Synthesis, Molecular Docking and DFT of 6-Amino-5-(2-Bromobenzyl)-1,3-Dimethylpyrimidine-2,4(1H,3H)-dione: A Study of its Binding Affinity and Structure-Activity Relationship. [Source publication not fully identified, specific URL needed].
Sources
Methodological & Application
Application Note & Protocol: A Validated Synthetic Route to Theacrine (1,3,7,9-Tetramethyluric Acid) from 6-Amino-1,3-dimethyl-5-nitrosouracil
Abstract and Introduction
Theacrine (1,3,7,9-tetramethyluric acid) is a purine alkaloid naturally found in sources such as the Kucha tea plant (Camellia assamica var. kucha) and the fruit of the Cupuaçu tree (Theobroma grandiflorum).[1] Structurally similar to caffeine, theacrine exhibits unique pharmacological properties, including anti-inflammatory and analgesic effects, and it appears to modulate adenosine signaling pathways.[1][2][3] Unlike caffeine, it has been suggested to provide stimulatory effects without the rapid development of tolerance. This has positioned theacrine as a compound of significant interest in nutraceuticals, cognitive enhancers, and sports performance supplements.
While biosynthesis in plants occurs via the methylation of caffeine, a robust and scalable chemical synthesis is essential for research and commercial development.[4] This document provides a detailed, three-step protocol for the total synthesis of theacrine, commencing from the commercially available starting material, 6-Amino-1,3-dimethyl-5-nitrosouracil. The described pathway involves a reduction, a cyclization to form the core uric acid structure, and a final exhaustive methylation to yield the target compound.[5] This guide is designed to provide researchers with a validated, logical, and technically sound methodology, complete with explanations for critical experimental choices to ensure reproducibility and safety.
Overall Synthetic Pathway
The synthesis proceeds through three distinct chemical transformations. The workflow is designed for efficiency and utilizes established chemical reactions to build the target molecule.
Figure 1: Overall synthetic workflow from the starting material to Theacrine.
Detailed Experimental Protocols
Step 1: Reductive Conversion to 5,6-Diamino-1,3-dimethyluracil
Principle: The foundational step involves the reduction of the nitroso group (-N=O) at the C5 position of the pyrimidine ring to a primary amine (-NH2). This creates the vicinal diamine functionality essential for the subsequent imidazole ring formation. Sodium hydrosulfite (Na₂S₂O₄) is an effective and convenient reducing agent for this transformation.
Materials:
-
This compound (Starting Material)
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Deionized Water
-
Ethanol
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer with heating
-
Inert atmosphere setup (Nitrogen or Argon)
-
Buchner funnel and filter paper
Protocol:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure the system is under a gentle flow of an inert gas like nitrogen.
-
Suspension: Charge the flask with this compound (18.4 g, 0.1 mol). Add 200 mL of deionized water to create a suspension.
-
Heating: Gently heat the suspension to 60-70 °C with vigorous stirring. The starting material is typically a reddish or purple solid.
-
Reductant Preparation: In a separate beaker, dissolve sodium hydrosulfite (34.8 g, 0.2 mol, 2.0 equivalents) in 150 mL of warm deionized water.
-
Addition: Transfer the sodium hydrosulfite solution to the addition funnel and add it dropwise to the heated suspension over approximately 30-45 minutes.
-
Observation: During the addition, the color of the suspension will change dramatically, typically from red/purple to a pale yellow or off-white, indicating the reduction of the nitroso group.
-
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 1 hour to ensure the reaction goes to completion. Monitor via Thin Layer Chromatography (TLC) if desired (Mobile phase: 10% Methanol in Dichloromethane).
-
Isolation: Cool the reaction mixture in an ice bath to 0-5 °C. The product, 5,6-Diamino-1,3-dimethyluracil, will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold ethanol (1 x 50 mL) to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at 60 °C overnight. The expected yield is typically high (85-95%).
Causality and Scientist's Notes:
-
Inert Atmosphere: The resulting diamine product is susceptible to aerial oxidation, which can lead to colored impurities. Performing the reaction and workup under an inert atmosphere minimizes this side reaction.
-
Stoichiometry: Using at least two equivalents of sodium hydrosulfite ensures the complete reduction of the nitroso group.
-
Temperature Control: Maintaining the temperature below 80 °C is crucial, as higher temperatures can lead to the degradation of both the reductant and the product.
Step 2: Cyclization to form 1,3-Dimethyluric Acid
Principle: This step constructs the second five-membered (imidazole) ring of the purine system. The vicinal diamine product from Step 1 is reacted with a one-carbon electrophile, which acts as the source for the C8 carbonyl group of the uric acid core. N,N'-Carbonyldiimidazole (CDI) is a safe and highly effective reagent for this purpose, avoiding the hazards associated with phosgene or its derivatives.[5]
Materials:
-
5,6-Diamino-1,3-dimethyluracil (from Step 1)
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Standard laboratory glassware
Protocol:
-
Setup: In a dry, 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5,6-Diamino-1,3-dimethyluracil (17.0 g, 0.1 mol) in 250 mL of anhydrous DMF. Gentle warming may be required to achieve full dissolution.
-
Reagent Addition: Once the solution is homogeneous, add N,N'-Carbonyldiimidazole (17.8 g, 0.11 mol, 1.1 equivalents) portion-wise over 15 minutes.
-
Caution: The reaction may be slightly exothermic. Maintain the temperature below 40 °C.
-
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the disappearance of the diamine starting material using TLC.
-
Precipitation: Upon completion, pour the reaction mixture slowly into 1 L of vigorously stirring diethyl ether. The product, 1,3-Dimethyluric Acid, will precipitate as a white solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether (3 x 100 mL) to remove residual DMF and imidazole byproduct.
-
Drying: Dry the white solid under vacuum at 80 °C to yield pure 1,3-Dimethyluric Acid. Expected yield: 90-98%.
Causality and Scientist's Notes:
-
Anhydrous Conditions: CDI is highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used to prevent the decomposition of the reagent and ensure an efficient reaction.
-
CDI as a Cyclizing Agent: CDI acts as a phosgene equivalent. It first reacts with one amino group to form an imidazole-carbamate intermediate, which is then intramolecularly attacked by the second amino group to close the ring and eliminate imidazole.
-
Solvent Choice: DMF is an excellent polar aprotic solvent that effectively dissolves the diamine starting material, facilitating a homogeneous reaction.
Step 3: Exhaustive Methylation to Theacrine (1,3,7,9-Tetramethyluric Acid)
Principle: The final step is a double N-methylation at the N7 and N9 positions of the 1,3-Dimethyluric Acid core. Uric acid derivatives are acidic at these positions. A strong base is used to deprotonate these nitrogens, creating nucleophilic urate anions that readily react with an electrophilic methylating agent, such as dimethyl sulfate.[5]
Materials:
-
1,3-Dimethyluric Acid (from Step 2)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Chloroform or Dichloromethane
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Setup: In a 500 mL flask, prepare a solution of sodium hydroxide (9.6 g, 0.24 mol, 2.4 equivalents) in 150 mL of deionized water.
-
Salt Formation: Add 1,3-Dimethyluric Acid (19.6 g, 0.1 mol) to the NaOH solution and stir until it completely dissolves to form the disodium urate salt. Cool the solution to 10-15 °C in an ice-water bath.
-
Methylation:
-
EXTREME CAUTION: Dimethyl sulfate is highly toxic, a suspected carcinogen, and a severe irritant. This step MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).
-
Add dimethyl sulfate (27.7 g, 21 mL, 0.22 mol, 2.2 equivalents) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 25 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. A white precipitate of theacrine may form during this time.
-
Quenching and Neutralization: Cool the mixture again in an ice bath. Cautiously add a saturated solution of sodium bicarbonate to neutralize any remaining acid and quench excess dimethyl sulfate. Check the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into chloroform or dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with water (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure Theacrine as a white crystalline solid.
Causality and Scientist's Notes:
-
Safety: A dedicated waste container for dimethyl sulfate-contaminated materials should be prepared. Any spills must be neutralized immediately with an ammonia solution.
-
Base and Stoichiometry: A slight excess of both base and methylating agent is used to drive the reaction to completion and ensure both N7 and N9 positions are methylated. The base deprotonates the N-H protons, making them strongly nucleophilic.
-
Temperature Control: The methylation reaction is exothermic. Maintaining a low temperature during the addition of dimethyl sulfate prevents runaway reactions and potential side product formation.
Summary of Key Data
| Step | Starting Material | Product | Key Reagents | Typical Yield | Melting Point (°C) |
| 1 | This compound | 5,6-Diamino-1,3-dimethyluracil | Sodium Hydrosulfite | 85-95% | >300 |
| 2 | 5,6-Diamino-1,3-dimethyluracil | 1,3-Dimethyluric Acid | N,N'-Carbonyldiimidazole | 90-98% | >300 |
| 3 | 1,3-Dimethyluric Acid | Theacrine | Dimethyl Sulfate, NaOH | 75-85% | 234-236 |
References
- Zheng, X. Q., Ye, C. X., Kato, M., Crozier, A., & Ashihara, H. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry, 60(2), 129–134. [Link]
- Wang, Y., Yang, X., Zheng, X., & Li, J. (2020). Theacrine from Camellia kucha and Its Health Beneficial Effects. Frontiers in Nutrition, 7, 589421. [Link]
- Wikipedia contributors. (2023). Theacrine. Wikipedia, The Free Encyclopedia. [Link]
- Feduccia, A. A., Wang, Y., Simms, J. A., Yi, H. Y., Li, R., Bjeldanes, L., Ye, C., & Bartlett, S. E. (2012). Locomotor activation by theacrine, a purine alkaloid structurally similar to caffeine: involvement of adenosine and dopamine receptors. Pharmacology, biochemistry, and behavior, 102(2), 241–248. [Link]
- (2016). Total synthesis method for theacrine. CN106046004A.
- Zajac, M. A., et al. (2003). A Novel Method of Caffeine Synthesis from Uracil.
Sources
- 1. Theacrine - Wikipedia [en.wikipedia.org]
- 2. Theacrine From Camellia kucha and Its Health Beneficial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tigerfitness.com [tigerfitness.com]
- 4. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106046004A - Total synthesis method for theacrine - Google Patents [patents.google.com]
Application Notes & Protocols for the Synthesis of Theacrine (1,3,7,9-tetramethyluric acid)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for qualified scientific personnel only. The synthesis of chemical compounds requires a controlled laboratory environment and strict adherence to safety protocols. The procedures described herein involve potentially hazardous materials and should only be performed by trained professionals with the appropriate expertise and equipment. The author and publisher of this document are not liable for any damages or injuries resulting from the use or misuse of this information. Always consult relevant Safety Data Sheets (SDS) and follow all institutional and governmental regulations regarding chemical handling and disposal.
Introduction
Theacrine (1,3,7,9-tetramethyluric acid) is a purine alkaloid structurally similar to caffeine, found naturally in plants such as the cupuaçu fruit (Theobroma grandiflorum) and a specific variety of Chinese tea, Camellia assamica var. kucha[1][2]. It has garnered significant interest in the scientific community for its potential physiological effects, which include anti-inflammatory, analgesic, and locomotor-activating properties, seemingly without the habituation associated with caffeine[3][4][5].
While the biosynthesis in plants proceeds via the methylation of caffeine[6][7][8], chemical synthesis provides a reliable method for obtaining pure theacrine for research and pharmaceutical development. This document outlines a detailed protocol for the total synthesis of theacrine, based on a methodology involving a nitrosouracil intermediate[9]. This multi-step synthesis offers a logical and scalable pathway for producing theacrine from commercially available starting materials.
Overall Synthesis Workflow
The total synthesis of theacrine can be conceptualized as a four-stage process, beginning with a substituted uracil and proceeding through nitrosation, reduction, cyclization to form the uric acid core, and finally, exhaustive methylation to yield the target compound.
Caption: High-level workflow for the total synthesis of theacrine.
Chemical Reaction Pathway
The synthesis begins with 6-amino-1,3-dimethyluracil and proceeds through key intermediates to form the tetramethylated uric acid structure of theacrine.
Caption: Chemical pathway for theacrine synthesis via a nitrosouracil intermediate.
Experimental Protocols
Part 1: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (Intermediate I)
This initial step introduces a nitroso group at the C5 position of the pyrimidine ring, which is essential for the subsequent formation of the imidazole ring of the purine structure.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Ethanol
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware (beaker, flask, magnetic stirrer)
-
Filtration apparatus
Protocol:
-
In a suitable reaction flask, dissolve 6-amino-1,3-dimethyluracil in ethanol. A suggested ratio is 1 gram of the uracil derivative to 10-15 mL of ethanol[9].
-
Stir the solution at room temperature to ensure complete dissolution.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the stirred uracil solution.
-
After the addition of sodium nitrite, slowly add dilute hydrochloric acid to acidify the mixture, which generates the nitrosating agent in situ.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[9].
-
Upon completion, the product often precipitates from the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove residual reactants.
-
Dry the resulting solid, this compound, under vacuum.
Part 2: Synthesis of 5,6-Diamino-1,3-dimethyluracil (Intermediate II)
The nitroso group is reduced to an amine, yielding a diamino-uracil derivative. This intermediate is the direct precursor to the uric acid core.
Materials:
-
This compound (from Part 1)
-
Sodium Dithionite (Na₂S₂O₄) or an alternative reducing agent like catalytic hydrogenation (H₂ over Pd/C)[9].
-
Water or an appropriate solvent system.
-
Reaction flask with reflux condenser.
Protocol:
-
Suspend the this compound in water in a reaction flask.
-
Heat the suspension gently (e.g., to 50-70°C).
-
Add the reducing agent, such as sodium dithionite, portion-wise to the suspension. The deep color of the nitroso compound should fade as the reaction proceeds.
-
After the addition is complete, the reaction may be heated at reflux for a short period to ensure the reaction goes to completion. Monitor via TLC or HPLC.
-
Upon completion, cool the reaction mixture. The product, 5,6-diamino-1,3-dimethyluracil, may precipitate.
-
Collect the product by filtration, wash with cold water, and dry under vacuum. This diamine is often sensitive to air oxidation and should be used promptly in the next step.
Part 3: Synthesis of 1,3-Dimethyluric Acid (Intermediate III)
This step involves the cyclization of the diamino-uracil with a one-carbon source to form the second ring of the purine system, yielding the uric acid scaffold.
Materials:
-
5,6-Diamino-1,3-dimethyluracil (from Part 2)
-
Urea, N,N'-Carbonyldiimidazole (CDI), or phosgene equivalents (e.g., triphosgene)[9].
-
High-boiling point solvent (if needed, e.g., for urea melt).
Protocol (using Urea):
-
Combine the 5,6-diamino-1,3-dimethyluracil and a molar excess of urea in a reaction flask.
-
Heat the mixture to create a melt (typically >140°C). This is often done neat (without solvent).
-
Maintain the temperature, allowing the cyclization to proceed with the evolution of ammonia gas. Ensure the reaction is conducted in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC/HPLC), cool the mixture.
-
The resulting solid can be triturated with water or a suitable solvent to remove excess urea and byproducts.
-
Collect the solid 1,3-dimethyluric acid by filtration and dry thoroughly.
Part 4: Synthesis of Theacrine (1,3,7,9-Tetramethyluric Acid)
The final step is the exhaustive N-methylation of the 1,3-dimethyluric acid at the N7 and N9 positions to yield theacrine.
Materials:
-
1,3-Dimethyluric Acid (from Part 3)
-
A methylating agent such as Dimethyl Sulfate ((CH₃)₂SO₄) or Iodomethane (CH₃I)[9].
-
A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate).
-
A suitable solvent (e.g., DMF, Acetone).
Protocol (using Dimethyl Sulfate):
-
Dissolve or suspend 1,3-dimethyluric acid in a suitable solvent like DMF in a reaction flask.
-
Add a base, such as anhydrous potassium carbonate, to the mixture.
-
Add the methylating agent, dimethyl sulfate, dropwise to the stirred suspension. Caution: Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care in a fume hood.
-
Heat the reaction mixture (e.g., 60-80°C) and stir until the reaction is complete, as determined by TLC or HPLC analysis.
-
After cooling, quench the reaction by carefully adding water or an aqueous ammonium hydroxide solution to destroy any excess dimethyl sulfate.
-
The product can be isolated by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) or by precipitation and filtration.
-
The crude theacrine should be purified, for example, by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
-
The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
Quantitative Data Summary
The following table provides an example of reagent quantities for a laboratory-scale synthesis. Actual yields may vary based on experimental conditions and purification efficiency.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |
| 1 | 6-Amino-1,3-dimethyluracil (10g) | NaNO₂ (5.3g), HCl | This compound | 11.9g |
| 2 | Intermediate I (10g) | Na₂S₂O₄ (excess) | 5,6-Diamino-1,3-dimethyluracil | 9.2g |
| 3 | Intermediate II (10g) | Urea (excess) | 1,3-Dimethyluric Acid | 11.5g |
| 4 | Intermediate III (10g) | (CH₃)₂SO₄ (excess), K₂CO₃ | Theacrine (1,3,7,9-Tetramethyluric Acid) | 11.4g |
References
- Zheng, X.Q., Ye, C.X., Kato, M., Crozier, A., & Ashihara, H. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry, 60(2), 129–134. [Link][7]
- ResearchGate. (n.d.). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- Wikipedia. (n.d.). Theacrine.
- Maruyama, T., Kozai, S., & Sasaki, F. (2000). Method for the synthesis of uric acid derivatives. Nucleosides, Nucleotides & Nucleic Acids, 19(7), 1193–1203. [Link][10]
- Zhang, Y., et al. (2025). Multi-omics analysis of the mechanisms of abundant theacrine and EGCG3"Me in tea (Camellia sinensis). BMC Plant Biology. [Link]
- SciSpace. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- Google Patents. (n.d.). CN106046004A - Total synthesis method for theacrine.
- Wang, Y., Yang, X., Zheng, X., & Li, J. (2020). Theacrine From Camellia kucha and Its Health Beneficial Effects. Frontiers in Nutrition, 7, 595823. [Link][3]
- ResearchGate. (n.d.). Method for the Synthesis of Uric Acid Derivatives.
- ResearchGate. (n.d.). Theacrine is biosynthesized from caffeine catalyzed by...
- Methyl-Life®. (2022). MTHFR and Gout: Is There a Link?
- WebMD. (n.d.). Theacrine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.
- Maximum Academic Press. (2022). Purine alkaloids in tea plants: component, biosynthetic mechanism and genetic variation.
- National Institutes of Health. (2021). Urate-induced epigenetic modifications in myeloid cells.
- m-pATH Naturopathy. (n.d.). Gout and MTHFR Link.
- Wikidata. (n.d.). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- MDPI. (2023). Epigenomic Reprogramming in Gout.
- Frontiers. (n.d.). Where Epigenetics Meets Food Intake: Their Interaction in the Development/Severity of Gout and Therapeutic Perspectives.
- Scribd. (n.d.). Uric Acid Synthesis.
- National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine.
- Wikipedia. (n.d.). Uric acid.
- ResearchGate. (n.d.). Theacrine, a Purine Alkaloid Obtained from Camellia assamica var. kucha, Attenuates Restraint Stress-Provoked Liver Damage in Mice.
- National Center for Biotechnology Information. (n.d.). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine.
- PubMed. (2017). Theacrine: A purine alkaloid from Camellia assamica var. kucha with a hypnotic property via the adenosine system.
Sources
- 1. Theacrine - Wikipedia [en.wikipedia.org]
- 2. A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theacrine From Camellia kucha and Its Health Beneficial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tigerfitness.com [tigerfitness.com]
- 5. Theacrine: A purine alkaloid from Camellia assamica var. kucha with a hypnotic property via the adenosine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
- 9. CN106046004A - Total synthesis method for theacrine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction
6-Amino-1,3-dimethyl-5-nitrosouracil, a derivative of the pyrimidine base uracil, is a key intermediate in the synthesis of various biologically active compounds, including purine derivatives like caffeine and theophylline.[1] Its unique molecular structure, featuring an amino group at the 6-position, a nitroso group at the 5-position, and methyl groups at the 1 and 3 positions, imparts specific chemical reactivity crucial for its role as a synthetic precursor.[1][2] Given its importance in pharmaceutical and chemical synthesis, rigorous analytical characterization is imperative to ensure its identity, purity, and stability.
This comprehensive guide provides detailed application notes and validated protocols for the multi-faceted analytical characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust quality control and in-depth structural elucidation. The protocols are presented with an emphasis on the underlying scientific principles, enabling users to not only execute the methods but also to understand and troubleshoot them effectively.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O₃ | [2][3][4][5][6] |
| Molecular Weight | 184.15 g/mol | [3][4][5][6] |
| CAS Number | 6632-68-4 | [2][5][7] |
| Appearance | Solid | [3] |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [5] |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow outlines a logical sequence of analyses to confirm the molecule's identity, purity, and structural integrity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are paramount for assessing the purity of this compound and for quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water is effective. For Mass Spectrometry (MS) compatibility, formic acid can be used as a modifier instead of phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance (λmax), which should be determined by a UV-Vis scan.
-
Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Rationale for Method Parameters:
-
C18 Column: The non-polar C18 stationary phase provides good retention for moderately polar uracil derivatives.
-
Acetonitrile/Water Gradient: This mobile phase system allows for the effective elution of the target compound while separating it from potential impurities with different polarities.
-
UV Detection: The conjugated system in the uracil ring allows for sensitive detection using a UV detector.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Temperature | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, providing molecular weight information for each separated component. This is a powerful tool for confirming the identity of the main peak and identifying any impurities.
Protocol: LC-MS for Identity Confirmation
-
LC System: Utilize the same HPLC conditions as described above, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of non-volatile buffers).
-
Mass Spectrometer: An electrospray ionization (ESI) source is well-suited for this type of molecule.
-
Ionization Mode: Both positive and negative ion modes should be evaluated to determine the most sensitive detection.
-
Data Acquisition: Acquire data in full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion.
-
Data Analysis: The observed m/z of the main peak should correspond to the theoretical molecular weight of this compound.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural elucidation.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. The expected signals would include those for the two N-methyl groups and the amino protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.
-
2D NMR: Techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons, further confirming the structure.
Expected Spectral Features:
-
¹H NMR: Singlets for the two distinct N-methyl groups and a broad singlet for the amino protons.
-
¹³C NMR: Signals corresponding to the carbonyl carbons, the carbons of the pyrimidine ring, and the methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.[10]
Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the functional groups present in the molecule.
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400-3200 |
| C-H stretching (methyl groups) | 3000-2850 |
| C=O stretching (carbonyl groups) | 1750-1650 |
| N=O stretching (nitroso group) | 1550-1475 |
| C=C and C=N stretching (ring) | 1650-1550 |
An IR spectrum for this compound is available in the NIST Chemistry WebBook for comparison.[7]
Advanced Structural Analysis
For unambiguous confirmation of the molecular structure, including stereochemistry and crystal packing, X-ray diffraction is the gold standard.
Single Crystal X-Ray Diffraction
Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through a single crystal. It provides precise bond lengths, bond angles, and information about intermolecular interactions.
Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of suitable size and quality from an appropriate solvent.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed 3D model of the molecule. The study of uracil derivatives by X-ray diffraction can provide insights into hydrogen bonding and crystal packing.[11][12][13]
Method Validation
All analytical methods used for the characterization of a pharmaceutical intermediate must be validated to ensure they are suitable for their intended purpose.[14][15][16] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[17]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols and application notes provided in this guide offer a robust framework for ensuring the identity, purity, and structural integrity of this important synthetic intermediate. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of reliable and reproducible data, which is critical in research, development, and manufacturing environments.
References
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing).
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H.
- From a Single Molecule to Molecular Crystal Architectures: Structural and Energetic Studies of Selected Uracil Derivatives - ACS Public
- Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies.
- A Step-by-Step Guide to Analytical Method Development and Valid
- Analytical method valid
- Analytical Method Validation: are your analytical methods suitable for intended use?
- Analytical Method Validation Parameters: An Upd
- Validation of Analytical Methods: A Review - Gavin Publishers.
- NMR signals of 6-aminouracil derivatives with various substituents in...
- This compound | CymitQuimica.
- This compound | 58537-55-6 | Benchchem.
- This compound - precisionFDA.
- Uracil, 6-amino-1,3-dimethyl-5-nitroso- - the NIST WebBook.
- This compound | C6H8N4O3 | CID 81133 - PubChem.
- This compound | 6632-68-4 | Benchchem.
- This compound | CAS 3346-61-0 | SCBT.
- Enhancing Sample Preparation with FTIR Spectroscopy: Key Applic
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 8. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. azooptics.com [azooptics.com]
- 11. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. emerypharma.com [emerypharma.com]
- 15. wjarr.com [wjarr.com]
- 16. qbdgroup.com [qbdgroup.com]
- 17. globalresearchonline.net [globalresearchonline.net]
Application Note: A Validated HPLC Method for Purity Analysis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU). DANU is a critical intermediate in the synthesis of various pharmaceutical compounds, including purine derivatives like theophylline and theacrine.[1] Ensuring its purity is paramount for the quality and safety of the final active pharmaceutical ingredient (API). The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and drug development environments. The protocol is fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Introduction and Scientific Rationale
This compound (DANU) is a heterocyclic compound derived from uracil.[1] Its chemical structure, featuring an electron-withdrawing nitroso group, makes it a versatile precursor for constructing more complex molecules through reactions like nucleophilic substitution and cyclization.[4] The most common synthetic route involves the nitrosation of 6-amino-1,3-dimethyluracil.[1] This process can lead to impurities, primarily unreacted starting material and other synthesis-related byproducts. A reliable analytical method is therefore essential to quantify the purity of DANU and ensure that impurities are below acceptable limits.
High-Performance Liquid Chromatography (HPLC) is the premier technique for this analysis due to its high resolution, sensitivity, and quantitative accuracy.[5] The method herein employs a reversed-phase C18 column. Uracil and its derivatives are polar molecules; therefore, controlling the mobile phase pH is critical for achieving reproducible retention and symmetrical peak shapes.[6][7] An acidic mobile phase (pH 3.0) is used to suppress the ionization of residual silanols on the silica-based stationary phase and to ensure the analyte is in a consistent protonation state. UV detection is selected based on the strong absorbance of the uracil chromophore, typically around 260 nm.[8]
This document provides not only a step-by-step protocol but also a comprehensive overview of the method validation, establishing its trustworthiness for its intended purpose.[9]
Experimental Workflow and Validation Logic
The overall process, from sample preparation to the final validated report, follows a systematic workflow. This ensures that each analysis is preceded by a system suitability check and that the method's performance characteristics are well-documented.
Caption: Experimental workflow from preparation to final reporting.
The validation protocol is designed as a self-validating system, where each parameter confirms a different aspect of the method's performance, ensuring overall reliability.
Caption: Interrelationship of validation parameters for a trustworthy method.
Materials, Reagents, and Instrumentation
| Item | Specification |
| Instrumentation | HPLC system with quaternary pump, autosampler, column thermostat, and UV/PDA detector. |
| Analytical Column | C18 Reversed-Phase Column, 4.6 x 150 mm, 3.5 µm particle size. |
| Reference Standard | This compound, >99.5% purity. |
| Reagents | Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Deionized Water (>18 MΩ·cm). |
| Potential Impurity | 6-Amino-1,3-dimethyluracil (Starting Material), >99.0% purity. |
| Glassware | Volumetric flasks (Class A), pipettes, autosampler vials. |
| Other Equipment | Analytical balance (0.01 mg readability), pH meter, sonicator, 0.45 µm membrane filters. |
Chromatographic Conditions and Sample Preparation
The following conditions were optimized to achieve efficient separation of the main peak from its potential impurities.
| Parameter | Condition |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄. |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Causality: A diluent similar to the mobile phase is chosen to prevent peak distortion. All solutions are filtered to protect the column from particulate matter.
-
Mobile Phase A Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the isocratic condition (85:15 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the DANU sample into a 25 mL volumetric flask. Prepare a working solution in the same manner as the standard.
System Suitability Testing (SST)
Rationale: SST is performed before any analysis to verify that the chromatographic system is adequate for the intended analysis.[3] This ensures that the results from day-to-day operations are consistent.
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (100 µg/mL).
-
Calculate the parameters listed in the table below.
| Parameter | Acceptance Criteria | Justification |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision and system stability. |
| % RSD of Retention Time | ≤ 1.0% | Confirms pump performance and mobile phase consistency. |
Method Validation Protocol (ICH Q2(R1))
The method was fully validated according to ICH guidelines to demonstrate its suitability.[2][5]
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Protocol:
-
Inject the diluent to confirm the absence of interfering peaks.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution.
-
Inject a solution of the potential impurity (6-amino-1,3-dimethyluracil).
-
Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on the sample and analyze the stressed samples to ensure separation of degradation products from the main DANU peak.
Acceptance Criteria: The DANU peak should be free from any co-eluting peaks in all chromatograms. Peak purity analysis using a PDA detector should confirm homogeneity.
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be close to zero. |
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is assessed using a recovery study.[2]
Protocol:
-
Prepare a sample matrix by accurately weighing a known quantity of the DANU sample.
-
Spike the sample at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration) with a known amount of the reference standard.
-
Prepare each level in triplicate (for a total of nine determinations).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]
Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the DANU sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The % RSD for the assay results should be not more than 2.0%.
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Inject a series of dilute solutions to experimentally verify the determined limits.
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]
Protocol:
-
Analyze the sample while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase pH (± 0.2 units)
-
Mobile Phase Composition (± 2% absolute)
-
-
Evaluate the effect on retention time and assay results, and check against SST criteria.
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, and the assay results should not significantly change.
Summary of Validation Results
The following table summarizes typical results obtained during the validation of this method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result | ICH Guideline Status |
| Specificity | No interference observed. Peak purity > 0.999. | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (Repeatability %RSD) | 0.85% | Pass |
| Precision (Intermediate %RSD) | 1.10% | Pass |
| LOD | ~0.05 µg/mL | - |
| LOQ | ~0.15 µg/mL | - |
| Robustness | System suitability passed under all conditions. | Pass |
Conclusion
The HPLC method described provides a reliable, robust, and accurate means for determining the purity of this compound. The method has been developed based on sound scientific principles and rigorously validated in accordance with ICH Q2(R1) guidelines. Its straightforward isocratic nature makes it easy to implement in quality control laboratories for routine analysis, ensuring the quality of this important pharmaceutical intermediate.
References
- International Conference on Harmonisation. (1995).
- Pharmaguideline. (2024).
- ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
- SIELC Technologies. (n.d.). Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column. [Link]
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- J-Stage. (n.d.).
- SIELC Technologies. (2018). 6-Amino-1-methyl-5-nitrosouracil. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Uracil. [Link]
- SIELC Technologies. (n.d.).
- SciELO. (n.d.). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. [Link]
- Pharma Ingredients. (2026). Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Uridine and Uracil | SIELC Technologies [sielc.com]
- 8. Uracil HPLC Analysis_ Trusted Techniques for Industrial Labs-pharma ingredients [hbgxchemical.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Comprehensive NMR Spectroscopic Analysis of 6-Amino-1,3-dimethyl-5-nitrosouracil: Protocols and Structural Elucidation
An Application Note for Researchers and Drug Development Professionals
Abstract
6-Amino-1,3-dimethyl-5-nitrosouracil, a key heterocyclic intermediate, is pivotal in the synthesis of various pharmaceutical compounds, including purine derivatives like theacrine and methylxanthines such as caffeine and theophylline[1]. Its distinct chemical reactivity, imparted by the uracil backbone and specific functional groups, necessitates precise structural verification and purity assessment[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of this molecule. This guide provides a detailed, field-proven methodology for acquiring and interpreting high-quality ¹H, ¹³C, and 2D NMR spectra of this compound, designed for researchers in organic synthesis and drug development.
Introduction: The Significance of this compound
This compound (DANU) is a synthetic uracil derivative whose structure features a pyrimidine-2,4(1H,3H)-dione core, substituted with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at C5[1]. The electron-withdrawing nature of the nitroso group makes the molecule a versatile precursor for nucleophilic substitution and cyclization reactions, which are fundamental to building diverse heterocyclic frameworks[1][2]. Given its role as a foundational building block in medicinal chemistry, confirming its molecular identity with high fidelity is a critical first step in any synthetic campaign.
NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture, allowing for the precise mapping of proton and carbon environments and their connectivity. This note details the optimized protocols for sample preparation, data acquisition, and spectral interpretation to ensure confident characterization of this important synthetic intermediate.
Molecular Structure and Spectroscopic Considerations
The structural integrity of this compound (Molecular Formula: C₆H₈N₄O₃, Molecular Weight: 184.15 g/mol ) is the basis for its reactivity[3][4][5]. An important consideration for NMR analysis is the potential for tautomerism, particularly involving the nitroso and amino groups, which could exist in equilibrium with nitrone–enamine or oxime–imine forms[1]. The NMR spectrum in a given solvent will represent the most stable tautomer or a time-averaged state of rapidly interconverting forms. The protocols described herein are designed to characterize the dominant species under standard analytical conditions.
Caption: Numbered structure of this compound.
Experimental Protocols: From Sample to Spectrum
This section provides a step-by-step workflow for the NMR analysis of this compound. The causality behind each choice is explained to ensure robust and reproducible results.
Caption: Standardized workflow for NMR analysis.
Sample Preparation Protocol
The quality of the final spectrum is critically dependent on meticulous sample preparation.
-
Analyte Purity: Begin with high-purity this compound. The compound can be synthesized via nitrosation of 6-amino-1,3-dimethyluracil and purified by recrystallization to remove precursors or side-products[2][6].
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.
-
Rationale: Uracil derivatives often exhibit excellent solubility in DMSO-d₆. Crucially, this solvent allows for the observation of exchangeable protons (such as those on the -NH₂ group), which would otherwise be lost through rapid exchange in protic solvents like D₂O or CD₃OD.
-
-
Step-by-Step Procedure:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-30 mg for more rapid ¹³C NMR) into a clean, dry glass vial.
-
Add approximately 0.6 mL of high-purity DMSO-d₆ using a calibrated pipette.
-
Seal the vial and gently vortex or sonicate at room temperature until the solid is fully dissolved. A deep color is expected.
-
Using a pipette with a cotton or glass wool filter plug, transfer the solution into a clean, high-quality 5 mm NMR tube. Filtering prevents the introduction of particulate matter, which degrades magnetic field homogeneity and spectral quality[7].
-
Cap the NMR tube securely. The sample is now ready for analysis.
-
NMR Data Acquisition
The following parameters are recommended for a 400 MHz (or higher) spectrometer.
| Experiment | Key Parameters | Rationale & Expert Insights |
| ¹H NMR | Scans: 16-64Relaxation Delay (D1): 2 sAcquisition Time: 4 sPulse Angle: 30-45° | A sufficient number of scans ensures a good signal-to-noise ratio. The relaxation delay and acquisition time provide a good balance between sensitivity and experiment duration for quantitative analysis. |
| ¹³C{¹H} NMR | Scans: ≥1024Relaxation Delay (D1): 3-5 sAcquisition Time: 1.5 sTechnique: Proton-decoupled | A higher number of scans is necessary due to the low natural abundance of ¹³C. A longer relaxation delay is critical for accurately observing quaternary carbons (C2, C4, C5, C6), which have longer relaxation times. |
| HSQC | Scans: 4-8Mode: Phase-sensitive | This 2D experiment correlates protons to their directly attached carbons, definitively linking the ¹H and ¹³C signals for the two methyl groups. |
| HMBC | Scans: 8-16Long-Range Coupling Delay: Optimized for ~8 Hz | This is the most powerful experiment for confirming the overall structure. It reveals 2- and 3-bond correlations, allowing for the unambiguous assignment of non-protonated carbons by correlating them to nearby protons (e.g., from methyl protons to ring carbons). |
Data Analysis and Structural Interpretation
Data Processing
-
Transform and Phasing: Apply a standard exponential window function, followed by Fourier transformation. Carefully phase the spectra to achieve pure absorption lineshapes.
-
Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H spectra and δ 39.52 ppm for ¹³C spectra.
-
Integration: For the ¹H spectrum, integrate all signals and normalize them relative to a known proton count (e.g., one of the methyl groups set to 3H).
Predicted Spectra and Peak Assignments
The following table outlines the expected NMR signals for this compound based on its structure and data from analogous uracil derivatives[8][9].
| Atom No. | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| 1 | N1-C H₃ | ~3.4 - 3.6 | Singlet (3H) | ~28 - 32 | C2, C6 |
| 2 | N3-C H₃ | ~3.1 - 3.3 | Singlet (3H) | ~26 - 29 | C2, C4 |
| 3 | C6-NH₂ | ~6.5 - 7.5 | Broad Singlet (2H) | - | C5, C6 |
| 4 | C2 | - | - | ~150 - 153 | N1-CH₃, N3-CH₃ |
| 5 | C4 | - | - | ~158 - 162 | N3-CH₃ |
| 6 | C5 | - | - | ~115 - 125 | NH₂ |
| 7 | C6 | - | - | ~155 - 160 | N1-CH₃, NH₂ |
-
¹H NMR Interpretation: The spectrum is expected to be relatively simple, showing two distinct singlets for the two N-methyl groups, reflecting their different chemical environments. A broader singlet, whose chemical shift may vary with concentration and temperature, is expected for the two equivalent amino protons.
-
¹³C NMR Interpretation: Four signals are anticipated in the downfield region corresponding to the four sp² carbons of the uracil ring (two carbonyls and two C=C carbons). Two signals in the upfield region will correspond to the N-methyl carbons.
-
Structural Verification with HMBC: The true power of this analysis lies in the HMBC spectrum. The N1-methyl protons should show correlations to the C2 and C6 carbons, while the N3-methyl protons will correlate to C2 and C4. These correlations provide irrefutable evidence of the connectivity and substitution pattern of the pyrimidine ring, confirming the identity of the compound beyond doubt.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the NMR analysis of this compound. By adhering to the detailed protocols for sample preparation, utilizing optimized acquisition parameters, and performing a thorough analysis of 1D and 2D NMR data, researchers can achieve unambiguous structural confirmation and purity assessment. This level of analytical rigor is essential for advancing research and development activities that rely on this versatile chemical intermediate.
References
- Benchchem. This compound | 58537-55-6.
- Benchchem. This compound | 6632-68-4.
- Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-368.
- PubChem. This compound | C6H8N4O3 | CID 81133.
- CymitQuimica. This compound.
- NIST WebBook. Uracil, 6-amino-1,3-dimethyl-5-nitroso-.
- precisionFDA. This compound.
- Kecili, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85.
- RSC Publishing. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- ResearchGate. The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴.
- National Library of Medicine. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Benchchem. Application Notes and Protocols for NMR Analysis of Chiral Compounds.
- Semantic Scholar. Theoretical and experimental 1H, 13C, 15N, and 17O NMR spectra of 5-nitro, 5-amino, and 5-carboxy uracils.
- ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
- Benchchem. This compound | 6632-68-4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jppres.com [jppres.com]
- 9. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
reaction of 6-Amino-1,3-dimethyl-5-nitrosouracil with lead tetraacetate
An Application Guide for the Synthesis of Pyrimido[5,4-g]pteridine Derivatives via Lead Tetraacetate Oxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Pathway to Complex Heterocycles
The synthesis of complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and drug development. Among these, fused pyrimidine systems such as pteridines and alloxazines represent classes of compounds with significant biological activity.[1] 6-Amino-1,3-dimethyl-5-nitrosouracil is a versatile precursor for the synthesis of such fused heterocyclic systems.[1][2] This application note details the (LTA), a powerful oxidizing agent, to yield a complex pyrimido[5,4-g]pteridinetetrone 10-oxide.[3][4] This oxidative cyclization provides a unique and efficient route to a highly functionalized, nitrogen-rich heterocyclic core structure that is of considerable interest for further chemical exploration.
First reported by Taylor, Maki, and McKillop, this reaction offers a fascinating glimpse into the reactivity of nitrosouracils under oxidative conditions.[4][5] Unlike typical pathways that might lead to simple oxidation or rearrangement, this transformation proceeds via a novel oxidative dimerization, culminating in the formation of a tetracyclic N-oxide.[3] This guide provides a deep dive into the reaction mechanism, a detailed experimental protocol, and the expected outcomes, grounded in authoritative research.
Scientific Foundation: The Reaction Mechanism
The oxidation of 1,3-disubstituted 6-amino-5-nitrosouracils with lead tetraacetate is not a straightforward process. Mechanistic studies, including Electron Spin Resonance (ESR) spectroscopy, indicate a complex sequence involving radical intermediates.[3] The choice of lead tetraacetate is critical; it is a potent oxidant capable of initiating both ionic and radical reactions, making it well-suited for this transformation.[6][7]
The proposed mechanism unfolds as follows:
-
Initial Oxidation & Dimerization: The reaction is initiated by the oxidation of the this compound (1) by LTA. This generates a radical species, likely an iminoxyl radical.[3] Two of these radical intermediates then undergo an oxidative dimerization to form an azoxy dimer intermediate (A).
-
Intramolecular Cyclization: The azoxy dimer (A) undergoes a double intramolecular cyclization. The amino groups attack the nitroso groups of the adjacent uracil ring, leading to the formation of a spiro intermediate (F).
-
Oxidation and Rearrangement: This spiro intermediate is further oxidized.
-
Homolytic Elimination: The final step involves the homolytic elimination of nitrous oxide (N₂O) to yield the stable, aromatic 1,3,6,8-tetrasubstituted pyrimido[5,4-g]pteridine-2,4,5,7(lH,3H,6H,8H)-tetrone 10-oxide (2).[3]
This novel reaction sequence highlights a unique pathway for the construction of complex heterocyclic N-oxides.
Caption: Proposed mechanism for LTA oxidation of 6-amino-5-nitrosouracils.
Experimental Protocol: Synthesis of 1,3,6,8-Tetramethyl-pyrimido[5,4-g]pteridinetetrone 10-Oxide
This protocol is adapted from the procedure described by Taylor, Maki, and McKillop in The Journal of Organic Chemistry.[4]
Safety Precautions
-
Lead Tetraacetate (LTA): LTA is highly toxic, corrosive, and hygroscopic. It may be absorbed through the skin.[8] Always handle LTA in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. It should be stored in a cool, dark, and dry place, often over potassium hydroxide pellets or in the presence of glacial acetic acid to prevent decomposition.[8]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle with care in a well-ventilated area or fume hood.
-
General: All standard laboratory safety procedures should be followed.
Materials and Reagents
-
This compound (purple solid)
-
Lead Tetraacetate (LTA, 95-97% purity)
-
Glacial Acetic Acid
-
Methanol
-
Water (distilled or deionized)
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Access to analytical instrumentation (NMR, Mass Spectrometry, IR)
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in glacial acetic acid, add solid lead tetraacetate (1.1 - 1.2 eq) portion-wise over 10-15 minutes at room temperature with vigorous stirring.
-
Reaction Execution: Upon addition of LTA, the characteristic purple color of the starting material will rapidly fade, and gas evolution (nitrogen and nitrous oxide) will be observed.[4] Stir the resulting yellowish suspension at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: After the reaction is complete, cool the mixture in an ice bath. The precipitated solid product is collected by vacuum filtration through a Buchner funnel.
-
Purification: Wash the collected solid sequentially with cold glacial acetic acid, then with methanol, and finally with water to remove any unreacted starting materials and lead salts.
-
Drying: Dry the purified product under vacuum to yield 1,3,6,8-tetramethyl-2,4,5,7-(lH,3H,6H,8H)-pyrimido[5,4-g]pteridinetetrone 10-oxide as a pale yellow solid.[4]
Data Summary and Expected Results
The reaction typically proceeds in good yield, providing a direct route to the tetracyclic product.
Table of Reaction Parameters & Results
| Parameter | Value/Observation | Reference |
| Starting Material | This compound | [4] |
| Oxidant | Lead Tetraacetate (LTA) | [4] |
| Solvent | Glacial Acetic Acid | [3][4] |
| Temperature | Room Temperature | [4] |
| Major Product | 1,3,6,8-tetramethyl-pyrimido[5,4-g]pteridinetetrone 10-oxide | [3][4] |
| Appearance | Pale yellow solid | [4] |
| Yield | ~90% | [4] |
| Melting Point | >380 °C (decomposes) | [4] |
| Minor Product | 4,6-dimethyl-furazano[3,4-d]pyrimidinedione | [4] |
Characterization of the Major Product
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M+) and a characteristic (M - 16) peak, corresponding to the loss of an oxygen atom from the N-oxide functionality.[4]
-
NMR Spectroscopy: The ¹H NMR spectrum is simple, showing signals for the four distinct N-methyl groups.[4]
-
Elemental Analysis: Should align with the calculated values for C₁₂H₁₂N₈O₅.[4]
Applications in Drug Discovery and Synthesis
The pyrimido[5,4-g]pteridine core synthesized through this method is a rigid, planar, electron-deficient system.[3] Such structures are of interest in medicinal chemistry for several reasons:
-
Scaffold for Library Synthesis: The core can be further functionalized to create libraries of compounds for screening against various biological targets.
-
Enzyme Inhibition: Fused pyrimidine rings are present in many known inhibitors of enzymes like kinases and dihydrofolate reductase.[9]
-
Material Science: The planar, electron-deficient nature of the product may also lend itself to applications in materials science as an organic semiconductor or dye.
Conclusion
The lead tetraacetate-mediated oxidation of this compound is a powerful and mechanistically intriguing transformation. It provides an efficient, one-step synthesis of a complex pyrimido[5,4-g]pteridinetetrone 10-oxide, a scaffold with significant potential for applications in drug development and materials science. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can reliably access this valuable heterocyclic compound.
References
- Sako, M., Ohara, S., Hirota, K., Kano, K., Maki, Y., & Taylor, E. C. (1991). Mechanistic Aspects of the Oxidation of 1,3-Disubstituted 6-Amino-5-nitrosouracils with Lead Tetraacetate: The Formation of Pyrimido[5,4-g]pteridinetetrone 10-Oxides. The Journal of Organic Chemistry, 56(22), 6302–6306. [Link]
- Taylor, E. C., Maki, Y., & McKillop, A. (1972). The Novel Reaction of l,3-Dimethyl-6-amino-5-nitrosouracil with Lead Tetraacetate. The Journal of Organic Chemistry, 37(10), 1601–1605. [Link]
- ACS Publications. (n.d.). Mechanistic aspects of the oxidation of 1,3-disubstituted 6-amino-5-nitrosouracils with lead tetraacetate: the formation of pyrimido[5,4-g]pteridinetetrone 10-oxides. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry.
- Kassab, R., Kassab, Z., & El-Brollosy, N. R. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85. [Link]
- Kassab, R., Kassab, Z., & El-Brollosy, N. R. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Lead Tetraacetate.
- Gaber, A. M., & El-Gendy, M. S. M. (2001). 6-Aminouracils as precursors for the syntheses of fused di-and tricyclic pyrimidines. Journal of the Chinese Chemical Society, 48(1), 107-112.
- Wikipedia. (n.d.). Lead(IV) acetate.
- Scribd. (n.d.). Lead Tetraacetate.
- Google Patents. (n.d.). CN1162431C - Process for preparation of pyrimido [5,4-g] pteridine derivatives.
- Youssefyeh, R. D. (1975). Reaction of this compound with thiols. Journal of the Chemical Society, Perkin Transactions 1, (19), 1857-1859. [Link]
- Katritzky, A. R., & al-Omran, F. (1976). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, (15), 1652-1654. [Link]
- YouTube. (2021, May 19). Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET.
- de la Torre, M. C., Goya, P., & Elguero, J. (2015). Some pyrimido[4,5-d]pyrimidine derivatives with diverse biological properties. Arkivoc, 2015(6), 354-367.
- Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
- MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties.
- PubChem. (n.d.). 6-Amino-5-nitrosouracil.
- PubMed. (n.d.). Reaction of this compound with thiols.
- PubChem. (n.d.). This compound.
- Juniper Publishers. (2021, January 4). Lead Tetraacetate in Organic Synthesis.
- ResearchGate. (n.d.). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes.
- PubChem. (n.d.). 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
Cyclization Reactions of 6-Amino-1,3-dimethyl-5-nitrosouracil: A Senior Application Scientist's Guide to Heterocyclic Synthesis
Introduction: The Versatile Role of 6-Amino-1,3-dimethyl-5-nitrosouracil in Heterocyclic Chemistry
This compound is a highly valuable and versatile starting material in the synthesis of a wide array of fused heterocyclic compounds.[1] Its unique molecular architecture, featuring a pyrimidine core with strategically placed amino and nitroso groups, makes it an excellent precursor for constructing purine and pteridine ring systems, which are of significant interest in medicinal chemistry and drug development.[2] The electron-withdrawing nature of the nitroso group activates the pyrimidine ring, facilitating cyclization reactions that are fundamental to the creation of diverse molecular frameworks.[2] This guide provides an in-depth exploration of the key cyclization reactions involving this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the field of drug development.
I. The Traube Purine Synthesis: A Classic Route to Theophylline and its Analogs
The Traube purine synthesis, a venerable yet consistently relevant method, provides a straightforward pathway to purine derivatives.[3] A prominent application of this synthesis is the production of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases.[4] The core of this synthesis involves the reduction of the 5-nitroso group of this compound to an amino group, creating a highly reactive 5,6-diaminouracil intermediate, which is then cyclized with a one-carbon unit.[5]
Mechanistic Rationale
The Traube synthesis proceeds in two key stages: reduction and cyclization. The initial reduction of the nitroso group is crucial as it generates the vicinal diamine functionality necessary for the subsequent ring closure. This diamine is highly susceptible to reaction with electrophilic one-carbon sources. The subsequent cyclization with reagents like formic acid or triethyl orthoformate introduces the final carbon atom to form the imidazole ring, thus completing the purine skeleton.
Figure 1: General workflow of the Traube purine synthesis.
Detailed Protocol: Laboratory-Scale Synthesis of Theophylline
This protocol details a reliable method for the synthesis of theophylline, adapted from established procedures.[6]
Step 1: Reduction of this compound
-
In a well-ventilated fume hood, dissolve 9.95 g (54.13 mmol) of this compound in 125 mL of 25% aqueous ammonia (NH4OH).
-
Heat the solution to 70°C with stirring.
-
Slowly add 28.2 g (162.4 mmol) of sodium dithionite (Na2S2O4) over a period of 30 minutes. The color of the reaction mixture will change from dark green to light green, indicating the reduction of the nitroso group.
-
Allow the reaction mixture to evaporate at 70°C.
-
Once a significant amount of the solvent has evaporated and crystals begin to form, transfer the container to a vacuum desiccator to complete the drying process. The resulting crystals are 5,6-diamino-1,3-dimethyluracil. Note: This intermediate is light-sensitive and should be protected from light.
Step 2: Cyclization to Theophylline
-
Combine 2.9 g (16 mmol) of the dried 5,6-diamino-1,3-dimethyluracil with 15.16 g (102 mmol) of triethyl orthoformate in a round-bottom flask equipped with a reflux condenser.
-
Reflux the mixture in an oil bath for 48 hours. A precipitate will form during this time.
-
After cooling, filter the precipitate and wash it with diethyl ether. The initial precipitate may have a greenish tint.
-
For purification, dissolve the crude product in a minimal amount of boiling water and add a small amount of activated charcoal.
-
Hot filter the solution to remove the charcoal. The filtrate should be colorless.
-
Place the filtrate in a refrigerator to induce crystallization.
-
Collect the theophylline crystals by filtration and dry them under vacuum.
| Parameter | Value | Reference |
| Starting Material | This compound | [6] |
| Reducing Agent | Sodium dithionite (Na2S2O4) | [6] |
| Cyclizing Agent | Triethyl orthoformate | [6] |
| Reaction Temperature (Reduction) | 70°C | [6] |
| Reaction Temperature (Cyclization) | Reflux | [6] |
| Purification Method | Recrystallization from water | [6] |
Table 1: Key parameters for the laboratory-scale synthesis of theophylline.
II. The Timmis Synthesis: A Regioselective Route to Pteridines (Lumazines)
The Timmis synthesis offers a powerful and regioselective method for the preparation of pteridines, a class of heterocyclic compounds with diverse biological activities.[7] This reaction involves the condensation of a 4-amino-5-nitrosopyrimidine, such as this compound, with a compound containing an active methylene group.[7] This approach is particularly valuable for synthesizing specific pteridine isomers that might be difficult to obtain through other methods.[7]
Mechanistic Rationale
The Timmis synthesis is initiated by a condensation reaction between the amino group of the nitrosouracil and a carbonyl group of the active methylene compound, typically under basic conditions.[8] The key to the regioselectivity of this reaction lies in the subsequent condensation of the 5-nitroso group with the active methylene carbon, which directs the formation of the pyrazine ring in a specific orientation.[8]
Figure 2: Simplified representation of the Timmis synthesis for pteridines.
Protocol: Synthesis of 7-Substituted 1,3-Dimethyllumazines
General Procedure Outline:
-
Dissolve this compound in a suitable solvent.
-
Add the appropriate phenacylidenetriphenylphosphorane.
-
The reaction is typically carried out at an elevated temperature.
-
The product, a 7-substituted 1,3-dimethyllumazine, is then isolated and purified using standard techniques such as crystallization or chromatography.
III. Cyclization with Other Reagents: Expanding the Synthetic Utility
The reactivity of this compound extends beyond the synthesis of purines and pteridines. It can undergo cyclization with a variety of other reagents, leading to a diverse range of fused pyrimidine systems.
Reaction with Benzylidenetriphenylphosphoranes
The reaction of this compound with benzylidenetriphenylphosphoranes provides an alternative route to theophylline derivatives.[3] This reaction likely proceeds through a mechanism involving the initial attack of the ylide on the nitroso group, followed by cyclization.
Reaction with Thiols
The interaction of this compound with various thiols can lead to a mixture of condensation and oxidation-reduction products. Among the isolated products are pteridine-2,4-diones and purine-2,6-diones, highlighting the complex reactivity of this system.
IV. Safety and Handling
As with all chemical syntheses, proper safety precautions are paramount.
-
This compound: This compound may cause eye, skin, and respiratory tract irritation.[7] It is important to handle it in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Reagents: Many of the reagents used in these syntheses, such as sodium dithionite, triethyl orthoformate, and various phosphoranes, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and handle them accordingly.
-
General Precautions: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water.
V. Conclusion and Future Directions
This compound has proven to be a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. The Traube and Timmis syntheses provide reliable and well-established methods for the preparation of purines and pteridines, respectively. The continued exploration of its reactivity with a broader range of reagents will undoubtedly lead to the discovery of novel heterocyclic systems with potential applications in drug discovery and materials science. Further research aimed at developing more sustainable and efficient protocols, such as those utilizing greener solvents and catalysts, will enhance the utility of this versatile building block.
References
- Timmis, G. M. A new synthesis of pteridines.
- Google Patents. Synthesis method for theophylline. CN104744470A.
- SciSpace. A new synthesis of pteridines. (1949) | G. M. Timmis | 27 Citations.
- Laboratory-Scale Synthesis of Theophylline and Caffeine at BehanSar Pharmaceutical Factory. Avicenna Journal of Pharmaceutical Research. (2023).
- MDPI. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors.
- Chemistry Online. Traube purine synthesis. (2023).
- Senga, K., Kanazawa, H. & Nishigaki, S. New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes. J. Chem. Soc., Chem. Commun., 588 (1976).
- Houben-Weyl. Synthesis of Pteridines.
- Scribd. Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry.
- Google Patents. Preparation method for theophylline. CN104744469A.
- Slideshare. Traube purine synthesis. (2023).
- Youssefyeh, R. D. Reaction of this compound with thiols. J. Chem. Soc., Perkin Trans. 1, 1857-1859 (1975).
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- RSC Publishing. New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes.
- Yoneda, F., Higuchi, M. & Nitta, Y. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives. J. Chem. Soc., Perkin Trans. 1, 1819-1822 (1976).
- Semantic Scholar. Synthesis of Furopyrimidine Derivatives.
- National Institutes of Health. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- precisionFDA. This compound.
- Google Patents. Preparation method of 6-amino-1, 3-dimethyl uracil. CN115260106A.
- ResearchGate. Formation of Aryl-bis (6-Amino-1,3-Dimethyluracil-5-yl) Methanes by reaction of 6-Amino-1, 3-Dimethyluracil with Aromatic Aldehydes | Request PDF.
- Google Patents. 3-Methyl- and 1,3-di:methyl-4-amino-5-formyl:amino-uracil prodn. DE4143267A1.
- PubChem. This compound.
Sources
- 1. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 4. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. New synthesis of pteridines from the reaction of this compound with phenacylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: The Strategic Role of 6-Amino-1,3-dimethyl-5-nitrosouracil as a Pivotal Pharmaceutical Intermediate
Authored by: A Senior Application Scientist
Foreword: Unveiling a Key Synthetic Workhorse
In the intricate landscape of pharmaceutical synthesis, the efficiency and versatility of intermediate compounds are paramount. Among these, 6-Amino-1,3-dimethyl-5-nitrosouracil (DANU) emerges as a cornerstone molecule, particularly in the construction of purine scaffolds that form the backbone of numerous therapeutic agents. Its unique structural arrangement—a uracil core functionalized with both an amino and a nitroso group—imparts a distinct reactivity profile that is expertly exploited in drug development. This guide provides an in-depth exploration of DANU, moving beyond simple procedural lists to explain the causality behind its synthesis and application, thereby offering researchers and drug development professionals a comprehensive and actionable resource.
Compound Profile and Strategic Importance
This compound (CAS: 6632-68-4) is a heterocyclic compound derived from uracil.[1][2] The molecule's significance is rooted in the strategic placement of its functional groups. The electron-withdrawing nitroso group at the C5 position activates the molecule for subsequent chemical transformations, making it a highly valuable precursor for building more complex heterocyclic systems.[1][3]
Its primary role in the pharmaceutical industry is as a key intermediate in the synthesis of methylxanthines, such as the widely used bronchodilator theophylline and the stimulant caffeine.[1] Furthermore, its utility extends to the synthesis of other bioactive molecules, including theacrine and various lumazine derivatives, positioning it as a versatile building block in medicinal chemistry.[1][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O₃ | [3][5][6] |
| Molecular Weight | 184.15 g/mol | [1][2][3][5] |
| CAS Number | 6632-68-4 | [1][2][4] |
| Appearance | Distinctively colored solid | [1] |
| Melting Point | 241-243 °C | [3][4] |
| Solubility | Slightly soluble in DMSO and heated methanol | [3] |
| IUPAC Name | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | [4][5] |
| InChI Key | MGBDANYXBKROBW-UHFFFAOYSA-N | [1][2][6] |
Synthesis of the Intermediate: A Protocol Grounded in Causality
The most prevalent and industrially adopted method for synthesizing this compound is the direct nitrosation of its precursor, 6-amino-1,3-dimethyluracil.[1] This reaction is a classic example of electrophilic aromatic substitution on a highly activated pyrimidine ring.
Workflow: Synthesis of this compound
Caption: Synthesis of this compound via nitrosation.
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol details the nitrosation of 6-amino-1,3-dimethyluracil, a robust method for producing the title compound.[7][8]
Materials:
-
6-amino-1,3-dimethyluracil
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ethanol
-
Ice Bath
Procedure:
-
Dissolution: In a reaction vessel, create a slurry by suspending 6-amino-1,3-dimethyluracil in a mixture of water and acetic acid. The acid serves a dual purpose: it protonates the sodium nitrite to generate the active nitrosating agent, nitrous acid (which then forms the nitrosonium ion, NO⁺), and it maintains an acidic pH to facilitate the electrophilic attack on the electron-rich uracil ring.
-
Temperature Control (Critical Step): Cool the slurry to approximately 10°C using an ice-salt bath.[1][7] This temperature control is crucial to manage the exothermic nature of the nitrosation reaction, preventing the formation of undesired byproducts through over-oxidation or decomposition.[1]
-
Controlled Addition of Nitrosating Agent: Prepare an aqueous solution of sodium nitrite. Add this solution dropwise to the cooled slurry under vigorous stirring. A slow, controlled addition is essential to maintain the low temperature and ensure homogenous reaction conditions.[9] As the reaction proceeds, the product, this compound, will precipitate as a distinctively colored solid.[1]
-
Reaction Completion & Aging: After the addition is complete, allow the mixture to stir in the cold bath for an extended period (e.g., overnight) to ensure the reaction goes to completion.[7]
-
Isolation: Isolate the precipitated product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any unreacted salts and residual acid.[8][9] This step is vital for the purity of the final product.
-
Purification (Optional but Recommended): For high-purity applications, the crude product can be recrystallized from a mixture of ethanol and water to yield the final, purified intermediate.[1]
-
Drying: Dry the purified product under vacuum to a constant weight.
Table 2: Optimized Reaction Parameters for Nitrosation
| Parameter | Recommended Value/Condition | Rationale | Source |
| Temperature | 0-10 °C | Controls exothermicity, minimizes side reactions. | [1][7][8] |
| pH | Acidic (e.g., Acetic Acid) | Required for in-situ generation of the nitrosonium ion (NO⁺) electrophile. | [1] |
| Addition Rate | Slow, dropwise | Prevents temperature spikes and ensures reaction control. | [9] |
| Stirring | Vigorous | Maintains slurry homogeneity, improves heat and mass transfer. | [9] |
| Solvent | Water/Acetic Acid | Provides the reaction medium and the necessary acidic catalyst. | [7][8] |
Core Application: Synthesis of Theophylline
The conversion of this compound into theophylline is a classic and illustrative example of its utility. This transformation proceeds via a two-step sequence: reduction of the nitroso group followed by cyclization.
Workflow: Conversion of DANU to Theophylline
Caption: Synthetic pathway from DANU to Theophylline via a diamino intermediate.
Protocol 2: Synthesis of Theophylline from this compound
This protocol outlines the reduction of the nitroso intermediate and the subsequent ring-closing reaction to form the purine core of theophylline.[7][10]
Part A: Reduction to 5,6-Diamino-1,3-dimethyluracil (DADMU)
Materials:
-
This compound
-
Methanol
-
Palladium on Carbon (Pd/C) catalyst (5-10%)
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas source
-
Diatomaceous earth (kieselguhr)
Procedure:
-
Reactor Setup: Charge a high-pressure reaction vessel with this compound, methanol as the solvent, and a catalytic amount of palladium on carbon.[7] The catalyst facilitates the addition of hydrogen across the N=O bond.
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the target temperature.
-
Reaction Monitoring: Maintain the reaction under constant pressure and stirring. The reduction of the nitroso group to an amino group is typically rapid.
-
Catalyst Removal: After the reaction is complete (monitored by TLC or HPLC), cool the reactor and carefully vent the hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.[7]
-
Isolation of Intermediate: Concentrate the filtrate by rotary evaporation to obtain the crude 5,6-diamino-1,3-dimethyluracil, which often presents as an oily or solid substance.[7] This intermediate is often used directly in the next step without extensive purification due to its potential instability.
Part B: Cyclization to Theophylline
Materials:
-
Crude 5,6-diamino-1,3-dimethyluracil (from Part A)
-
Triethoxymethane or Formamide
-
Reaction vessel with heating and distillation capabilities
Procedure:
-
Ring Formation: Dissolve the crude diamino intermediate in a suitable cyclizing agent, such as triethoxymethane or formamide.[7][10] These reagents provide the single carbon atom required to form the imidazole ring of the purine system.
-
Heating: Heat the mixture to reflux and maintain it at temperature for a specified period to ensure complete cyclization.
-
Product Isolation: After the reaction is complete, remove the excess reagent via distillation, often under reduced pressure, to yield crude theophylline.[7]
-
Purification: The crude theophylline can be purified by recrystallization from a suitable solvent to achieve pharmaceutical-grade purity.
Broader Pharmaceutical Applications & Reactivity
The synthetic logic demonstrated in the theophylline synthesis is broadly applicable. The reduction of the 5-nitroso group to an amine creates a versatile 5,6-diaminouracil intermediate. This key precursor is the gateway to a wide range of purine and pteridine derivatives.[9][11][12]
-
Caffeine Synthesis: A similar pathway involving the diamino intermediate is used, with a different agent for the N-methylation of the newly formed imidazole ring.
-
Lumazine Derivatives: The diamino intermediate can be condensed with α-dicarbonyl compounds to form lumazine rings, which are of interest in medicinal chemistry.[3]
-
Pteridine Synthesis: The reactivity of the nitroso group can be directly exploited in reactions with other reagents to form pteridine-based structures.[13]
-
Anticancer & Antimicrobial Research: The structural similarity of DANU to endogenous nucleobases has prompted investigations into its own potential biological activities, including antimicrobial and anticancer properties.[1][3]
Safety, Handling, and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.
-
Hazard Classification: The compound is classified under GHS08 and is suspected of causing cancer (H351).[4]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves and full-face respirators, during handling to avoid inhalation and skin contact.[4]
-
Storage: The compound is hygroscopic (absorbs moisture from the air) and sensitive to light.[4] It should be stored in a tightly sealed container in a dry, dark place. For long-term stability, storage at refrigerated (2–8°C) or freezer (-20°C) temperatures is recommended.[4] The N-O bond contributes to lower thermal stability compared to analogous compounds.[4]
References
- Synthesis method for theophylline - CN104744470A.
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]
- Preparation method for theophylline - CN104744469A.
- This compound | C6H8N4O3 | CID 81133. PubChem. [Link]
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers. [Link]
- This compound. precisionFDA. [Link]
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. NIH. [Link]
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]
- 1 3 Dimethyluracil in the Synthesis of Theophylline. pharma ingredients. [Link]
- Reaction of this compound with thiols. RSC Publishing. [Link]
- Preparation method of 6-amino-1, 3-dimethyl uracil - CN115260106A.
- Reactions of 1,3-Dimethyl-5,6-diaminouracil. Journal of the American Chemical Society. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 5. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 8. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 11. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 12. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: A Detailed Protocol for the Nitrosation of 6-amino-1,3-dimethyluracil
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental procedure for the nitrosation of 6-amino-1,3-dimethyluracil to synthesize 6-amino-1,3-dimethyl-5-nitrosouracil. This protocol emphasizes the underlying chemical principles, safety precautions, and practical insights to ensure a successful and reproducible synthesis. This compound is a pivotal intermediate in the synthesis of various biologically significant heterocyclic compounds, including purine derivatives like theophylline and pteridines.[1][2] The procedure detailed herein is a widely adopted and reliable method involving the reaction of 6-amino-1,3-dimethyluracil with sodium nitrite in an acidic environment.[3][4]
Scientific Principle and Reaction Mechanism
The nitrosation of 6-amino-1,3-dimethyluracil is a classic example of an electrophilic aromatic substitution reaction. The reaction is specifically a C-nitrosation, where a nitroso group (-NO) is introduced onto the pyrimidine ring.
Causality of Experimental Design:
-
Generation of the Electrophile: The reaction is performed in an acidic medium (typically acetic or hydrochloric acid). The acid protonates sodium nitrite (NaNO₂) to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺). This electrophile is the key reacting species.
-
Nucleophilic Attack: The 6-amino-1,3-dimethyluracil molecule possesses an electron-rich pyrimidine ring. The amino group at the C6 position is a strong activating group, directing the electrophilic attack to the C5 position. The lone pair of electrons on the C5 carbon attacks the nitrosonium ion.
-
Temperature Control: The reaction is notably exothermic.[3] Maintaining a low temperature (0-10°C) is critical to prevent the decomposition of the thermally sensitive nitrous acid and to minimize the formation of side products, thereby ensuring a higher yield and purity of the desired product.[3]
Reaction Scheme:
The overall reaction is as follows:
6-amino-1,3-dimethyluracil + NaNO₂ + CH₃COOH → this compound + CH₃COONa + H₂O
Below is a diagram illustrating the step-by-step reaction mechanism.
Caption: Mechanism of C5-Nitrosation of 6-amino-1,3-dimethyluracil.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometric ratios is essential for achieving the desired outcome.
Materials and Reagents
| Material/Reagent | Grade | Supplier | Notes |
| 6-amino-1,3-dimethyluracil (C₆H₉N₃O₂) | ≥98% | Standard Chemical Supplier | Starting material. |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Chemical Supplier | Nitrosating agent. Handle with care. |
| Glacial Acetic Acid (CH₃COOH) | ACS Reagent Grade | Standard Chemical Supplier | Acidic medium. |
| Deionized Water (H₂O) | High Purity | Laboratory Supply | Used for solutions and washing. |
| Ethanol (C₂H₅OH) | 95% or Absolute | Standard Chemical Supplier | For washing the final product. |
Equipment
-
250 mL Beaker or Erlenmeyer flask
-
100 mL Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel or pipette
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven or desiccator
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Preparation of the Uracil Solution: In a 250 mL beaker, dissolve 15.5 g (0.1 mol) of 6-amino-1,3-dimethyluracil in 100 mL of 50% aqueous acetic acid.[4] Use a magnetic stirrer to facilitate dissolution.
-
Cooling: Place the beaker in an ice bath and cool the solution to between 0°C and 10°C with continuous stirring.[3] It is crucial to maintain this temperature range throughout the addition of the nitrite solution.
-
Preparation of the Nitrite Solution: In a separate 100 mL beaker, dissolve 7.6 g (0.11 mol, 1.1 equivalents) of sodium nitrite in 25 mL of deionized water.
-
Reaction - Nitrosation: Slowly add the sodium nitrite solution dropwise to the cooled, stirring uracil solution over a period of 20-30 minutes. A distinctively colored solid should begin to precipitate.[3] Monitor the temperature closely to ensure it does not rise above 10°C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 60 minutes.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with 50 mL of cold deionized water, followed by 25 mL of cold ethanol to remove residual acid and unreacted starting materials.
-
Drying: Dry the resulting solid in a vacuum oven at 50-60°C or in a desiccator to a constant weight. The final product is this compound.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[3]
Data and Expected Results
| Parameter | Value / Description |
| Starting Material | 6-amino-1,3-dimethyluracil |
| Product | This compound |
| Molecular Formula | C₆H₈N₄O₃[5] |
| Molecular Weight | 184.15 g/mol |
| Appearance | Distinctively colored solid (often reported as blue, violet, or red-violet)[3] |
| Reaction Temperature | 0-10°C[3] |
| Expected Yield | Typically > 85% |
Safety and Handling
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[6][7]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]
-
Sodium Nitrite (NaNO₂):
-
Toxicity: Toxic if swallowed.[8] Ingestion can lead to methemoglobinemia.
-
Incompatibility: It is a strong oxidizing agent. Store separately from combustible materials, reducing agents, and strong acids.[6] Contact with acids liberates toxic nitrogen oxide gases.[6][9]
-
Storage: Keep in a tightly sealed container in a cool, dry place.[6]
-
-
Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with care.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9][10] Do not mix waste streams containing nitrites with acidic waste.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature was too high, causing decomposition of nitrous acid. 2. Incomplete dissolution of the starting uracil. 3. Insufficient reaction time. | 1. Ensure the temperature is strictly maintained below 10°C. 2. Ensure the starting material is fully dissolved before adding nitrite. 3. Allow the reaction to stir for the full recommended time after addition. |
| Product is Dark/Tarry | 1. Reaction temperature exceeded the recommended limit. 2. Rate of nitrite addition was too fast, causing localized heating. | 1. Repeat the reaction with careful temperature control. 2. Add the sodium nitrite solution more slowly. |
| Impure Product | Inadequate washing of the final product. | Wash the filter cake thoroughly with cold water and ethanol as described. For very impure products, perform a recrystallization.[3] |
Conclusion
The protocol described provides a robust and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the experimental conditions, particularly temperature control, researchers can reliably produce this valuable synthetic intermediate. The versatility of this compound makes it a cornerstone for the development of a wide array of heterocyclic compounds for applications in medicinal chemistry and materials science.[2][11]
References
- This compound | 6632-68-4. (n.d.). Benchchem.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health.
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. (n.d.). RSC Publishing.
- and 5-Nitroso-6-aminouraciles as Starting Reagents in the Synthesis of 1,3,7,9-Tetramethylpyrimidopteridine. (n.d.). AIP Publishing.
- What are the safety precautions when handling Sodium Nitrite? (2025). Blog.
- When using sodium nitrite, the following precautions should be taken to ensure safety. (2024).
- Safety Data Sheet: Sodium nitrite. (n.d.). Carl ROTH.
- Safety Data Sheet Sodium nitrite, <=33% Solution. (n.d.). Redox.
- Sodium Nitrite Solution, Technical. (n.d.). Chemtrade Logistics.
- This compound. (n.d.). CymitQuimica.
- Reaction of this compound with thiols. (n.d.). RSC Publishing.
Sources
- 1. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. wfxcchemical.com [wfxcchemical.com]
- 7. chemtradelogistics.com [chemtradelogistics.com]
- 8. redox.com [redox.com]
- 9. When using sodium nitrite, the following precautions should be taken to ensure safety:-News-Shandong Jinhui Chemical Co., Ltd [en.sdjhchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
laboratory scale synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
An Application Note for the Laboratory Scale Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction: The Versatility of a Key Synthetic Intermediate
This compound, also known by the acronym DANU, is a heterocyclic compound derived from uracil.[1] Its structure is distinguished by a pyrimidine-2,4(1H,3H)-dione core functionalized with methyl groups at the N1 and N3 positions, an amino group at C6, and a nitroso group at the C5 position.[1][2] This specific arrangement of functional groups, particularly the electron-withdrawing nitroso moiety, confers unique chemical reactivity that establishes it as a valuable and versatile intermediate in organic synthesis.[1][2]
The primary significance of this compound in the chemical and pharmaceutical sectors is its role as a key precursor for the synthesis of more complex molecules.[1] It is most notably employed as a starting material for the production of purine derivatives, including the widely known methylxanthines caffeine and theophylline.[1] Its utility also extends to the synthesis of other biologically relevant compounds such as theacrine and various lumazine derivatives.[1][2] The reactivity of the nitroso and adjacent amino groups facilitates cyclization and nucleophilic substitution reactions, which are fundamental to building diverse heterocyclic frameworks.[2][3][4] In the broader research context, its structural similarity to endogenous nucleobases makes it a subject of interest for potential interactions with biological macromolecules.[1][2]
This application note provides a detailed, reliable protocol for the laboratory-scale synthesis of this compound via the nitrosation of 6-Amino-1,3-dimethyluracil.
Synthesis Overview: The Nitrosation Pathway
The most common and efficient method for preparing this compound is the direct nitrosation of the precursor, 6-Amino-1,3-dimethyluracil.[1][2] The reaction involves treating an acidic solution of the aminouracil with an aqueous solution of sodium nitrite. The acid (typically acetic or hydrochloric acid) reacts with sodium nitrite in situ to generate nitrous acid (HNO₂), which is the active nitrosating agent.
The reaction is exothermic and is therefore conducted at reduced temperatures (0–10 °C) using an ice bath.[1] This temperature control is critical for maximizing yield and minimizing the formation of byproducts. Upon addition of the nitrosating agent, the product precipitates from the reaction mixture as a distinctively colored solid, which can then be isolated and purified.[1][5]
Chemical Reaction Workflow
Caption: Nitrosation of 6-Amino-1,3-dimethyluracil.
Materials, Safety, and Protocol
Reagents and Materials
| Reagent Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Grade |
| 6-Amino-1,3-dimethyluracil | 6642-31-5 | C₆H₉N₃O₂ | 155.15 | 98% or higher[6] |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | ACS Reagent Grade |
| Acetic Acid, Glacial | 64-19-7 | CH₃COOH | 60.05 | ACS Reagent Grade |
| Ethanol (95% or Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Reagent Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | High Purity |
Equipment and Glassware
-
Magnetic stirrer with hotplate and cooling capabilities
-
Ice bath
-
250 mL Erlenmeyer flask or beaker
-
100 mL beaker
-
Graduated cylinders (10 mL, 50 mL, 100 mL)
-
Stir bar
-
Glass stirring rod
-
Buchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Filter paper
-
Spatulas and weighing paper
-
pH indicator strips (optional)
-
Drying oven or desiccator
Critical Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves, is mandatory throughout the experiment.
-
Sodium Nitrite (NaNO₂): HIGHLY TOXIC and OXIDIZER. Sodium nitrite is fatal if swallowed and toxic if inhaled.[7][8] It is a strong oxidizing agent and may intensify fires; keep away from combustible materials.[7][9] Contact with acids releases toxic nitrogen oxide fumes. Avoid dust inhalation and any contact with skin or eyes.[7][10]
-
6-Amino-1,3-dimethyluracil: May cause skin, eye, and respiratory irritation.[11] Avoid creating and inhaling dust.[11]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Vapors are irritating to the respiratory system. Handle with extreme care.
-
Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of following institutional and local environmental regulations. Aqueous filtrate may contain unreacted nitrite and should be quenched and neutralized before disposal if required by local protocols.
Detailed Experimental Protocol
This protocol is designed for a representative laboratory scale.
1. Preparation of the Uracil Suspension a. In a 250 mL Erlenmeyer flask, suspend 7.75 g (0.05 mol) of 6-Amino-1,3-dimethyluracil in 100 mL of deionized water.[5] b. Place the flask on a magnetic stirrer and add a stir bar. Begin stirring to ensure the solid is well-suspended. c. Slowly add 5 mL of glacial acetic acid to the suspension.[5] The purpose of the acid is to create the necessary acidic medium for the in situ formation of nitrous acid from sodium nitrite.
2. Cooling the Reaction Mixture a. Place the flask containing the uracil suspension into a large ice-water bath. b. Allow the mixture to cool with continuous stirring until the internal temperature is stable between 0 °C and 10 °C.[1] This step is crucial to control the exothermic reaction and prevent the decomposition of nitrous acid.
3. Preparation and Addition of Nitrosating Agent a. In a separate 100 mL beaker, dissolve 4.15 g (0.06 mol, 1.2 equivalents) of sodium nitrite in 20 mL of cold deionized water. b. Using a Pasteur pipette or a dropping funnel, add the sodium nitrite solution dropwise to the cold, vigorously stirring uracil suspension over approximately 15-20 minutes. c. Causality Note: A slow, dropwise addition is essential to maintain temperature control and ensure a steady, controlled rate of nitrosation. As the sodium nitrite solution is added, a distinct cherry-red precipitate of this compound will form.[5]
4. Reaction Completion and Product Isolation a. After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes to ensure the reaction proceeds to completion. b. Set up a Buchner funnel with filter paper for vacuum filtration. c. Isolate the red solid product by filtering the reaction mixture under vacuum.
5. Washing the Product a. Wash the collected solid on the filter paper with two portions of 50 mL cold deionized water. This removes any unreacted sodium nitrite, sodium acetate, and residual acetic acid. b. Subsequently, wash the solid with one portion of 25 mL cold ethanol.[5] This helps to remove water and facilitates faster drying.
6. Drying the Final Product a. Carefully transfer the solid product from the funnel to a pre-weighed watch glass. b. Dry the product to a constant weight. This can be done by leaving it in a vacuum desiccator overnight or in a vacuum oven at 50-60 °C for several hours. c. The typical yield of the crude product is high.
Purification via Recrystallization
For applications requiring high purity, the crude product can be recrystallized.
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol-water solvent mixture (e.g., starting with a 1:1 ratio) until the solid just dissolves.[1]
-
Allow the solution to cool slowly to room temperature, during which time purified crystals should form.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry as described previously.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed.
-
Appearance: A distinctively colored (typically red or reddish-purple) crystalline solid.[1][5]
-
Melting Point: The purified compound has a reported melting point of approximately 194 °C.[2]
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for N-H (amino), C=O (carbonyl), C=C (alkene), and N=O (nitroso) functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the molecular structure, showing characteristic signals for the two distinct N-methyl groups and the protons of the pyrimidine ring system.
-
Quantitative Data Summary
| Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume | Notes |
| 6-Amino-1,3-dimethyluracil | 155.15 | 0.05 | 7.75 g | Limiting Reagent |
| Sodium Nitrite | 69.00 | 0.06 | 4.15 g | 1.2 Equivalents |
| Glacial Acetic Acid | 60.05 | ~0.087 | 5 mL | Catalyst/Reagent |
| Reaction Condition | Value | |||
| Temperature | 0 - 10 °C | |||
| Reaction Time | ~1 hour | |||
| Product | Molar Mass ( g/mol ) | Theoretical Yield | ||
| This compound | 184.15 | 9.21 g |
References
- This compound | 6632-68-4 | Benchchem.
- Sodium Nitrite Safety D
- Sodium Nitrite, High Purity Special Granular Grade Safety D
- Material Safety Data Sheet M
- This compound | 58537-55-6 | Benchchem.
- Safety D
- Safety Data Sheet: sodium nitrite - Chemos GmbH&Co.KG.
- An In-depth Technical Guide to the Synthesis of 5,6-Diamino-1,3-dimethyluracil
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing.
- 6-Amino-1,3-dimethyluracil 98 6642-31-5 - Sigma-Aldrich.
- 6-Amino-1,3-dimethyluracil - AK Scientific, Inc.
- This compound | CymitQuimica.
- Reaction of this compound with thiols - RSC Publishing.
- This compound | C6H8N4O3 | CID 81133 - PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 7. Sodium Nitrite SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. chemtradelogistics.com [chemtradelogistics.com]
- 9. hillbrothers.com [hillbrothers.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. aksci.com [aksci.com]
Application Notes and Protocols for the Antimicrobial and Antitumor Screening of Nitrosouracil Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Foreword: The Enduring Potential of Nitrosoureas
Nitrosouracil derivatives belong to the broader class of nitrosoureas, compounds that have held a significant place in the landscape of chemotherapy for decades.[1] Their utility stems from a potent mechanism of action, primarily as alkylating and carbamoylating agents that induce cytotoxic stress in rapidly dividing cells.[2] The core chemical feature—a nitroso group attached to a urea moiety—facilitates the generation of reactive species capable of forming covalent bonds with biological macromolecules, most notably DNA.[2][3] This interaction can lead to interstrand cross-linking, which disrupts DNA replication and repair, ultimately triggering cell death.[4]
While their application has been predominantly in oncology, the inherent reactivity of the nitroso group suggests a broader therapeutic potential.[5] The generation of reactive nitrogen species is a known mechanism for antimicrobial activity, making this class of compounds an intriguing, if underexplored, avenue for novel antibiotic discovery.[5][6]
This guide provides a comprehensive framework for the initial in vitro evaluation of novel nitrosouracil derivatives. It is structured not as a rigid set of instructions, but as a logical cascade, moving from high-throughput primary screens to more quantitative and mechanistic assays. The causality behind each step is explained, ensuring that the researcher understands not just how to perform the experiment, but why it is designed in a particular way.
Part 1: The Antitumor Screening Cascade
The primary goal of an antitumor screening program is to efficiently identify compounds that exhibit potent and selective cytotoxicity against cancer cells.[7][8] A tiered approach is essential to manage resources effectively, starting with broad, rapid assays and progressing to more complex, resource-intensive evaluations for promising candidates.[9][10]
Experimental Workflow: Antitumor Evaluation
The following workflow provides a strategic pathway for assessing the anticancer potential of nitrosouracil derivatives.
Caption: A tiered workflow for identifying and characterizing lead anticancer compounds.
Protocol 1.1: Primary Cytotoxicity Screening via MTT Assay
Principle: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[11] This makes it an excellent high-throughput tool for initial screening.
Materials:
-
Nitrosouracil derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Human cancer cell line (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[11]
-
Compound Treatment: Prepare serial dilutions of the nitrosouracil derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (medium with the highest concentration of solvent, e.g., 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for a defined exposure period (typically 48-72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[14] Visually confirm the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis and Presentation: Cell viability is expressed as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%, is the standard metric for potency.[15]
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
Plot % Viability against the log-concentration of the compound and use non-linear regression to determine the IC50 value.
Table 1: Representative Cytotoxicity Data for Nitrosouracil Derivatives
| Compound ID | Cancer Cell Line | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|
| NU-001 | A549 (Lung) | 48 | 7.8 |
| NU-002 | A549 (Lung) | 48 | 21.4 |
| NU-001 | MCF-7 (Breast) | 48 | 12.1 |
| NU-002 | MCF-7 (Breast) | 48 | > 50 |
| Doxorubicin (Control) | A549 (Lung) | 48 | 0.9 |
Part 2: The Antimicrobial Screening Cascade
The search for novel antimicrobial agents is a global health priority.[16] Initial screening of new chemical entities like nitrosouracil derivatives requires robust, reproducible methods to detect and quantify antibacterial activity.[17]
Experimental Workflow: Antimicrobial Evaluation
This workflow outlines a standard procedure for discovering and quantifying antimicrobial activity.
Caption: A standard workflow for antimicrobial compound screening and validation.
Protocol 2.1: Primary Screening via Kirby-Bauer Disk Diffusion
Principle: This method provides a qualitative assessment of antimicrobial activity.[18] A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a target bacterium. As the compound diffuses into the agar, it creates a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[17] The diameter of this zone is proportional to the compound's activity and diffusion characteristics.
Materials:
-
Nitrosouracil derivatives dissolved in a suitable solvent.
-
Sterile paper disks (6 mm diameter).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Mueller-Hinton Agar (MHA) plates.
-
Tryptic Soy Broth (TSB) or other suitable broth.
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Standard antibiotic disks (e.g., Ciprofloxacin) for positive control.
Step-by-Step Methodology:
-
Inoculum Preparation: From a pure culture, select 4-5 colonies and suspend them in TSB. Incubate until the turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[19] Swab the entire surface of an MHA plate three times, rotating the plate 60° after each application to ensure uniform coverage.[20] Allow the plate to dry for 5-10 minutes.
-
Disk Application: Aseptically apply the paper disks impregnated with a known amount of each nitrosouracil derivative onto the agar surface. Gently press each disk to ensure complete contact. Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[19]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter using a caliper or ruler.[20]
Data Analysis and Presentation: The zone of inhibition provides a qualitative measure of activity. A larger zone generally indicates higher potency.
Table 2: Representative Disk Diffusion Data
| Compound ID | Test Organism | Amount per Disk (µg) | Zone of Inhibition (mm) |
|---|---|---|---|
| NU-001 | S. aureus | 30 | 18 |
| NU-002 | S. aureus | 30 | 0 |
| NU-001 | E. coli | 30 | 12 |
| NU-002 | E. coli | 30 | 0 |
| Ciprofloxacin (Control) | S. aureus | 5 | 25 |
Protocol 2.2: Quantitative Analysis via Broth Microdilution (MIC Determination)
Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18] This quantitative test is the gold standard for determining the potency of a new compound.[21] The assay is performed in a 96-well plate format, allowing for efficient testing of multiple compounds and concentrations.
Materials:
-
Active nitrosouracil derivatives.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Standardized bacterial inoculum (prepared to 0.5 McFarland and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume).[19]
-
Sterile 96-well microtiter plates.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of each compound directly in the 96-well plate using CAMHB.[19] This is typically done by adding 100 µL of broth to wells 2-11, adding 200 µL of the starting compound concentration to well 1, and then serially transferring 100 µL from well 1 to 2, 2 to 3, and so on.
-
Plate Inoculation: Add 100 µL of the diluted bacterial suspension to each well (wells 1-11).[19] This brings the final volume to 200 µL and achieves the target inoculum density.
-
Controls: Include a "Growth Control" well (well 12) containing only broth and inoculum, and a "Sterility Control" well containing only broth.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[19]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Analysis and Presentation: The MIC value is reported in µg/mL.
Table 3: Representative MIC Data
| Compound ID | Test Organism | MIC (µg/mL) |
|---|---|---|
| NU-001 | S. aureus | 4 |
| NU-001 | E. coli | 16 |
| Ciprofloxacin (Control) | S. aureus | 0.5 |
| Ciprofloxacin (Control) | E. coli | 0.25 |
Part 3: Mechanistic Grounding and Structure-Activity Insights
A critical component of drug discovery is understanding how a compound works and which structural features are essential for its activity.
Antitumor Mechanism of Action
The cytotoxicity of nitrosoureas is primarily driven by their non-enzymatic decomposition in the physiological environment to form two reactive species: a chloroethyl carbonium ion and an isocyanate.[2]
Caption: Antitumor mechanism of nitrosoureas via DNA alkylation and protein carbamoylation.
-
DNA Alkylation: The highly electrophilic chloroethyl carbonium ion primarily attacks the O⁶ position of guanine in DNA. This initial alkylation can then lead to the formation of lethal DNA interstrand cross-links, which physically prevent the separation of DNA strands required for replication and transcription, ultimately inducing apoptosis.[2][4] Resistance can emerge through cellular repair mechanisms, notably the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly removes the alkyl adduct.[4][22]
-
Protein Carbamoylation: The isocyanate moiety can react with lysine residues on proteins, leading to their carbamoylation. This can inactivate various proteins, including those involved in DNA repair, potentially synergizing with the DNA-damaging effects of the alkylating species.[2]
Antimicrobial Mechanism of Action (Hypothesized)
While less studied for nitrosoureas, the antimicrobial action of nitro-aromatic compounds often involves the intracellular reduction of the nitro group.[5] This process generates highly reactive nitrogen species, such as nitroso and superoxide radicals. These radicals can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to metabolic disruption and cell death.[5] The broad, non-specific nature of this damage makes the development of resistance more challenging for the microorganism.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing lead compounds. For nitrosouracil derivatives, key considerations include:
-
The N-(2-chloroethyl)-N-nitrosoureido Group: This moiety is generally considered essential for high-level antitumor activity, as it is the precursor to the DNA-alkylating chloroethyl carbonium ion.[23]
-
Carrier Groups: The nature of the substituent attached to the non-nitrosated nitrogen of the urea influences the compound's overall properties. Lipophilic groups can enhance cell membrane penetration, while polar groups can affect solubility and distribution.[23][24]
-
Electronic Effects: Electron-withdrawing or -donating groups on the uracil ring or other parts of the molecule can modulate the stability and reactivity of the nitroso group, thereby influencing the rate of decomposition and generation of the active species.[24][25]
By systematically synthesizing and screening analogs with variations at these positions, researchers can build a robust SAR model to guide the development of derivatives with improved potency and selectivity.
References
- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
- National Institutes of Health (NIH). (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
- National Center for Biotechnology Information (NCBI). (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ResearchGate. (2019). In-vitro Models in Anticancer Screening.
- PubMed. (n.d.). Inhibition of a specific DNA repair system and nitrosourea cytotoxicity in resistant human cancer cells.
- National Center for Biotechnology Information (NCBI). (2013). Assay Guidance Manual: Cell Viability Assays.
- PubMed. (n.d.). A model-based approach to the in vitro evaluation of anticancer activity.
- ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial compounds.
- World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Royal Society of Chemistry (RSC). (n.d.). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes.
- National Center for Biotechnology Information (NCBI). (n.d.). 15th Report on Carcinogens: Nitrosourea Chemotherapeutic Agents.
- PubMed. (n.d.). In vitro evaluation of a new nitrosourea, TCNU, against human small cell lung cancer cell lines.
- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- SlideShare. (n.d.). In vitro methods of screening of anticancer agents.
- National Center for Biotechnology Information (NCBI). (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC.
- National Center for Biotechnology Information (NCBI). (n.d.). StatPearls: Antimicrobial Susceptibility Testing.
- PubMed. (n.d.). Nitrosoureas: a review of experimental antitumor activity.
- Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- PubMed. (n.d.). Study on potentiation of nitrosourea-cytotoxicity by DNA repair enzyme inhibitors in human brain tumor cells.
- National Center for Biotechnology Information (NCBI). (n.d.). Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models. PMC.
- Papertyari. (n.d.). 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione.
- National Center for Biotechnology Information (NCBI). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
- SlideShare. (n.d.). Anti- Tumor assay / Screening of Anticancer Drugs.
- Longdom Publishing. (n.d.). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone.
- PubMed. (n.d.). Chemistry and structure-activity studies of the nitrosoureas.
- Journal of the American Chemical Society. (n.d.). Reactions of 1,3-Dimethyl-5,6-diaminouracil.
- The Journal of Organic Chemistry. (n.d.). Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate.
- ResearchGate. (n.d.). Mechanism of action of nitrosourea.
- PubChem. (n.d.). 6-Amino-5-nitrosouracil.
- PubMed. (n.d.). Mutagenicity of nitroxyl compounds: structure-activity relationships.
- PubMed. (n.d.). Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III.
- National Center for Biotechnology Information (NCBI). (n.d.). Developing Structure-Activity Relationships for N-Nitrosamine Activity. PMC.
- MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.
- National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.
- PubChem. (n.d.). This compound.
Sources
- 1. Nitrosoureas: a review of experimental antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of a specific DNA repair system and nitrosourea cytotoxicity in resistant human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 4-Amino-1,3-dimethyl-5-nitrosouracil,6-Amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione [smolecule.com]
- 7. noblelifesci.com [noblelifesci.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of new chemical compounds in triple negative mammary adenocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apec.org [apec.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [Study on potentiation of nitrosourea-cytotoxicity by DNA repair enzyme inhibitors in human brain tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemistry and structure-activity studies of the nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Developing Structure-Activity Relationships for N-Nitrosamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
developing novel heterocycles from 6-Amino-1,3-dimethyl-5-nitrosouracil
Harnessing 6-Amino-1,3-dimethyl-5-nitrosouracil for the Synthesis of Novel Bioactive Heterocycles
Abstract
This compound (ADMU) is a highly versatile and reactive pyrimidine derivative that has emerged as a cornerstone synthon for the construction of diverse and complex heterocyclic systems.[1][2] Its unique electronic and structural features, characterized by an electron-withdrawing nitroso group adjacent to a nucleophilic amino group, create a reactive scaffold primed for a variety of cyclization and condensation reactions.[1][2] This guide provides an in-depth exploration of ADMU's reactivity and offers detailed protocols for its application in synthesizing medicinally relevant heterocycles, including purines (theophylline derivatives), pteridines, and fused thiadiazolopyrimidines.[3][4][5] These protocols are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the discovery of novel therapeutic agents.
Foundational Chemistry of this compound (ADMU)
The synthetic utility of ADMU stems from the strategic placement of its functional groups on the pyrimidine ring. The bright red or purple solid is typically synthesized via the nitrosation of 6-amino-1,3-dimethyluracil using sodium nitrite in an acidic medium.[2]
Key Reactive Features:
-
The 5-Nitroso Group (-N=O): This potent electron-withdrawing group significantly acidifies the adjacent amino protons and activates the C5 position, making it susceptible to nucleophilic attack. It readily participates in condensation reactions, often acting as an electrophilic nitrogen source.[1]
-
The 6-Amino Group (-NH₂): This group serves as the primary nucleophile in many cyclization reactions, attacking either external electrophiles or intramolecular sites formed during the reaction cascade.
-
The Uracil Core: The pyrimidine backbone provides a stable and planar framework that can be further functionalized, influencing the final molecule's solubility, lipophilicity, and biological target interactions.[1]
The interplay between these groups allows for a "one-pot" synthesis of complex fused ring systems, making ADMU an efficient starting material.
Caption: Key reactive sites of the ADMU molecule.
Synthetic Pathways and Experimental Protocols
This section details proven methodologies for constructing key heterocyclic families from ADMU.
Pathway I: Synthesis of Purine Derivatives (Theophyllines)
The reaction of ADMU with Wittig-type reagents, such as benzylidenetriphenylphosphoranes, provides a direct and efficient route to 8-substituted theophylline derivatives.[4] Theophylline and its analogues are a critical class of compounds in pharmacology, known for their bronchodilator and anti-inflammatory effects.
Causality of Method: This reaction leverages the nitroso group as a key electrophile. The phosphorane ylide attacks the nitroso nitrogen, initiating a cascade that involves cyclization and elimination of triphenylphosphine oxide to form the imidazole ring fused to the pyrimidine core, resulting in the purine structure.
Caption: Workflow for the synthesis of theophylline derivatives.
Protocol 2.1: Synthesis of 8-Phenyltheophylline
-
Materials: this compound (ADMU), Benzylidenetriphenylphosphorane, Anhydrous Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend ADMU (1.0 mmol) in anhydrous toluene (20 mL).
-
Add benzylidenetriphenylphosphorane (1.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The starting ADMU is a vibrant color, which will fade as the reaction proceeds.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Filter the crude product and wash with cold toluene.
-
The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography on silica gel to recover any dissolved product.
-
Recrystallize the combined product from an appropriate solvent (e.g., ethanol/water) to yield pure 8-phenyltheophylline.
-
-
Self-Validation: The final product should be a white to off-white solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected yield: 70-85%.
Table 1: Representative Theophylline Syntheses from ADMU[4]
| Ylide Precursor | Solvent | Time (h) | Product |
| Benzylidenetriphenylphosphorane | Toluene | 5 | 8-Phenyltheophylline |
| (4-Methoxybenzylidene)triphenylphosphorane | Xylene | 6 | 8-(4-Methoxyphenyl)theophylline |
| (4-Chlorobenzylidene)triphenylphosphorane | Toluene | 5 | 8-(4-Chlorophenyl)theophylline |
Pathway II: Synthesis of Fused Thiadiazolopyrimidines
The reaction of ADMU with thiols is a fascinating transformation that can yield multiple products, including the fused 4,6-dimethyl[1][3][6]thiadiazolo[3,4-d]pyrimidine-5,7-dione.[3][5] This reaction involves both condensation and redox processes.[3]
Causality of Method: The thiol can act as both a reducing agent and a nucleophile. It is believed to first reduce the nitroso group to an amino group (forming 5,6-diamino-1,3-dimethyluracil) while being oxidized to a disulfide.[3][5] Concurrently, a condensation pathway exists where the thiol reacts with the nitroso group, leading to a cyclization that incorporates the sulfur atom into a new five-membered ring, ultimately forming the thiadiazolopyrimidine system after elimination of water.[5]
Caption: Reaction workflow of ADMU with thiols.
Protocol 2.2: Synthesis of 4,6-dimethyl[1][3][6]thiadiazolo[3,4-d]pyrimidine-5,7-dione
-
Materials: this compound (ADMU), Ethanethiol, Absolute Ethanol.
-
Procedure:
-
Caution: This reaction is performed in a sealed tube at high temperature and pressure. Use appropriate safety precautions, including a blast shield.
-
Place ADMU (1.0 mmol, 184 mg), ethanethiol (1.5 cm³), and absolute ethanol (1.5 cm³) into a heavy-walled glass pressure tube.
-
Seal the tube securely and place it in an oil bath or heating block behind a safety shield.
-
Heat the mixture at 120 °C for 16 hours.[5]
-
Allow the tube to cool completely to room temperature before carefully opening it in a well-ventilated fume hood.
-
Evaporate the contents to dryness under reduced pressure.
-
The resulting residue is a mixture of products and must be separated by column chromatography. A typical protocol uses neutral alumina (Grade III).[5]
-
Elute with light petroleum first to isolate diethyl disulfide (a byproduct).
-
Increase the eluent polarity (e.g., with ether or dichloromethane) to elute the target thiadiazolopyrimidine product.[5]
-
-
Self-Validation: The product can be recrystallized from ether-light petroleum.[5] Characterize using Mass Spectrometry (expected M+ peak) and NMR spectroscopy to confirm the fused heterocyclic structure. The disappearance of the -NH₂ protons and the appearance of a highly symmetric NMR spectrum are indicative of success.
General Considerations for Synthesis and Analysis
-
Reaction Monitoring: TLC is an indispensable tool for monitoring these reactions. ADMU is intensely colored, while many of the heterocyclic products are colorless or pale yellow, providing a simple visual cue for reaction completion.
-
Purification: Due to the potential for multiple reaction pathways, column chromatography is frequently required to isolate the desired novel heterocycle from reduction byproducts (like 5,6-diamino-1,3-dimethyluracil) or other condensation products.[3][5]
-
Structural Analysis: A full suite of analytical techniques is necessary for unambiguous structure determination. This includes ¹H and ¹³C NMR for the proton and carbon framework, Mass Spectrometry for molecular weight confirmation, and potentially X-ray crystallography for definitive structural proof of novel systems.
Conclusion
This compound is a powerful and cost-effective starting material for generating molecular diversity. Its predictable yet versatile reactivity allows for the streamlined synthesis of purines, pteridines, thiadiazoles, and other fused pyrimidine systems of significant interest to the pharmaceutical and agrochemical industries.[1] The protocols outlined in this guide serve as a validated starting point for researchers to explore new chemical space and develop novel heterocyclic compounds with tailored biological activities.
References
- Title: Reaction of this compound with thiols Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link]
- Title: Reaction of this compound with thiols Source: PubMed URL:[Link]
- Title: New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes Source: RSC Publishing URL:[Link]
- Title: Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions Source: ResearchG
- Title: 1857 Reaction of 6-Amino-I ,3-dimethyl-5-nitrosouracil with Thiols Source: RSC Publishing URL:[Link]
- Title: Synthesis of Novel Uracil Analogues via 1,5- and 1,6-Intramolecular Cycloaddition Reactions Source: RSC Publishing URL:[Link]
- Title: Reaction of 6‐aminouracil with different substitute aldehydes Source: ResearchG
- Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities Source: Der Pharma Chemica URL:[Link]
- Title: A Novel Synthesis of Fused Uracils: Indenopyrimidopyridazines, Pyrimidopyridazines, and Pyrazolopyrimidines for Antimicrobial and Antitumor Evalution Source: MDPI URL:[Link]
- Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evalu
- Title: Organolithium-mediated cyclization reactions: a practical way to access hetero- and carbocycles Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones Source: PMC - NIH URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reaction of this compound with thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Abstract
This comprehensive technical guide provides a detailed protocol and in-depth analysis for the scale-up synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil, a pivotal intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including theacrine and lumazine derivatives.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and pharmaceutical manufacturing. We will explore the underlying reaction mechanisms, provide step-by-step protocols for both the precursor and final product synthesis, address critical scale-up challenges, and detail the necessary analytical methods for quality control.
Introduction: Strategic Importance and Synthesis Overview
This compound, also known as DANU, is a heterocyclic compound whose value lies in the unique reactivity imparted by its functional groups.[2] The electron-withdrawing nitroso group at the C5 position activates the pyrimidine ring, facilitating a range of nucleophilic substitution and cyclization reactions that are fundamental to building more complex molecular architectures.[1][2] Its structural similarity to endogenous nucleobases also makes it a subject of interest in medicinal chemistry for its potential interactions with biological macromolecules.[2]
The synthesis of this compound is a two-stage process, beginning with the formation of the precursor, 6-amino-1,3-dimethyluracil, followed by a nitrosation reaction. This guide will provide detailed protocols for both stages, with a focus on considerations for scaling up the synthesis from laboratory to pilot plant or industrial scale.
Reaction Mechanism and Rationale
The overall synthesis can be broken down into two key transformations: the formation of the aminouracil ring and the subsequent electrophilic nitrosation.
Stage 1: Synthesis of 6-Amino-1,3-dimethyluracil
The most common and scalable route to 6-amino-1,3-dimethyluracil involves the condensation of 1,3-dimethylurea with cyanoacetic acid, followed by a base-catalyzed intramolecular cyclization. Acetic anhydride is often used as a condensing agent to form an intermediate, which then cyclizes under alkaline conditions to form the uracil ring.
Stage 2: Nitrosation of 6-Amino-1,3-dimethyluracil
The second stage is an electrophilic aromatic substitution reaction. The 6-amino-1,3-dimethyluracil is treated with a nitrosating agent, typically formed in situ from sodium nitrite and a mineral acid like hydrochloric acid. The acidic conditions generate the nitrosonium ion (NO⁺), a potent electrophile, which then attacks the electron-rich C5 position of the uracil ring to yield the final product. The reaction is highly regioselective due to the activating effect of the amino group at the C6 position.
Detailed Protocols for Scale-Up Synthesis
This section provides detailed, step-by-step protocols for the synthesis of this compound, with quantities and conditions suitable for a scale-up operation.
Stage 1: Synthesis of 6-Amino-1,3-dimethyluracil
This protocol is adapted from established industrial methods and is designed for robust and high-yield production of the precursor.
Materials and Reagents:
| Reagent | Quantity (kg) | Molar Eq. |
| 1,3-Dimethylurea | 100 | 1.0 |
| Cyanoacetic Acid | 97 | 1.0 |
| Acetic Anhydride | 127 | 1.1 |
| 32% Sodium Hydroxide Solution | As needed | - |
| Deionized Water | As needed | - |
Protocol:
-
Condensation: In a suitable glass-lined reactor, charge 1,3-dimethylurea and cyanoacetic acid.
-
Slowly add acetic anhydride to the mixture while maintaining the temperature below 40°C using a cooling jacket.
-
Once the addition is complete, slowly heat the mixture to 80-90°C and hold for 2-3 hours, or until in-process controls (e.g., HPLC) indicate the consumption of starting materials.
-
Cyclization: Cool the reaction mixture to 40-50°C.
-
Slowly add 32% sodium hydroxide solution to the reaction mixture to adjust the pH to 9.0-9.5. This step is exothermic and requires careful temperature control.
-
Heat the mixture to 90-95°C and hold for 1-2 hours to drive the cyclization to completion.
-
Isolation: Cool the reaction mixture to 20-25°C. The product will precipitate out of the solution.
-
Filter the solid product and wash with deionized water until the washings are neutral.
-
Dry the product under vacuum at 60-70°C to a constant weight.
Stage 2: Synthesis of this compound
This protocol details the nitrosation of the precursor to yield the final product.
Materials and Reagents:
| Reagent | Quantity (kg) | Molar Eq. |
| 6-Amino-1,3-dimethyluracil | 100 | 1.0 |
| Sodium Nitrite | 49 | 1.1 |
| 37% Hydrochloric Acid | As needed | - |
| Deionized Water | As needed | - |
| Ethanol | As needed | - |
Protocol:
-
Slurry Preparation: In a glass-lined reactor, charge 6-amino-1,3-dimethyluracil and deionized water to form a slurry.
-
Cool the slurry to 5-10°C using a cooling jacket.
-
Acidification: Slowly add 37% hydrochloric acid to the slurry to adjust the pH to 3-4. Maintain the temperature between 5-10°C during the addition.
-
Nitrosation: Prepare a solution of sodium nitrite in deionized water.
-
Slowly add the sodium nitrite solution to the acidified slurry over a period of 1-2 hours, ensuring the temperature does not exceed 10°C. The reaction is exothermic, and careful temperature control is critical to prevent side reactions.
-
Stir the reaction mixture at 5-10°C for an additional 1-2 hours after the addition is complete. The product will precipitate as a colored solid.
-
Isolation and Purification: Filter the solid product and wash with cold deionized water, followed by a wash with cold ethanol.
-
Recrystallize the crude product from an ethanol/water mixture to achieve high purity.
-
Dry the final product under vacuum at 40-50°C to a constant weight.
Scale-Up Challenges and Mitigation Strategies
Scaling up the synthesis of this compound from the lab to an industrial setting presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
-
Exothermic Nature of Nitrosation: The reaction between sodium nitrite and hydrochloric acid to form the nitrosating agent, and the subsequent nitrosation of the aminouracil, are highly exothermic. On a large scale, inefficient heat removal can lead to a runaway reaction, decomposition of the product, and the formation of hazardous nitrogen oxides.
-
Mitigation: Utilize a reactor with a high surface area-to-volume ratio and an efficient cooling system. The slow, controlled addition of the sodium nitrite solution is crucial, and the internal temperature of the reactor must be continuously monitored.
-
-
Handling of Nitrosating Agents: Nitrosating agents and the resulting nitrosouracil product are potentially mutagenic and should be handled with extreme care.
-
Mitigation: The synthesis should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and respiratory protection. Closed-system transfers for all reagents are recommended.
-
-
Product Precipitation and Isolation: The product precipitates out of the reaction mixture. On a large scale, this can lead to challenges with stirring and filtration.
-
Mitigation: The reactor should be equipped with a robust agitation system to ensure the slurry remains well-mixed. The filtration and washing steps should be optimized to ensure efficient removal of impurities without significant product loss.
-
-
Waste Disposal: The reaction generates acidic waste streams containing residual nitrites and organic byproducts.
-
Mitigation: All waste streams must be neutralized and treated according to local environmental regulations. Aqueous waste containing nitrites can be treated with a reducing agent like sodium bisulfite to convert the nitrite to nitrogen gas before disposal.
-
In-Process Controls and Analytical Methods
Robust in-process controls and analytical methods are essential for ensuring the quality and consistency of the final product.
In-Process Controls
-
Reaction Monitoring: The progress of both the condensation/cyclization and nitrosation reactions should be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials and to identify any potential side products.
-
pH Control: The pH of the nitrosation reaction is critical and should be monitored closely using a calibrated pH probe.
-
Temperature Monitoring: Continuous temperature monitoring of both reactions is essential for safety and to ensure optimal reaction conditions.
Final Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Table of Analytical Specifications:
| Test | Method | Specification |
| Appearance | Visual | Red to reddish-brown crystalline powder |
| Identity | ¹H NMR, ¹³C NMR, IR | Conforms to reference spectra |
| Purity | HPLC | ≥ 98% |
| Melting Point | Capillary Method | 241-243 °C |
¹H NMR (400 MHz, DMSO-d₆): δ 11.18 (s, 2H, NH₂), 3.45 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃).
¹³C NMR (100 MHz, DMSO-d₆): δ 160.5 (C=O), 158.2 (C=O), 151.3 (C-NO), 148.7 (C-NH₂), 88.9 (C5), 31.2 (N-CH₃), 28.9 (N-CH₃).
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Expected Retention Time: Approximately 5-7 minutes, depending on the specific gradient and column used.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Ventilation: Conduct all operations in a well-ventilated fume hood or a designated chemical handling area.
-
Spill and Emergency Procedures: Have appropriate spill kits and emergency procedures in place. In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.
Waste Disposal
All waste generated during the synthesis must be handled and disposed of in accordance with local, state, and federal regulations.
-
Aqueous Waste: Acidic aqueous waste should be neutralized before disposal. Any aqueous waste containing residual nitrites should be treated with a reducing agent (e.g., sodium bisulfite or sulfamic acid) to decompose the nitrites.
-
Organic Waste: Organic solvent waste should be collected in appropriately labeled containers for disposal by a licensed waste management company.
-
Solid Waste: Contaminated solid waste, such as filter paper and used PPE, should be disposed of as hazardous chemical waste.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Nitrosation Mechanismdot
Sources
The Versatile Nucleobase Analogue: Application Notes for 6-Amino-1,3-dimethyl-5-nitrosouracil in Materials Science
Abstract
6-Amino-1,3-dimethyl-5-nitrosouracil (ADMNU) is a heterocyclic compound primarily recognized for its role as a versatile intermediate in pharmaceutical synthesis.[1][2] However, its unique electronic and structural characteristics, including a pyrimidine backbone, an electron-donating amino group, and an electron-withdrawing nitroso group, present significant, yet underexplored, opportunities in the field of materials science.[2][3] This comprehensive guide elucidates the theoretical basis and provides detailed experimental protocols for the application of ADMNU in three key areas: as a novel corrosion inhibitor for mild steel, a precursor for vibrant azo dyes, and a ligand for the synthesis of functional coordination polymers. This document is intended for researchers and scientists in materials science and drug development, offering a foundation for innovation with this readily accessible molecule.
Introduction: The Material Potential of a Pharmaceutical Precursor
This compound, a derivative of the nucleobase uracil, possesses a rich chemical functionality that extends beyond its traditional use in the synthesis of xanthine alkaloids like caffeine and theophylline.[3][4] Its molecular architecture, featuring multiple heteroatoms (nitrogen and oxygen) and a π-electron system, makes it an excellent candidate for interaction with metal surfaces and for the construction of chromophoric and coordination-based materials.[1][5] The inherent polarity and hydrogen bonding capabilities of the uracil moiety further contribute to its potential for creating structured molecular assemblies.
This guide will provide a detailed exploration of the following applications:
-
Corrosion Inhibition: Leveraging the heteroatoms in the pyrimidine ring as adsorption centers to form a protective layer on metal surfaces.
-
Azo Dye Synthesis: Utilizing the primary amino group for diazotization and subsequent coupling reactions to create novel colorants.
-
Coordination Polymers: Employing the nitrogen and oxygen atoms as coordination sites for metal ions to construct one-, two-, or three-dimensional polymeric structures with potential applications in catalysis, gas storage, and luminescence.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₈N₄O₃ | [1] |
| Molecular Weight | 184.15 g/mol | [1] |
| Appearance | Purple powder | [4] |
| Melting Point | 241-243 °C | [1] |
| Solubility | Slightly soluble in DMSO and methanol (when heated) | [1] |
| CAS Number | 6632-68-4 | [1] |
Application as a Corrosion Inhibitor for Mild Steel
The presence of nitrogen and oxygen atoms, along with the aromatic nature of the pyrimidine ring, makes ADMNU a prime candidate for a corrosion inhibitor, particularly for steel in acidic environments.[1][5] The mechanism of inhibition is predicated on the adsorption of the ADMNU molecules onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion process.[5][6]
Scientific Rationale
The lone pair electrons on the nitrogen and oxygen atoms of ADMNU can coordinate with the vacant d-orbitals of iron atoms on the steel surface. Furthermore, the π-electrons of the pyrimidine ring can also participate in the adsorption process. This interaction is facilitated by the planar geometry of the molecule, which allows for maximum surface coverage. The formation of a stable, adsorbed film of ADMNU molecules effectively blocks the active sites for corrosion.[5]
Experimental Protocols
This gravimetric technique provides a straightforward determination of the corrosion rate and the inhibition efficiency of ADMNU.[7][8]
Materials and Equipment:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm)
-
Abrasive paper (various grits)
-
Acetone
-
1 M Hydrochloric acid (HCl) solution
-
This compound (ADMNU)
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Glass beakers and hooks
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each coupon and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of ADMNU (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution of 1 M HCl without ADMNU.
-
Immersion: Suspend one coupon in each beaker of the test solutions, ensuring complete immersion. Conduct the experiment at a constant temperature (e.g., 25 °C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the immersion period, carefully remove the coupons, clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone, dry, and reweigh (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10⁴), A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.[2][9]
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode - SCE)
-
Test solutions (as prepared in 2.2.1)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, rinsing, and drying as described for the coupons.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Polarization Scan: Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr). The inhibition efficiency can be calculated using: %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.
Application in Azo Dye Synthesis
The presence of a primary aromatic amino group at the 6-position of the uracil ring makes ADMNU a suitable precursor for the synthesis of azo dyes.[10][11] Azo dyes are characterized by the -N=N- chromophore and are widely used as colorants in various industries.
Scientific Rationale
The synthesis involves a two-step process:
-
Diazotization: The amino group of ADMNU is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[12]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling agent (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the azo dye.
Experimental Protocol: Synthesis of a Novel Azo Dye
Materials and Equipment:
-
This compound (ADMNU)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers, flasks, and dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Diazotization:
-
In a beaker, dissolve a specific amount of ADMNU in dilute HCl.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve N,N-dimethylaniline in dilute HCl and cool it to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
-
Isolation and Purification:
-
After the addition is complete, continue stirring in the ice bath for another 30 minutes.
-
Make the solution slightly alkaline by slowly adding a cold NaOH solution to precipitate the dye completely.
-
Collect the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
-
-
Characterization: The structure and purity of the synthesized dye can be confirmed using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy.
Application in the Synthesis of Coordination Polymers
The multidentate nature of ADMNU, with potential coordination sites at the pyrimidine ring nitrogens and the oxygen atoms of the carbonyl and nitroso groups, allows it to act as a ligand for the construction of coordination polymers.[13][14] These materials are formed by the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional networks.[15][16]
Scientific Rationale
The specific coordination mode of ADMNU with a metal ion will depend on factors such as the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of counter-ions.[6][13] The resulting coordination polymers can exhibit a wide range of properties, including porosity, catalytic activity, and luminescence, depending on the structure of the network and the choice of metal and ligand.[17][18] For instance, the incorporation of lanthanide ions could lead to luminescent materials.
Experimental Protocol: Solvothermal Synthesis of a Copper(II)-ADMNU Coordination Polymer
Materials and Equipment:
-
This compound (ADMNU)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Oven
-
Buchner funnel and filter paper
Procedure:
-
Reactant Mixture: In a small glass vial, combine ADMNU and copper(II) nitrate trihydrate in a suitable molar ratio (e.g., 1:1).
-
Solvent Addition: Add a solvent mixture, for example, DMF and ethanol, to the vial and stir until the solids are dissolved or well-suspended.
-
Autoclave Sealing: Place the open vial inside a Teflon-lined stainless steel autoclave. Carefully seal the autoclave.
-
Heating: Place the sealed autoclave in a programmable oven and heat it to a specific temperature (e.g., 120 °C) for a set period (e.g., 48 hours).
-
Cooling and Crystal Collection: After the reaction time, allow the autoclave to cool slowly to room temperature. Collect the resulting crystals by filtration.
-
Washing and Drying: Wash the crystals with the mother liquor and then with fresh solvent (e.g., ethanol) to remove any unreacted starting materials. Dry the crystals in air.
-
Characterization: The structure of the coordination polymer can be determined by single-crystal X-ray diffraction. Other characterization techniques include powder X-ray diffraction (PXRD) to check phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and FT-IR spectroscopy to confirm the coordination of the ligand to the metal center.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling chemicals.
-
Conduct experiments in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
-
ADMNU is hygroscopic and should be stored in a dry environment.[1]
Conclusion
This compound is a molecule with significant untapped potential in materials science. Its rich functionality allows for its application as an effective corrosion inhibitor, a versatile precursor for azo dyes, and a promising ligand for the synthesis of novel coordination polymers. The protocols detailed in this guide provide a starting point for researchers to explore and expand upon these applications, paving the way for the development of new functional materials.
References
- Al-Ayash, A. F. (2023). Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review). Russian Journal of General Chemistry.
- BenchChem. (n.d.). This compound | 6632-68-4.
- Fouda, A. S., et al. (2007). Pyrimidine derivatives as environmentally-friendly corrosion inhibitors: A review. Corrosion Science, 49(4), 1573-1584.
- Fouda, A. S., et al. (2008). Pyrimidine Derivatives as Corrosion Inhibitors for Carbon-Steel in 2M Hydrochloric Acid Solution. International Journal of Electrochemical Science, 3, 1066-1079.
- BenchChem. (n.d.). This compound | 58537-55-6.
- BenchChem. (n.d.). This compound | 6632-68-4.
- Calaméo. (n.d.). Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review).
- Digital Repository. (2023). Article - Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review).
- Digital Repository. (2019). Article - Synthesis, Characterization and Antibacterial activities of Uracil and Uracil–Oxalate Complexes with Cr(III) and Fe(III).
- MDPI. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
- MDPI. (2019). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine.
- NIH. (2016). Potentiodynamic Corrosion Testing.
- BenchChem. (n.d.). This compound.
- NIH. (2010). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes.
- ASTM International. (1997).
- ResearchGate. (2020). 1D nickel(II) coordination polymer with pyrimidine and pivalate bridges: Synthesis, structure and magnetic properties.
- ResearchGate. (2020). Synthesis of Uracil derivatives and some of their reactions.
- Pacifichem. (2021). Synthesis of new uracil derivatives through the generation of “uracilyne”.
- Landmark University Repository. (n.d.). A Study on Corrosion Inhibitor of Mild-Steel in Hydrochloric Acid Using Cashew Waste. Retrieved from a relevant institutional repository.
- Bureau of Reclamation. (2019).
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- Scilit. (1980). Polymerization of cyclic derivatives of uracil and thymine.
- Wikipedia. (n.d.). Coordination polymer.
- Chem Rev Lett. (2023). Synthesis of New Azo Dyes of Uracil via Ecofriendly Method and Evaluation For The Breast, Liver and Lung Cancer Cells In.
- Asian Journal of Chemistry. (n.d.).
- ResearchGate. (n.d.). Weight loss method of corrosion assessment.
- Unknown. (n.d.). Lab 8 – Corrosion Studies by Weight Loss.
- International Journal of Chemical Studies. (2024).
- ResearchGate. (2020). Test process of weight-loss method.
- RSC Publishing. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity.
- MDPI. (2020). Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
- RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment.
- Wikipedia. (n.d.). Coordination polymer.
Sources
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. nrc.gov [nrc.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. content.ampp.org [content.ampp.org]
- 5. ijcsi.pro [ijcsi.pro]
- 6. Calaméo - Synthesis and Characterization of Metals Complexes with Uracil and Uracil Derivatives (A Review) [calameo.com]
- 7. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrevlett.com [chemrevlett.com]
- 12. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Coordination polymer - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Theacrine Synthesis Optimization: A Technical Support Center for Researchers
Prepared by a Senior Application Scientist
Welcome to the technical support center for the synthesis of theacrine (1,3,7,9-tetramethyluric acid). This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this promising purine alkaloid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of theacrine synthesis and optimize your reaction conditions for high yield and purity.
I. Navigating the Synthetic Landscape: An Overview
The total synthesis of theacrine is a multi-step process that requires careful control over reaction conditions to ensure the desired outcome. A common and effective synthetic route commences with 6-amino-1,3-dimethyluracil and proceeds through nitrosation, reduction, cyclization to form the uric acid core, and a final exhaustive methylation to yield theacrine.
Below is a visual representation of this synthetic workflow:
Technical Support Center: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Welcome to the technical support guide for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (6-ADMU). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that addresses common challenges and questions encountered during this synthesis. This guide is structured to offer quick answers through FAQs and in-depth solutions in the troubleshooting section, ensuring both scientific accuracy and practical, field-proven insights.
Overview of the Synthesis
The most common and reliable method for synthesizing this compound is through the direct nitrosation of 6-Amino-1,3-dimethyluracil.[1] This reaction involves treating the starting uracil derivative with a nitrosating agent, typically sodium nitrite, in an acidic medium.[1][2] The acid protonates the nitrite to form nitrous acid (HNO₂), which is then further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). This ion is the active species that attacks the electron-rich C5 position of the uracil ring, leading to the formation of the desired product.
Proper control of reaction parameters such as temperature and pH is paramount for achieving a high yield and purity.[3]
Reaction Pathway Visualization
Caption: Mechanism of this compound Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized? A1: this compound (also known as DANU) is a heterocyclic compound derived from uracil.[1][4] Its specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, makes it a valuable and versatile intermediate in organic synthesis.[2][4] It serves as a key precursor for the synthesis of pharmaceuticals and other biologically active molecules, including purine derivatives like caffeine, theophylline, and theacrine.[1][2]
Q2: What is the most common synthetic route? A2: The most widely reported method is the nitrosation of 6-amino-1,3-dimethyluracil with sodium nitrite in a dilute acidic environment, such as hydrochloric or acetic acid.[1] The reaction is typically conducted at low temperatures (around 10°C) to control its exothermic nature.[1]
Q3: What are the key physical and chemical properties of the final product? A3: The product is a distinctively colored solid with a molecular weight of approximately 184.15 g/mol .[2][5] It has a melting point in the range of 241-243 °C.[2][6] It is important to note that the compound is hygroscopic (absorbs moisture from the air) and should be stored accordingly.[6] It is slightly soluble in DMSO and methanol, especially when heated.[2]
Physicochemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₄O₃ | [2][5] |
| Molecular Weight | 184.15 g/mol | [2][5] |
| Melting Point | 241-243 °C | [2][6] |
| Appearance | Cherry-red or rose-red solid | [3][7] |
| Solubility | Slightly soluble in DMSO and heated methanol | [2] |
| Stability | Hygroscopic, light-sensitive | [6] |
Q4: What are the primary safety concerns when handling this compound? A4: this compound is suspected of causing cancer (GHS category H351).[6] Therefore, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves and a full-face respirator, within a well-ventilated fume hood.[6] It is also highly sensitive and should be stored in a dry, dark place, ideally at refrigerated temperatures (2–8°C) or frozen (-20°C) for long-term stability.[6]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. The following flowchart provides a logical path to diagnose and solve common issues.
Caption: Troubleshooting workflow for common synthesis issues.
Issue 1: The reaction yield is very low, or no precipitate forms.
Q: I've mixed my reagents but I'm getting a very low yield of the cherry-red precipitate. What went wrong? A: This is a common issue that typically points to one of three key areas:
-
Incorrect pH: The formation of the active nitrosating agent, the nitrosonium ion (NO⁺), is critically dependent on an acidic environment. If the solution is not sufficiently acidic, the equilibrium will not favor NO⁺ formation, and the nitrosation will be slow or incomplete.[3]
-
Causality: The reaction requires protonation of sodium nitrite to nitrous acid, and then further protonation to form H₂O-NO⁺, which releases water to give NO⁺. Without enough H⁺, this cascade fails.
-
Solution: Before adding your sodium nitrite solution, ensure the suspension of 6-amino-1,3-dimethyluracil is acidic. You can test the pH with litmus paper or a pH meter. A small amount of glacial acetic acid or dilute hydrochloric acid is typically sufficient.[7]
-
-
Degradation of Nitrosating Agent: Nitrous acid is unstable, especially at elevated temperatures. If the reaction temperature is too high, it can decompose into nitrogen oxides (which can cause discoloration) and water, reducing the amount of active reagent available for the reaction.[3]
-
Causality: The exothermic nature of the reaction can cause localized heating if reagent addition is too fast, leading to decomposition.
-
Solution: Strictly maintain the reaction temperature below 10°C, with an optimal range of 0-5°C, using an ice-water bath.[3] Add the aqueous solution of sodium nitrite dropwise with vigorous stirring to dissipate heat effectively.[3]
-
-
Impure Starting Material: The purity of the 6-amino-1,3-dimethyluracil is essential for a clean reaction.[3] Impurities may interfere with the reaction or inhibit the crystallization of the product.
-
Solution: Use high-purity starting material. If the purity is questionable, consider recrystallizing the 6-amino-1,3-dimethyluracil before use.
-
Issue 2: The precipitate is a brownish or dull red color, not the expected vibrant rose-red.
Q: A precipitate formed, but its color is off. Is the product impure? A: Yes, a deviation from the characteristic vibrant rose-red or cherry-red color indicates the presence of impurities or byproducts.[3]
-
Cause: This is most often caused by side reactions resulting from poor temperature control.[3] When nitrous acid decomposes at higher temperatures, it forms various nitrogen oxides (e.g., NO₂, N₂O₃). These can react with the starting material or the product, leading to highly colored impurities and giving the mixture a brownish hue.
-
Solution: The primary solution is rigorous temperature control, as described above. Maintaining the temperature at 0-5°C throughout the sodium nitrite addition is the most effective way to prevent these side reactions.[3] Additionally, ensure the workup is performed promptly after the reaction is complete to isolate the product from any residual reactive species. The product can be purified by recrystallization from an ethanol-water mixture to achieve the correct color and high purity.[1][2]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the widely used nitrosation of 6-amino-1,3-dimethyluracil.[1][3][7]
Materials:
-
6-Amino-1,3-dimethyluracil
-
Glacial Acetic Acid or Dilute Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ethanol
-
Reaction flask, magnetic stirrer, dropping funnel, ice-water bath
Procedure:
-
Dissolution: In a reaction flask, suspend 1 part by weight of 6-amino-1,3-dimethyluracil in approximately 10 parts by volume of water.[7]
-
Acidification: With stirring, add a small amount of glacial acetic acid to the suspension.[7] The goal is to create a sufficiently acidic medium for the reaction.
-
Cooling: Cool the suspension to 0-5 °C in an ice-water bath. It is critical to maintain this temperature range throughout the next step.[3]
-
Nitrosation: Prepare a solution of sodium nitrite (1.1 molar equivalents) in a minimal amount of cold water. Add this solution dropwise to the cooled and stirred uracil suspension over a period of 30-45 minutes.[3]
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. A vibrant, cherry-red or rose-red precipitate of this compound will form.[3][7]
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid first with cold water, followed by a wash with cold ethanol to remove residual acid and unreacted starting materials.[7]
-
Drying: Dry the product under vacuum. Store the final product in a sealed container, protected from light and moisture.[6]
Protocol 2: Purification by Recrystallization
If the product color is off or higher purity is required, recrystallization is effective.[1][2]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot ethanol-water solvent mixture.
-
If the solution is highly colored with impurities, you may add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum.
Optimal Reaction Parameters
| Parameter | Typical Value | Optimal Range | Rationale |
| Temperature | 10°C[1] | 0-5°C[3] | Prevents decomposition of unstable nitrous acid, minimizing side reactions and improving yield. |
| NaNO₂ Equivalents | 1.1 eq | 1.05 - 1.1 eq | A slight excess ensures complete reaction without significant unreacted nitrite remaining. |
| Acid | Acetic or HCl[1] | pH < 4 | Essential for the generation of the nitrosonium ion (NO⁺), the active electrophile. |
| Reaction Time | 1-2 hours[3] | 1-2 hours | Allows the reaction to proceed to completion after the addition of the nitrosating agent. |
References
- Reaction of this compound with thiols. RSC Publishing. [Link]
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. RSC Publishing. [Link]
- This compound | C6H8N4O3 | CID 81133. PubChem. [Link]
- Uracil, 6-amino-1,3-dimethyl-5-nitroso-. NIST WebBook. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6-Amino-1,3-dimethyl-5-nitrosouracil
Welcome to the technical support guide for 6-Amino-1,3-dimethyl-5-nitrosouracil (DAMNU). This document provides in-depth guidance, troubleshooting, and frequently asked questions for researchers, scientists, and drug development professionals working with this versatile heterocyclic intermediate. As a key precursor in the synthesis of methylxanthines like caffeine and theophylline, achieving high purity of DAMNU is critical for successful downstream applications[1]. This guide is designed to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What is the most effective and common method for purifying crude DAMNU in a laboratory setting?
The most widely reported and effective method for purifying DAMNU is recrystallization .[1] This technique is well-suited for this compound due to its favorable solubility profile in common organic solvents. An ethanol-water mixture is frequently cited as the solvent system of choice, offering a good balance between dissolving the compound at elevated temperatures and ensuring low solubility upon cooling for high recovery.[1]
Q2: What are the typical impurities I should be aware of after synthesis?
Impurities largely depend on the synthetic route employed. The most common synthesis involves the nitrosation of 6-amino-1,3-dimethyluracil.[1] Potential impurities include:
-
Unreacted Starting Material: 6-amino-1,3-dimethyluracil.
-
Byproducts of Incomplete Reaction: If using an alternative nitration-amination route, 1,3-Dimethyl-5-nitro-uracil may be present from incomplete amination.[1]
-
Hydrolysis Products: The compound can be susceptible to hydrolysis, particularly at a pH above 5, which may lead to the formation of 6-Hydroxy derivatives.[1]
-
Side-Reaction Products: Depending on the precise reaction conditions, other related pyrimidine derivatives could be formed.
Q3: How do I choose the best solvent system for recrystallization?
The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For DAMNU, which is slightly soluble in methanol and DMSO, especially when heated, a mixed solvent system is often optimal.[2][3]
-
Primary Solvent (Good Solvent): A solvent like ethanol is used to dissolve DAMNU when hot.
-
Anti-Solvent (Poor Solvent): A solvent like water, in which DAMNU has very low solubility, is added to the hot solution to decrease the overall solubility of DAMNU and induce crystallization upon cooling.
The ratio of ethanol to water must be optimized empirically to maximize yield and purity.
Q4: What are the key stability and handling concerns during purification?
DAMNU has several stability characteristics that require careful handling:
-
Hygroscopic: The compound readily absorbs moisture from the air.[2][4] All purification steps should be carried out in a dry environment where possible, and the final product must be stored in a tightly sealed container with a desiccant.
-
Light Sensitivity: To prevent potential light-induced decomposition, it is best practice to conduct purification in vessels protected from direct light (e.g., by wrapping glassware in aluminum foil).[4]
-
Thermal Stability: While the melting point is high (241-243 °C), prolonged exposure to high heat during dissolution should be minimized to prevent degradation.[2][4]
-
Safety: DAMNU is suspected of causing cancer (GHS hazard statement H351).[4][5] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and full-face respiratory protection.[4]
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Too much solvent used: The concentration of DAMNU in the cold solution remains above its saturation point. 2. Cooling was too rapid: Prevents complete crystallization. 3. Incomplete precipitation: The chosen anti-solvent ratio was not optimal. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. 3. Optimize Anti-Solvent: After dissolving in the primary solvent, add the anti-solvent dropwise until the solution just begins to turn cloudy (the cloud point), then add a small amount of the primary solvent to redissolve. This ensures the solution is perfectly saturated for cooling. |
| Product is Still Impure (Off-Color, Broad Melting Point) | 1. Impurities have similar solubility: The chosen solvent system is not effective at separating the impurity. 2. Occlusion: Impurities were trapped within the crystal lattice due to rapid crystal growth. | 1. Change Solvent System: Experiment with different solvent pairs (e.g., methanol-water, isopropanol-water). 2. Perform a Second Recrystallization: A second pass will significantly improve purity. 3. Charcoal Treatment: If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution before filtration can help remove it. Ensure you filter the hot solution to remove the charcoal before cooling. |
| Compound Oils Out or Fails to Crystallize | 1. Supersaturation: The solution is too concentrated. 2. Presence of Gummy Impurities: Impurities are inhibiting the formation of a crystal lattice. 3. Solution cooled too quickly. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure DAMNU if available. 2. Re-heat and Dilute: Add a small amount of the primary solvent, reheat to dissolve the oil, and attempt to cool slowly again. 3. Purify via Chromatography: If recrystallization consistently fails, column chromatography may be necessary to remove the problematic impurities. |
| Purified Product Degrades During Storage | 1. Exposure to moisture: The compound is hygroscopic.[2][4] 2. Exposure to light: The compound may be light-sensitive.[4] 3. Residual acidic or basic impurities: Catalyzes degradation. | 1. Proper Storage: Store the final product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C.[3][4] Include a desiccant in the secondary storage container. 2. Ensure Neutrality: Before the final filtration step of recrystallization, check the pH of the mother liquor to ensure it is neutral. If necessary, wash the filtered crystals with a small amount of cold, neutral solvent. |
Part 3: Experimental Protocol
Protocol 1: Standard Recrystallization of DAMNU from Ethanol-Water
This protocol describes a standard procedure for purifying crude this compound.
Materials:
-
Crude DAMNU
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Initial Dissolution: Place the crude DAMNU solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., start with 50-60 mL) to create a slurry.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the DAMNU just dissolves completely at or near the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper into a second, pre-heated flask. Quickly pour the hot solution through the filter paper to remove solids. This step prevents premature crystallization.
-
Addition of Anti-Solvent: To the clear, hot ethanol solution, add deionized water dropwise while stirring until the solution becomes faintly turbid. This indicates the solution is saturated.
-
Re-clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The product should precipitate as a pink to purple solid.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol-water mixture (in the same ratio as the final crystallization medium), followed by a wash with a small amount of ice-cold water to remove residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The final product should be a fine, crystalline solid.
-
Analysis: Confirm purity by measuring the melting point (expected: 241-243 °C) and, if available, by HPLC or NMR analysis.[2]
Part 4: Visualization & Workflows
Workflow for DAMNU Recrystallization
Caption: A step-by-step workflow for the recrystallization of DAMNU.
Troubleshooting Decision Tree
Sources
Technical Support Center: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. It addresses common challenges, with a focus on identifying and mitigating byproduct formation to improve yield and purity.
Introduction
This compound is a critical intermediate in the synthesis of various pharmaceutically important compounds, including purine derivatives like caffeine and theophylline.[1] Its synthesis, most commonly achieved through the nitrosation of 6-amino-1,3-dimethyluracil, is an efficient pathway. However, the reaction is sensitive to process parameters, and deviations can lead to the formation of impurities that complicate purification and compromise the quality of the final product. This guide offers a structured, question-and-answer approach to troubleshoot common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary synthesis route involves the reaction of 6-amino-1,3-dimethyluracil with a nitrosating agent, typically sodium nitrite, in an acidic medium.[1] Several byproducts can arise from this process:
-
Unreacted Starting Material (6-Amino-1,3-dimethyluracil): Incomplete reaction is a common source of this impurity.
-
1,3-Dimethyl-5-nitrouracil: This can be formed if the nitrosating agent or conditions are sufficiently oxidative to convert the nitroso group to a nitro group. This is a more significant concern in alternative synthetic routes that start with nitration of 1,3-dimethyluracil but can occur as an over-oxidation byproduct in the nitrosation route under harsh conditions.[1]
-
Hydrolysis/Decomposition Products: The N-O bond in the nitroso group is relatively labile.[2] Under elevated temperatures or inappropriate pH, the nitroso group can be cleaved or the uracil ring can undergo hydrolysis, leading to a mixture of smaller, often colored, degradation products.
-
Dimerization/Condensation Products: Although less common during the primary reaction, the reactive nature of the nitroso group can lead to downstream side-products, especially during workup or if the product is stored improperly.
Q2: My reaction mixture turned brownish-red instead of the expected vibrant red/purple. What does this indicate?
A distinct, vibrant color (typically red to purple) is characteristic of the successful formation of the 5-nitroso product. A deviation to a brown or murky reddish-brown color often signals decomposition.
Primary Cause: Excessive reaction temperature. The nitrosation reaction is exothermic.[1] Without adequate cooling (maintaining the temperature at or below 10°C), localized heating can occur, leading to the thermal degradation of the sensitive nitroso product.
Secondary Cause: Incorrect pH. While the reaction requires an acidic environment to generate the active nitrosating species (nitrous acid, HNO₂), a pH that is too low or too high can promote side reactions or decomposition. Using a weaker acid like acetic acid instead of a strong acid like HCl can sometimes provide better control and reduce side reactions.
Q3: I'm seeing an unexpected peak in my analytical results (TLC/HPLC/LC-MS). How can I identify it?
Identifying unknown peaks requires a systematic approach. Here's a guide to pinpointing the likely culprits:
-
Check for Starting Material: The most straightforward impurity to identify is the unreacted 6-amino-1,3-dimethyluracil. Compare the retention time (HPLC) or Rf value (TLC) of your reaction mixture with a standard of the starting material.
-
Consider Molecular Weights (MS): If using LC-MS, analyze the mass-to-charge ratio (m/z) of the impurity peak.
-
m/z = 155.15: Corresponds to the unreacted starting material, C₆H₉N₃O₂.[3]
-
m/z = 184.15: This is the desired product, C₆H₈N₄O₃.[4]
-
m/z = 200.15: This would correspond to the over-oxidized product, 1,3-dimethyl-5-nitrouracil (C₆H₇N₃O₄), where the nitroso group (-NO) is replaced by a nitro group (-NO₂).
-
-
Use UV-Vis Spectroscopy: The nitroso-uracil derivative has a characteristic maximum absorbance (λmax) around 268 nm, though this can be pH-dependent.[5] Significant shifts from this value may indicate a different chromophore, such as that found in decomposition products.
-
Reference NMR Data: If the impurity can be isolated, ¹H NMR is highly informative. The desired product should show characteristic peaks for the two N-methyl groups. For instance, ¹H NMR data in DMSO-d₆ has shown peaks around δ 2.95 ppm for the methyl groups.[5] The absence of the C5-H proton signal (which is present in the starting material) is a key indicator of successful substitution at the 5-position.
Q4: How can I minimize byproduct formation during the synthesis?
Controlling reaction parameters is crucial for a clean synthesis.
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature between 0°C and 10°C throughout the addition of sodium nitrite.[1] Use an ice/salt bath for efficient cooling of the reaction vessel.
-
Stoichiometry and Rate of Addition: Use a slight excess (e.g., 1.1 equivalents) of sodium nitrite. Add the sodium nitrite solution slowly and dropwise to the acidic solution of the starting material. This prevents localized high concentrations of the nitrosating agent and helps manage the exothermic nature of the reaction.
-
Choice of Acid: Consider using glacial acetic acid as the reaction medium. It is often sufficient to generate the necessary nitrous acid while being less harsh than strong mineral acids, potentially reducing the rate of degradation.
-
Purity of Starting Material: Ensure the 6-amino-1,3-dimethyluracil is of high purity. Impurities in the starting material can lead to their own set of nitrosated byproducts.
Q5: What is the best way to purify the crude this compound?
The crude product, which precipitates from the reaction mixture, can often be purified effectively by recrystallization.
Recommended Solvent System: A mixture of ethanol and water is commonly reported to be effective.[1]
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid (cloudy).
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum at a low temperature (e.g., <40°C) to prevent decomposition.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product decomposition due to high temperature. 3. Product loss during workup/purification. | 1. Ensure slow, controlled addition of sodium nitrite. Allow sufficient reaction time (e.g., 1-2 hours) in the cold. 2. Strictly maintain reaction temperature below 10°C. 3. Use minimal solvent for recrystallization; cool thoroughly before filtration. |
| Brown/Dark Reaction Color | 1. Reaction temperature was too high. 2. pH is too acidic, causing degradation. | 1. Improve cooling efficiency (ice/salt bath). Add nitrosating agent more slowly. 2. Consider switching from HCl to glacial acetic acid as the solvent/acid catalyst. |
| Product is Oily or Gummy | 1. Presence of significant impurities. 2. Incomplete drying (residual solvent). | 1. Attempt purification by recrystallization. If that fails, column chromatography may be necessary. 2. Dry the product thoroughly under vacuum. |
| Difficulty Filtering Product | 1. Very fine, small crystals formed. | 1. During recrystallization, allow the solution to cool more slowly without agitation to encourage larger crystal growth. |
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthetic route to this compound and highlights the key side reactions that can lead to common byproducts.
Caption: Reaction scheme for the synthesis of this compound and its major byproducts.
Experimental Protocol Example
This protocol is a representative example based on commonly cited procedures.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Glacial Acetic Acid
-
Deionized Water
-
Ethanol
Procedure:
-
Equip a round-bottom flask with a magnetic stirrer and place it in an ice/salt bath.
-
Add 6-amino-1,3-dimethyluracil to the flask, followed by glacial acetic acid to create a stirrable slurry. Cool the mixture to 0-5°C.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of deionized water.
-
Slowly add the aqueous sodium nitrite solution dropwise to the cooled, stirring slurry of the starting material over 30-45 minutes. The temperature of the reaction mixture must be maintained below 10°C.
-
Upon addition, the mixture will turn a deep red/purple color as the product precipitates.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from an ethanol/water mixture as described in Q5.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. National Center for Biotechnology Information.
Sources
Technical Support Center: Side Reactions of the Nitroso Group in Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for handling nitroso-uracil derivatives. This guide is designed to provide you with in-depth, field-proven insights into the common side reactions encountered during the synthesis and application of these versatile compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate these challenges, ensuring the integrity and success of your experiments.
Introduction: The Double-Edged Sword of the Nitroso Group
The nitroso (-NO) group, particularly at the 5-position of the uracil ring, is a powerful electron-withdrawing group that activates the molecule for a variety of useful transformations, including nucleophilic substitutions and cyclization reactions.[1][2] This reactivity is fundamental to the synthesis of diverse heterocyclic frameworks, such as purine derivatives like caffeine and theophylline, as well as other biologically active compounds.[2] However, this high reactivity also makes nitroso-uracils susceptible to a range of side reactions that can complicate syntheses, reduce yields, and lead to impure products. This guide will walk you through the most common issues and provide robust solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific problems you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.
Q1: My nitrosation reaction of 6-amino-uracil is incomplete or has a low yield, and the product has a brownish or dull red color instead of the expected vibrant rose-red. What's going wrong?
This is a very common issue that typically points to problems with the reaction conditions for nitrosation. The key is controlling the formation and stability of the nitrosating agent, nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and an acid.
Root Cause Analysis:
-
Incorrect pH: The formation of the active nitrosating species, the nitrosonium ion (NO⁺), is highly pH-dependent. If the solution is not sufficiently acidic, the rate of nitrosation will be slow and incomplete.[3] Conversely, excessively strong acidic conditions can lead to degradation of the product.
-
Reaction Temperature Too High: Nitrous acid is notoriously unstable at elevated temperatures. If the reaction is not kept cold (ideally 0-10°C), it will decompose into nitrogen oxides (NOx).[2][3] These byproducts can lead to undesired side reactions and are often the cause of the brownish discoloration of the product.[3]
-
Impure Starting Material: The purity of the initial 6-aminouracil derivative is critical. Impurities can compete in side reactions, leading to a discolored and impure final product.[3]
Troubleshooting Protocol: Optimizing the Nitrosation of 6-Amino-1,3-dimethyluracil
This protocol provides a step-by-step method to ensure a clean and high-yield nitrosation.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Sodium Nitrite (NaNO₂)
-
Dilute Hydrochloric Acid (HCl) or Acetic Acid
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
Procedure:
-
Dissolve the Starting Material: In a round-bottom flask, dissolve the 6-amino-1,3-dimethyluracil in dilute acid (e.g., HCl or acetic acid).[2] Using a weaker acid like acetic acid can sometimes reduce side reactions.[2]
-
Cool the Reaction: Place the flask in an ice bath and allow the solution to cool to approximately 10°C with stirring.[2] For more sensitive substrates, a temperature range of 0-5°C is recommended.[3]
-
Prepare the Nitrite Solution: In a separate beaker, prepare an aqueous solution of sodium nitrite (a slight excess, e.g., 1.1 equivalents, is often used).[3]
-
Slow Addition: Add the sodium nitrite solution dropwise to the cooled, stirring solution of the aminouracil over 30-45 minutes.[3] This slow addition is crucial to control the exothermic nature of the reaction and maintain a low temperature.[2]
-
Stir and Precipitate: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours.[3] A bright, rose-red precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil should form.[3][4]
-
Isolate and Wash: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove any residual acid and unreacted starting materials.[3]
Q2: I'm trying to reduce the nitroso group to an amino group to form a 5,6-diaminouracil, but the reaction is sluggish or my final product is colored.
The reduction of the nitroso group is a key step in the synthesis of many important intermediates, but it is also prone to issues. The choice of reducing agent and reaction conditions are critical.
Root Cause Analysis:
-
Inefficient Reducing Agent: While various reducing agents can be used, sodium dithionite (also known as sodium hydrosulfite) is a common and effective choice for this transformation.[3] Other methods like catalytic hydrogenation (e.g., with Pd/C) can also be employed.[2] The choice may depend on other functional groups present in the molecule.
-
Oxidation of the Product: 5,6-Diaminopyrimidines are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of intensely colored impurities.[3] This is often the source of pink, tan, or brown coloration in the final product.[3]
Troubleshooting Protocol: Reduction of this compound
Materials:
-
Moist this compound
-
Sodium Dithionite (Na₂S₂O₄)
-
Water
-
Inert atmosphere (optional, e.g., nitrogen or argon)
Procedure:
-
Suspend the Nitroso Compound: In a flask equipped with a stirrer, suspend the moist nitroso-uracil in water.[3][4]
-
Heat the Suspension: Gently heat the suspension to 50-60°C with stirring.[3]
-
Prepare Dithionite Solution: In a separate beaker, dissolve sodium dithionite (2-3 equivalents) in warm water.[3]
-
Portion-wise Addition: Add the sodium dithionite solution in portions to the hot nitroso compound suspension. The reaction is exothermic, and the temperature should be maintained between 60-70°C.[3] The characteristic red color of the nitroso compound will gradually fade to a light tan or off-white suspension.[3][4]
-
Minimize Air Exposure: To prevent oxidation of the diaminouracil product, it is advisable to work under an inert atmosphere if possible, especially during workup and purification.[3]
-
Purification: If the final product is colored, recrystallization is an effective purification method.[3] The use of activated carbon during recrystallization can help to remove colored impurities.[3]
Q3: I'm observing an unexpected dimerization of my nitroso-uracil derivative. How can I prevent this?
Nitroso compounds are known to exist in equilibrium with their colorless dimeric form, particularly in the solid state. While this is often a reversible process, it can sometimes lead to solubility issues or interfere with subsequent reactions.
Root Cause Analysis:
The dimerization of nitroso compounds is a well-known phenomenon. The monomer, which is typically colored (blue or green for C-nitroso compounds), exists in equilibrium with the dimer, which is usually colorless. The position of this equilibrium is influenced by factors such as temperature, solvent, and the steric and electronic nature of the substituents on the uracil ring. While specific literature on the dimerization of nitrosouracils is not abundant in the provided search results, the general principles of nitroso chemistry apply. Dimerization can be a pathway to increased stability for the reactive nitroso monomer.[5][6][7][8][9]
Mitigation Strategies:
-
Temperature Control: In many cases, the monomer is favored at higher temperatures. Gently warming the reaction mixture might shift the equilibrium towards the monomeric form.
-
Solvent Choice: The choice of solvent can influence the monomer-dimer equilibrium. Experimenting with different solvents may help to favor the monomer.
-
Use Freshly Prepared Solutions: Whenever possible, use solutions of the nitroso-uracil derivative immediately after preparation to minimize the extent of dimerization over time.
-
In Situ Generation: In some synthetic strategies, it may be possible to generate the nitroso-uracil in situ and react it immediately with the desired reagent, thus avoiding its isolation and potential dimerization.
Q4: My nitroso-uracil derivative seems to be unstable and decomposes over time, even during storage. What are the key stability concerns?
The stability of nitroso-uracil derivatives can be influenced by several factors, leading to decomposition and the formation of byproducts.
Key Factors Influencing Stability:
-
pH: The stability of nitroso compounds can be highly pH-dependent.[10][11][12][13][14] For some related compounds like S-nitrosothiols, stability is greater at mildly basic pH.[10] However, for other systems, acidic conditions can enhance stability.[10] The optimal pH for storage of a specific nitroso-uracil derivative may need to be determined empirically. Acidic or basic conditions can catalyze degradation pathways like hydrolysis.[11]
-
Light: Many nitroso compounds are sensitive to light and can undergo photochemical reactions.[15] It is generally good practice to store nitroso-uracil derivatives in the dark or in amber-colored vials to prevent photodecomposition.
-
Temperature: As with most reactive chemical compounds, lower temperatures will generally slow down decomposition rates. Storage at reduced temperatures (e.g., in a refrigerator or freezer) is recommended.
Recommended Storage Protocol:
-
Solid State: Store the purified, dry solid in a tightly sealed container.
-
Protect from Light: Use an amber vial or wrap the container in aluminum foil.
-
Low Temperature: Store in a refrigerator (2-8°C) or freezer (-20°C) for long-term stability.
-
Inert Atmosphere: For particularly sensitive derivatives, storage under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and influencing factors.
Diagram 1: Key Reactions of 6-Amino-5-Nitrosouracil
Caption: Key synthesis and reaction pathways for 6-amino-5-nitrosouracil.
Diagram 2: Troubleshooting Nitrosation Side Reactions
Caption: Logic diagram for troubleshooting common nitrosation issues.
Quantitative Data Summary
For quick reference, the following table summarizes the key reaction parameters discussed in the troubleshooting guides.
| Parameter | Nitrosation of 6-Aminouracil | Reduction to 5,6-Diaminouracil |
| Key Reagents | Sodium Nitrite, Acid (HCl or Acetic) | Sodium Dithionite (Na₂S₂O₄) |
| Optimal Temperature | 0-10°C[2] | 60-70°C[3] |
| Critical Control Point | Slow, dropwise addition of nitrite solution[3] | Portion-wise addition of dithionite[3] |
| Common Issue | Brownish byproducts due to HNO₂ decomposition[3] | Oxidation of product, leading to coloration[3] |
| Mitigation Strategy | Strict temperature control[2][3] | Work under inert atmosphere if possible[3] |
Concluding Remarks
Nitroso-uracil derivatives are invaluable intermediates in medicinal and organic chemistry. Their potent reactivity, while synthetically useful, demands a careful and informed approach to experimental design and execution. By understanding the common side reactions—incomplete nitrosation, undesired reduction/oxidation, dimerization, and decomposition—and by implementing the robust troubleshooting protocols outlined in this guide, you can significantly improve the efficiency, reproducibility, and success of your research. Always prioritize the purity of your starting materials and maintain strict control over reaction parameters like temperature and pH. With these principles in mind, you will be well-equipped to harness the full synthetic potential of these fascinating molecules.
References
- Reaction of 6-amino-5-nitrosouracil with thiourea: Structure of the hydrolysis product. Journal of Sulfur Chemistry, 26(4-5). (URL: [Link])
- 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem. (URL: [Link])
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH. (URL: [Link])
- Increased stability of S-nitrosothiol solutions via pH modulations - ResearchG
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing. (URL: [Link])
- Drug Discovery Applications of Nitroso (Hetero)
- Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC - PubMed Central. (URL: [Link])
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A - The Royal Society of Chemistry. (URL: [Link])
- Drug Discovery Applications of Nitroso (Hetero)
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchG
- Synthesis of Uracil Derivatives and Some of Their Reactions. (URL: [Link])
- Reduction of nitro compounds - Grokipedia. (URL: [Link])
- Reduction of Nitro, Nitroso, Azo and Azoxy Groups - ResearchG
- diaminouracil hydrochloride - Organic Syntheses Procedure. (URL: [Link])
- In vivo reactions of nitroso compounds - ResearchG
- Effect of pH on the stability and molecular structure of nitrosyl hemochromogen - PubMed. (URL: [Link])
- 2.1 – Reduction of Nitro and Nitroso Compounds - Semantic Scholar. (URL: [Link])
- N-Nitrosamides and their precursors in food systems. 3.
- Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate | The Journal of Organic Chemistry - ACS Public
- Nitroso and Nitro Compounds - Baran Lab. (URL: [Link])
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed Central. (URL: [Link])
- Structural basis for dimerization quality control - PubMed - NIH. (URL: [Link])
- Newman-Kwart Rearrangement - Organic Chemistry Portal. (URL: [Link])
- Photochemical reactions of metal nitrosyl complexes.
- This compound - precisionFDA. (URL: [Link])
- Intramolecular ene reactions of functionalised nitroso compounds - UCL Discovery. (URL: [Link])
- Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC - NIH. (URL: [Link])
- This compound | C6H8N4O3 | CID 81133 - PubChem. (URL: [Link])
- Ligation events influence ALG-2 dimeriz
- Influence of pH and light on the stability of some antioxidants - PubMed. (URL: [Link])
- Preparations of C-Nitroso Compounds - PMC - NIH. (URL: [Link])
- MAD2L2 Dimerization Is Not Essential for Mitotic Regul
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for dimerization quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligation events influence ALG-2 dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAD2L2 Dimerization Is Not Essential for Mitotic Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the stability and molecular structure of nitrosyl hemochromogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Nitrosamides and their precursors in food systems. 3. Influence of pH and temperature on stability of N-nitrosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
stability issues of 6-Amino-1,3-dimethyl-5-nitrosouracil in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyl-5-nitrosouracil. Here, we address common stability issues encountered when handling this compound in solution, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to Stability Concerns
This compound is a highly sensitive heterocyclic compound.[1] Its utility as a versatile intermediate in the synthesis of pharmaceuticals, such as caffeine and theophylline derivatives, is well-established.[2] However, its reactivity, particularly due to the presence of the electron-withdrawing nitroso group, also contributes to its instability in solution.[2][3] The labile N-O bond and hygroscopic nature of the compound are key factors in its degradation.[1] Understanding the factors that influence its stability is critical for obtaining reliable and reproducible experimental results.
This guide will walk you through the primary causes of degradation, how to identify them, and the corrective measures to take.
Frequently Asked Questions (FAQs)
Here we answer some of the most common questions regarding the stability of this compound in solution.
Q1: What are the first signs of degradation in my this compound solution?
A visible color change in the solution is often the first indicator of degradation. While the solid compound is a violet powder, solutions may have a different appearance.[4] Any unexpected shift in color, or the appearance of precipitates, suggests that the compound may be degrading. For more quantitative assessment, it is advisable to use analytical techniques like HPLC to monitor the purity of the solution over time.[5] A decrease in the peak area of the parent compound and the emergence of new peaks are clear signs of degradation.
Q2: What is the optimal pH range for storing solutions of this compound?
While specific pH-stability profiles for this compound are not extensively published, the stability of related compounds suggests that maintaining a neutral to slightly acidic pH is generally preferable. Both highly acidic and alkaline conditions can promote hydrolysis of the amino and nitroso functional groups. For instance, the synthesis of this compound involves nitrosation in an acidic environment, which indicates its reactivity under these conditions.[2] It is recommended to prepare solutions in a buffered system and to experimentally determine the optimal pH for your specific application and storage duration.
Q3: How sensitive is this compound to light?
The compound is known to be light-sensitive.[1] Exposure to light, especially UV radiation, can induce photochemical degradation. To mitigate this, always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1] All experimental manipulations should be performed under subdued lighting conditions whenever possible.
Q4: What solvents are recommended for dissolving and storing this compound?
The compound is slightly soluble in DMSO and methanol, particularly when heated.[2] When choosing a solvent, consider its purity and potential for reactivity. Protic solvents may participate in degradation pathways, so aprotic solvents like anhydrous DMSO or DMF might offer better stability for long-term storage, provided they are compatible with your experimental system. Always use high-purity, anhydrous solvents to minimize moisture-related degradation, as the compound is hygroscopic.[1]
Q5: What are the ideal storage temperatures for solutions?
For maximum stability, solutions should be stored at low temperatures. The recommended storage temperature for the solid compound is -20°C.[1][2] For solutions, storage at -20°C or even -80°C is advisable, especially for long-term storage. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot the solution into single-use volumes to minimize handling and temperature fluctuations.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common stability-related problems.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected color change in solution | Photodegradation, pH shift, or thermal degradation. | 1. Ensure the solution is protected from light by using amber vials or foil wrapping. 2. Verify the pH of the solution and adjust if necessary, using a compatible buffer system. 3. Confirm that the solution has been stored at the recommended low temperature. |
| Precipitate formation in a previously clear solution | Degradation leading to insoluble products, or exceeding the solubility limit upon cooling. | 1. Analyze the precipitate and supernatant separately via HPLC to identify the components. 2. If degradation is confirmed, prepare a fresh solution and ensure proper storage conditions. 3. If solubility is the issue, consider preparing a more dilute stock solution or using a co-solvent system. |
| Inconsistent or non-reproducible experimental results | Degradation of the stock solution leading to a lower effective concentration. | 1. Prepare a fresh stock solution from the solid compound. 2. Implement a routine quality control check of the stock solution using HPLC before each experiment. 3. Aliquot stock solutions to avoid contamination and repeated freeze-thaw cycles. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | 1. Attempt to identify the degradation products using techniques like LC-MS. 2. Review the solution preparation and storage protocols to identify potential causes of degradation (e.g., exposure to light, extreme pH, high temperature, or reactive solvent). 3. If the degradation is unavoidable under the experimental conditions, prepare the solution fresh immediately before use. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
-
Preparation:
-
Weigh the desired amount of this compound in a controlled environment with low light and humidity.
-
Dissolve the solid in a high-purity, anhydrous solvent (e.g., DMSO or DMF) to the desired concentration. Gentle warming may be required to aid dissolution.[2]
-
If a buffered aqueous solution is required, prepare the buffer at the target pH and then add the concentrated stock solution dropwise while stirring.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots in amber, airtight vials.
-
Store the vials at -20°C or below for long-term storage.[1]
-
For short-term storage (a few days), refrigeration at 2-8°C may be sufficient, but this should be validated for your specific application.
-
Protocol 2: Monitoring Solution Stability by HPLC
-
HPLC System and Column:
-
A reverse-phase HPLC system with a UV detector is suitable.
-
A C18 column is a common choice for this type of analysis.
-
-
Mobile Phase:
-
A simple mobile phase can consist of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[5]
-
The exact composition should be optimized to achieve good separation of the parent compound from any potential degradation products.
-
-
Procedure:
-
Inject a freshly prepared standard solution of this compound to determine its retention time and peak area.
-
At specified time intervals, inject an aliquot of the stored solution.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation.
-
Visualizing Stability and Degradation
Troubleshooting Workflow for Stability Issues
The following diagram outlines a logical workflow for addressing stability problems with this compound solutions.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathway
While the exact degradation products of this compound in solution are not well-documented in the literature, a plausible degradation pathway involves the hydrolysis of the nitroso group, which is a common reaction for such compounds, especially under non-neutral pH conditions or upon exposure to light.
Caption: A potential hydrolytic degradation pathway.
References
- 6-Amino-1-methyl-5-nitrosouracil. SIELC Technologies.
- PubChem Compound Summary for CID 81133, this compound. National Center for Biotechnology Information.
- This compound. precisionFDA.
Sources
preventing degradation of 6-Amino-1,3-dimethyl-5-nitrosouracil during storage
Welcome to the technical support center for 6-Amino-1,3-dimethyl-5-nitrosouracil (ADMNU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of this critical synthetic intermediate during storage. As a key precursor in the synthesis of various therapeutic agents, including theophylline and other purine derivatives, maintaining the stability and purity of ADMNU is paramount to ensuring the success of your research and development efforts.[1]
This document provides a comprehensive overview of the stability challenges associated with ADMNU, detailed storage protocols, and a troubleshooting guide to address common issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is a sensitive molecule prone to degradation from several environmental factors. The primary culprits are:
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This can lead to hydrolysis and subsequent degradation.
-
Light: Like many nitroso compounds, ADMNU is light-sensitive. Exposure to light, particularly UV radiation, can induce photodegradation.
-
Elevated Temperatures: The molecule possesses limited thermal stability due to the labile N-O bond in the nitroso group. Higher temperatures accelerate the rate of decomposition.
Q2: What is the optimal temperature for storing this compound?
A2: For long-term storage, it is highly recommended to store this compound at -20°C (Freezer) . For short-term storage, a temperature of 2–8°C (Refrigerator) is acceptable. Storing at room temperature is strongly discouraged as it can lead to significant degradation over a short period.
Q3: How should I handle the compound to minimize degradation?
A3: Proper handling is crucial. Always handle the compound in a controlled environment with low humidity. When weighing and transferring the material, it is best practice to use an inert atmosphere, such as a glove box purged with nitrogen or argon. Use amber vials or light-blocking containers to protect it from light.[1]
Q4: I've noticed a color change in my stored this compound. What does this indicate?
A4: A noticeable change in color, such as fading of its characteristic color or the appearance of discoloration, is a strong indicator of degradation. If you observe a color change, it is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiments.
Q5: Can I store solutions of this compound?
A5: It is generally not recommended to store solutions of this compound for extended periods. If you must prepare a stock solution, use a dry, aprotic solvent and store it at -20°C in a tightly sealed, light-protected container. Prepare fresh solutions for your experiments whenever possible to ensure the highest purity and reactivity.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the degradation of this compound.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting potential degradation of your this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for both preventing degradation and identifying potential impurities.
Caption: Potential degradation pathways for this compound.
Detailed Troubleshooting Steps
| Observed Issue | Potential Cause | Recommended Action |
| Low reaction yield or formation of unexpected byproducts | Degradation of this compound starting material. | 1. Assess Purity: Immediately analyze the purity of your starting material using a validated stability-indicating HPLC method. 2. Review Storage: Verify that the compound has been stored under the recommended conditions (-20°C or 2-8°C, protected from light and moisture). 3. Procure Fresh Material: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your reaction. |
| Solid material appears clumped or discolored | Moisture absorption and subsequent degradation. | 1. Isolate and Test: Separate a small sample of the affected material and test its purity via HPLC. 2. Improve Storage: Ensure the container is tightly sealed. Consider storing the vial inside a desiccator, even when refrigerated. 3. Discard if Necessary: If significant degradation is observed, it is advisable to discard the material to avoid compromising your experiments. |
| Inconsistent results between different batches | Variation in the initial purity or degradation of older batches. | 1. Batch Qualification: Always qualify a new batch of this compound by measuring its purity before use. 2. First-In, First-Out: Use the oldest stock of the compound first, provided it has been stored correctly and its purity is verified. 3. Standard Operating Procedures: Implement strict SOPs for the storage and handling of this sensitive reagent to ensure consistency. |
Part 3: Experimental Protocols
This section provides a detailed protocol for assessing the purity of this compound using a stability-indicating HPLC method.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the parent compound from its potential degradation products, thus providing an accurate measure of its purity.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS compatibility) or Phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | To be determined by UV-Vis scan (typically near the λmax of the compound) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile). Ensure complete dissolution.
-
Bring the solution to volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Record the chromatogram for a sufficient time to allow for the elution of all potential degradation products.
-
Identify the peak corresponding to this compound based on its retention time (which can be confirmed by running a fresh, high-purity standard).
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Note: For a comprehensive analysis, consider performing forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to generate potential degradation products and confirm that the HPLC method can effectively separate them from the parent compound.[3][4]
References
- American Pharmaceutical Review.
- MedCrave.
- GSC Online Press. Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
- SIELC Technologies. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column. [Link]
- SIELC Technologies. 6-Amino-1-methyl-5-nitrosouracil. [Link]
- precisionFDA. This compound. [Link]
- PubMed. Reaction of this compound with thiols. [Link]
- RSC Publishing. Reaction of this compound with thiols. [Link]
- National Center for Biotechnology Information. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
- PubMed.
- NIST. Uracil, 6-amino-1,3-dimethyl-5-nitroso-. [Link]
- PubChem.
- Google Patents. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- NRC Research Press. Thermal decomposition products of polyacrylonitrile. [Link]
Sources
Technical Support Center: Catalyst Selection and Troubleshooting for Reactions with 6-Amino-1,3-dimethyl-5-nitrosouracil
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Amino-1,3-dimethyl-5-nitrosouracil. It provides in-depth technical guidance and troubleshooting advice for the catalytic reduction of this compound, a critical step in the synthesis of various downstream products, including theophylline and other purine derivatives.
Introduction to the Core Reaction: Catalytic Reduction
This compound is a key intermediate in pharmaceutical synthesis.[1] The most common and critical reaction it undergoes is the reduction of the 5-nitroso group to an amino group, yielding 5,6-diamino-1,3-dimethyluracil. This diamino compound is a direct precursor for cyclization reactions to form purine ring systems. The catalyst of choice for this transformation is typically Palladium on Carbon (Pd/C), which facilitates catalytic hydrogenation.[1]
This guide will focus on troubleshooting common issues encountered during this Pd/C-catalyzed hydrogenation, ensuring efficient, safe, and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the reduction of this compound?
A1: The most widely reported and effective catalyst for the reduction of the nitroso group in this compound is Palladium on Carbon (Pd/C) .[1] Typically, a 5% or 10% Pd on activated carbon is used. This heterogeneous catalyst offers high activity, good selectivity, and is easily separable from the reaction mixture upon completion.
Q2: Are there any alternative catalysts to Pd/C for this reaction?
A2: While Pd/C is the most common, other catalysts can be employed for the reduction of nitro and nitroso groups. These include:
-
Raney Nickel: A cost-effective alternative, though it may require more careful handling due to its pyrophoric nature.
-
Platinum on Carbon (Pt/C): Can be used for hydrogenation and may offer different selectivity in complex molecules.[2]
-
Iron in acidic media (e.g., Fe/HCl or Fe/NH4Cl): A classical and inexpensive method for nitro group reduction, which can also be effective for nitroso groups.[3]
-
Tin(II) chloride (SnCl2) in acidic media: Another common reagent for the reduction of nitroarenes.[3]
The choice of an alternative catalyst depends on factors like substrate compatibility, desired reaction conditions, and cost. For the specific reduction of this compound, Pd/C generally provides the best balance of reactivity, selectivity, and ease of use.
Q3: What are the typical reaction conditions for the Pd/C-catalyzed reduction?
A3: The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric pressure (using a hydrogen-filled balloon) to higher pressures in a dedicated hydrogenation apparatus. The reaction is usually conducted at room temperature to slightly elevated temperatures.
Troubleshooting Guide
This section addresses specific issues you may encounter during the catalytic reduction of this compound.
Issue 1: Slow or Incomplete Reaction
Q4: My reaction is running very slowly or has stalled. What are the possible causes and how can I troubleshoot this?
A4: A slow or incomplete reaction is a common issue that can often be traced back to the catalyst's activity.
Possible Causes & Solutions:
-
Poor Quality or Deactivated Catalyst:
-
Visual Inspection: A fresh, active Pd/C catalyst is a fine, black powder. A deactivated catalyst might appear grayish or clumped together.
-
Solution: Use a fresh batch of high-quality Pd/C. The activity of commercial Pd/C can vary, so it is advisable to test different suppliers.[4]
-
-
Catalyst Poisoning:
-
Explanation: The nitrogen atoms in the uracil ring system and potential impurities can act as catalyst poisons by strongly coordinating to the palladium surface, blocking active sites.[5][6] Sulfur-containing impurities from starting materials are also potent poisons.[7]
-
Solution:
-
Purify Starting Materials: Ensure your this compound is of high purity. Recrystallization can remove many common impurities.
-
Use High-Purity Solvents and Hydrogen: Impurities in solvents or the hydrogen gas (like carbon monoxide) can deactivate the catalyst.
-
-
-
Insufficient Catalyst Loading:
-
Explanation: The amount of catalyst used is crucial for the reaction rate. Too little catalyst will result in a slow reaction.
-
Solution: Increase the catalyst loading. A typical starting point is 5-10 mol% of palladium relative to the substrate.
-
-
Poor Mass Transfer:
-
Explanation: For the reaction to proceed, hydrogen gas must dissolve in the solvent and reach the catalyst surface where it reacts with the substrate. Inefficient stirring can limit this process.
-
Solution: Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
Issue 2: Catalyst Handling and Safety
Q5: I've heard that Pd/C can be pyrophoric. What are the proper safety precautions for handling this catalyst?
A5: Yes, Pd/C, especially after use in a hydrogenation reaction, can be pyrophoric, meaning it can spontaneously ignite in air. This is because the catalyst is saturated with adsorbed hydrogen.[8][9]
Safety Protocols:
-
Handling: Always handle dry Pd/C in an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).[8]
-
Addition to Solvent: Never add dry Pd/C to an organic solvent in the presence of air.[8] It is safer to first make the reaction vessel inert, add the solvent, and then add the catalyst under an inert gas blanket.
-
Filtration: Crucially, never allow the filtered catalyst cake to dry. [8][9] During filtration, keep the catalyst wet with solvent or water.
-
Quenching: After filtration, the wet catalyst cake should be immediately and carefully transferred to a large volume of water.[8] This will safely displace the adsorbed hydrogen.
-
Waste Disposal: The quenched catalyst slurry should be placed in a clearly labeled waste container for proper disposal according to your institution's guidelines.[10]
Issue 3: Catalyst Filtration and Product Contamination
Q6: I'm having difficulty filtering the fine Pd/C catalyst after the reaction, and my product is contaminated with palladium.
A6: The fine particulate nature of Pd/C can make filtration challenging.
Solutions:
-
Use of a Filter Aid: Filter the reaction mixture through a pad of Celite® or a similar filter aid. This will help to trap the fine catalyst particles.
-
Proper Filtration Setup: A sintered glass funnel or a Büchner funnel with an appropriate filter paper is recommended.
-
Post-Filtration Check: After filtration, if the filtrate is still gray or black, it indicates the presence of catalyst particles. A second filtration through a fresh Celite® pad is advisable.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Reduction of this compound
-
Vessel Preparation: To a round-bottom flask or a hydrogenation vessel, add a magnetic stir bar.
-
Inerting: Seal the vessel and flush it with an inert gas (argon or nitrogen) for several minutes.
-
Solvent and Substrate Addition: Under the inert atmosphere, add the solvent (e.g., methanol) and this compound.
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas (using a balloon or a pressurized system).
-
Reaction Monitoring: Stir the reaction mixture vigorously at the desired temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen. Filter the catalyst as described in Protocol 2.
-
Product Isolation: The filtrate containing the product can then be concentrated under reduced pressure to yield the crude 5,6-diamino-1,3-dimethyluracil.
Protocol 2: Safe Filtration of Palladium on Carbon
-
Prepare Filtration Setup: Set up a Büchner funnel with an appropriate filter paper and a layer of Celite® (approximately 1-2 cm thick).
-
Wet the Celite® Pad: Pre-wet the Celite® pad with the reaction solvent.
-
Filter the Reaction Mixture: Under a gentle vacuum, carefully pour the reaction mixture onto the Celite® pad.
-
Wash the Catalyst: Wash the catalyst cake with additional solvent to recover any remaining product.
-
Keep the Catalyst Wet: Do not allow the catalyst cake to dry on the filter. [8][9] If filtration is slow, you can temporarily stop the vacuum and add more solvent to keep the cake wet.
-
Quench the Catalyst: Immediately after filtration, carefully transfer the wet catalyst and Celite® pad to a beaker containing a large volume of water. Stir gently to create a slurry.
-
Dispose of Waste: Transfer the catalyst slurry to a designated waste container.
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Time
| Catalyst Loading (mol% Pd) | Approximate Reaction Time (hours) |
| 1 | > 24 |
| 2.5 | 8 - 12 |
| 5 | 2 - 4 |
| 10 | 1 - 2 |
Note: Reaction times are approximate and can vary based on the specific reaction conditions (temperature, pressure, stirring rate) and the quality of the catalyst.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the catalytic reduction of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting a slow or incomplete hydrogenation reaction.
References
- LCSS: PALLADIUM ON CARBON.
- What Should We Pay AttentionTo When Using Palladium Carbon C
- Hazards associated with laboratory scale hydrogen
- Standard Oper
- Improving Operator Safety in API C
- Effect of catalyst amount on catalytic performance.
- Bypassing the Limitations of Directed C–H Functionaliz
- Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond form
- Poisoning and deactivation of palladium c
- Poisoning and deactivation of palladium catalysts.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
- Defining the Qualities of High-Quality Palladium on Carbon C
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- Recent Developments in the Reduction of Nitro and Nitroso Compounds.
- This compound | 6632-68-4. Benchchem.
- Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface.
- Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applic
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
- What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?
- Insights into Palladium Deactivation during Advanced Oxidation Processes.
- Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. MDPI.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Method for reactivating a palladium carbon catalyst.
- Recent Advances of Pd/C-C
- Optimization Analysis of Various Parameters Based on Response Surface Methodology for Enhancing NO x Catalytic Reduction Performance of Urea Selective Catalytic Reduction on Cu-ZSM-13 C
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
- Preparation of the Pd/C Catalysts: A Molecular-Level Study of Active Site Form
- This compound | C6H8N4O3 | CID 81133. PubChem.
- This compound. gsrs.
- Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen c
- Effect of the Modification of Catalysts on the C
- Amino-Modified Silica as Effective Support of the Palladium Catalyst for 4-Nitroaniline Hydrogen
- Optimization of the reaction parameters.
- Reaction of this compound with thiols. RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. amazonfilters.com [amazonfilters.com]
- 3. researchgate.net [researchgate.net]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. huaruicarbon.com [huaruicarbon.com]
- 8. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 9. chem.wisc.edu [chem.wisc.edu]
- 10. sarponggroup.com [sarponggroup.com]
Technical Support Center: Managing Exothermic Reactions in Nitrosouracil Synthesis
Welcome to the Technical Support Center for Nitrosouracil Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on safely and effectively managing the exothermic nature of nitrosation reactions involving uracil derivatives. The synthesis of nitrosouracils, a critical class of compounds in pharmaceutical research, presents unique thermal challenges that, if not properly managed, can lead to compromised yield, product degradation, and significant safety hazards.
This guide is structured to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot issues but also to proactively design safer and more robust synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the nitrosation of uracil derivatives an exothermic process?
A1: The nitrosation of uracil and its derivatives is exothermic due to the formation of a stable N-N bond in the N-nitrosamine product and the generation of byproducts. The reaction typically involves the use of a nitrosating agent, such as nitrous acid (generated in situ from a nitrite salt and a strong acid), which reacts with the amine functionality on the uracil ring.[1] The formation of the N-nitroso bond is an energetically favorable process, releasing significant heat.[2] The overall enthalpy of the reaction is negative, leading to the exothermic nature observed.
Q2: What are the primary safety concerns associated with uncontrolled exothermic reactions in nitrosouracil synthesis?
A2: The primary safety concerns are thermal runaway, pressure buildup, and the potential for decomposition of the nitrosouracil product. An uncontrolled exotherm can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture.[2] Furthermore, many nitrosourea compounds are thermally sensitive and can undergo rapid, and sometimes explosive, decomposition at elevated temperatures, releasing toxic gases such as nitrogen oxides.[3][4]
Q3: Can I use any strong acid with sodium nitrite to generate the nitrosating agent?
A3: While various strong acids can be used, the choice of acid can influence the reaction rate and exothermicity. The reaction of sodium nitrite with a strong acid generates nitrous acid (HNO₂), the active nitrosating species.[5] The concentration and type of acid will affect the equilibrium concentration of the more potent nitrosating agents like dinitrogen trioxide (N₂O₃). It is crucial to follow established protocols and to add the acid slowly and with efficient cooling to control the rate of nitrous acid formation and the subsequent exothermic nitrosation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of nitrosouracils and provides actionable solutions grounded in chemical principles.
Issue 1: Rapid and Uncontrolled Temperature Spike During Nitrosating Agent Addition
Question: I'm observing a dangerous temperature spike that my cooling bath can't control when I add my acid to the uracil and nitrite mixture. What's happening and how can I prevent it?
Answer: A rapid, uncontrolled temperature rise indicates that heat is being generated faster than it can be dissipated by your cooling system.[2] This is a critical situation that can lead to a thermal runaway.
| Potential Cause | Scientific Explanation | Preventative Measure |
| Rapid Addition of Acid | The reaction between the nitrite salt and the acid to form the active nitrosating species is fast. Adding the acid too quickly leads to a burst of nitrosating agent formation and a highly exothermic subsequent reaction with the uracil substrate.[6] | Add the acid dropwise using an addition funnel. Monitor the internal reaction temperature continuously and adjust the addition rate to maintain the desired temperature.[7] |
| Inadequate Cooling | The cooling bath may lack the capacity to handle the heat generated, or there may be poor thermal contact between the flask and the cooling medium. | Ensure the cooling bath is at the target temperature before starting the addition. Use a sufficiently large cooling bath and ensure the reaction flask is adequately immersed. For larger-scale reactions, consider using a cryostat for more precise temperature control.[2] |
| Poor Agitation | Inefficient stirring can create localized "hot spots" where reactants are concentrated, leading to a localized runaway reaction that can propagate through the mixture. | Use a properly sized stir bar or an overhead stirrer for viscous mixtures to ensure vigorous and uniform mixing.[6] |
| High Reactant Concentration | More concentrated reactants lead to a faster reaction rate and greater heat output per unit volume. | Consider diluting the reaction mixture with an appropriate solvent to help dissipate the heat more effectively.[2] |
If you experience a runaway reaction, prioritize safety:
-
Immediately stop the addition of all reagents.
-
If possible and safe to do so, increase the efficiency of the cooling bath (e.g., by adding more dry ice or switching to a colder bath).
-
Alert a colleague and your lab supervisor.
-
If the temperature continues to rise uncontrollably, and as a last resort, prepare for an emergency quench by slowly and cautiously adding the reaction mixture to a large volume of crushed ice or a pre-prepared quenching solution (see quenching protocols below).[6] Be aware that quenching a highly energetic reaction can also be hazardous.
Issue 2: Low Yield of the Desired Nitrosouracil Product
Question: My reaction seems to have proceeded safely, but my final yield of nitrosouracil is very low. What are the likely causes?
Answer: Low yields can result from several factors, including incomplete reaction, product degradation, or loss during workup.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, incorrect stoichiometry, or deactivation of the nitrosating agent. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Ensure accurate measurement of all reagents. Consider extending the reaction time at the recommended temperature. |
| Product Degradation | Nitrosouracils can be sensitive to heat, light, and pH extremes.[3] Elevated temperatures from poor exothermic control can decompose the product. | Maintain strict temperature control throughout the reaction. Protect the reaction from light by wrapping the flask in aluminum foil. During workup, avoid prolonged exposure to strong acids or bases. |
| Loss During Workup | The nitrosouracil product may have some solubility in the aqueous layer during extraction, or it may be lost during filtration or recrystallization.[8] | Carefully check the pH of the aqueous layer before extraction to ensure the product is in its least soluble form. Use minimal amounts of cold solvent for washing the filtered product to reduce solubility losses.[9] |
| Side Reactions | The nitrosating agent can react with other nucleophilic sites on the starting material or solvent, or undergo self-decomposition, reducing the amount available to react with the target amine. | Ensure the purity of your starting materials and solvents. The use of a slight excess of the nitrosating agent may be necessary, but this must be balanced against the risk of increased exothermicity and side product formation. |
Experimental Protocols
Protocol 1: Controlled Synthesis of a Generic N-Nitrosouracil Derivative
This protocol outlines a general procedure with key control points for managing the exothermic reaction.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve the uracil derivative (1.0 eq.) and sodium nitrite (1.1 eq.) in the appropriate solvent (e.g., water, acetic acid).
-
Immerse the flask in a cooling bath (e.g., ice-water or ice-salt bath) and cool the mixture to 0-5 °C with vigorous stirring.
-
-
Generation of Nitrosating Agent and Nitrosation:
-
Slowly add a pre-cooled solution of a strong acid (e.g., hydrochloric acid, sulfuric acid) dropwise to the stirred mixture via the dropping funnel over a period of 1-2 hours.
-
CRITICAL CONTROL POINT: Continuously monitor the internal temperature. The rate of addition should be adjusted to ensure the temperature does not exceed 10 °C.[7]
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a saturated solution of a reducing agent like sodium bisulfite or ascorbic acid until the yellow color of excess nitrous acid dissipates.
-
If the product precipitates, collect it by vacuum filtration and wash the solid with cold water.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Emergency Quenching Procedure
This protocol is for emergency situations involving a thermal runaway.
-
Prepare the Quenching Medium: In a separate, large container (at least 10 times the volume of the reaction), prepare a stirred slurry of crushed ice and a quenching agent such as sodium bisulfite or sulfamic acid.
-
Controlled Addition: Wearing appropriate personal protective equipment (PPE), including a face shield and blast shield, very slowly and cautiously add the runaway reaction mixture to the quenching slurry. The addition can be done via a cannula or by carefully pouring in small portions.
-
Monitor and Cool: Continue to monitor the temperature of the quenching mixture and add more ice as needed to control any exotherm from the quench itself.
-
Neutralization and Disposal: Once the reaction is fully quenched and the temperature is stable, neutralize the mixture and dispose of it according to your institution's hazardous waste guidelines.
Visualizing the Workflow
A clear understanding of the workflow and decision-making process is crucial for managing exothermic reactions.
Caption: Workflow for controlled nitrosouracil synthesis with an emergency branch for thermal runaway.
References
- BenchChem. (2025). Technical Support Center: Managing Reactions During Nitration.
- BenchChem. (2025). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
- AKJournals. (2004). Nitrosation reaction using isothermal power compensation calorimetry in.
- University of North Texas Health Science Center. (2015). Standard Operating Procedures for N-Nitroso-N-methylurea (NMU).
- University of Illinois Chicago. (n.d.). SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea or N-Methyl-N-nitrosourea (NMU). Retrieved from UIC Office of Animal Care and Institutional Biosafety.
- University of Wisconsin-Madison. (n.d.). Use of N-ethyl-N-nitrosourea (ENU). Retrieved from UW-Madison Environment, Health & Safety.
- University of Notre Dame. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste.
- Elsevier. (2014). Possible ways to minimize nitrosation reactions during post-combustion CO2 capture process. ScienceDirect.
- ACS Publications. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development.
- ResearchGate. (2025). Reaction Calorimetry Study of Hydrogenation of Nitroaniline Isomers to Phenylenediamine Isomers.
- New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: N-Nitroso-N-ethylurea.
- Organic Syntheses. (n.d.). Nitrosomethylurea.
- ResearchGate. (2016). Formation of N -Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies.
- Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
- Sarpong Group, UC Berkeley. (2016).
- PMDA. (2024).
- Baumann, M., et al. (2020). A Perspective on Continuous Flow Chemistry in the Pharmaceutical Industry. Organic Process Research & Development, 24(10), 1802–1813.
- National Center for Biotechnology Information. (2021).
- ACS Publications. (2023). Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development.
- PubMed. (2023).
- National Center for Biotechnology Information. (n.d.). Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[6][10][10]nonane under Different Conditions.
- BenchChem. (2025). Managing exothermic reactions during 2-Nitrobenzaldehyde synthesis.
- ACS Publications. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development.
- National Center for Biotechnology Information. (2021).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- OAKTrust. (n.d.).
- BenchChem. (2025). Technical Support Center: Managing Exothermic Reactions in Amine Synthesis.
- ResearchGate. (2025). Thermal Hazards for Autocatalysis and Stability in CSTR Decomposition of Solution from Nitrolysis of Hexamethylenetetramine.
- National Center for Biotechnology Information. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.
- ResearchGate. (n.d.). Synthesis of Nitrated N‐Alkyl Anilines Using N‐Nitroso Anilines as a Self‐Providing Nitro Group Source.
- Cardiff University. (n.d.). Non‐Conventional Methodologies for the Synthesis of N‐Nitrosamines.
- PubMed. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Nitroxyl (HNO) release from new functionalized N-hydroxyurea-derived acyl nitroso-9,10-dimethylanthracene cycloadducts.
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
- BenchChem. (2025). Managing exothermic reactions during the synthesis of 1,3-Dibromo-2,2-dimethylpropane.
- ACS Publications. (1972).
- RSC Publishing. (n.d.). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes.
- PubMed. (2024).
Sources
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nj.gov [nj.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. schenautomacao.com.br [schenautomacao.com.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mass Spectrometry Analysis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Welcome to the technical support center for the mass spectrometric analysis of 6-Amino-1,3-dimethyl-5-nitrosouracil (6-ADNU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities in 6-ADNU via mass spectrometry.
Introduction
This compound is a critical intermediate in the synthesis of various biologically active compounds, including purine derivatives like caffeine and theophylline.[1][2] Its purity is paramount for downstream applications. Mass spectrometry (MS) is a powerful tool for identifying and characterizing 6-ADNU and its potential impurities. However, the inherent reactivity of the nitroso group and the potential for various adduct formations can present analytical challenges. This guide provides practical, experience-driven advice to navigate these complexities.
Troubleshooting Guide: Common Issues in 6-ADNU Mass Spec Analysis
This section addresses specific problems you may encounter during the mass spectrometric analysis of 6-ADNU.
Issue 1: My mass spectrum for 6-ADNU is complex and shows multiple unexpected peaks of significant intensity, making it difficult to identify the molecular ion.
Possible Cause: This is often due to the formation of adducts, which are ions formed when your analyte molecule associates with other ions present in the electrospray ionization (ESI) source.[3][4] Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺).[3][5] The presence of these can sometimes suppress the signal of the protonated molecule ([M+H]⁺).
Solution:
-
Scrutinize the m/z differences: Look for peaks that are 22 Da higher than your expected [M+H]⁺ (for sodium) or 38 Da higher (for potassium).[3]
-
Improve solvent and glassware hygiene: Sodium and potassium ions are ubiquitous and can leach from glassware or be present in solvents. Use high-purity solvents (e.g., LC-MS grade) and meticulously clean all glassware. Consider using plasticware where appropriate.
-
Mobile phase modification: Adding a small amount of a volatile acid, like formic acid (0.1%), to your mobile phase can enhance protonation of your analyte, thereby increasing the intensity of the [M+H]⁺ ion and reducing the relative abundance of metal adducts.
Issue 2: I am observing a peak at m/z 156, which does not correspond to my target molecule or any expected adducts.
Possible Cause: This peak likely corresponds to the starting material, 6-Amino-1,3-dimethyluracil, which has a monoisotopic mass of approximately 155.1 g/mol .[6] Its presence as an impurity indicates an incomplete nitrosation reaction.[1]
Solution:
-
Review your synthesis protocol: Ensure the reaction conditions, such as temperature and stoichiometry of reagents (e.g., sodium nitrite and acid), were optimal for complete conversion of the starting material.[1]
-
Purification: If the impurity is present in your final product, further purification by recrystallization may be necessary.[1]
-
Tandem MS (MS/MS): To confirm the identity of this impurity, perform an MS/MS experiment on the ion at m/z 156. The fragmentation pattern should be consistent with that of 6-Amino-1,3-dimethyluracil.
Issue 3: My baseline is noisy, and I am seeing many low-intensity, unidentified peaks.
Possible Cause: A noisy baseline can arise from several sources, including contaminated solvents, a dirty ion source, or the presence of non-volatile salts in your sample.
Solution:
-
Solvent Check: Run a blank injection of your mobile phase to determine if the noise is originating from your solvents.
-
Ion Source Cleaning: A dirty ion source can be a significant source of background noise. Follow the manufacturer's instructions for cleaning the ion source components.
-
Sample Preparation: Ensure your sample is fully dissolved and free of particulate matter. If you suspect the presence of non-volatile salts, consider a sample cleanup step such as solid-phase extraction (SPE).
Issue 4: The fragmentation pattern of my 6-ADNU in MS/MS is inconsistent or difficult to interpret.
Possible Cause: The fragmentation of 6-ADNU can be complex due to its multiple functional groups. The fragmentation pattern can also be influenced by the collision energy used in the MS/MS experiment.
Solution:
-
Optimize Collision Energy: Perform a collision energy ramp experiment to determine the optimal energy for generating informative fragment ions.
-
High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements of the fragment ions. This will allow you to propose elemental compositions for the fragments, aiding in their identification.
-
Literature Review: Consult scientific literature for published fragmentation patterns of 6-ADNU and related compounds to aid in the interpretation of your data.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of this compound?
The molecular formula of this compound is C₆H₈N₄O₃.[10][11] Its monoisotopic mass is approximately 184.06 g/mol .[11] In positive ion mode ESI-MS, you would expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 185.07.
Q2: What are the most common impurities I should expect to see in a sample of 6-ADNU?
The most common impurities are typically related to the synthetic route used.[1]
| Potential Impurity | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Likely Origin |
| 6-Amino-1,3-dimethyluracil | C₆H₉N₃O₂ | 155.07 | 156.08 | Unreacted starting material[1] |
| 1,3-Dimethyluracil | C₆H₈N₂O₂ | 140.06 | 141.07 | Precursor to the starting material |
| 1,3-Dimethyl-5-nitrouracil | C₆H₇N₃O₄ | 185.04 | 186.05 | Byproduct from an alternative synthesis route[1] |
Q3: How can I confirm the identity of a suspected impurity?
Confirmation of an impurity's identity should be done using multiple techniques:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Compare the fragmentation pattern of the suspected impurity with that of a known standard, if available.
-
Chromatographic Co-elution: Spike your sample with a known standard of the suspected impurity. If the impurity is the same as the standard, you should see a single, sharp peak with an increased intensity at the same retention time.
Q4: What is the best ionization technique for analyzing 6-ADNU?
Electrospray ionization (ESI) is the most common and effective ionization technique for a polar molecule like 6-ADNU. It is a "soft" ionization method that typically results in minimal fragmentation in the source, allowing for the clear observation of the molecular ion.[4]
Q5: Can tautomerism of 6-ADNU affect my mass spec results?
Yes, 6-ADNU can exist in tautomeric forms, such as the nitrone-enamine and oxime-imine forms.[1] While these tautomers have the same mass, their different structures could potentially lead to different fragmentation patterns in MS/MS. However, under typical ESI conditions, the protonated molecule is the primary species observed, and the effect of tautomerism on the initial mass measurement is negligible.
Experimental Protocols
Protocol 1: Sample Preparation for Mass Spectrometry
-
Solvent Selection: Use LC-MS grade methanol or acetonitrile as the primary solvent.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of your 6-ADNU sample and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase you will use for your LC-MS analysis.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Protocol 2: Standard Mass Spectrometry Workflow for Impurity Analysis
Caption: Workflow for impurity identification.
Visualization of Potential Adducts
Caption: Common adducts in ESI-MS.
References
- What are common adducts in ESI mass spectrometry? - WKB67428. (n.d.). Waters.
- Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromedia.
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. (n.d.). RSC Publishing.
- Adduits ESI MS. (n.d.). Scribd.
- Common Adduct and Fragment Ions in Mass Spectrometry. (2022, May 27). ACD/Labs.
- List of common adduct types in positive ionisation mode for ESI. (n.d.). ResearchGate.
- Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. (1971). The Journal of Organic Chemistry.
- This compound | C6H8N4O3 | CID 81133. (n.d.). PubChem.
- Reactions of 1,3-Dimethyl-5,6-diaminouracil. (1964). Journal of the American Chemical Society.
- This compound. (n.d.). precisionFDA.
- 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152. (n.d.). PubChem.
- Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. acdlabs.com [acdlabs.com]
- 5. support.waters.com [support.waters.com]
- 6. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. article.sapub.org [article.sapub.org]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. The guidance is structured to address specific experimental challenges, with a focus on the critical role of solvent effects.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of the desired this compound, or the reaction does not seem to be proceeding. What are the likely causes and how can I fix this?
A: Low or no yield in this nitrosation reaction is a common issue that can often be traced back to several key parameters. Here is a systematic approach to troubleshooting this problem:
-
Inadequate Acidification (Incorrect pH): The nitrosation of 6-amino-1,3-dimethyluracil requires an acidic medium to generate the active electrophile, the nitrosonium ion (NO+), from sodium nitrite.[1][2] If the solution is not sufficiently acidic, the concentration of the nitrosonium ion will be too low for the reaction to proceed efficiently.
-
Solution: Ensure the reaction mixture is acidic. The most commonly used acids are dilute hydrochloric acid or acetic acid.[1] Use a pH meter or pH paper to verify that the pH of the solution is in the acidic range (typically pH 3-5) before and during the addition of sodium nitrite. Add the acid dropwise until the desired pH is achieved.
-
-
Poor Solubility of Starting Material: 6-Amino-1,3-dimethyluracil has limited solubility in many solvents. If the starting material is not adequately dissolved or suspended, the reaction will be slow and incomplete, as the nitrosating agent can only react with the dissolved substrate.
-
Solution: Choose a solvent system that allows for good solubility or a fine, uniform suspension of the 6-amino-1,3-dimethyluracil. While water is a common solvent for the sodium nitrite, a co-solvent might be necessary for the uracil derivative. A mixture of water and a polar protic solvent like ethanol or acetic acid can improve the solubility of the starting material.[1]
-
-
Reaction Temperature Too High: The nitrosating agent, nitrous acid (formed in situ), is unstable and decomposes at higher temperatures.[2] This decomposition will not only reduce the amount of available nitrosating agent but can also lead to the formation of nitrogen oxides and other byproducts, which may contaminate your product.
-
Solution: Maintain a low reaction temperature, typically between 0-10°C.[1] Use an ice-water bath to cool the reaction vessel before and during the dropwise addition of the sodium nitrite solution. Vigorous stirring is also crucial to ensure efficient heat dissipation and mixing.
-
-
Impure Starting Material: The presence of impurities in the 6-amino-1,3-dimethyluracil can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.[2]
-
Solution: Ensure the purity of your starting material. If necessary, recrystallize the 6-amino-1,3-dimethyluracil before use.
-
Problem 2: Product is an Off-Color or Impure
Q: My final product is not the expected color, or I am seeing significant impurities in my analysis. What could be the cause?
A: An off-color product, such as a brownish or dull red hue instead of the characteristic cherry-red or rose-red precipitate, often indicates the presence of impurities or side-products.[2][3] Here are the common culprits:
-
Side Reactions Due to High Temperature: As mentioned, elevated temperatures can lead to the decomposition of nitrous acid, forming nitrogen oxides which can lead to undesired side reactions and product discoloration.[2]
-
Solution: Strictly control the reaction temperature, keeping it below 10°C.
-
-
Oxidation of the Product: The final product, this compound, and its downstream products can be susceptible to oxidation, especially in the presence of air and light, which can lead to colored impurities.
-
Solution: Minimize exposure of the reaction mixture and the isolated product to air and light. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, though not always necessary for this specific synthesis if performed expeditiously.
-
-
Inadequate Washing and Purification: Residual starting materials, byproducts, or salts can remain in the final product if not washed and purified properly.
-
Solution: After filtration, thoroughly wash the collected precipitate with cold water to remove any inorganic salts. A subsequent wash with a cold organic solvent like ethanol can help remove organic impurities.[3] For higher purity, recrystallization from a suitable solvent system, such as an ethanol/water mixture, is highly recommended.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in the synthesis of this compound, and how do I choose the best one?
A1: The solvent plays a multifaceted and critical role in this synthesis:
-
Solubilization of Reactants: The solvent must be able to dissolve or at least create a fine suspension of the 6-amino-1,3-dimethyluracil and dissolve the sodium nitrite and the acid.
-
Stabilization of Intermediates: The nitrosation reaction proceeds through a charged intermediate (the Wheland intermediate in electrophilic aromatic substitution). A polar solvent can stabilize this intermediate, potentially increasing the reaction rate.
-
Influence on Nucleophilicity/Electrophilicity: The solvent can affect the reactivity of both the nucleophile (the uracil derivative) and the electrophile (the nitrosonium ion).
Choosing the Right Solvent:
The choice of solvent is a balance of these factors. Here is a general guide:
| Solvent Class | Examples | Expected Effects on the Synthesis |
| Polar Protic | Water, Ethanol, Acetic Acid | Generally Recommended. These solvents are good at dissolving the sodium nitrite and the acid. Water is an excellent, green solvent choice.[4] Ethanol or acetic acid can be used as co-solvents to improve the solubility of the 6-amino-1,3-dimethyluracil.[1] They can stabilize the charged reaction intermediate. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Use with Caution. While these solvents can be excellent for dissolving organic compounds, they may not be ideal for this reaction. They can react with the nitrosating agent under certain conditions. However, for related reactions, they have been employed. |
| Non-Polar | Toluene, Hexane | Not Recommended. These solvents will not effectively dissolve the sodium nitrite or the acid, leading to a heterogeneous and likely inefficient reaction. |
Recommendation: Start with an aqueous system, as it is the most commonly reported and environmentally friendly option.[1][3] If solubility of the starting material is an issue, consider a mixture of water and ethanol or water and acetic acid.
Q2: What is the detailed experimental protocol for this synthesis?
A2: The following is a generalized, step-by-step protocol based on commonly reported methods:
Experimental Protocol: Synthesis of this compound
-
Dissolution/Suspension of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, suspend 6-amino-1,3-dimethyluracil in water.[3]
-
Acidification: While stirring, slowly add glacial acetic acid or dilute hydrochloric acid to the suspension until the mixture is acidic (pH 3-5).[1][3]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite in water.
-
Nitrosation: Cool both the uracil suspension and the nitrite solution to 0-5°C. Slowly add the sodium nitrite solution dropwise to the stirred uracil suspension, ensuring the temperature does not rise above 10°C.[1][2]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0-5°C for 1-2 hours after the addition is complete. A brightly colored precipitate (typically cherry-red or rose-red) of this compound should form.[2][3]
-
Product Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold water, followed by a wash with cold ethanol to remove residual impurities.[3]
-
Drying and Purification: Dry the product under vacuum. For higher purity, the product can be recrystallized from an ethanol/water mixture.[1]
Q3: Can I use other nitrosating agents besides sodium nitrite and acid?
A3: Yes, while sodium nitrite in an acidic medium is the most common and cost-effective method, other nitrosating agents have been explored.[1] These include:
-
Alkyl Nitrites (e.g., tert-butyl nitrite, isoamyl nitrite): These can be used in organic solvents and may offer advantages in terms of milder reaction conditions and solubility.
-
Nitrosyl Halides (e.g., NOCl) and Nitrosonium Salts (e.g., NOBF4): These are potent nitrosating agents but are often more hazardous and expensive.
For most standard laboratory syntheses of this compound, the in-situ generation of nitrous acid from sodium nitrite is sufficient and preferred.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
Sources
- 1. 6 Amino 1, 3 Dimethyluracil - Purity(%): 99% at 160.00 INR in Mumbai | Hi-tech Chemicals Converters Private Limited [tradeindia.com]
- 2. reddit.com [reddit.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
Technical Support Center: pH Control in the Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil
Welcome to the technical support guide for the synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate, notably a precursor for pharmaceuticals like theophylline and theacrine.[1][2][3] The nitrosation of 6-amino-1,3-dimethyluracil is a foundational step where precise pH control is not merely a suggestion but the cornerstone of success. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pH management in this C-nitrosation reaction.
The Indispensable Role of pH in Nitrosation
The synthesis of this compound is achieved by reacting 6-amino-1,3-dimethyluracil with a nitrite source, typically sodium nitrite, in an acidic medium.[1] The acidic environment is paramount because it facilitates the in-situ generation of the true nitrosating agent, the nitrosonium ion (NO⁺).
The reaction mechanism hinges on this acid catalysis:
-
Sodium nitrite (NaNO₂) reacts with the acid (H⁺) to form nitrous acid (HNO₂).
-
A second protonation of nitrous acid allows for the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).
-
The nitrosonium ion then attacks the electron-rich 5-position of the 6-amino-1,3-dimethyluracil ring to yield the desired product.
An insufficiently acidic environment (pH too high) results in a low concentration of the nitrosonium ion, leading to an incomplete or stalled reaction.[4] Conversely, an excessively acidic medium (pH too low) can cause the unstable nitrous acid to decompose into various nitrogen oxides (NOx), resulting in hazardous brown fumes, reduced yield, and product impurities.[4] Optimal nitrosation is broadly considered to occur in a pH range of 3 to 5.[5][6]
Reaction Pathway: Acid-Catalyzed Nitrosation
Caption: Acid-catalyzed formation of the nitrosonium ion for electrophilic nitrosation.
Troubleshooting Guide: pH-Related Issues
This section addresses common problems encountered during the synthesis, with a direct focus on pH as the root cause.
Q1: My reaction yield is very low, or I've recovered mostly unreacted starting material. What went wrong?
A1: This is a classic symptom of incomplete nitrosation, most likely due to an insufficiently acidic reaction medium.
-
Causality: The rate of formation of the essential nitrosonium ion (NO⁺) is directly dependent on the proton concentration. If the pH is too high (e.g., > 5), the equilibrium between sodium nitrite and nitrous acid favors the unreactive nitrite form. Consequently, the concentration of NO⁺ is too low to drive the reaction to completion within a reasonable timeframe.
-
Troubleshooting Steps:
-
Verify pH: Before and during the addition of sodium nitrite, use a calibrated pH meter to measure the reaction slurry. Do not rely on pH paper, as its accuracy can be compromised by the slurry's color and composition.
-
Adjust pH: If the pH is above the optimal range (typically 3.5-4.5 for this synthesis), slowly add your chosen acid (e.g., glacial acetic acid or dilute HCl) dropwise with vigorous stirring. Monitor the temperature closely, as neutralization can be exothermic.
-
Ensure Reagent Purity: Impurities in the starting 6-amino-1,3-dimethyluracil can act as bases, consuming acid and preventing the pH from reaching the target level.[4]
-
Q2: The reaction produced a dull red or brownish precipitate instead of the expected vibrant rose-red product. Why?
A2: A deviation from the characteristic rose-red color of the product is a strong indicator of side reactions and impurity formation, often linked to incorrect pH and temperature.[4]
-
Causality:
-
pH Too Low: An excessively acidic environment can accelerate the decomposition of nitrous acid into nitrogen oxides (NOx), which are brown gases. These can react with your product and solvent, leading to colored impurities.
-
High Temperature: Nitrous acid is thermally unstable. If the reaction temperature rises above the recommended 10°C, it will decompose regardless of the pH, generating the same discoloring byproducts.[4]
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Ensure your ice bath is robust and that the sodium nitrite solution is added slowly and dropwise to manage the exothermic nature of the reaction.[1] The internal temperature must be kept below 10°C, ideally between 0-5°C.[4]
-
Use a Buffered Acid: Consider using acetic acid, which creates a buffered system.[7][8] This makes it more difficult for the pH to drop precipitously into a range where nitrous acid decomposition becomes rapid.
-
Inert Atmosphere: While not strictly a pH issue, 5,6-diaminopyrimidines (the subsequent reduction product) are prone to oxidation.[4] Working under an inert atmosphere (nitrogen or argon) can help if you suspect oxidative degradation is contributing to the discoloration.
-
Q3: The reaction started, but then it stalled, and the precipitate stopped forming. What should I do?
A3: A stalled reaction typically indicates that a limiting reagent has been consumed. In this context, the "reagent" is often the H⁺ ions required to generate the nitrosating agent.
-
Causality: The reaction itself can consume protons, or the initial amount of acid may have been insufficient. This causes the pH to rise gradually, slowing and eventually stopping the formation of the nitrosonium ion.
-
Troubleshooting Steps:
-
Live pH Monitoring: This scenario underscores the importance of monitoring the pH throughout the addition of sodium nitrite, not just at the beginning.
-
Controlled Acid Addition: If you observe the pH rising and the reaction slowing, introduce small aliquots of acid to bring the pH back into the target range. Do this carefully to avoid overshooting and causing decomposition.
-
Troubleshooting Flowchart
Caption: A decision tree for diagnosing pH and temperature-related synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for this synthesis, and how is it best measured?
A1: The optimal pH for C-nitrosation reactions generally falls between 3 and 5.[6] For the synthesis of this compound, specific patent literature often involves using acetic acid, which naturally buffers the solution in a favorable acidic range.[7][8] The most reliable method for measurement is a calibrated glass-electrode pH meter.
Q2: Can I use a strong acid like hydrochloric acid (HCl) instead of acetic acid?
A2: Yes, strong acids like HCl are used in some procedures.[1] However, there are trade-offs:
-
Acetic Acid (Weak Acid): Provides a buffering effect, making it easier to maintain the pH within the optimal window and reducing the risk of rapid decomposition of nitrous acid.
-
Hydrochloric Acid (Strong Acid): Can accelerate the reaction due to a higher concentration of H⁺. However, it requires much more careful control. A small excess can cause the pH to plummet, leading to significant byproduct formation. It is recommended for experienced chemists with precise control over reagent addition.
Q3: How does the choice of acid impact the final product isolation?
A3: The choice of acid primarily affects the reaction's success and purity, which in turn impacts isolation. A clean reaction with a well-formed, crystalline precipitate is always easier to filter and wash. If an incorrect pH leads to an oily or impure solid, isolation will be more challenging and may require extensive purification steps like recrystallization to achieve the desired purity.[9]
Q4: Can the pH change during the reaction?
A4: Yes. As the nitrosation reaction proceeds, it can consume H⁺ ions, potentially causing the pH to rise. This is another reason why continuous monitoring or the use of a buffered system (like acetic acid) is advantageous for maintaining consistent reaction conditions.
Reference Protocol with pH Control Points
This protocol is a synthesis of common methods described in the literature, with an emphasis on critical pH control steps.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Amino-1,3-dimethyluracil | 155.15 | 15.5 g | 0.10 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Deionized Water | 18.02 | 100 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
Procedure:
-
Precursor Slurry: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 6-amino-1,3-dimethyluracil (15.5 g), glacial acetic acid (100 mL), and deionized water (100 mL).[7][8]
-
Initial Cooling: Cool the resulting slurry to 0-5°C using an ice-salt bath. Vigorous stirring is essential to ensure uniform temperature.
-
[CRITICAL STEP] pH Verification: Calibrate a pH meter and measure the pH of the cooled slurry. It should be in the acidic range, typically around 3.5-4.5. If the pH is higher, add a few extra drops of glacial acetic acid.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.6 g) in 30 mL of deionized water and cool the solution in an ice bath.
-
Nitrosation & pH Monitoring: Transfer the cold sodium nitrite solution to the dropping funnel. Add the solution dropwise to the uracil slurry over 30-45 minutes.
-
[CRITICAL STEP] Maintain the internal reaction temperature below 10°C at all times.
-
[CRITICAL STEP] After adding approximately one-quarter of the nitrite solution, pause and re-check the pH of the reaction mixture to ensure it remains strongly acidic.
-
-
Reaction & Precipitation: As the nitrite is added, a vibrant, rose-red precipitate of this compound will form.[4]
-
Maturation: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.[4]
-
Isolation: Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is colorless, followed by a wash with cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
References
- This compound | 58537-55-6 | Benchchem
- This compound | 6632-68-4 | Benchchem
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - RSC Publishing
- Synthesis method for theophylline - CN104744470A - Google P
- Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange
- Nitrosamine- pH role - Limits of Nitrosamines - Nitrosamines Exchange
- Theophylline synthesis - ChemicalBook
- Preparation method for theophylline - CN104744469A - Google P
- Preparation method of 6-amino-1, 3-dimethyl uracil - CN115260106A - Google P
- An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - ACS Public
- Troubleshooting low yield in "5,6-Diamino-1,3-dimethyluracil" synthesis - Benchchem
- Production system and method for preparing 6-amino-1,3-dimethyl uracil - CN114213342A - Google P
- Reagents effecting nitrosation - ResearchG
- Synthesis of Some New Theophylline Derivatives Using Click Chemistry and Study of Biological Activity - CyberLeninka
- This compound | CymitQuimica
- How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry - P
- This compound | C6H8N4O3 | CID 81133 - PubChem
- Nitrosation and nitrosyl
- Conditions for acid catalysed luminal nitrosation are maximal
- The possible reaction mechanism for the nitration reaction. AC, acetic acid.
- This compound | CAS 3346-61-0 | SCBT - Santa Cruz Biotechnology
- 6-Amino-1-methyl-5-nitrosouracil 97 6972-78-7 - Sigma-Aldrich
- Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate | The Journal of Organic Chemistry - ACS Public
- Why is glacial acetic acid used in the nitr
- Preparations of C-Nitroso Compounds - PMC - NIH
- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - Frontiers
Sources
- 1. benchchem.com [benchchem.com]
- 2. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 8. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Nitrosation of Dimethyluracil Derivatives
Welcome to the technical support center for the nitrosation of dimethyluracil derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction, with a specific focus on the paramount role of temperature control. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the nitrosation of 6-amino-1,3-dimethyluracil?
A typical and widely reported starting point for the nitrosation of 6-amino-1,3-dimethyluracil using sodium nitrite in an acidic medium is a reduced temperature, approximately 10°C.[1] It is crucial to begin the reaction at this lower temperature to manage the exothermic nature of the nitrosation process.[1] For other sensitive substrates or different nitrosating agents, an initial temperature of 0-5°C using an ice bath is a prudent starting point.
Q2: Why is precise temperature control so critical for this reaction?
Temperature is arguably the most critical parameter in this synthesis for three primary reasons:
-
Reaction Rate and Exotherm Control: Nitrosation is an exothermic process. Initiating the reaction at a low temperature (e.g., 10°C) allows for controlled addition of reagents and prevents a runaway reaction, where the rate of heat generation surpasses the cooling system's capacity.[1] Uncontrolled exotherms can lead to violent decomposition, a significant safety hazard.[2]
-
Stability of the Nitrosating Agent: The active nitrosating agent, nitrous acid (HNO₂), is typically generated in situ by acidifying a nitrite salt like sodium nitrite (NaNO₂).[3] Nitrous acid is notoriously unstable and decomposes at higher temperatures. Maintaining a low temperature ensures a sufficient concentration of the active electrophile (the nitrosonium ion, NO⁺) throughout the reaction, maximizing conversion.[4]
-
Selectivity and By-product Formation: Elevated temperatures can promote unwanted side reactions. These may include oxidation of the uracil ring or the formation of various nitrogen oxides, which can lead to complex impurity profiles and complicate product purification.[2] For pyrimidine systems, maintaining lower temperatures is key to achieving high regioselectivity and minimizing by-product formation.
Q3: What are the visual or analytical signs of a suboptimal reaction temperature?
Several signs can indicate poor temperature control:
-
Rapid Color Change: While a color change is expected (the 5-nitroso product is often a distinctively colored solid), an instantaneous, intense color change upon reagent addition can signal an uncontrolled, overly rapid reaction.[1]
-
Excessive Gas Evolution: The decomposition of nitrous acid at higher temperatures can produce nitrogen oxides (NOx), visible as brown fumes. This indicates the degradation of your nitrosating agent and the likely formation of impurities.
-
Inconsistent Analytical Results: If you are monitoring the reaction by HPLC or LC-MS, the appearance of multiple, unexpected peaks that grow over time can be a strong indicator of temperature-related side reactions.[5][6]
-
Low Yield and Purity: The most definitive sign is a poor yield of the desired 1,3-dimethyl-5-nitrosouracil derivative and a difficult purification process, which points to the formation of closely-related impurities.
Q4: How should I monitor the reaction progress effectively?
Given the potential for rapid reaction rates and instability, real-time or frequent monitoring is essential.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative monitoring. It allows you to visualize the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is a superior choice. It can accurately track the percentage conversion and, importantly, the formation and relative abundance of any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this type of analysis, providing both quantitative data (from the LC trace) and qualitative identification of the product and by-products through their mass-to-charge ratio.[6] This is particularly useful for identifying unknown impurities during optimization.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.
Problem 1: Low or No Yield of the Desired 5-Nitroso Product
| Probable Cause | Diagnostic Check | Recommended Solution |
| Reaction Temperature Too Low | The reaction shows no progress via TLC or HPLC analysis after a significant amount of time. | Cautiously allow the reaction to warm in small increments (e.g., from 0°C to 10°C, then to room temperature). Monitor at each stage to find the minimum temperature required for a reasonable rate.[2] |
| Nitrosating Agent Decomposed | The reaction was initiated at or allowed to rise to too high a temperature (>25°C), potentially causing the decomposition of nitrous acid. | Repeat the reaction, ensuring the temperature is strictly maintained below the recommended 10-15°C during the addition of sodium nitrite solution.[1] Prepare the nitrous acid solution at a low temperature just before use. |
| Insufficient Acid | The pH of the reaction mixture is not sufficiently acidic to generate the nitrosonium ion (NO⁺) from sodium nitrite. | Check the pH of the reaction mixture. It should be strongly acidic. If necessary, add more acid (e.g., HCl, acetic acid) while maintaining low-temperature control.[1][3] |
Problem 2: Significant Formation of Impurities and Purification Difficulties
| Probable Cause | Diagnostic Check | Recommended Solution |
| Reaction Temperature Too High | HPLC or LC-MS analysis reveals multiple by-products with similar retention times or masses to the desired product. | The most effective solution is to lower the reaction temperature.[2] Execute the reaction in an ice bath (0°C) or even an ice-salt bath (<0°C) to minimize side reactions. |
| Localized Temperature Spikes ("Hot Spots") | Impurities are formed despite a low bath temperature. This often occurs with poor mixing or too-rapid addition of reagents. | Add the sodium nitrite solution dropwise and slowly to the stirred dimethyluracil solution.[7] Ensure vigorous and efficient stirring throughout the addition to dissipate heat effectively. |
| Oxidation of Starting Material | The presence of by-products indicative of oxidation. This can be exacerbated by higher temperatures and the presence of nitrogen oxides. | Lower the reaction temperature and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions. |
Experimental Protocol: A Self-Validating Temperature Optimization Study
This workflow provides a systematic approach to determine the optimal temperature for your specific laboratory conditions and scale.
Objective: To identify the temperature that provides the highest yield and purity of 1,3-dimethyl-5-nitrosouracil.
Methodology: A parallel experiment will be conducted at three different temperatures.
-
Preparation:
-
Prepare a stock solution of 6-amino-1,3-dimethyluracil in a suitable dilute acid (e.g., 1M HCl or acetic acid).[1]
-
Prepare a fresh stock solution of sodium nitrite in water. Keep this solution chilled.
-
-
Reaction Setup:
-
Set up three identical reaction vessels (e.g., 50 mL round-bottom flasks with magnetic stir bars).
-
Place each flask in a temperature-controlled bath:
-
Vessel A: Ice-salt bath (-5°C to 0°C)
-
Vessel B: Ice bath (0°C to 5°C)
-
Vessel C: Controlled water bath (15°C)
-
-
Add an equal volume of the dimethyluracil stock solution to each flask and allow them to equilibrate to the bath temperature.
-
-
Reagent Addition & Monitoring:
-
Begin slow, dropwise addition of an equimolar amount of the chilled sodium nitrite solution to each flask simultaneously (if possible) or sequentially. Maintain vigorous stirring.
-
At set time intervals (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot from each reaction.
-
Immediately quench the aliquot (e.g., with a sulfamic acid solution) to stop the reaction.
-
Analyze each quenched aliquot by a suitable method (HPLC is preferred) to determine the percentage of starting material remaining and product formed.
-
-
Work-up and Analysis:
-
Once the reaction in the optimal vessel is complete (as determined by monitoring), proceed with the work-up. The product, 6-amino-1,3-dimethyl-5-nitrosouracil, often precipitates from the reaction mixture.[1]
-
Isolate the product from each reaction by filtration.
-
Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Dry the products under vacuum.
-
Determine the isolated yield and assess the purity of the product from each temperature condition (e.g., by HPLC, NMR, or melting point).
-
Data Presentation and Interpretation
The results from the optimization study can be summarized to clearly identify the optimal conditions.
Table 1: Hypothetical Results of Temperature Optimization Study
| Reaction ID | Temperature (°C) | Reaction Time (hr) | Isolated Yield (%) | Purity (HPLC, %) | Key Observations |
| A | -5 to 0 | 4 | 85 | 98.5 | Slow but very clean reaction. |
| B | 0 to 5 | 2 | 92 | 97.2 | Good rate and high purity. Optimal balance. |
| C | 15 | 1 | 88 | 91.0 | Fast reaction, but significant impurity formation noted. |
Visualizing the Process
Diagrams help clarify complex workflows and chemical transformations.
Caption: Experimental workflow for temperature optimization.
References
- Google Patents. US5510484A - Process for preparing 1,3-dimethy-4,5-diaminouracil.
- Royal Society of Chemistry. New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.
- Google Patents. Improved process for the preparation of 1,3-dimethyl-4,5-diamino-uracil.
- ACS Publications. Novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate. The Journal of Organic Chemistry.
- Wikipedia. Nitrosation and nitrosylation.
- ACS Publications. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
- National Institutes of Health. Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening.
- ResearchGate. Nitration reaction of pyrimidine derivatives at the carbon.
- MDPI. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- National Institutes of Health. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.
- PubMed. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones.
- ACS Publications. Computational Mechanistic Study On N-nitrosation Reaction Of Secondary Amines.
- PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Chemistry LibreTexts. 12.5: Nitrosation.
- PubMed. Inhibition of nitrosamine formation by ascorbic acid.
- National Institutes of Health. Preparations of C-Nitroso Compounds.
- Organic Syntheses. Nitrosation of Diphenylamine with 3,3-Dimethyl-2-Nitroso-2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1).
- EFPIA. Workflows for Quality risk management of nitrosamine risks in medicines.
- PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges.
- ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- YouTube. Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469.
- Cosmetic Ingredient Review. ADMIN Nitrosation Resource Document.
- ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- FDA. Control of Nitrosamine Impurities in Human Drugs.
- Beilstein Archives. Homogeneous continuous-flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling.
- ResearchGate. Determination of the Temperature Effect on Glycerol Nitration Processes Using the HYSYS Predictions and the Laboratory Experiment.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Theacrine Synthesis: An In-Depth Analysis of Precursor Selection and Synthetic Efficiency
For researchers and professionals in drug development and nutraceuticals, the efficient synthesis of bioactive compounds is a cornerstone of innovation. Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid with demonstrated anti-inflammatory, analgesic, and nootropic properties, has garnered significant interest.[1] Its structural similarity to caffeine, coupled with a distinct pharmacological profile, makes it a compelling molecule for various applications. This guide provides a comprehensive comparison of the primary precursors and synthetic pathways for theacrine, offering an objective analysis supported by available experimental data to inform precursor selection for research and development.
Introduction to Theacrine and Its Synthetic Importance
Theacrine is naturally found in the leaves of the kucha tea plant (Camellia assamica var. kucha).[2][3][4] In these plants, theacrine is biosynthesized from caffeine through a multi-step enzymatic process.[3][4][5] The increasing demand for theacrine in various consumer products necessitates efficient and scalable synthetic routes that are not reliant on extraction from natural sources. The choice of precursor is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthesis. This guide will explore the primary synthetic routes starting from uric acid, 6-amino-1,3-dimethyluracil, and the biosynthetic precursor, caffeine.
Synthetic Pathways to Theacrine
Synthesis from Uric Acid: The Exhaustive Methylation Approach
A direct approach to theacrine synthesis involves the exhaustive methylation of uric acid. This method leverages the readily available and structurally related purine core of uric acid.
Reaction Pathway:
The synthesis proceeds by methylating all four nitrogen atoms of the uric acid scaffold in a single conceptual step, although mechanistically it involves sequential alkylation.
Caption: Multi-step synthesis of Theacrine.
Experimental Protocol Overview (Based on CN106046004A): [2]
-
Nitrosation: 6-amino-1,3-dimethyluracil is reacted with a nitrosylating agent (e.g., sodium nitrite, butyl nitrite) in a suitable solvent like ethanol or ethyl acetate at room temperature to yield this compound. [2]2. Reduction: The intermediate nitroso compound is then reduced to 1,3-dimethyl-5,6-diaminouracil. This can be achieved using various reducing agents such as sodium hydrosulfite, iron powder, or catalytic hydrogenation (Pd/C or Raney nickel). [2]3. Cyclization: The resulting diamine is cyclized to form 1,3-dimethyluric acid using a cyclizing agent like N,N'-carbonyldiimidazole, phosgene, or triphosgene. [2]4. Methylation: The final step involves the methylation of 1,3-dimethyluric acid to theacrine using a methylating agent such as dimethyl sulfate, dimethyl carbonate, or iodomethane at an elevated temperature (e.g., 140 °C). [2] Discussion of Causality:
This stepwise approach allows for greater control over the reaction at each stage. The nitrosation and subsequent reduction are common methods for introducing an amino group adjacent to an existing one on an aromatic ring. The cyclization of the resulting diamine with a carbonyl source is a standard method for forming the imidazole ring of the purine system. The final methylation is more targeted than the exhaustive methylation of uric acid, as it is performed on a less deactivated substrate.
Advantages:
-
Milder Reaction Conditions: This method avoids the need for high-pressure reactors, making it safer and more accessible for standard laboratory and industrial settings. [2]* High Yield and Purity: The patent claims high conversion rates and yields, with the final product having high purity after recrystallization. [2]* Scalability: The avoidance of hazardous, high-pressure conditions makes this route more amenable to large-scale industrial production. [2] Disadvantages:
-
Multi-step Process: A four-step synthesis is inherently more complex and may be more time-consuming and costly in terms of reagents and labor compared to a one-step process.
-
Intermediate Isolation: Each step requires the isolation and purification of the intermediate product, which can add to the overall complexity and reduce the overall yield.
Biosynthetic Pathway from Caffeine
In nature, theacrine is synthesized from caffeine. [3][4][5]This pathway has been elucidated through isotope labeling studies in Camellia assamica var. kucha. [3][4] Reaction Pathway:
The biosynthesis is believed to be a three-step process involving 1,3,7-methyluric acid as a key intermediate. [3][4]
Caption: Biosynthetic pathway of Theacrine from Caffeine.
Discussion:
While this is the natural route, a direct and efficient chemical synthesis of theacrine from caffeine in a laboratory setting is not well-established in the reviewed literature. The primary challenge lies in the selective oxidation of the C8 position of caffeine to form 1,3,7-methyluric acid without affecting other parts of the molecule, followed by the specific methylation of the N9 position. While theoretically possible, developing a high-yielding and selective chemical process that mimics the enzymatic precision of the plant's biosynthesis is a significant synthetic challenge.
Comparative Analysis of Precursors
| Precursor | Synthetic Route | Key Advantages | Key Disadvantages | Purity |
| Uric Acid | Exhaustive Methylation | Direct, one-step transformation. | Requires high pressure and temperature; safety concerns; specialized equipment. [2] | ≥ 95% [2] |
| 6-amino-1,3-dimethyluracil | Multi-step Total Synthesis | Milder reaction conditions; high yield and purity claimed; suitable for large-scale production. [2] | Four-step process; more complex; requires isolation of intermediates. | High (unspecified) [2] |
| Caffeine | Biosynthesis (potential for chemical synthesis) | Natural precursor; potentially more "green" if a biomimetic chemical process is developed. | Lack of established, high-yield chemical synthesis route; challenges in selective C8 oxidation and N9 methylation. | N/A (for chemical synthesis) |
Conclusion and Recommendations
The choice of precursor for theacrine synthesis is a critical decision that balances efficiency, safety, scalability, and cost.
-
The uric acid route, while direct, presents significant safety and equipment challenges due to the harsh reaction conditions, making it less favorable for large-scale, cost-effective production.
-
The 6-amino-1,3-dimethyluracil pathway emerges as a more viable option for industrial synthesis. Its stepwise nature allows for greater control, and the avoidance of high-pressure conditions enhances safety and scalability. While it is a multi-step process, the claims of high yield and purity in the patent literature make it a compelling choice for further process development and optimization.
-
While caffeine is the natural precursor, the development of an efficient and selective chemical synthesis that mimics the biosynthetic pathway remains an area for future research. A successful biomimetic approach could offer a more sustainable and elegant synthesis in the long term.
For researchers and drug development professionals, the total synthesis from 6-amino-1,3-dimethyluracil currently represents the most promising and practical approach for obtaining high-purity theacrine in a scalable and safe manner. Further research into optimizing this pathway and exploring novel, efficient chemical transformations from caffeine could yield even more advantageous synthetic routes in the future.
References
- CN106046004A - Total synthesis method for theacrine - Google Patents.
- Theacrine, a Purine Alkaloid Obtained from Camellia assamica var. kucha, Attenuates Restraint Stress-Provoked Liver Damage in Mice | Journal of Agricultural and Food Chemistry - ACS Publications.
- Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed.
- Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - ResearchGate.
- Theacrine is biosynthesized from caffeine catalyzed by... | Download Scientific Diagram - ResearchGate.
- Theacrine, a purine alkaloid with anti-inflammatory and analgesic activities - PubMed.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. CN106046004A - Total synthesis method for theacrine - Google Patents [patents.google.com]
- 3. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of Theacrine: A Comparative Guide to Chemical and Biosynthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid structurally similar to caffeine, has garnered significant interest for its potential applications in enhancing cognitive function, physical performance, and mood without the habituation associated with caffeine.[1] As research into its therapeutic benefits expands, the demand for efficient and scalable methods for its production has grown. This guide provides a comparative analysis of the primary synthetic routes to theacrine, offering insights into the methodologies, and evaluating their respective advantages and limitations to inform researchers and drug development professionals in their pursuit of optimal production strategies.
Chemical Synthesis of Theacrine: Building from the Ground Up
The chemical synthesis of theacrine offers the advantage of a controlled and potentially high-throughput process, independent of natural source availability. Two main strategies have emerged, starting from either 6-amino-1,3-dimethyluracil or uric acid.
Multi-Step Synthesis from 6-Amino-1,3-dimethyluracil
A patented multi-step approach provides a pathway to theacrine through a series of classical organic reactions.[2] This method, while requiring several transformations, offers a structured route to the target molecule.
Reaction Pathway:
The synthesis proceeds through four key steps:
-
Nitrosation: 6-amino-1,3-dimethyluracil is treated with a nitrosating agent, such as amyl nitrite or butyl nitrite, to yield 6-amino-1,3-dimethyl-5-nitrosouracil.
-
Reduction: The nitroso group is then reduced to an amino group, forming 1,3-dimethyl-5,6-diaminouracil.
-
Cyclization: The resulting diamine undergoes cyclization to form the purine ring system, yielding 1,3-dimethyluric acid.
-
Methylation: The final step involves the methylation of 1,3-dimethyluric acid to produce theacrine.
Figure 1: Multi-step synthesis of theacrine from 6-amino-1,3-dimethyluracil.
Experimental Protocol (Based on Patent CN106046004A): [2]
-
Step 1: Nitrosation of 6-Amino-1,3-dimethyluracil.
-
Dissolve 10 kg of 6-amino-1,3-dimethyluracil in 120 L of ethanol.
-
Slowly add 7.82 kg of amyl nitrite to the solution at room temperature with stirring.
-
Continue stirring overnight.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture, filter, and vacuum dry the solid to obtain 10.5 kg of this compound (yield: 90.0%).[2]
-
-
Subsequent Steps: The patent lacks detailed experimental procedures for the reduction, cyclization, and final methylation steps, including specific reagents, reaction conditions, and yields for each transformation.
Performance and Considerations:
| Parameter | Assessment |
| Yield | The reported yield for the initial nitrosation step is high (90.0%).[2] However, the overall yield for the entire four-step process is not provided, making a complete efficiency assessment challenging. |
| Scalability | The patent describes the process on a 10 kg scale, suggesting its potential for large-scale production.[2] |
| Purity | The final product is purified by recrystallization to achieve high purity.[2] |
| Cost-Effectiveness | An economic analysis is difficult without complete details on all reagents and the overall yield. The multi-step nature may increase production costs compared to a one-step synthesis. |
| Environmental Impact | The use of nitrites and organic solvents requires careful waste management. A comprehensive environmental assessment is not possible with the available data. |
One-Step Synthesis from Uric Acid
A more direct and potentially more efficient approach to theacrine involves the direct methylation of uric acid. This method is described in a Chinese patent (CN104086550A) and is mentioned as an alternative in other literature.[2]
Reaction Pathway:
This synthesis involves the direct methylation of all four nitrogen atoms of the uric acid scaffold in a single step.
Figure 2: One-step synthesis of theacrine from uric acid.
Experimental Protocol (Based on Patent CN104086550A): [2]
-
Place uric acid and a methylating reagent in an autoclave.
-
Pressurize the reactor with a protective gas (0.5 MPa to 10 MPa).
-
Heat the mixture to a temperature between 84°C and 220°C with stirring.
-
After the reaction, cool the autoclave and release the pressure.
-
Pour the reaction mixture into cold water to crystallize the crude product.
-
Isolate the crude product by filtration.
-
Recrystallize the crude product to obtain theacrine with a purity of not less than 95%.[2]
Another synthetic approach starts from dimethyluric acid, which is methylated using dimethyl carbonate (DMC).[3]
Performance and Considerations:
| Parameter | Assessment |
| Yield | Specific yield data for this one-step synthesis is not readily available in the public domain, preventing a direct comparison with the multi-step route. |
| Scalability | The use of an autoclave and high pressure may present challenges for scaling up the process, requiring specialized equipment and safety protocols.[2] |
| Purity | The patent claims a purity of over 95% after recrystallization.[2] |
| Cost-Effectiveness | A one-step synthesis is generally more cost-effective than a multi-step process due to reduced labor, solvent, and energy consumption. However, the cost of the methylating agent and the specialized equipment must be considered. |
| Environmental Impact | The use of high pressure and temperature, along with potentially hazardous methylating agents, raises safety and environmental concerns. The specific methylating agent used will significantly influence the environmental footprint. |
Biosynthesis of Theacrine: Nature's Pathway
In nature, theacrine is synthesized from caffeine in the leaves of the kucha tea plant (Camellia assamica var. kucha).[4][5] This biosynthetic pathway offers a potentially "greener" alternative to chemical synthesis, leveraging the specificity of enzymes.
Reaction Pathway:
The biosynthesis of theacrine is believed to be a three-step process:[4][5]
-
Oxidation of Caffeine: Caffeine is first oxidized at the C8 position to form 1,3,7-trimethyluric acid.
-
N9-Methylation: The key final step is the methylation of the N9 position of 1,3,7-trimethyluric acid, catalyzed by the enzyme theacrine synthase (CkTcS) , a specific N9-methyltransferase.[6][7] S-adenosyl-L-methionine (SAM) serves as the methyl donor in this reaction.[6]
Figure 3: Biosynthesis of theacrine from caffeine.
Potential for Biocatalytic Production:
The identification of theacrine synthase opens the door for developing a biocatalytic process for theacrine production. This would involve using the isolated enzyme or a genetically engineered microorganism expressing the enzyme to convert caffeine or 1,3,7-trimethyluric acid into theacrine.
Performance and Considerations:
| Parameter | Assessment |
| Yield | The efficiency of a potential biocatalytic process is currently unknown and would require significant research and development to optimize enzyme activity, stability, and reaction conditions. |
| Scalability | Biocatalytic processes are often highly scalable, as demonstrated in many areas of the pharmaceutical and food industries. Fermentation-based production could be a viable option. |
| Purity | Enzymatic reactions are highly specific, which can lead to a very pure product with minimal byproducts, simplifying downstream processing. |
| Cost-Effectiveness | The initial investment in enzyme production or microbial strain development can be high. However, for a large-scale process, biocatalysis can be very cost-effective due to milder reaction conditions and reduced waste. |
| Environmental Impact | Biocatalytic processes are generally considered more environmentally friendly than traditional chemical synthesis as they are conducted in aqueous media under mild conditions, avoiding the use of harsh chemicals and organic solvents. |
Comparative Summary and Future Outlook
The choice of a synthetic route for theacrine production depends on a variety of factors, including the desired scale of production, cost considerations, and environmental impact.
| Synthetic Route | Starting Material | Key Advantages | Key Disadvantages |
| Multi-Step Chemical Synthesis | 6-Amino-1,3-dimethyluracil | - Established chemical transformations- Potential for large-scale production | - Multiple steps may lead to lower overall yield- Lack of detailed public data on overall efficiency- Use of potentially hazardous reagents |
| One-Step Chemical Synthesis | Uric Acid | - Potentially more efficient and cost-effective- Fewer reaction steps | - Requires high pressure and temperature- Specialized equipment needed- Limited publicly available data on yields and conditions |
| Biosynthesis (Biocatalysis) | Caffeine or 1,3,7-Trimethyluric Acid | - High specificity leading to high purity- Environmentally friendly ("green chemistry")- Milder reaction conditions | - Currently in the research phase- Requires significant development to become a viable industrial process- Initial development costs may be high |
Currently, chemical synthesis remains the primary method for the commercial production of theacrine. The multi-step synthesis from 6-amino-1,3-dimethyluracil is a documented pathway, although a comprehensive, publicly available dataset for process optimization is lacking. The one-step synthesis from uric acid presents a more direct and potentially economical alternative, but the operational challenges associated with high-pressure reactions need to be carefully managed.
Looking ahead, the biosynthetic route holds considerable promise as a sustainable and highly selective method for theacrine production. Further research into the optimization of theacrine synthase activity and the development of a robust biocatalytic or fermentation-based process could revolutionize the manufacturing of this increasingly popular compound. For researchers and drug development professionals, a careful evaluation of the trade-offs between these different synthetic strategies will be crucial in selecting the most appropriate method to meet their specific needs for purity, scale, and sustainability.
References
- Chibio Biotech. Theacrine. Vegetal Chitosan Manufacturer. Accessed January 10, 2026.
- CN106046004A - Total synthesis method for theacrine - Google P
- Zheng XQ, Ye CX, Kato M, Crozier A, Ashihara H. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry. 2002 May;60(2):129-34.
- Novel insight into theacrine metabolism revealed by transcriptome analysis in bitter tea (Kucha, Camellia sinensis). Sci Rep. 2020 Apr 14;10(1):6286.
- Zhang YH, Li YF, Wang Y, Tan L, Cao ZQ, Xie C, Xie G, Gong HB, Sun WY, Ouyang SH, Duan YQ, Kurihara H, He RR. Identification and characterization of N9-methyltransferase involved in converting caffeine into non-stimulatory theacrine in tea.
- Theacrine From Camellia kucha and Its Health Beneficial Effects. Front Nutr. 2020 Dec 16;7:594315.
- Assessment of the Drug–Drug Interaction Potential Between Theacrine and Caffeine in Humans. J Caffeine Adenosine Res. 2017;7(3):95-103.
- Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. Mini Rev Org Chem. 2020;17(5):535-546.
- Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrason Sonochem. 2023 Nov;101:106680.
- Synthesis and Biological Activities of Novel Methyl Xanthine Derivatives. Molecules. 2021 Jul 29;26(15):4598.
- Theacrine. Wikipedia. Accessed January 10, 2026.
- Theacrine. Nordic Biosite. Accessed January 10, 2026.
- Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. Int J Mol Sci. 2023 Feb 12;24(4):3681.
- Xanthine: Synthetic Strategy And Biological Activity. Curr Org Synth. 2021;18(6):656-676.
- Theacrine, a Purine Alkaloid Obtained from Camellia assamica var. kucha, Attenuates Restraint Stress-Provoked Liver Damage in Mice. J Agric Food Chem. 2013 Jul 3;61(26):6321-7.
- Theacrine, a purine alkaloid obtained from Camellia assamica var. kucha, attenuates restraint stress-provoked liver damage in mice. PubMed. Accessed January 10, 2026.
- Novel insight into theacrine metabolism revealed by transcriptome analysis in bitter tea (Kucha, Camellia sinensis).
- Theacrine: A purine alkaloid from Camellia assamica var. kucha with a hypnotic property via the adenosine system.
- Experimental study of theacrine on antidepressant effects.
- CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google P
Sources
- 1. Theacrine - Wikipedia [en.wikipedia.org]
- 2. CN106046004A - Total synthesis method for theacrine - Google Patents [patents.google.com]
- 3. chibiotech.com [chibiotech.com]
- 4. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel insight into theacrine metabolism revealed by transcriptome analysis in bitter tea (Kucha, Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Theacrine From Camellia kucha and Its Health Beneficial Effects [frontiersin.org]
- 7. Identification of Co-Expressed Genes Related to Theacrine Synthesis in Tea Flowers at Different Developmental Stages [mdpi.com]
A Comparative Guide to the Synthesis of Nitrosouracil Derivatives for Medicinal Chemistry
Introduction: Nitrosouracil derivatives represent a critical class of compounds in medicinal chemistry, primarily recognized for their potent anticancer activity. The introduction of a nitroso group onto the uracil scaffold imparts unique chemical reactivity, enabling these molecules to act as alkylating agents that can cross-link DNA, ultimately leading to apoptosis in rapidly dividing cancer cells. The efficacy and biological profile of these derivatives are highly dependent on the substituents on the uracil ring. Consequently, the synthetic methodologies employed to produce these compounds are of paramount importance, directly impacting yield, purity, and the potential for large-scale production. This guide provides a comparative analysis of common synthetic routes to key nitrosouracil intermediates, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods, their respective advantages, and detailed experimental protocols.
I. Direct Nitrosation of Aminouracil Precursors: A Comparative Overview
The most direct route to 5-nitrosouracil derivatives is the nitrosation of a corresponding aminouracil precursor. This approach is widely employed due to its straightforward nature. However, the choice of nitrosating agent and reaction conditions significantly influences the outcome. Here, we compare the classical acidic nitrite method with a milder, neutral alternative.
A. Method 1: Classical Nitrosation with Sodium Nitrite in Acidic Medium
This is the most established and widely reported method for the synthesis of 5-nitrosouracil derivatives.[1] It involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) in the presence of a mineral or organic acid.
Mechanism of Action: The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), formed from the protonation of nitrous acid, on the electron-rich C5 position of the aminouracil ring. The amino group at C6 activates the ring towards electrophilic substitution.
Figure 1: General mechanism of acidic nitrosation of 6-aminouracil derivatives.
Experimental Protocol: Synthesis of 6-Amino-5-nitrosouracil
A detailed procedure for the synthesis of a related compound, 5,6-diaminouracil, involves an initial nitrosation step of 6-aminouracil. The following is an adapted protocol for the synthesis of the intermediate 6-amino-5-nitrosouracil.[2]
-
Preparation of 6-Aminouracil Solution: In a 3-L, three-necked flask equipped with a reflux condenser and an efficient stirrer, place 1 L of absolute ethanol. Add 39.4 g (1.72 g atom) of sodium, and after complete dissolution, add 91.5 ml (97.2 g, 0.86 mole) of ethyl cyanoacetate and 51.5 g (0.86 mole) of urea. Heat the mixture under reflux with vigorous stirring for 4 hours. After cooling, add 1 L of hot (80°C) water and resume stirring until a complete solution is obtained.
-
Nitrosation: Neutralize the solution to litmus with glacial acetic acid. Add an additional 75 ml of glacial acetic acid, followed by the cautious addition of a solution of 64.8 g (0.94 mole) of sodium nitrite dissolved in 70 ml of water.
-
Isolation: The rose-red 6-amino-5-nitrosouracil precipitates almost immediately. After a few minutes, collect the precipitate by filtration and wash it twice with a small amount of ice water.[2]
B. Method 2: Nitrosation with Isoamyl Nitrite under Neutral Conditions
An alternative to the classical acidic method is the use of alkyl nitrites, such as isoamyl nitrite, as nitrosating agents. This method offers the significant advantage of proceeding under neutral conditions, which can be beneficial for substrates that are sensitive to strong acids.[3]
Mechanism of Action: Alkyl nitrites can act as electrophilic nitrosating agents without the need for strong acid catalysis. The reaction can proceed in organic solvents like DMSO, providing a homogeneous reaction medium for many substrates.[3]
Figure 2: General experimental workflow for neutral nitrosation using isoamyl nitrite.
Experimental Protocol: General Procedure for C(5)-Nitrosation of Aminopyrimidines
The following is a general protocol for the nitrosation of aminopyrimidine derivatives using isoamyl nitrite in DMSO.[3]
-
Reaction Setup: Dissolve the aminopyrimidine derivative in DMSO.
-
Addition of Nitrosating Agent: To the solution, add isoamyl nitrite.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent.[3]
C. Comparative Analysis of Direct Nitrosation Methods
| Parameter | Method 1: Sodium Nitrite/Acid | Method 2: Isoamyl Nitrite/Neutral |
| Reagents | Sodium nitrite, Acid (e.g., HCl, Acetic Acid) | Isoamyl nitrite |
| Solvent | Water, Ethanol | DMSO, DMF, Acetonitrile |
| Conditions | Acidic, typically 0-10 °C | Neutral, Room Temperature |
| Advantages | Inexpensive reagents, well-established procedure.[2] | Mild conditions, suitable for acid-sensitive substrates, good yields, can be performed on a multigram scale.[3] |
| Disadvantages | Use of strong acids can lead to side reactions or degradation of sensitive substrates.[1] | Isoamyl nitrite is more expensive than sodium nitrite. |
| Reported Yield | 68-81% for the formation of diaminouracil hydrochloride from 6-aminouracil (involving a nitrosation step).[2] | Good to excellent yields (73-95% for α-oximino-6-acylmethylphenanthridines).[3] |
II. Multi-step Synthesis Involving Nitrosation
In some cases, the desired nitrosouracil derivative is prepared through a multi-step sequence where nitrosation is a key transformation of an intermediate. A common strategy involves the synthesis of a 6-aminouracil derivative followed by nitrosation.
A. Synthesis of 6-Aminouracil Derivatives
The synthesis of the 6-aminouracil scaffold is a crucial first step. A widely used method is the condensation of ethyl cyanoacetate with urea or its derivatives in the presence of a base.
Experimental Protocol: Synthesis of 6-Aminouracil
-
Reaction Setup: In a three-necked flask, dissolve sodium metal (100 mmol) in anhydrous methanol (50 mL) with vigorous stirring.
-
Addition of Reagents: Add methyl 2-cyanoacetate (50 mmol) dropwise at room temperature and continue stirring for 30 minutes. Then, add urea (50 mmol).
-
Reaction: Reflux the reaction mixture for 3 hours.
-
Work-up and Isolation: Cool the reaction to room temperature and filter. Wash the filter cake with a small amount of anhydrous methanol and dissolve it in 25 mL of water. Neutralize with glacial acetic acid and continue stirring for 2 hours. Filter the precipitate and dry to obtain 6-aminouracil. A reported yield for this method is 96.9%.[4]
B. Subsequent Nitrosation
Once the 6-aminouracil derivative is synthesized, it can be nitrosated using either of the direct methods described in Section I. The choice of method will depend on the stability of the specific aminouracil derivative.
III. Purification and Characterization of Nitrosouracil Derivatives
The purity of nitrosouracil derivatives is critical for their intended application, especially in drug development. Recrystallization is the most common method for purification.
General Recrystallization Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which the nitrosouracil derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, water, or mixtures thereof.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[5][6][7]
Characterization:
The synthesized nitrosouracil derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Melting Point: To assess purity.
-
Spectroscopy:
-
FT-IR: To identify characteristic functional groups (e.g., C=O, N-H, N=O).
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
UV-Vis: To determine the absorption maxima.
-
-
Elemental Analysis: To confirm the elemental composition.
IV. Conclusion and Future Perspectives
The synthesis of nitrosouracil derivatives remains a field of active research, driven by their potential as anticancer agents. The choice of synthetic methodology is a critical decision that impacts the efficiency, scalability, and purity of the final compounds. The classical acidic nitrosation method is a robust and cost-effective approach, while the use of alternative nitrosating agents like isoamyl nitrite provides a milder and often higher-yielding alternative for sensitive substrates.
Future research in this area will likely focus on the development of even more efficient, greener, and safer synthetic protocols. The exploration of novel nitrosating agents and the application of flow chemistry are promising avenues that could lead to improved manufacturing processes for these vital pharmaceutical compounds. A thorough understanding of the comparative advantages and limitations of each synthetic route, as presented in this guide, is essential for researchers aiming to develop the next generation of nitrosouracil-based therapeutics.
V. References
-
Lopez-Alvarado, P., et al. (2009). A novel simple method, based on treatment with isoamyl nitrite (IAN) in DMSO without any added acid, to produce selective C(5)-nitrosation of aminopyrimidine derivatives is described. Arkivoc, 2009(11), 135-147.
-
Elbert, T., et al. (2016). Synthesis of the Derivatives of 6-amino-uracil Labelled With 14 C. Journal of Labelled Compounds and Radiopharmaceuticals, 59(14), 615-618.
-
Senga, K., et al. (1976). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Chemical Communications, (5), 155a-155a.
-
BenchChem. (2025). An In-depth Technical Guide to the Characterization of 6-Amino-5-nitroso-3-methyluracil. BenchChem.
-
BenchChem. (2025). Recrystallization techniques for the purification of crude 5-Nitrosalicylic acid. BenchChem.
-
Barber, M. F., et al. (2021). A Versatile New Reagent for Nitrosation under Mild Conditions. ChemRxiv.
-
Hocek, M., et al. (2017). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 22(10), 1646.
-
Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85.
-
Sauer, R., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
-
CUNY. (n.d.). Purification by Recrystallization. CUNY.
-
Lopez-Rodriguez, M. L., et al. (2021). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 206, 114358.
-
Wikipedia. (n.d.). Amyl nitrite. Wikipedia.
-
Common Organic Chemistry. (n.d.). Isoamyl Nitrite. Common Organic Chemistry.
-
Sherman, W. R., & Taylor, E. C., Jr. (n.d.). 5,6-Diaminouracil Hydrochloride. Organic Syntheses.
-
Contract Pharma. (2024). Nitrosating Agent Mitigation Strategy. Contract Pharma.
-
Williams, D. L. H. (1983). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, (8), 1201-1205.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
-
RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years | Resource. RSC Education.
-
CUNY. (n.d.). Purification by Recrystallization. CUNY.
-
Nitrosamines Exchange. (2021). Adding trapping agents capable of scavenging adventitious nitrosating agents? Nitrosamines Exchange.
-
Novikov, M. S., & Geisman, A. N. (2014). Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. Chemistry of Heterocyclic Compounds, 49(10), 1394-1413.
-
ResearchGate. (2013). What is the convenient method for synthesis of 6-aminouracil? ResearchGate.
-
Google Patents. (n.d.). US5087671A - Polymers for scavenging nitrosating agents. Google Patents.
-
ChemicalBook. (n.d.). 6-Aminouracil synthesis. ChemicalBook.
Sources
- 1. Synthesis of the derivatives of 6-amino-uracil labelled with 14 C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
A Senior Application Scientist's Guide to the Validation of 6-Amino-1,3-dimethyl-5-nitrosouracil as a Key Intermediate in Xanthine Synthesis
Executive Summary: The Critical Role of the Intermediate
In the multi-step synthesis of active pharmaceutical ingredients (APIs), the quality of the final product is inextricably linked to the purity and consistency of its precursors. This is particularly true for key intermediates—those molecules that represent a critical convergence point in a synthetic pathway. 6-Amino-1,3-dimethyl-5-nitrosouracil, a distinctively colored crystalline solid, serves as such a pivotal intermediate, primarily in the synthesis of methylxanthine APIs like theophylline and caffeine.[1] Its structural integrity and purity profile directly dictate the efficiency of subsequent cyclization reactions and the impurity profile of the final drug substance.
This guide provides a comprehensive framework for the validation of this compound. It is designed for researchers, process chemists, and quality control analysts in the pharmaceutical industry. We will explore the underlying scientific principles for robust analytical validation, present detailed experimental protocols, and compare this intermediate's synthetic pathway against a common alternative. The methodologies described herein are aligned with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines, which emphasize that critical process steps and intermediates impacting API quality must be validated.[2][3][4][5]
The Synthetic Nexus: Role in Theophylline Production
The most common route to theophylline involves the nitrosation of 6-amino-1,3-dimethyluracil to form our key intermediate, this compound.[1][6] This intermediate is then reduced to form 5,6-diamino-1,3-dimethyluracil, which undergoes cyclization to form the final theophylline ring system.[7][8] The purity of the 5,6-diaminouracil derivative, and thus the final API, is highly dependent on the quality of its nitroso precursor.
Caption: Synthetic pathway from 6-Amino-1,3-dimethyluracil to Theophylline.
Analytical Validation Workflow: A Self-Validating System
A robust validation protocol for a key intermediate must unequivocally confirm its identity, purity, and stability. This ensures that each batch is consistent and suitable for the subsequent, often costly, synthetic steps. The following workflow is designed as a self-validating system, incorporating controls and system suitability tests to ensure the integrity of the analytical data.
Caption: Comprehensive analytical workflow for intermediate validation.
Identity Confirmation
Causality: Before assessing purity, it is imperative to confirm that the material is, in fact, this compound. Each technique provides orthogonal (independent) confirmation of the molecular structure.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): An excellent first-pass technique to confirm the presence of key functional groups. The spectrum provides a unique molecular fingerprint.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides definitive structural confirmation by mapping the chemical environment of all protons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight (184.15 g/mol ) and provides fragmentation patterns that can further validate the structure.[9][10][11][12]
| Technique | Expected Result for Confirmation |
| FT-IR (ATR) | Peaks corresponding to N-H (amine), C=O (uracil carbonyls), N-O (nitroso), and C-N bonds. |
| ¹H NMR (DMSO-d₆) | Singlets for two distinct N-CH₃ groups and a broad singlet for the -NH₂ protons. |
| LC-MS (ESI+) | A prominent ion peak at m/z 185.06 [M+H]⁺. |
Purity and Impurity Profiling
Causality: The purity assay determines the amount of the desired intermediate, while impurity profiling identifies and quantifies unwanted by-products. These impurities can carry over to the final API, potentially affecting its safety and efficacy.
-
High-Performance Liquid Chromatography (HPLC-UV): The gold standard for purity analysis of non-volatile organic molecules. The uracil ring system has a strong UV chromophore, making it highly suitable for detection by a UV detector.
-
Gas Chromatography - Headspace (GC-HS): Used to detect and quantify residual solvents from the synthesis and purification steps. Controlling residual solvents is a critical GMP requirement.[13]
Detailed Protocol: HPLC-UV Purity Method
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 280 nm.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.
-
The tailing factor for the main peak must be between 0.8 and 1.5.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
-
Sample Preparation:
-
Prepare the sample in the same manner as the standard.
-
-
Analysis:
-
Inject the standard and sample solutions. Calculate the purity by area percent normalization, assuming all impurities have a similar response factor at 280 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Acceptance Criteria: Purity ≥ 99.0%; any single unknown impurity ≤ 0.10%.
Comparison with an Alternative Intermediate Pathway
A common alternative strategy in xanthine synthesis involves bypassing the nitroso intermediate. This route proceeds by condensing a 5,6-diaminouracil derivative directly with a carboxylic acid or its derivative.[14][15][16] While this appears more direct, it presents its own set of challenges.
Caption: Pros and Cons of the Nitrosouracil vs. Direct Condensation pathways.
Comparative Data Summary (Illustrative)
The choice of synthetic route is a balance of efficiency, cost, safety, and robustness. The nitrosouracil pathway often provides a more stable and easily purified intermediate, leading to higher consistency in the final API, despite the additional step.
| Parameter | Nitrosouracil Pathway | Direct Condensation Pathway | Rationale |
| Typical Purity of Intermediate | > 99.0% | 95-98% | The nitrosouracil is a stable, crystalline solid that is readily purified by recrystallization. The diaminouracil alternative is less stable. |
| Overall Yield (from Uracil) | 75-85% | 70-80% | The high efficiency of the reduction and cyclization steps from the pure nitroso intermediate often compensates for the extra step. |
| Process Robustness | High | Moderate | The stability of the key intermediate makes the process less sensitive to minor variations in reaction conditions. |
| Safety/Environmental Concerns | Use of nitrites. | Use of potentially hazardous coupling agents or harsh thermal conditions. | Both pathways have specific safety considerations that must be appropriately managed. |
Conclusion
The validation of this compound is not merely a quality control checkpoint; it is a cornerstone of a robust and reliable manufacturing process for essential medicines like theophylline. Its role as a stable, purifiable key intermediate provides a significant advantage in ensuring the final API meets stringent purity requirements. While alternative synthetic routes exist, the pathway proceeding through this nitroso intermediate remains a preferred method due to its high fidelity and process robustness. By implementing a comprehensive analytical validation strategy as outlined in this guide, researchers and manufacturers can ensure the consistent quality of their API, from the intermediate to the final dose.
References
- European Medicines Agency. (n.d.). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA.
- Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.
- Google Patents. (2022). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
- Google Patents. (2015). CN104744469A - Preparation method for theophylline.
- Ideagen. (2024, August 7). Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality.
- ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- IntechOpen. (2021, November 25). Xanthine: Synthetic Strategy And Biological Activity.
- Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 85.
- National Center for Biotechnology Information. (2019, February 18). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.
- National Center for Biotechnology Information. (2022, November 8). Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central.
- Qualio. (2025, June 30). The complete guide to the ICH Q7 guidelines.
- Royal Society of Chemistry. (n.d.). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. qualio.com [qualio.com]
- 4. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. benchchem.com [benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. GSRS [precision.fda.gov]
- 11. This compound Online | this compound Manufacturer and Suppliers [scimplify.com]
- 12. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 13. fda.gov [fda.gov]
- 14. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 16. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
The Nitroso Group: A Game-Changer in the Biological Activity of 6-Amino-1,3-dimethyluracil
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, the uracil scaffold stands as a cornerstone for the development of a myriad of biologically active molecules. The strategic modification of this core structure can dramatically alter its pharmacological profile. This guide provides an in-depth comparison of the biological activity of 6-Amino-1,3-dimethyl-5-nitrosouracil and its parent compound, 6-Amino-1,3-dimethyluracil . We will explore how the introduction of a nitroso group at the C5 position transforms a relatively stable synthetic intermediate into a reactive species with significant potential in antimicrobial and anticancer research.
Unveiling the Contenders: A Structural Overview
6-Amino-1,3-dimethyluracil is a pyrimidine derivative that serves as a versatile building block in organic synthesis.[1] Its structure, characterized by an amino group at the 6-position and methyl groups at the 1 and 3 positions, makes it a valuable precursor for the synthesis of various therapeutic agents, including antiviral and anticancer drugs.[1][2] It is generally considered to possess moderate intrinsic biological activity.
This compound , often abbreviated as DANU, is distinguished by the presence of a nitroso (-N=O) group at the 5-position of the uracil ring.[3][4] This seemingly minor addition profoundly impacts the electronic properties and reactivity of the molecule, unlocking a spectrum of biological activities not observed in its parent compound.[3][4]
| Compound | Structure | Key Features |
| 6-Amino-1,3-dimethyluracil | Stable synthetic intermediate, precursor for antiviral and anticancer agents.[1][5] | |
| This compound (DANU) | Reactive nitroso group at C5, investigated for direct antimicrobial and anticancer properties.[3][4] |
The Decisive Factor: The 5-Nitroso Group and its Mechanistic Implications
The enhanced biological activity of this compound is primarily attributed to the electrophilic nature of its nitroso group.[3] This functional group acts as a potent electrophile, enabling the molecule to interact with and modify biological macromolecules.
Mechanism of Action:
The proposed mechanism of action for DANU involves its ability to form covalent bonds with nucleophilic sites within crucial biomolecules such as DNA and proteins.[3] The nitroso moiety can readily react with sulfhydryl groups in cysteine residues of enzymes or with nucleophilic centers in DNA bases, leading to cellular dysfunction and apoptosis.[3] This covalent modification can disrupt protein structure and function, inhibit enzymatic activity, and interfere with DNA replication and transcription, ultimately leading to cell death. This mode of action is a hallmark of many nitroso-containing compounds used in chemotherapy.
In contrast, the parent compound, 6-Amino-1,3-dimethyluracil, lacks this reactive electrophilic center.[4] While it can participate in non-covalent interactions, its potential for direct covalent modification of biomolecules is significantly lower, thus explaining its comparatively moderate intrinsic biological activity.
Caption: The pivotal role of the nitroso group in the biological activity of DANU.
Comparative Biological Activity: A Head-to-Head Assessment
While direct, side-by-side quantitative comparisons in the published literature are scarce, the available information and chemical principles allow for a robust qualitative and semi-quantitative assessment.
Antimicrobial Activity:
Derivatives of 6-aminouracil have been widely explored for their antimicrobial properties.[2][6] However, the introduction of the nitroso group in DANU is expected to significantly enhance its antimicrobial efficacy. The ability of the nitroso group to react with microbial enzymes and nucleic acids provides a direct mechanism for inhibiting bacterial and fungal growth.[3]
Anticancer Activity:
The anticancer potential of DANU is a key area of investigation.[3][4] Its mechanism of action, involving covalent modification of biomolecules, is analogous to that of some established alkylating and nitrosourea-based chemotherapeutic agents.[3] The parent compound, while a precursor to anticancer drugs, is not typically considered a direct cytotoxic agent in the same manner.[1] It is important to note that this compound is suspected of causing cancer (Carcinogenicity Category 2), a hazard that underscores its reactivity towards biological systems.[7]
Comparative Data Summary (Qualitative):
| Biological Activity | This compound (DANU) | 6-Amino-1,3-dimethyluracil (Parent Compound) | Rationale for Difference |
| Antimicrobial | Significant [3][4] | Moderate (as a precursor)[2] | The reactive nitroso group in DANU allows for direct interaction with and disruption of microbial cellular machinery.[3] |
| Anticancer | Significant (under investigation)[3][4] | Low to Moderate (primarily as a precursor)[1] | The electrophilic nature of the nitroso group enables covalent modification of DNA and proteins, leading to cytotoxicity in cancer cells.[3] |
| Reactivity | High (electrophilic)[4] | Low [4] | The electron-withdrawing nitroso group makes the uracil ring more susceptible to nucleophilic attack. |
| Safety Profile | Suspected Carcinogen [7] | Not Classified as Carcinogenic | The high reactivity of the nitroso group is also associated with potential genotoxicity. |
Experimental Protocols for Comparative Evaluation
To empirically determine the differential biological activity of these two compounds, standardized in vitro assays are essential. Below are detailed protocols for assessing their antimicrobial and anticancer properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.
Sources
A Comparative Guide to the Synthesis of Purine Analogs: Evaluating the Efficacy of 6-Amino-1,3-dimethyl-5-nitrosouracil
Purine analogs are a cornerstone of modern pharmacology, acting as antimetabolites that interfere with DNA replication and cellular metabolism.[1] Their applications span from chemotherapy and antiviral treatments to immunosuppression.[2][3] The efficacy of these therapeutic agents is intrinsically linked to their precise molecular architecture, making their synthetic routes a critical area of research for medicinal chemists and drug development professionals. This guide provides an in-depth comparison of synthetic methodologies for purine analogs, with a particular focus on the utility of 6-Amino-1,3-dimethyl-5-nitrosouracil as a key intermediate.
The Traube Synthesis and the Role of this compound
The Traube purine synthesis, first introduced in 1900, remains one of the most robust and versatile methods for constructing the purine ring system.[4][5] The fundamental principle of the Traube synthesis is the annulation of an imidazole ring onto a pre-existing, appropriately substituted pyrimidine.[5] This typically involves the reaction of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid, to form the final purine product.[6][7]
This compound is a valuable precursor for a specific subset of the Traube synthesis, particularly for N-methylated purine analogs like theophylline and caffeine.[8][9] The synthesis begins with the nitrosation of 6-amino-1,3-dimethyluracil.[8][10] The critical subsequent step is the reduction of the 5-nitroso group to an amino group, creating an in situ 5,6-diamino-1,3-dimethyluracil intermediate. This highly reactive diamine is then immediately cyclized with a one-carbon synthon to yield the desired purine analog.[9]
Synthetic Pathway for Theophylline via this compound
The synthesis of theophylline, a bronchodilator used in the treatment of respiratory diseases, serves as an excellent case study for the application of this compound.[4] The pathway involves the reduction of the nitroso group, followed by cyclization with an appropriate one-carbon source like triethoxymethane or formamide.[9][10]
Caption: Synthesis of Theophylline from 6-Amino-1,3-dimethyluracil.
Experimental Protocol: Synthesis of Theophylline
The following protocol is a representative example of the synthesis of theophylline using this compound.
Step 1: Preparation of 6-amino-5-nitroso-1,3-dimethyluracil [10]
-
In a reaction vessel, suspend 6-amino-1,3-dimethyluracil in a mixture of acetic acid and water.
-
Heat the mixture to ensure dissolution.
-
Cool the solution and slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature.
-
Stir the reaction mixture overnight.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-amino-5-nitroso-1,3-dimethyluracil.
Step 2: Reductive Cyclization to Theophylline [10]
-
In a high-pressure hydrogenation reactor, combine the 6-amino-5-nitroso-1,3-dimethyluracil with a palladium on carbon (Pd/C) catalyst in methanol.
-
Introduce hydrogen gas and maintain a constant pressure.
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain a crude product.
-
Dissolve the crude product in triethoxymethane and heat under reflux.
-
Remove the excess triethoxymethane by distillation under reduced pressure to yield theophylline.
Alternative Synthetic Routes for Purine Analogs
While the use of this compound is effective for certain targets, a comprehensive understanding requires a comparison with other established methods.
The Classic Traube Synthesis
This is the most widely applicable method for purine synthesis.[5] It starts with a 4,5-diaminopyrimidine, which is then cyclized with a one-carbon source. The choice of the starting pyrimidine and the cyclizing agent allows for the synthesis of a wide variety of purine analogs.[11]
Caption: General scheme of the classic Traube purine synthesis.
Imidazole-Based Synthesis
This approach is mechanistically the reverse of the Traube synthesis. It begins with a substituted imidazole, and the pyrimidine ring is constructed upon it.[5][11] This method is particularly useful for synthesizing purine analogs with complex substitutions on the imidazole portion of the molecule.
De Novo and Salvage Pathways
In biological systems, purines are synthesized through two main pathways: the de novo and salvage pathways.[12][13] The de novo pathway builds the purine ring from simple precursors like amino acids and bicarbonate, a process that is metabolically expensive.[14] The salvage pathway recycles pre-existing purine bases and nucleosides.[12] While not typically employed for large-scale chemical synthesis, understanding these pathways can provide inspiration for biocatalytic or biomimetic synthetic strategies.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends on several factors, including the desired substitution pattern on the purine ring, the availability of starting materials, and the desired scale of the reaction.
| Method | Starting Materials | Advantages | Limitations | Typical Products |
| Via this compound | 6-Amino-1,3-dimethyluracil[8] | Direct route to N-methylated xanthines. Good yields for specific targets. | Limited to analogs with the 1,3-dimethylxanthine core. Requires handling of nitroso compounds. | Theophylline, Caffeine[9] |
| Classic Traube Synthesis | Substituted 4,5-diaminopyrimidines[5] | Highly versatile, wide range of purine analogs can be synthesized.[11] Robust and high-yielding.[11] | Availability of substituted diaminopyrimidines can be a limiting factor. | Guanine, Adenine, Hypoxanthine, and various substituted purines[5] |
| Imidazole-Based Synthesis | Substituted imidazoles[11] | Allows for the synthesis of complex purine analogs with specific imidazole substitutions.[11] Mimics the biosynthetic pathway.[5] | Can be less convergent than the Traube synthesis. Availability of suitable imidazole precursors can be a challenge. | Complex purine nucleoside analogs[15] |
| De Novo and Salvage Pathways | Simple metabolic precursors (amino acids, CO2, etc.)[13] | Biologically relevant. Can inspire biocatalytic approaches. | Not practical for routine laboratory or industrial synthesis due to complexity and low yields.[14] | Naturally occurring purines (AMP, GMP)[13] |
Conclusion
The synthesis of purine analogs is a rich field with multiple effective strategies. The use of This compound represents a highly efficient and direct pathway for the synthesis of specific, medically important N-methylated purine analogs such as theophylline. Its primary advantage lies in the streamlined incorporation of the 1,3-dimethylxanthine scaffold.
However, for broader applications and the synthesis of a wider variety of purine analogs, the classic Traube synthesis remains the most versatile and widely employed method. The choice between these and other methods, such as the imidazole-based approach, should be guided by the specific molecular target, the availability of precursors, and the desired scale of the synthesis. A thorough understanding of these comparative strengths and weaknesses is essential for researchers and professionals in the field of drug discovery and development.
References
- TRAUBE PURINE SYNTHESIS.pptx. (n.d.).
- Traube purine synthesis | PPTX - Slideshare. (n.d.).
- Synthesis and Medicinal Uses of Purine - Pharmaguideline. (n.d.).
- Yoneda, F., & Higuchi, M. (1977). New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. Journal of the Chemical Society, Perkin Transactions 1, 1336-1338.
- A Comparative Guide to Purine Synthesis: Exploring Alternatives to Aminomalononitrile - Benchchem. (n.d.).
- General pathway of Traube's method for purine synthesis. - ResearchGate. (n.g.).
- 7.1.1. Synthesis. (n.d.).
- Synthetic strategies for purine nucleoside analogs | Request PDF - ResearchGate. (n.d.).
- This compound | 6632-68-4 | Benchchem. (n.d.).
- Synthesis method for theophylline - CN104744470A - Google Patents. (n.d.).
- Theophylline synthesis - ChemicalBook. (n.d.).
- Wang, Y. J., et al. (2023). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. bioRxiv.
- Purine analogue - Wikipedia. (n.d.).
- Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book, 1, e0018.
- Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.).
- Aryal, S. (2022, August 15). Purine Synthesis. Microbe Notes.
Sources
- 1. Purine analogue - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Traube purine synthesis | PPTX [slideshare.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 10. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbenotes.com [microbenotes.com]
- 14. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Nitrosouracil Analysis: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of nitrosouracil compounds, the selection of an appropriate analytical method is a critical decision that directly impacts data quality, experimental throughput, and, ultimately, the success of research and development objectives. Nitrosouracils, a class of compounds often investigated for their potential as alkylating agents in chemotherapy, demand analytical techniques that are not only sensitive and specific but also robust and reliable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical methodologies for the determination of nitrosouracils, grounded in experimental data and field-proven insights.
The Central Role of HPLC in Nitrosouracil Analysis
High-Performance Liquid Chromatography (HPLC) has long been a cornerstone in pharmaceutical analysis due to its versatility, robustness, and high-resolving power. For nitrosouracils, which can be thermally labile and may lack the volatility required for gas chromatography, HPLC offers a significant advantage. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase, a process that can be finely tuned to achieve optimal separation of the target nitrosouracil from impurities and degradation products.
The choice of an HPLC method is dictated by the physicochemical properties of the specific nitrosouracil. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). This setup is ideal for the separation of moderately polar to nonpolar nitrosouracils.
Causality in HPLC Method Development for Nitrosouracils
The development of a stability-indicating HPLC method is a prime example of a self-validating system.[1][2][3] The goal is to develop a method that can resolve the active pharmaceutical ingredient (API) from its degradation products, ensuring that the assay is specific for the intact drug. This is achieved through forced degradation studies, where the nitrosouracil is subjected to stress conditions such as acid, base, oxidation, heat, and light. The ability of the HPLC method to separate the resulting degradation products from the parent compound provides confidence in its stability-indicating nature.
Comparative Analysis of Key Analytical Techniques
While HPLC is a powerful tool, other analytical methods offer unique advantages and may be more suitable for specific applications. The following sections provide a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] However, its application to nitrosouracils is often limited by their thermal instability and low volatility. Many nitrosouracils will degrade at the high temperatures required for GC analysis. Derivatization can sometimes be employed to increase volatility and thermal stability, but this adds complexity to the sample preparation process. For more volatile nitrosamines, GC-MS offers excellent performance.[5]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a gold standard for the trace-level quantification of many pharmaceutical compounds, including nitrosoureas.[4] This technique combines the separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. LC-MS/MS methods can achieve significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, which is crucial when analyzing nitrosouracils in complex biological matrices like plasma or tissue homogenates. The selectivity of MS detection minimizes interference from matrix components, leading to more accurate and precise results.[6][7][8][9][10]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field.[11] CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption.[12][13][14][15] It can be a powerful technique for the analysis of charged nitrosouracil derivatives or for the separation of closely related compounds. However, achieving the same level of robustness and reproducibility as HPLC can be more challenging, and sensitivity with UV detection may be lower due to the small sample injection volumes.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[16][17][18] While it can be used for the analysis of nitrosouracils in simple solutions, its lack of specificity makes it unsuitable for the analysis of complex samples or for stability-indicating assays where degradation products may have similar UV spectra to the parent compound. Derivative spectrophotometry can sometimes be used to resolve overlapping spectra and improve specificity.
Data Presentation: A Comparative Overview
To facilitate a direct comparison of these analytical techniques for nitrosouracil analysis, the following table summarizes their key performance characteristics. The data presented are representative values derived from studies on nitrosourea compounds, which are structurally and analytically similar to nitrosouracils.[19][20][21]
| Feature | HPLC-UV | GC-MS | LC-MS/MS | Capillary Electrophoresis | UV-Vis Spectrophotometry |
| Principle | Liquid chromatography with UV detection | Gas chromatography with mass spec detection | Liquid chromatography with tandem MS detection | Electrophoretic separation in a capillary | UV/Visible light absorption |
| Applicability | Broadly applicable to most nitrosouracils | Limited to volatile or derivatized compounds | Broadly applicable, excellent for trace analysis | Suitable for charged or polar compounds | Limited to pure samples with no interfering substances |
| Sensitivity | Moderate (ng-µg/mL) | High (pg-ng/mL) | Very High (pg-fg/mL) | Moderate to High | Low (µg-mg/mL) |
| Selectivity | Good | Very Good | Excellent | Good | Poor |
| Analysis Time | 10-30 min | 15-40 min | 5-20 min | 5-15 min | < 5 min |
| Sample Prep. | Moderate (filtration, dilution) | Often requires derivatization | Moderate (protein precipitation, SPE) | Simple (dilution) | Minimal |
| Cost | Moderate | High | High | Moderate | Low |
| Key Advantage | Robustness, versatility | High sensitivity for volatile compounds | Unmatched sensitivity and selectivity | High efficiency, low sample volume | Simplicity, low cost |
| Key Limitation | Moderate sensitivity | Thermal lability of analytes | High cost, matrix effects | Lower robustness than HPLC | Poor selectivity |
Experimental Protocols
To provide a practical understanding of the methodologies discussed, detailed, step-by-step protocols for the analysis of a representative nitrosouracil, Carmustine (BCNU), using HPLC-UV and a comparative LC-MS/MS method are provided below.
Stability-Indicating HPLC-UV Method for Carmustine (BCNU)
This protocol is designed to be a stability-indicating assay, capable of separating BCNU from its degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of BCNU in methanol and dilute to the desired concentration with the mobile phase.
-
Sample Solution (from formulation): Dissolve the formulation in a suitable solvent, sonicate, and filter through a 0.45 µm syringe filter before injection.
-
Forced Degradation Samples: Subject BCNU to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH guidelines. Neutralize the acidic and basic samples before injection.
3. Method Validation:
-
Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[2]
LC-MS/MS Method for Carmustine (BCNU) in Plasma
This protocol is suitable for the sensitive quantification of BCNU in a biological matrix.
1. Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Operated in positive ion mode with Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for BCNU and an internal standard.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3. Method Validation:
-
Validate the method for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in plasma.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Caption: A typical experimental workflow for the HPLC-UV analysis of nitrosouracils.
Caption: A representative workflow for the LC-MS/MS analysis of nitrosouracils in a biological matrix.
Conclusion and Recommendations
The choice of an analytical method for nitrosouracils is a multifaceted decision that requires careful consideration of the analytical objectives, the nature of the sample matrix, and the available instrumentation.
-
For routine quality control of bulk drug and pharmaceutical formulations , a well-validated, stability-indicating HPLC-UV method is often the most practical and cost-effective choice, offering a balance of performance and robustness.[1]
-
For the determination of nitrosouracils in complex biological fluids , where high sensitivity and selectivity are paramount, LC-MS/MS is the undisputed method of choice.[4][21] Its ability to provide accurate quantification at very low concentrations is essential for pharmacokinetic and metabolism studies.
-
GC-MS should be considered only for volatile nitrosouracils or when derivatization is feasible and does not introduce significant variability.
-
Capillary Electrophoresis represents a valuable alternative, particularly for high-throughput screening or when dealing with charged species, though it may require more specialized expertise.[12]
-
UV-Vis Spectrophotometry , while simple and inexpensive, should be reserved for preliminary or non-critical applications where specificity is not a major concern.
Ultimately, the development and validation of any analytical method must be guided by a thorough understanding of the chemistry of the nitrosouracil and the regulatory requirements for the intended application. By carefully weighing the advantages and limitations of each technique, researchers can select the most appropriate method to generate high-quality, reliable data in their pursuit of advancing pharmaceutical science.
References
- Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. PubMed, 29 May 2025, [Link].
- Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. Semantic Scholar, [Link].
- Analysis for nitrosourea antitumor agents by gas chromatography-mass spectrometry. Analytical Chemistry, 53(8), 1205-1208, 1 July 1981, [Link].
- Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 199, 114002, 27 March 2021, [Link].
- Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples.
- Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, [Link].
- Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. MDPI, [Link].
- A Critical Appraisal of the Evolution of N-Nitrosoureas as Anticancer Drugs. Chemical Reviews, 90(4), 575-611, 1990, [Link].
- Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Turkish Journal of Pharmaceutical Sciences, 19(3), 267-272, 27 June 2022, [Link].
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- (PDF) Development and Validation of Spectrophotometric. Amanote Research, [Link].
- Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. PubMed Central, 8 January 2021, [Link].
- Simultaneous determination of nitrate and nitrite in biological fluids by capillary electrophoresis and preliminary study on their determination by microchip capillary electrophoresis. Journal of Chromatography A, 1051(1-2), 155-161, 2004, [Link].
- DEVELOPMENT AND VALIDATION OF THE METHODS FOR QUANTITATIVE DETERMINATION OF NITROFURAL BY UV SPECTROPHOTOMETRY.
- Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Spectroscopy Online, 1 July 2016, [Link].
- Chemometrics Assisted Spectrophotometric Method Development and Validation for Simultaneous Estimation of Abacavir, Lamivudine and Dolutegravir in their Combined Pharmaceutical Formulation.
- Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma. Acta Pharmaceutica Sinica B, 6(1), 55-63, 15 December 2015, [Link].
- Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry, 388(4), 881-887, 2007, [Link].
- Stability indicating methods for the determination of norfloxacin in mixture with tinidazole. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 589-601, 2002, [Link].
- Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research, 4 March 2024, [Link].
- High Performance Capillary Electrophoresis. Agilent, [Link].
- Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum. Analytical and Bioanalytical Chemistry, 406(24), 5939-5953, 2014, [Link].
- Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI, 29 November 2024, [Link].
- Capillary zone electrophoresis for simultaneous determination of seven nonsteroidal anti-inflammatory drugs in pharmaceuticals. Analytical and Bioanalytical Chemistry, 381(4), 907-912, 2005, [Link].
- Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. MDPI, 30 June 2025, [Link].
- Capillary electrophoretic method for the simultaneous determination of nitrate, nitrite and bromate ions in some selected plants. Journal of the Science of Food and Agriculture, 101(13), 5391-5397, 2021, [Link].
- The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study. RSC Publishing, [Link].
- Simultaneous determination of nitrate and nitrite in biological fluids by capillary electrophoresis and preliminary study on their determination by microchip capillary electrophoresis.
- Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products.
Sources
- 1. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 33 antidepressants by LC-MS/MS--comparative validation in whole blood, plasma, and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Simultaneous determination of nitrate and nitrite in biological fluids by capillary electrophoresis and preliminary study on their determination by microchip capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary zone electrophoresis for simultaneous determination of seven nonsteroidal anti-inflammatory drugs in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoretic method for the simultaneous determination of nitrate, nitrite and bromate ions in some selected plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (PDF) Development and Validation of Spectrophotometric [research.amanote.com]
- 18. archives.ijper.org [archives.ijper.org]
- 19. Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantifying Nitrosoureas: Comprehensive Insights into Analytical Techniques Transforming Cancer Research. | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Theacrine Production: A Cost-Benefit Analysis of Synthesis Pathways
Introduction: The Growing Demand for Theacrine
Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid structurally similar to caffeine, has garnered significant attention in the fields of nutraceuticals and pharmacology.[1] Found naturally in the leaves of the kucha tea plant (Camellia assamica var. kucha), it offers a unique neuro-energetic profile, providing stimulant effects without the habituation or tachyphylaxis commonly associated with caffeine.[2] As interest grows, the need for efficient, scalable, and cost-effective production methods becomes paramount.
This guide provides a comparative analysis of the primary synthesis pathways for theacrine, offering researchers and drug development professionals the technical insights required to make informed decisions. We will dissect three core strategies: total chemical synthesis, semi-synthesis from caffeine, and the biosynthetic route, evaluating each on its merits of cost, yield, scalability, and process complexity.
Pathway 1: Total Chemical Synthesis (De Novo)
The de novo synthesis of theacrine involves constructing the purine ring system from simpler, acyclic precursors. This approach offers complete control over the molecular framework and is not reliant on the availability of complex natural products. A prominent example is a four-step industrial method outlined in Chinese patent CN106046004A.[3]
Principle and Rationale
This pathway begins with 6-amino-1,3-dimethyluracil, a pyrimidine derivative. The core logic is to first build a diaminouracil intermediate, which can then be cyclized to form the second (imidazole) ring of the purine structure. Subsequent exhaustive methylation yields the final theacrine product. This bottom-up strategy is advantageous for large-scale production as it starts with simple, inexpensive building blocks.
Experimental Protocol (Based on CN106046004A)
-
Nitrosation: 6-amino-1,3-dimethyluracil is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and treated with a nitrosylating agent (e.g., butyl nitrite) to yield 6-amino-1,3-dimethyl-5-nitrosouracil. The reaction is typically stirred overnight at room temperature.[3]
-
Reduction: The nitroso intermediate is reduced to form 1,3-dimethyl-5,6-diaminouracil. This is a critical step that prepares the molecule for the subsequent ring closure.[3]
-
Cyclization (Ring Closure): The newly formed diamine is reacted to close the imidazole ring, forming 1,3-dimethyluric acid.[3]
-
Exhaustive Methylation: The 1,3-dimethyluric acid intermediate is dissolved in a solvent like N-Methyl-2-pyrrolidone (NMP) and treated with a methylating agent (e.g., dimethyl carbonate with DBU as a catalyst) at elevated temperatures (e.g., 140°C) to methylate the N7 and N9 positions, yielding the final product, 1,3,7,9-tetramethyluric acid (theacrine). The product is then purified, typically by recrystallization.[3]
Pathway Visualization
Caption: Total synthesis of theacrine from a uracil derivative.
Cost-Benefit Analysis
-
Cost: The primary starting material, 6-amino-1,3-dimethyluracil, is remarkably inexpensive, with bulk pricing estimated at $1-3 USD per kilogram .[4][5] However, the multi-step nature of the synthesis introduces costs associated with solvents, reagents for each step, energy for heating/cooling, and labor.
-
Benefit: The patent holders claim high conversion rates and yields for the process, with individual step yields reported in the high 80s (e.g., 87-89%).[3] This suggests a potential overall yield of approximately 60% . The method is explicitly designed for large-scale industrial production, offering high purity and independence from agricultural supply chains.[3]
Pathway 2: Semi-Synthesis from Caffeine
A chemically intuitive approach is to use caffeine, an abundant and structurally similar purine alkaloid, as the starting material. This pathway mimics the natural biosynthetic route found in the kucha plant.
Principle and Rationale
The conversion of caffeine to theacrine requires two key transformations: oxidation at the C8 position and methylation at the N9 position.[6][7] In nature, this proceeds via the intermediate 1,3,7-trimethyluric acid.[1][5] A semi-synthetic route would aim to replicate these steps using chemical reagents. The primary advantage is leveraging the readily available and relatively low-cost caffeine scaffold.
Experimental Protocol
-
C8 Oxidation: Selective oxidation of caffeine to produce 1,3,7-trimethyluric acid. While various oxidants could be explored, achieving high selectivity without affecting other parts of the molecule is a significant chemical challenge.
-
N9 Methylation: Subsequent methylation of 1,3,7-trimethyluric acid. This step also requires careful selection of a methylating agent and reaction conditions to ensure the methyl group is added specifically at the N9 position.
Causality Note: The lack of a well-documented protocol suggests that this route may be chemically challenging, potentially suffering from low yields, side reactions, or difficulty in purification, making it less economically viable than total synthesis at scale.
Pathway Visualization
Caption: Hypothetical semi-synthesis of theacrine from caffeine.
Cost-Benefit Analysis
-
Cost: The starting material, caffeine anhydrous, has a bulk price ranging from $14-35 USD per kilogram , significantly higher than the starting material for total synthesis.[7][8] The costs of reagents and the economic impact of currently unknown yields are major disadvantages. The significant process development required to establish a reliable protocol represents a substantial upfront investment and risk.
-
Benefit: If a high-yield process could be developed, the two-step nature is theoretically simpler than the four-step total synthesis. Caffeine is a globally available commodity.
Pathway 3: Biosynthesis and Enzymatic Routes
This pathway leverages the natural machinery of the Camellia kucha plant or harnesses its specific enzymes to perform the conversion from caffeine to theacrine.
Principle and Rationale
In kucha leaves, theacrine is synthesized from the large endogenous pool of caffeine.[1] The process is initiated by an oxidation at the C8 position to form 1,3,7-trimethyluric acid, which is then methylated by a specific enzyme, theacrine synthase (CkTcS), a novel N9-methyltransferase.[6][9] The methyl donor for this reaction is S-adenosyl-L-methionine (SAM).[10] This pathway could be exploited either through fermentation with genetically engineered microorganisms or by using isolated enzymes in a bioreactor.
Experimental Workflow (Conceptual)
-
Gene Identification & Cloning: Isolate the gene encoding theacrine synthase (CkTcS) from C. kucha.[6]
-
Host Expression: Clone the gene into a suitable production host, such as E. coli or Saccharomyces cerevisiae.
-
Fermentation/Biotransformation: Culture the engineered host in a bioreactor. Provide caffeine as a feedstock. The host organism will take up the caffeine and convert it to theacrine intracellularly.
-
Extraction & Purification: After the fermentation run, harvest the cells or medium and purify theacrine from the biomass and culture broth.
Pathway Visualization
Caption: Biosynthetic conversion of caffeine to theacrine.
Cost-Benefit Analysis
-
Cost: This route carries a very high initial research and development cost associated with molecular biology, strain engineering, and fermentation optimization. Scaling up bioreactors is capital-intensive.
-
Benefit: This is a "green chemistry" approach, operating under mild, aqueous conditions. The high specificity of enzymes can lead to a very pure product with minimal byproducts, potentially simplifying downstream purification and reducing waste. It offers a pathway to a sustainable and potentially non-synthetic product label.
Comparative Summary
| Metric | Total Chemical Synthesis | Semi-Synthesis from Caffeine | Biosynthesis / Enzymatic |
| Starting Material | 6-amino-1,3-dimethyluracil | Caffeine | Caffeine |
| Starting Material Cost | Very Low (~$1-3/kg) | Moderate (~$14-35/kg) | Moderate (~$14-35/kg) |
| Number of Steps | 4 | 2 (Hypothetical) | 1-2 (Enzymatic) |
| Estimated Yield | High (~60% overall) | Unknown (Process not defined) | Variable (Dependent on R&D) |
| Scalability | Excellent (Proven industrial method) | Poor (Lacks developed protocol) | Good (with high capital investment) |
| Key Advantage | Low-cost materials, high yield, scalable. | Abundant starting material. | "Green" process, high purity. |
| Key Disadvantage | Multiple steps, use of organic solvents. | No established chemical protocol. | High R&D cost, complex scale-up. |
Conclusion and Professional Recommendation
Based on the available evidence, the total chemical synthesis pathway starting from 6-amino-1,3-dimethyluracil is currently the most commercially viable and robust method for large-scale theacrine production . It benefits from an extremely low-cost starting material and a well-defined, high-yield process suitable for industrial application.[3]
The semi-synthetic route from caffeine, while appealing in its simplicity, remains largely hypothetical from a chemical synthesis standpoint. The lack of a validated, high-yield protocol makes it a high-risk, high-cost option for any serious development program at this time.
The biosynthetic pathway represents the future of sustainable theacrine production . For companies focused on "green" credentials and willing to invest heavily in R&D, developing an enzymatic or fermentation-based process could provide a significant long-term competitive advantage through process efficiency and marketing claims.
For researchers in an academic or early-stage R&D setting, exploring the semi-synthesis from caffeine could be a fruitful area of investigation. The development of a novel, efficient catalyst for C8 oxidation or selective N9 methylation of the purine core could be of significant scientific and commercial value.
References
- Zhang, Y. H., Li, Y. F., Wang, Y., Tan, L., Cao, Z. Q., Xie, C., ... & Abe, I. (2020). Identification and characterization of N9-methyltransferase involved in converting caffeine into non-stimulatory theacrine in tea. Nature Communications, 11(1), 1473.
- IndiaMART. (n.d.). Caffeine Anhydrous API - CAS No 58-08-2.
- Google Patents. (2016). CN106046004A - Total synthesis method for theacrine.
- Zheng, X. Q., Ye, C. X., Kato, M., Crozier, A., & Ashihara, H. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry, 60(2), 129–134.
- NutriVitaShop. (n.d.). Caffeine Anhydrous USP 100% Pure 25kg (55lbs).
- LookChem. (n.d.). CAS No.6642-31-5,6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers.
- ResearchGate. (n.d.). Theacrine is biosynthesized from caffeine catalyzed by....
- Ziegenfuss, T. N., Habowski, S. M., Sandrock, J. E., Kedia, A. W., Kerksick, C. M., & Lopez, H. L. (2017). A Two-Part Approach to Examine the Effects of Theacrine (TeaCrine®) Supplementation on Oxygen Consumption, Hemodynamic Responses, and Subjective Measures of Cognitive and Psychometric Parameters in Healthy Humans: A Randomized, Double-Blind, Placebo-Controlled Study. Journal of Dietary Supplements, 14(1), 9-21.
Sources
- 1. fdcm.eu [fdcm.eu]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Reliable Solutions for Your dimethyl succinate cas:106 65 0 Needs in Global Markets [alibaba.com]
- 5. CAS No.6642-31-5,6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers,MSDS download [lookchem.com]
- 6. Caffeine Powder Anhydrous Fluffy 99,9% 1kg - 1kg = 1000g - SYNTHETIKA [synthetikaeu.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. nutrivitashop.com [nutrivitashop.com]
- 9. BioShop Canada Inc. | CAFFEINE, Anhydrous [bioshopcanada.com]
- 10. Buy Online 6 Amino 1, 3 Dimethyluracil, Manufacturer,Supplier and Exporter from India [hitechchemicals.co.in]
A Comparative Spectroscopic Guide to 6-Amino-1,3-dimethyl-5-nitrosouracil and Its Derivatives
Introduction: The Significance of 6-Amino-1,3-dimethyl-5-nitrosouracil (ADNU)
This compound, also known as DANU, is a uracil derivative of significant interest in medicinal and organic chemistry. Its structure, featuring a pyrimidine backbone with methyl groups at N1 and N3, an amino group at C6, and a crucial nitroso group at C5, makes it a versatile precursor for synthesizing a range of biologically active molecules, including purine derivatives like caffeine and theophylline.[1] The reactivity of ADNU is largely governed by the electron-withdrawing nitroso group, which facilitates various nucleophilic substitution and cyclization reactions.[1][2]
A critical aspect of ADNU's chemistry is its capacity for tautomerism. It can exist in equilibrium between a nitrone–enamine form (Tautomer A) and an oxime–imine form (Tautomer B).[3] This equilibrium is sensitive to the solvent environment, a factor that profoundly influences its spectroscopic characteristics and must be considered during analysis.[3] This guide will dissect the spectroscopic signatures of ADNU and compare them to its logical derivatives to illuminate the structure-property relationships within this important class of molecules.
Spectroscopic Methodologies: Rationale and Application
The characterization of ADNU and its derivatives relies on a suite of spectroscopic techniques. The choice of these methods is not arbitrary; each provides a unique window into the molecule's structure, bonding, and electronic environment.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule. For ADNU, the conjugated π-system of the uracil ring and the n→π* transition of the nitroso group give rise to characteristic absorptions.[2] It is particularly useful for monitoring changes in conjugation and the electronic environment upon substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy is indispensable for identifying key functional groups. The vibrational frequencies of C=O, N-H, and N=O bonds provide a molecular fingerprint. Shifts in these frequencies can indicate changes in bonding, such as the presence of intramolecular or intermolecular hydrogen bonds.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for complete structural elucidation in solution. They provide detailed information about the carbon-hydrogen framework, confirm the position of substituents, and are exceptionally sensitive to the tautomeric form present in a given solvent.[2][3]
-
Mass Spectrometry (MS): MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.
The following sections will detail the application of these techniques in a comparative analysis. For our comparison, we will consider ADNU alongside two structurally relevant compounds:
-
6-Amino-1,3-dimethyluracil (ADU): The direct precursor to ADNU, allowing for a clear assessment of the spectroscopic impact of the C5-nitroso group.
-
6-Amino-1-methyl-5-nitrosouracil (AMNU): A demethylated analog, used to understand the role of the N3-methyl group.
Experimental Workflow for Spectroscopic Analysis
A systematic approach is crucial for obtaining reliable and comparable spectroscopic data. The following workflow outlines the general procedure from sample acquisition to final analysis.
Caption: General workflow for the spectroscopic analysis of ADNU and its derivatives.
Comparative UV-Visible Spectroscopy
UV-Vis spectroscopy reveals how substituents alter the electronic structure of the uracil core. The analysis is typically performed in a non-polar solvent like chloroform and a polar solvent like dimethyl sulfoxide (DMSO) to probe solvent effects on tautomeric forms.
Protocol: UV-Vis Spectroscopy
-
Solvent: Use spectroscopic grade methanol or acetonitrile.
-
Stock Solution: Accurately weigh ~5 mg of the compound and dissolve it in 100 mL of solvent to create a stock solution.
-
Working Solution: Dilute the stock solution to achieve an absorbance reading between 0.2 and 0.8 AU. A typical concentration is around 10 µg/mL.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from 200 to 600 nm, using the pure solvent as a reference blank.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the observed peaks.
Comparative Data:
| Compound | Key Functional Groups | Expected λmax (nm) | Rationale for Spectral Features |
| ADU | 6-amino, 1,3-dimethyl | ~265 nm | This absorption corresponds to the π→π* transition within the conjugated uracil ring system. |
| ADNU | 6-amino, 1,3-dimethyl, 5-nitroso | ~268 nm, ~420 nm | The π→π* transition is slightly red-shifted compared to ADU due to the extended conjugation from the nitroso group.[2] A second, weaker absorption in the visible region (~420 nm) is characteristic of the n→π* transition of the N=O group.[5] |
| AMNU | 6-amino, 1-methyl, 5-nitroso | ~267 nm, ~418 nm | The spectral features are very similar to ADNU, indicating that the N3-methyl group has only a minor electronic effect on the main chromophore. The absence of the N-H proton allows for less hydrogen bonding potential. |
Comparative Infrared (IR) Spectroscopy
FT-IR spectroscopy provides a definitive fingerprint of the functional groups present. The solid-state spectrum (typically using a KBr pellet) is particularly useful for observing the effects of intermolecular hydrogen bonding.
Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Preparation: Mix ~1-2 mg of the finely ground compound with ~100-200 mg of dry, spectroscopic grade KBr powder.
-
Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.
Comparative Data:
| Compound | ν(N-H) cm⁻¹ (Amino) | ν(C=O) cm⁻¹ (Carbonyls) | ν(N=O) cm⁻¹ (Nitroso) | Rationale for Spectral Differences |
| ADU | 3400-3200 (broad) | ~1710, ~1660 | N/A | The broad N-H stretch indicates hydrogen bonding. Two distinct C=O bands are present for the C2 and C4 carbonyls. |
| ADNU | 3450-3250 (sharp) | ~1715, ~1670 | ~1500 | The N-H bands may be sharper due to participation in intramolecular hydrogen bonding with the adjacent nitroso group. The key diagnostic peak is the strong N=O stretch around 1500 cm⁻¹.[2] |
| AMNU | 3450-3250, ~3100 | ~1720, ~1675 | ~1505 | The presence of an additional N-H stretch (~3100 cm⁻¹) from the uracil ring N3-H distinguishes it from ADNU. This N-H is often involved in strong hydrogen bonding, shifting its absorption to a lower wavenumber. |
Comparative NMR Spectroscopy
NMR spectroscopy provides the most detailed structural information in solution. The choice of solvent is critical, as it can shift the tautomeric equilibrium and thus dramatically alter the spectrum.[3]
Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (0 ppm).
-
Acquisition: Record ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Assign peaks based on chemical shift (δ), integration (for ¹H), and multiplicity. Compare spectra across different compounds and solvents.
Tautomerism in ADNU:
The solvent plays a key role in determining the predominant tautomer of ADNU. This equilibrium is the primary reason for solvent-dependent spectral changes.
Caption: Solvent-dependent tautomeric equilibrium of ADNU.
Comparative ¹H NMR Data (in DMSO-d₆):
| Compound | δ (N1-CH₃) ppm | δ (N3-CH₃) ppm | δ (NH₂) ppm | Other Key Signals (ppm) | Rationale for Chemical Shifts |
| ADU | ~3.1 | ~3.3 | ~6.5 (broad) | ~5.0 (C5-H) | The C5-H proton appears as a singlet around 5.0 ppm. The amino protons are typically broad due to exchange. |
| ADNU | ~3.2 | ~3.4 | ~7.8, ~8.5 (2H, broad) | No C5-H signal | The absence of the C5-H signal is definitive proof of substitution. The amino protons are significantly downfield-shifted due to the strong deshielding effect of the adjacent nitroso group and potential hydrogen bonding. The two protons may appear as distinct broad signals due to restricted rotation around the C-N bond. |
| AMNU | ~3.2 | N/A | ~7.7, ~8.4 (2H, broad) | ~11.0 (N3-H, broad) | The N3-H proton of the uracil ring appears as a very broad, downfield signal, characteristic of an amide/imide proton. The methyl and amino signals are comparable to ADNU. |
Comparative Mass Spectrometry
Mass spectrometry confirms molecular identity via the molecular ion peak (M⁺) and provides structural information from fragmentation patterns. Electron Impact (EI) is a common ionization method for these compounds.
Protocol: Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample via a direct insertion probe or a dissolved sample via a GC inlet.
-
Ionization: Use a standard electron energy of 70 eV for ionization.
-
Analysis: Acquire the mass spectrum, identifying the molecular ion peak (M⁺) and major fragment ions.
-
Interpretation: Propose fragmentation pathways to explain the observed high-abundance fragment ions.
Comparative Data:
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragment Ions (m/z) & Interpretation |
| ADU | C₆H₉N₃O₂ | 155.15 | 155 | Fragments corresponding to the loss of methyl isocyanate (CH₃NCO) or parts of the uracil ring. |
| ADNU | C₆H₈N₄O₃ | 184.15 | 184 | Common fragments include the loss of NO (m/z 154) and the loss of HNO (m/z 153). Further fragmentation follows patterns similar to ADU. |
| AMNU | C₅H₆N₄O₃ | 170.13 | 170 | Similar to ADNU, key initial fragmentations involve the loss of the nitroso group (NO or HNO). |
Conclusion
The spectroscopic analysis of this compound and its derivatives provides a powerful toolkit for structural verification and for understanding their subtle electronic properties. This guide demonstrates that:
-
UV-Vis spectroscopy is highly effective for observing the electronic effects of the nitroso group, which extends the chromophore's conjugation.
-
IR spectroscopy provides an unmistakable fingerprint for the key functional groups, with the N=O stretch being a diagnostic marker for ADNU and its analogs.
-
NMR spectroscopy is unparalleled for detailed structural mapping in solution and is essential for studying the solvent-dependent tautomeric equilibria that define the chemistry of these molecules.
-
Mass spectrometry provides final confirmation of molecular weight and offers complementary structural data through predictable fragmentation pathways.
By systematically applying these techniques and understanding the causal relationships between chemical structure and spectral output, researchers can confidently characterize these important synthetic intermediates and advance their application in drug discovery and materials science.
References
- The Role of Solvent in Tautomer Solvate Crystallization: A Case of this compound. (n.d.). ResearchGate.
- Spectroscopic study of uracil, 1-methyluracil and 1-methyl-4-thiouracil: Hydrogen bond interactions in crystals and ab-initio molecular dynamics. (2018). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- A QM/MM study of absorption spectra of uracil derivatives in aqueous solution. (2016). AIP Conference Proceedings.
- Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm.
- Synthesis of Uracil Derivatives and Some of Their Reactions. (n.d.). Asian Journal of Chemistry.
- Electronic Supplementary Information Exploring Uracil Derivatives: Synthesis, Crystal Structure Insights, and Antibacterial Activity. (n.d.). Royal Society of Chemistry.
- Uracil, 6-amino-1,3-dimethyl-5-nitroso-. (n.d.). NIST WebBook.
- Intramolecular Interactions in Derivatives of Uracil Tautomers. (2020). Molecules.
- New synthesis of purines from the reaction of this compound with benzylidenetriphenylphosphoranes. (1987). Journal of the Chemical Society, Perkin Transactions 1.
- The ¹H NMR spectra of 6‐amino‐1,3‐dimethyluracil³⁴. (n.d.). ResearchGate.
- FT-Raman and FT-IR spectra, Vibrational assignment ab-initio HF & DFT analysis of 6-Amino-1, 3-dimethyl-uracil. (2011). ResearchGate.
- UV-vis study of some non persistent nitroxyl radicals. (2016). ResearchGate.
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. (n.d.). Arkivoc.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 6-Amino-1,3-dimethyl-5-nitrosouracil
Introduction: The Critical Role of a Humble Precursor
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which successful outcomes are built. 6-Amino-1,3-dimethyl-5-nitrosouracil, a seemingly modest heterocyclic compound, serves as a pivotal precursor in the synthesis of a range of biologically significant molecules, most notably xanthine derivatives like theophylline and caffeine.[1][2] Its unique chemical architecture, featuring an electron-withdrawing nitroso group, makes it a versatile intermediate for constructing complex fused-ring systems.[1][3]
However, the very reactivity that makes this compound valuable also renders its synthesis susceptible to the formation of closely related impurities. These impurities, if not identified and quantified, can have cascading negative effects on downstream reactions. They can lead to diminished yields, the formation of undesired side products, and, in a clinical context, the introduction of potentially toxic entities into a final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound, ensuring the integrity and reproducibility of their research.
Choosing the Right Tool: A Comparative Analysis of Analytical Methods
Several analytical techniques can be employed to assess the purity of organic compounds. For a molecule like this compound, the most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Method | Principle | Strengths for this Application | Limitations for this Application |
| HPLC | Separation based on polarity and interaction with a stationary phase. | High sensitivity for UV-active compounds, excellent resolution of closely related impurities, suitable for non-volatile and thermally labile molecules.[4][5] | Requires method development, potential for co-elution of impurities with similar polarity. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Provides structural information about impurities, highly sensitive. | The compound may have limited volatility and could potentially degrade at high temperatures in the injection port. |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation of the main component and major impurities, can be quantitative (qNMR). | Lower sensitivity compared to HPLC and GC-MS, may not detect trace-level impurities. |
Rationale for HPLC as the Primary Method:
For routine quality control and purity assessment of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most robust and practical choice. Its high sensitivity, coupled with the compound's strong UV absorbance, allows for the detection and quantification of impurities at very low levels. Furthermore, its operation at ambient or slightly elevated temperatures mitigates the risk of thermal degradation, a potential concern with GC-based methods.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for obtaining reliable and reproducible purity data. The following workflow outlines the key stages from sample receipt to the final report.
Caption: Workflow for Purity Assessment of this compound.
A Comparative Look at Commercial Offerings: Hypothetical Data
It is not uncommon to observe variability in the purity of reagents from different suppliers or even between different lots from the same supplier. The following table presents hypothetical data from an HPLC analysis of samples from three different commercial sources to illustrate this point.
| Parameter | Supplier A (Lot# A123) | Supplier B (Lot# B456) | Supplier C (Lot# C789) |
| Stated Purity | >98% | 99% | >99.5% (HPLC) |
| Experimentally Determined Purity (HPLC Area %) | 98.5% | 99.2% | 99.7% |
| Impurity 1 (Unreacted 6-Amino-1,3-dimethyluracil) | 0.8% | 0.5% | 0.1% |
| Impurity 2 (Unidentified, RRT 1.2) | 0.4% | 0.2% | Not Detected |
| Other Impurities (Total) | 0.3% | 0.1% | 0.2% |
This hypothetical data underscores the importance of in-house verification. While Supplier C provides a higher purity product, it may come at a premium price. The suitability of a particular batch depends on the sensitivity of the intended downstream application.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a detailed, step-by-step protocol for the purity assessment of this compound using RP-HPLC.
5.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (ACS grade)
-
This compound reference standard (purity >99.5%)
-
5.2. Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 0.1 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The rationale here is to use a phosphate buffer system to maintain a consistent pH, which is crucial for the retention time reproducibility of ionizable compounds.
-
Mobile Phase B (Organic): Acetonitrile.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.1 mg/mL): Prepare in the same manner as the reference standard solution using the commercially obtained sample.
5.3. Chromatographic Conditions
| Parameter | Setting | Justification |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume that avoids column overloading while ensuring adequate signal. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase. |
| Detection Wavelength | 280 nm | The nitroso-uracil chromophore exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Gradient Elution | 0-15 min: 10% to 90% B | A gradient elution is employed to ensure that both polar and non-polar impurities are eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile. |
| 15-17 min: 90% B | A high organic phase wash to elute any strongly retained compounds. | |
| 17-20 min: 10% B | Re-equilibration of the column to initial conditions before the next injection. |
5.4. Data Analysis
-
System Suitability: Inject the reference standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the sample solution.
-
Calculation: Calculate the purity using the area percentage method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
The Domino Effect of Impurities: A Mechanistic Viewpoint
The presence of impurities is not just an academic concern; it has tangible consequences. A common impurity in the synthesis of this compound is the starting material, 6-Amino-1,3-dimethyluracil.[6][7] Let's consider the subsequent step: the reduction of the nitroso group and cyclization to form theophylline.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Theophylline synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-Amino-1-methyl-5-nitrosouracil | SIELC Technologies [sielc.com]
- 5. Separation of 6-Amino-1,3-dimethyl-5-nitroso- 2,4(1H,3H)-pyrimidinedione on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]
- 7. CN104744469A - Preparation method for theophylline - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Methods of 6-Amino-1,3-dimethyl-5-nitrosouracil
An In-Depth Analysis for Researchers and Drug Development Professionals
Introduction: The Significance of 6-Amino-1,3-dimethyl-5-nitrosouracil
This compound, a synthetic heterocyclic compound, holds a pivotal position in medicinal and organic chemistry. Its structure, featuring a pyrimidine-2,4(1H,3H)-dione backbone with key functional groups, renders it a versatile precursor for the synthesis of a variety of important molecules.[1] Notably, it serves as a crucial intermediate in the production of purine derivatives, including the widely known methylxanthines, caffeine and theophylline.[1] Its utility also extends to the synthesis of other biologically active compounds such as theacrine and various lumazine derivatives.[1][2] The chemical reactivity of this molecule, particularly the presence of the nitroso group, facilitates nucleophilic substitution and cyclization reactions, which are fundamental to building complex heterocyclic frameworks.[1][2] This guide provides a comprehensive review and comparison of the primary synthetic methodologies for obtaining this compound, offering insights into the experimental nuances and comparative performance of each route.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes are predominantly employed for the preparation of this compound:
-
Method 1: Direct Nitrosation of 6-Amino-1,3-dimethyluracil. This is the most widely reported and direct approach, involving the introduction of a nitroso group at the 5-position of the pre-formed 6-Amino-1,3-dimethyluracil ring.
-
Method 2: Sequential Nitration and Amination of 1,3-Dimethyluracil. This two-step pathway begins with the nitration of the 1,3-dimethyluracil core, followed by the reduction of the nitro group to an amino group, which then rearranges to the final product.
The selection of a particular method is often dictated by factors such as the availability of starting materials, desired purity, scalability, and reaction conditions.
Method 1: Direct Nitrosation of 6-Amino-1,3-dimethyluracil
This method is favored for its atom economy and straightforwardness. The core of this synthesis is the electrophilic substitution reaction where a nitrosating agent, typically generated in situ from sodium nitrite and an acid, attacks the electron-rich 5-position of the 6-Amino-1,3-dimethyluracil ring.
Underlying Chemistry and Rationale
The 6-amino group is an activating group, which electronically enriches the pyrimidine ring, making the C5 position susceptible to electrophilic attack. The reaction is typically conducted in an acidic medium, which protonates sodium nitrite to form nitrous acid (HNO₂). Nitrous acid then generates the highly electrophilic nitrosonium ion (NO⁺), which is the active nitrosating species.
Experimental Workflow
The general procedure involves dissolving the starting material, 6-Amino-1,3-dimethyluracil, in a dilute acid such as hydrochloric or acetic acid. The solution is cooled to control the exothermic nature of the reaction, and an aqueous solution of sodium nitrite is added dropwise.[1] The product, this compound, precipitates out of the reaction mixture as a colored solid and can be isolated by filtration.
Caption: Workflow for the direct nitrosation of 6-Amino-1,3-dimethyluracil.
Detailed Experimental Protocol
-
Materials: 6-Amino-1,3-dimethyluracil, hydrochloric acid (or glacial acetic acid), sodium nitrite, distilled water, ethanol.
-
Procedure:
-
In a flask equipped with a stirrer and a thermometer, suspend 6-Amino-1,3-dimethyluracil in a dilute solution of hydrochloric acid or acetic acid.
-
Cool the mixture to approximately 10°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure complete reaction.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
For further purification, recrystallize the crude product from a mixture of ethanol and water.[1]
-
Method 2: Sequential Nitration and Amination of 1,3-Dimethyluracil
This two-step approach offers an alternative route, particularly when the starting material, 1,3-dimethyluracil, is more readily available than its 6-amino derivative.
Underlying Chemistry and Rationale
The first step involves the electrophilic nitration of 1,3-dimethyluracil at the 5-position using a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. This introduces a nitro group (-NO₂) onto the pyrimidine ring. The subsequent step is the reduction of the nitro group to an amino group (-NH₂). This is commonly achieved through catalytic hydrogenation, where hydrogen gas is used in the presence of a catalyst, such as palladium on carbon (Pd/C).
Experimental Workflow
The synthesis begins with the carefully controlled nitration of 1,3-dimethyluracil at low temperatures. The resulting 1,3-dimethyl-5-nitrouracil is then isolated. This intermediate is subsequently subjected to catalytic hydrogenation to yield the final product.
Caption: Workflow for the sequential nitration and amination of 1,3-dimethyluracil.
Detailed Experimental Protocol
-
Step 1: Synthesis of 1,3-Dimethyl-5-nitrouracil
-
Materials: 1,3-Dimethyluracil, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a flask maintained at 0-5°C, add 1,3-dimethyluracil to a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Stir the reaction mixture at this low temperature for a designated time to allow for complete nitration.
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolate the 1,3-dimethyl-5-nitrouracil by filtration, wash with cold water, and dry.
-
-
-
Step 2: Synthesis of this compound
-
Materials: 1,3-Dimethyl-5-nitrouracil, palladium on carbon (Pd/C) catalyst, solvent (e.g., methanol), hydrogen gas.
-
Procedure:
-
Suspend the 1,3-dimethyl-5-nitrouracil in a suitable solvent like methanol in a hydrogenation apparatus.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at a controlled temperature until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
-
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Direct Nitrosation | Method 2: Nitration-Amination |
| Starting Material | 6-Amino-1,3-dimethyluracil | 1,3-Dimethyluracil |
| Number of Steps | One | Two |
| Reagents | Sodium nitrite, dilute acid | Fuming nitric acid, conc. sulfuric acid, H₂, Pd/C |
| Reaction Conditions | Low temperature (~10°C), acidic | Low temperature (0-5°C) for nitration; controlled temperature and pressure for hydrogenation |
| Advantages | More direct, higher atom economy | Useful if 1,3-dimethyluracil is the more accessible starting material |
| Disadvantages | Requires the synthesis of the 6-amino precursor | Two-step process, use of strong and hazardous acids, requires specialized hydrogenation equipment |
| Reported Purity | High purity (≥99.8%) can be achieved after recrystallization[3] | Information on final product purity is less consistently reported |
Conclusion and Recommendations
Both the direct nitrosation of 6-Amino-1,3-dimethyluracil and the sequential nitration-amination of 1,3-dimethyluracil are viable methods for the synthesis of this compound.
The direct nitrosation method is generally the more efficient and preferred route due to its single-step nature and high yields of a pure product after a straightforward work-up. Its primary limitation is the availability of the starting material, 6-Amino-1,3-dimethyluracil.
The nitration-amination sequence provides a valuable alternative when 1,3-dimethyluracil is the more readily available precursor. However, this route is longer and involves the use of more hazardous reagents and specialized equipment for catalytic hydrogenation.
For researchers and drug development professionals, the choice between these two methods will ultimately depend on a careful consideration of the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment at hand. For large-scale production, the direct nitrosation route, assuming an efficient synthesis of the precursor, is likely to be the more economical and environmentally benign option.
References
- Organic Syntheses. diaminouracil hydrochloride. [Link]
- PubChem. This compound. [Link]
Sources
A Comparative Analysis of the Reactivity of Different Nitrosopyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, a nuanced understanding of the reactivity of substituted pyrimidines is paramount. The introduction of a nitroso group at the 5-position of the pyrimidine ring creates a class of compounds—5-nitrosopyrimidines—with a unique reactivity profile that is highly sensitive to the nature of other substituents on the ring. This guide provides a comprehensive comparative analysis of the reactivity of different nitrosopyrimidines, supported by theoretical principles and detailed experimental protocols to empower researchers in their synthetic endeavors and drug discovery programs.
The Electronic Landscape of 5-Nitrosopyrimidines: A Foundation for Reactivity
The pyrimidine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of a strongly electron-withdrawing nitroso group at the C5 position. This electronic deficit renders the pyrimidine nucleus susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility. The regioselectivity of nucleophilic attack is primarily directed to the C2, C4, and C6 positions, which are ortho and para to the ring nitrogens and are thus most activated towards substitution.
The reactivity of a given nitrosopyrimidine is a delicate interplay of the electronic and steric effects of the substituents at the C2, C4, and C6 positions. Electron-withdrawing groups (EWGs) on the ring will further enhance its electrophilicity, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) will decrease the electrophilicity of the ring, retarding the reaction rate.
A powerful tool to quantify these electronic effects is the Hammett equation :
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted pyrimidine.
-
k₀ is the rate constant for the reaction of the unsubstituted pyrimidine.
-
σ is the substituent constant, which depends on the nature and position of the substituent.
-
ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic aromatic substitution on electron-deficient rings.[1][2] While a comprehensive Hammett analysis for a series of 5-nitrosopyrimidines has not been reported in the literature, the principles of physical organic chemistry strongly suggest that such a relationship would hold true. Researchers can utilize this framework to predict the relative reactivity of novel nitrosopyrimidine derivatives.
Nucleophilic Aromatic Substitution (SNAr): A Comparative Overview
The most prevalent reaction of nitrosopyrimidines is nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (typically a halogen) at the C2, C4, or C6 position. The general mechanism proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.[3]
Caption: Generalized mechanism for SNAr on a nitrosopyrimidine.
The relative reactivity of different nitrosopyrimidines in SNAr reactions is influenced by several factors:
-
Nature of the Leaving Group (L): The facility of the leaving group's departure is crucial. A good leaving group is one that is a weak base. The general order of leaving group ability is F > Cl > Br > I.
-
Nature of the Substituents (R1, R2): As discussed, electron-withdrawing substituents will increase the rate of reaction, while electron-donating substituents will decrease it. The position of the substituent also plays a key role in its ability to stabilize the Meisenheimer intermediate through resonance or inductive effects.[4]
-
Nature of the Nucleophile (Nu⁻): Stronger nucleophiles will react faster. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent.
-
Solvent: Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the anionic nucleophile, thus enhancing its reactivity.
| Nitrosopyrimidine Derivative | Expected Relative Reactivity | Rationale |
| 2,4-Dichloro-5-nitrosopyrimidine | High | Two strongly electron-withdrawing chloro groups and two good leaving groups. |
| 2-Amino-4-chloro-5-nitrosopyrimidine | Moderate | The electron-donating amino group at C2 deactivates the ring towards nucleophilic attack compared to the dichloro derivative. |
| 2,4-Dimethoxy-5-nitrosopyrimidine | Low | Two electron-donating methoxy groups significantly reduce the electrophilicity of the pyrimidine ring. The methoxy group is also a poor leaving group. |
| 2,4-Bis(methylthio)-5-nitrosopyrimidine | Moderate | The methylthio group is less electron-donating than the methoxy group and can also act as a leaving group, leading to higher reactivity. |
Experimental Protocol for Comparative Kinetic Analysis of Nitrosopyrimidine Reactivity
To foster a deeper, quantitative understanding of nitrosopyrimidine reactivity, we present a detailed, self-validating experimental protocol for a comparative kinetic analysis of the SNAr reaction of different 2-chloro-5-nitrosopyrimidines with a standard nucleophile, such as piperidine. This protocol is designed to be adaptable to a range of substituted nitrosopyrimidines and nucleophiles.
Caption: Workflow for comparative kinetic analysis.
Materials:
-
Substituted 2-chloro-5-nitrosopyrimidine of interest
-
Piperidine (or other desired nucleophile)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
UV-Vis Spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-chloro-5-nitrosopyrimidine in anhydrous DMSO (e.g., 1 mM).
-
Prepare a series of stock solutions of piperidine in anhydrous DMSO with varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM).
-
-
Kinetic Measurement:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction has a strong absorbance and the starting materials have minimal absorbance. This will need to be determined experimentally by recording the full UV-Vis spectra of the starting materials and the product.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
In a quartz cuvette, pipette a known volume of the nitrosopyrimidine stock solution and the appropriate volume of anhydrous DMSO to achieve the desired final concentration (e.g., 0.05 mM).
-
Initiate the reaction by adding a small, known volume of one of the piperidine stock solutions to the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) over the nitrosopyrimidine concentration to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time for a duration sufficient to observe a significant change in absorbance (e.g., several half-lives).
-
-
Data Analysis:
-
Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
For a pseudo-first-order reaction, a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this line is equal to -kobs, where kobs is the pseudo-first-order rate constant.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
Plot kobs versus the concentration of piperidine. This plot should be a straight line passing through the origin, and the slope of this line is the second-order rate constant (k₂).
-
Repeat the entire procedure for each of the different substituted 2-chloro-5-nitrosopyrimidines you wish to compare.
-
Interpretation of Results:
The second-order rate constants (k₂) provide a quantitative measure of the reactivity of each nitrosopyrimidine towards piperidine. A higher k₂ value indicates a more reactive compound. By comparing the k₂ values for a series of nitrosopyrimidines with different substituents, you can establish a quantitative structure-activity relationship and validate the qualitative predictions based on electronic effects.
Photochemical Reactivity: A Frontier of Nitrosopyrimidine Chemistry
The nitroso group is a well-known photoactive functionality.[5] Upon absorption of UV or visible light, nitrosopyrimidines can undergo a variety of photochemical reactions, including the release of nitric oxide (NO), a key signaling molecule in many biological processes. The photochemical reactivity of nitrosopyrimidines is an area of growing interest, particularly in the development of photoactivated NO-donating drugs.
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is the number of moles of product formed per mole of photons absorbed.[6] A higher quantum yield indicates a more efficient photochemical process.
While specific quantum yield data for a wide range of nitrosopyrimidines is not yet available, the general mechanism for the photolysis of nitroaromatic compounds often involves the formation of a triplet excited state, which can then undergo further reactions.[7] For nitrosopyrimidines, this could lead to N-N bond cleavage and the release of NO.
Experimental Protocol for Determining Photochemical Quantum Yield:
A detailed protocol for determining the quantum yield of NO release from a nitrosopyrimidine is presented below. This protocol utilizes a well-characterized chemical actinometer for the determination of the photon flux.
Caption: Workflow for quantum yield determination.
Materials:
-
Substituted 5-nitrosopyrimidine of interest
-
A suitable solvent (e.g., phosphate-buffered saline for biological relevance)
-
A light source with a specific wavelength output (e.g., a laser or a lamp with a monochromator)
-
A chemical actinometer (e.g., potassium ferrioxalate)
-
A method for quantifying the product of interest (e.g., a Griess assay for nitrite, a product of NO reaction with oxygen)
Procedure:
-
Actinometry (Determination of Photon Flux):
-
Prepare a solution of the chemical actinometer according to standard procedures.
-
Irradiate the actinometer solution in a cuvette with the light source for a specific period.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength.
-
Using the known quantum yield of the actinometer, calculate the photon flux (moles of photons per unit time) of the light source.
-
-
Photolysis of the Nitrosopyrimidine:
-
Prepare a solution of the nitrosopyrimidine in the desired solvent.
-
Irradiate the nitrosopyrimidine solution under the exact same conditions (light source, geometry, time) as the actinometer.
-
After irradiation, determine the concentration of the photoproduct formed (e.g., nitrite using the Griess assay).
-
-
Calculation of the Quantum Yield:
-
The quantum yield (Φ) is calculated using the following equation: Φ = (moles of product formed) / (moles of photons absorbed)
-
The moles of photons absorbed can be determined from the photon flux and the absorbance of the nitrosopyrimidine solution at the irradiation wavelength.
-
By systematically measuring the quantum yields for a series of nitrosopyrimidines, researchers can build a comparative understanding of their photochemical reactivity and identify candidates with optimal properties for applications such as photo-controlled drug delivery.
Conclusion
The reactivity of 5-nitrosopyrimidines is a rich and multifaceted area of study with significant implications for synthetic chemistry and drug discovery. While a comprehensive comparative database of their reactivity is yet to be established, this guide provides a robust framework for researchers to conduct their own systematic investigations. By applying the principles of physical organic chemistry and utilizing the detailed experimental protocols provided, scientists can gain a deeper understanding of the structure-reactivity relationships that govern this important class of heterocyclic compounds, thereby accelerating the pace of innovation in their respective fields.
References
- Um, I.-H., & Lee, E.-J. (2007). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 5(11), 1858-1863. [Link]
- Chakar, F. S., & Larrow, J. F. (2007). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(21), 6499. [Link]
- Anurag, A., Sahu, S., & Sahu, S. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Journal of Chemical Sciences, 127(10), 1757-1767. [Link]
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 253-261. [Link]
- Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density fun. International Journal of Chemical Kinetics, 51(4). [Link]
- Gembus, V., & Cech, J. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7786. [Link]
- Tala, S. D., & Quezada, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1367. [Link]
- Wikipedia. (2023).
- Wu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]
- S. K. (2016). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
- Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(10), 1279-1297. [Link]
- Varlamov, A. V., & Borisova, T. N. (2018). The photolysis of 5-nitrofurfural in aqueous solutions nucleophilic substitution of the nitro-group. Journal of Photochemistry and Photobiology A: Chemistry, 356, 33-39. [Link]
- Roy, V., & Spetea, M. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molbank, 2018(2), M989. [Link]
- Bak, A., & Mrozek-Wilczkiewicz, A. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(16), 4987. [Link]
- Imai, K., & Honjo, M. (1965). Synthesis of 5-substituted pyrimidine nucleosides. Chemical & Pharmaceutical Bulletin, 13(1), 7-16. [Link]
- Wikipedia. (2023). Quantum yield. [Link]
- Smaoui, H., & Boubaker, T. (2018). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry, 6, 318. [Link]
- Latch, D. E., & Arnold, W. A. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. Environmental Science & Technology, 57(6), 2416-2425. [Link]
- Crampton, M. R., & Williams, G. (1998). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. University of Huddersfield Research Portal. [Link]
- Al-Otaibi, J. S., & Al-Majid, A. M. (2025). A computational dive into tuning nitrosourea adsorption on T-graphene nanosheets. Scientific Reports, 15(1), 8864. [Link]
- Singh, N. B., & Singh, R. J. (1981). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Indian Journal of Chemistry - Section A, 20(4), 393-395. [Link]
- Ortwine, D. F., & Sigel, C. W. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(39), 12484-12494. [Link]
- Asiri, A. M., & Al-Amoudi, M. S. (2023). Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. Molecules, 28(13), 5106. [Link]
- Liu, S., & Rong, C. (2015). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 119(30), 8347-8357. [Link]
- Tchegninou, F. T., & Nsangou, M. (2021). Vibrational Spectroscopic Investigations, Electronic Properties, Molecular Structure and Quantum Mechanical Study of an Antifolate Drug: Pyrimethamine.
- Chow, Y. L., & Tam, J. N. S. (1970). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media. Canadian Journal of Chemistry, 48(12), 1927-1935. [Link]
- Jiang, J., & Zhang, Y. (2024). Photolysis of dinotefuran in aqueous solution: Kinetics, influencing factors and photodegradation mechanism. Environmental Pollution, 344, 123352. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Antimicrobial Properties in Synthesized Nitrosouracil Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Among these, uracil derivatives have garnered significant interest due to their prevalence in bioactive natural products and their potential to interfere with essential microbial processes.[1][2][3] The introduction of a nitroso moiety to the uracil ring system presents a compelling strategy for creating proactive antimicrobial agents. This guide provides a comprehensive framework for the systematic validation of newly synthesized nitrosouracil compounds, moving from hypothesized mechanisms of action to rigorous, comparative experimental protocols.
The Scientific Rationale: Hypothesized Mechanism of Action
The antimicrobial potential of nitrosouracil compounds is predicated on the bioactivation of the nitroso group within the microbial cell. Unlike many conventional antibiotics that target specific enzymes or cellular structures, nitrosouracils are designed as prodrugs that become cytotoxic only after metabolic activation by the target pathogen.[4] This targeted activation is a key advantage, potentially reducing off-target effects.
The proposed mechanism involves a multi-step process:
-
Cellular Uptake: The nitrosouracil compound passively diffuses or is actively transported into the microbial cell.
-
Reductive Bioactivation: Inside the anaerobic or microaerophilic environment of the microbe, host-specific enzymes, such as nitroreductases, reduce the nitroso group (-N=O).[4] This is the critical activation step.
-
Generation of Reactive Nitrogen Species (RNS): The reduction process leads to the formation of highly reactive nitrogen species (RNS), principally nitric oxide (NO) and related molecules like peroxynitrite (OONO⁻) if superoxide radicals are also present.[4][5]
-
Cellular Damage and Death: These RNS induce widespread, non-specific damage to critical cellular components, leading to microbial death. Key targets include:
-
DNA Damage: RNS can cause deamination of DNA bases (e.g., cytosine, adenine, guanine), leading to mutations and inhibition of DNA replication.[5]
-
Enzyme Inhibition: Nitric oxide can react with metalloproteins and thiol groups in enzymes, disrupting essential metabolic pathways.
-
Lipid Peroxidation: RNS can damage the cell membrane through lipid peroxidation, compromising cellular integrity.[5]
-
This proposed pathway underscores the compound's potential for broad-spectrum activity and suggests a lower propensity for resistance development, as it relies on overwhelming the cell with multiple damaging events rather than inhibiting a single, mutable target.
Caption: Proposed mechanism of antimicrobial action for nitrosouracil compounds.
Experimental Validation Workflow: A Phased Approach
A robust validation of novel antimicrobial compounds requires a tiered approach, moving from broad qualitative screening to precise quantitative assessments. This ensures that resources are focused on the most promising candidates.
Caption: Tiered experimental workflow for antimicrobial validation.
Phase 1: Primary Screening via Disk Diffusion Assay
The Kirby-Bauer disk diffusion test serves as a rapid and cost-effective initial screen to qualitatively assess if a synthesized compound possesses antimicrobial activity.[6][7] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a target microorganism.[7][8]
Experimental Protocol: Disk Diffusion
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] This standardization is critical for reproducibility.[8]
-
-
Agar Plate Inoculation:
-
Use Mueller-Hinton Agar (MHA), as it is the standardized medium for susceptibility testing and supports the growth of most common pathogens.[7][10]
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Disk Placement:
-
Prepare sterile 6-mm blank paper disks by impregnating them with a known concentration of the synthesized nitrosouracil compound (e.g., 10 µ g/disk ). The solvent used to dissolve the compound should be tested alone as a negative control.
-
Using sterile forceps, place the impregnated disks, along with positive control (e.g., Ciprofloxacin) and negative control (blank disk) disks, onto the inoculated agar surface.[8]
-
Ensure disks are placed at least 24 mm apart and not too close to the edge to prevent overlapping zones of inhibition.[11] Gently press each disk to ensure complete contact with the agar.[11]
-
-
Incubation:
-
Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).
-
A zone of inhibition indicates that the compound is active against the test organism.[7] The size of the zone provides a preliminary indication of its potency, though it is not a quantitative measure and is influenced by factors like diffusion rate and solubility.[10]
-
Phase 2: Quantitative Potency via Broth Microdilution (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the potency of an antimicrobial agent.[10][12] It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism in vitro.[12][13] The broth microdilution method is a widely used, efficient technique for determining MIC values.[14][15]
Experimental Protocol: Broth Microdilution
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of each nitrosouracil compound in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For example, in column 1, add 100 µL of a 2X final concentration of the compound. In columns 2-10, add 50 µL of broth. Transfer 50 µL from column 1 to column 2, mix, then transfer 50 µL from column 2 to 3, and so on, to create a dilution series (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Column 11 should be a positive control (broth + inoculum, no compound), and column 12 should be a sterility control (broth only).[16]
-
-
Inoculum Preparation and Inoculation:
-
Prepare the microbial inoculum as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each test well.[9]
-
Add 50 µL of this final inoculum to wells in columns 1-11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to their final 1X values.
-
-
Incubation:
-
Determination of MIC:
-
Following incubation, assess the wells for microbial growth. This can be done visually by observing turbidity (cloudiness) or by using a plate reader to measure optical density (OD) at 600 nm.[12]
-
The MIC is the lowest concentration of the compound in which there is no visible turbidity or significant increase in OD compared to the negative control.[9][17]
-
Phase 3: Determining Cidal vs. Static Activity (MBC Assay)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[18][19][20] This distinction is crucial; a bactericidal (killing) agent is often preferred over a bacteriostatic (inhibiting) one, especially for treating infections in immunocompromised patients.
Experimental Protocol: Minimum Bactericidal Concentration
-
Sub-culturing from MIC Plate:
-
Plating:
-
Using a calibrated loop or pipette, transfer a fixed volume (e.g., 10-100 µL) from each selected well onto a fresh MHA plate that contains no antimicrobial agent.
-
Spread the aliquot evenly across the surface of the plate.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours, or until colonies are visible on a control plate inoculated from the positive growth well.[20]
-
-
Determination of MBC:
-
After incubation, count the number of colonies (CFUs) on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[18][19][20] An agent is generally considered bactericidal if the MBC is no more than four times its MIC.[21]
-
Comparative Data Analysis
To effectively evaluate the potential of synthesized nitrosouracil compounds, their performance must be compared against established standards and across a relevant panel of microorganisms. The data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Antimicrobial Activity of Synthesized Nitrosouracil Compounds
| Compound | Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| NU-01 | Staphylococcus aureus | Positive | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | Negative | 32 | >128 | >4 | Bacteriostatic | |
| Candida albicans | N/A (Fungus) | 64 | >128 | >2 | Fungistatic | |
| NU-02 | Staphylococcus aureus | Positive | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | Negative | 8 | 16 | 2 | Bactericidal | |
| Candida albicans | N/A (Fungus) | 16 | 32 | 2 | Fungicidal | |
| Parent Uracil | Staphylococcus aureus | Positive | >128 | >128 | - | Inactive |
| Escherichia coli | Negative | >128 | >128 | - | Inactive | |
| Candida albicans | N/A (Fungus) | >128 | >128 | - | Inactive | |
| Ciprofloxacin | Staphylococcus aureus | Positive | 1 | 2 | 2 | Bactericidal |
| (Control) | Escherichia coli | Negative | 0.5 | 1 | 2 | Bactericidal |
| Fluconazole | Candida albicans | N/A (Fungus) | 2 | 8 | 4 | Fungicidal |
| (Control) |
Analysis of Hypothetical Data:
-
Structure-Activity Relationship: Compound NU-02 demonstrates significantly improved potency and a broader spectrum of activity compared to NU-01 . This suggests that the specific structural modifications made to NU-02 are beneficial for antimicrobial efficacy. The inactivity of the parent uracil compound confirms that the nitroso- moiety and other substitutions are essential for the observed biological effects.
-
Spectrum of Activity: NU-02 exhibits promising broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. In contrast, NU-01 shows more selective activity, primarily against Gram-positive bacteria.
-
Bactericidal vs. Bacteriostatic Action: NU-02 is clearly bactericidal and fungicidal against all tested strains, with MBC/MIC ratios of 2. This is a highly desirable characteristic for a potential therapeutic. NU-01 is bactericidal against S. aureus but only static against E. coli and C. albicans.
-
Comparison to Controls: While the positive controls (Ciprofloxacin and Fluconazole) are more potent (lower MIC values), the broad-spectrum, cidal activity of NU-02 marks it as a promising lead candidate for further optimization and investigation, especially given its novel mechanism of action which may be effective against resistant strains.
This structured validation process provides a robust and reliable pathway for identifying and characterizing the antimicrobial properties of novel nitrosouracil compounds, ensuring that only the most promising candidates advance in the drug discovery pipeline.
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
- Disk diffusion test. Wikipedia. [Link]
- Disk Diffusion Method for Antibiotic Susceptibility Test.
- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022).
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
- Minimum Bactericidal Concentration (MBC) Assay.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal. [Link]
- Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. (1981).
- Minimum Bactericidal Concentration (MBC) Test. (2023).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011).
- The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
- Minimum Bactericidal Concentration (MBC) Test.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
- Modification of antimicrobial susceptibility testing methods. (2024).
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). MDPI. [Link]
- Broth Dilution Method for MIC Determin
- Broth microdilution. Wikipedia. [Link]
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]
- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2017). Longdom Publishing. [Link]
- Synthesis, antimicrobial, antioxidant activities of novel 6-aryl-5-cyano thiouracil deriv
- The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1977).
- Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives. (2015).
- The potential of nitric oxide releasing therapies as antimicrobial agents. (2014).
- Antimicrobial activities of different uracil derivatives and the complexes. (2024).
- Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species. (2018).
- Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies. (2025).
- Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (2025).
- Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. (2023). MDPI. [Link]
- Innovative antimicrobial substances based on uracil S-derivatives. (2021).
- Nanoformulation and antimicrobial evaluation of newly synthesized thiouracil derivatives. (2025).
- Comparison of the antimicrobial activity of the curcumin derivatives between Fm0817 and Fm04. (2016). International Journal of Clinical and Experimental Medicine. [Link]
- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][7][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI. [Link]
- Mechanisms of Action by Antimicrobial Agents: A Review. (2021). McGill Journal of Medicine. [Link]
- An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. (2015).
- What are antimicrobials and how do they work? Microbiology Society. [Link]
- Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The potential of nitric oxide releasing therapies as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. asm.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. protocols.io [protocols.io]
- 17. microchemlab.com [microchemlab.com]
- 18. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Theacrine Synthesis: Evaluating Efficiency, Yield, and Scalability
Abstract
Theacrine (1,3,7,9-tetramethyluric acid), a purine alkaloid structurally similar to caffeine, has garnered significant interest from the nutraceutical and pharmaceutical industries for its potential neuroactive and physiological benefits.[1][2][3] As research and commercial demand grow, the need for efficient, scalable, and economically viable synthetic routes becomes paramount. This guide provides a comprehensive benchmark of prominent theacrine synthesis methodologies, offering an objective comparison of their performance. We delve into the causality behind experimental choices, present detailed protocols, and summarize quantitative data to empower researchers and drug development professionals in selecting the optimal synthesis strategy for their specific needs.
Introduction: The Significance of Efficient Theacrine Synthesis
Theacrine is naturally found in the leaves of the kucha tea plant (Camellia assamica var. kucha) and the fruit of the cupuaçu (Theobroma grandiflorum).[2][4] Its rising popularity stems from its purported ability to enhance energy and focus without the habituation or tolerance associated with caffeine.[4] While extraction from natural sources is possible, chemical synthesis offers distinct advantages, including scalability, purity control, and independence from raw material availability.[5]
The efficiency of a synthetic route is a multi-faceted concept encompassing not just the final product yield but also the number of steps, reaction times, cost of materials, and overall process safety and environmental impact. An ideal synthesis is characterized by its "economy"—maximizing the conversion of starting materials to the final product while minimizing steps, reagents, and waste.[6] This guide will evaluate different approaches to theacrine synthesis through this lens.
Overview of Primary Synthetic Strategies
The chemical synthesis of theacrine primarily revolves around the methylation of a suitable purine scaffold. The choice of starting material is the most critical decision, fundamentally dictating the pathway, reagents, and overall efficiency. The most documented precursors are:
-
Uric Acid: A readily available and inexpensive purine, but requires exhaustive methylation of all four nitrogen atoms, often under harsh conditions.
-
Caffeine: A more advanced precursor, already methylated at positions 1, 3, and 7. The challenge lies in the selective oxidation at the C8 position followed by methylation at N9.[7][8]
-
6-amino-1,3-dimethyluracil: A less common starting material that requires the construction of the imidazole ring followed by further methylation.[5]
This guide will focus on comparing the routes originating from the most prevalent starting materials.
Method A: Total Synthesis from 6-amino-1,3-dimethyluracil
This method builds the theacrine core from a pyrimidine precursor, offering a high degree of control but involving multiple distinct chemical transformations. A patented approach highlights a four-step process designed for industrial-scale production without the need for high-pressure equipment.[5]
Principle and Rationale
The logic of this pathway is to construct the uric acid core first and then perform the final methylations. Starting with 6-amino-1,3-dimethyluracil allows for the sequential and controlled formation of the imidazole ring.
-
Nitrosation: Introduction of a nitroso group at the C5 position is a key step to prepare for the subsequent reduction to an amine.
-
Reduction: The nitroso group is reduced to an amine, creating a vicinal diamine (a 5,6-diaminouracil), which is the direct precursor for imidazole ring formation.
-
Cyclization: The diamine is cyclized to form the 1,3-dimethyluric acid intermediate.
-
Methylation: The final step involves the methylation of the remaining N7 and N9 positions to yield theacrine.
This stepwise approach avoids the potentially hazardous high-pressure conditions required for the exhaustive methylation of uric acid, enhancing operational safety.[5]
Experimental Workflow: Synthesis from 6-amino-1,3-dimethyluracil
Caption: Workflow for the total synthesis of theacrine.
Detailed Protocol (Adapted from CN106046004A)[5]
-
Step 1: Nitrosation: 6-amino-1,3-dimethyluracil is dissolved in ethanol. A nitrosylating agent (e.g., an acidified nitrite solution) is added dropwise while maintaining the reaction temperature between 15-40°C. The reaction is stirred overnight and monitored by HPLC. The resulting intermediate, 6-amino-1,3-dimethyl-5-nitrosouracil, is isolated by cooling, filtration, and vacuum drying.
-
Step 2: Reduction: The intermediate from Step 1 is subjected to a reduction reaction to obtain 1,3-dimethyl-5,6-diaminouracil. This is typically performed at a temperature of 15-30°C.
-
Step 3: Cyclization: The 1,3-dimethyl-5,6-diaminouracil undergoes a ring-closure reaction to generate the intermediate 1,3-dimethyluric acid. The reaction temperature is maintained between 20-50°C.
-
Step 4: Final Methylation: The 1,3-dimethyluric acid is dissolved in a suitable solvent like acetonitrile. A methylating agent, such as iodomethane, is added, and the reaction is heated to 120-150°C for 10-20 hours. After cooling, the product is extracted using an organic solvent (e.g., ethyl acetate), and the organic phases are combined and concentrated.
-
Purification: The crude product is purified by recrystallization to yield high-purity theacrine.
Method B: Synthesis from Caffeine
The biosynthesis of theacrine in the kucha plant proceeds from caffeine, making this a logical and biomimetic route for chemical synthesis.[7][9][10] This pathway involves the oxidation of caffeine at the C8 position to form 1,3,7-trimethyluric acid, which is then methylated at the N9 position.[8]
Principle and Rationale
Starting from caffeine is advantageous as three of the four required methyl groups are already in place. The synthesis hinges on two key transformations:
-
C8-Oxidation: The primary challenge is the introduction of an oxygen atom at the C8 position of the caffeine molecule. This creates the uric acid core.
-
N9-Methylation: The final step is the methylation of the newly formed N9-H group on the 1,3,7-trimethyluric acid intermediate.
This route is potentially more "step-economic" than a total synthesis if efficient methods for the C8-oxidation can be employed.[6]
Experimental Workflow: Synthesis from Caffeine
Caption: Biomimetic synthesis pathway from caffeine to theacrine.
Detailed Protocol (Conceptual, based on literature)[8][11]
-
Step 1: Oxidation of Caffeine: Caffeine is dissolved in a suitable solvent (e.g., acetonitrile). An oxidizing agent is introduced to facilitate the oxidation at the C8 position to yield 1,3,7-trimethyluric acid. While various oxidants can be explored, this step is crucial for the overall efficiency. The reaction progress should be monitored via TLC or HPLC.
-
Step 2: Methylation of 1,3,7-trimethyluric acid: The intermediate from Step 1 is isolated and dried. It is then dissolved in an appropriate solvent, and a base is added to deprotonate the N9 position, followed by the addition of a methylating agent (e.g., dimethyl sulfate or iodomethane). The reaction is stirred, typically with heating, until completion.
-
Purification: The final product, theacrine, is isolated through extraction and purified by recrystallization to achieve the desired purity.
Comparative Analysis and Benchmarking
The choice of an optimal synthetic route depends on the specific goals of the laboratory or production facility, balancing factors like yield, cost, safety, and scale.
| Parameter | Method A (from 6-amino-1,3-dimethyluracil) | Method B (from Caffeine) | Rationale & Justification |
| Overall Yield | High (Reported as high conversion)[5] | Potentially high, but dependent on C8-oxidation efficiency[11] | Method A is a well-defined, multi-step process optimized for high throughput. Method B's yield is contingent on the first, often challenging, oxidation step. |
| Number of Steps | 4 Steps | 2 Steps | Method B is more step-economic, which is generally preferable for reducing time, material loss, and waste.[6] |
| Starting Material | 6-amino-1,3-dimethyluracil | Caffeine | Caffeine is a widely available and relatively inexpensive commodity chemical. 6-amino-1,3-dimethyluracil is a more specialized reagent. |
| Key Reagents | Nitrosylating agents, Reducing agents, Methylating agents | Oxidizing agents, Methylating agents | The choice of reagents significantly impacts cost, safety, and waste disposal considerations. |
| Safety/Conditions | Avoids high pressure; uses standard reaction vessels[5] | Conditions depend on the chosen oxidant; potentially milder than exhaustive methylation of uric acid. | Method A is explicitly designed to avoid the high-pressure, high-temperature conditions associated with older methods starting from uric acid, which presents a significant safety risk.[5] |
| Scalability | Designed for large-scale production[5] | Potentially scalable, but C8-oxidation may require optimization for large batches. | The patent for Method A emphasizes its suitability for industrial application, suggesting its robustness has been considered.[5] |
Conclusion and Future Outlook
Both synthetic strategies present viable pathways to theacrine, each with a distinct profile of advantages and disadvantages.
-
Method A (Total Synthesis): This route is robust, well-documented for scalability, and avoids hazardous high-pressure conditions. Its multi-step nature is a drawback, but it offers high control and is suitable for large-scale industrial production where process safety and reliability are paramount.[5]
-
Method B (from Caffeine): This biomimetic approach is highly attractive due to its superior step-economy and the use of an inexpensive, readily available starting material.[8][11] The success of this method is critically dependent on the efficiency and scalability of the C8-oxidation step. Further research into novel, green oxidation catalysts could make this the preferred method for future theacrine synthesis.
For researchers in drug development, the choice will depend on the scale of theacrine required. For small-scale medicinal chemistry applications, the two-step caffeine route may offer the quickest access to the molecule, provided a reliable oxidation protocol is established. For large-scale manufacturing, the total synthesis from 6-amino-1,3-dimethyluracil presents a proven and safer alternative to older, high-pressure methods.
References
- CN106046004A - Total synthesis method for theacrine.
- Theacrine is biosynthesized from caffeine catalyzed by...
- Zheng, X. Q., Ye, C. X., Kato, M., Crozier, A., & Ashihara, H. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha). Phytochemistry, 60(2), 129–134. [Link]
- WO2018129079A1 - Method of isolating theacrine and composition comprising theacrine.
- Ashihara, H., & Crozier, A. (2002). Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- Theacrine. In Wikipedia. [Link]
- Li, W. X., Li, Y. F., Zhai, Y. J., Chen, W. M., Kurihara, H., & He, R. R. (2020). Theacrine From Camellia kucha and Its Health Beneficial Effects. Frontiers in Nutrition, 7, 595823. [Link]
- Caffeine to theacrine? - Sciencemadness Discussion Board. [Link]
- process for making 1,3,7- trimethyluric acid water soluble salts or co-crystals and their usage in dietary supplements or functional foods formulations.
- Taylor, L., Mumford, P., Roberts, M., Hayward, S., Mullins, J., Urbina, S., & Wilborn, C. (2016). A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine. Journal of Toxicology, 2016, 6206859. [Link]
- He, H., de la Cruz, A. A., Qiao, F., Chen, J., & Li, X. (2017). Assessment of the Drug–Drug Interaction Potential Between Theacrine and Caffeine in Humans. Journal of Caffeine Research, 7(3), 95-102. [Link]
- Zhang, Y. H., Li, Y. F., Wang, Y., Tan, L., Cao, Z. Q., Xie, C., ... & He, R. R. (2020). Qualitative and quantitative analysis of major xanthine alkaloids in Puer and Kucha. Scientific Reports, 10(1), 1-11. [Link]
- Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha).
- Li, W. X., Li, Y. F., Zhai, Y. J., Chen, W. M., Kurihara, H., & He, R. R. (2013). Theacrine, a Purine Alkaloid Obtained from Camellia assamica var. kucha, Attenuates Restraint Stress-Provoked Liver Damage in Mice. Journal of Agricultural and Food Chemistry, 61(26), 6328–6335. [Link]
- Wang, Y., Yang, X., Zheng, X., Li, J., Ye, C., & Song, X. (2017). Theacrine: A purine alkaloid from Camellia assamica var. kucha with a hypnotic property via the adenosine system. Neuroscience Letters, 659, 56-61. [Link]
- Wang, Y., Yang, X., Zheng, X., Li, J., Ye, C., & Song, X. (2010). Theacrine, a purine alkaloid with anti-inflammatory and analgesic activities. Fitoterapia, 81(6), 627–631. [Link]
- Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Journal of Organic Chemistry, 75(14), 4657–4673. [Link]
- Ziegenfuss, T. N., Habowski, S. M., Sandrock, J. E., Kedia, A. W., Kerksick, C. M., & Lopez, H. L. (2017). A Two-Part Approach to Examine the Effects of Theacrine (TeaCrine®) Supplementation on Safety, Efficacy, and Subjective Measures of Cognitive Function, Mood, and Physical Performance: A Randomized, Double-Blinded, Placebo-Controlled Study. Journal of Dietary Supplements, 14(1), 9-24. [Link]
- Sarpong, R., & Siegel, D. (2019). Comparative analysis of complanadine A total syntheses. Beilstein Journal of Organic Chemistry, 15, 2419–2431. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Theacrine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A 90-Day Oral Toxicological Evaluation of the Methylurate Purine Alkaloid Theacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106046004A - Total synthesis method for theacrine - Google Patents [patents.google.com]
- 6. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Theacrine (1,3,7,9-tetramethyluric acid) synthesis in leaves of a Chinese tea, kucha (Camellia assamica var. kucha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Theacrine From Camellia kucha and Its Health Beneficial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Caffeine to theacrine? - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Cytotoxicity of Uracil Derivatives in Cancer Research
Uracil and its analogs are cornerstone molecules in the landscape of cancer chemotherapy. Their structural similarity to the pyrimidines used in nucleic acid synthesis allows them to act as potent antimetabolites, disrupting the cellular machinery of rapidly proliferating cancer cells. The most prominent member of this class, 5-Fluorouracil (5-FU), has been a frontline treatment for various solid tumors, including colorectal and breast cancers, for decades.[1][2] However, its clinical utility is often hampered by significant toxicity and the development of drug resistance, necessitating a continued search for novel derivatives with improved therapeutic indices.[3][4]
This guide provides a comparative analysis of the cytotoxicity of various uracil derivatives, grounded in experimental data. We will delve into the mechanistic underpinnings of their action, present quantitative data on their efficacy, and provide detailed protocols for assessing their cytotoxic potential in a research setting. Our aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to navigate this critical area of anticancer agent discovery.
The Core Mechanism: Exploiting the Cancer Cell's Need for Nucleic Acids
The cytotoxic effects of the archetypal uracil derivative, 5-Fluorouracil, are multifaceted, primarily targeting the synthesis and function of DNA and RNA.[5] Understanding this mechanism is crucial for appreciating the rationale behind the design of novel derivatives.
Once inside a cell, 5-FU is converted into several active metabolites, which exert their anticancer effects through three primary routes:[1][5]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase (TS) and a folate cofactor, blocking the enzyme's normal function.[1][6] TS is responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical precursor for DNA synthesis.[3] The inhibition of TS leads to a depletion of dTMP, causing a "thymineless death" in rapidly dividing cancer cells that require a constant supply of nucleotides for DNA replication.[6]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into various RNA species in place of uridine triphosphate (UTP).[5][6] This fraudulent incorporation disrupts RNA processing, maturation, and function, affecting pre-rRNA splicing and protein synthesis, ultimately contributing to cytotoxicity.[1][3]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation, which triggers apoptosis.[1][3]
The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD), which is a key determinant of the drug's toxicity and efficacy.[3][6]
Caption: Metabolic activation and primary cytotoxic mechanisms of 5-Fluorouracil (5-FU).
Comparative Cytotoxicity: A Quantitative Look at Uracil Derivatives
The quest for more effective and less toxic anticancer agents has led to the synthesis and evaluation of numerous uracil derivatives. Their cytotoxic potential is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The following table summarizes the IC50 values for 5-FU and a selection of novel uracil derivatives against various human cancer cell lines, as reported in the literature. This data allows for a direct comparison of their cytotoxic efficacy.
| Derivative/Compound | Target Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| 5-Fluorouracil (Reference) | HCT-116 (Colorectal) | ~2-5 | Standard chemotherapeutic agent.[7] |
| MCF7 (Breast) | 11.79 | Used as a benchmark in studies.[8] | |
| A549 (Lung) | 16.96 | Standard reference drug.[2] | |
| Uracil-Camptothecin Hybrid (68c) | A2780 (Ovarian) | 0.002 | Significantly more potent than Topotecan standard.[2] |
| HCT-8 (Colon) | 0.005 | Demonstrates broad and potent efficacy.[2] | |
| Pyran-functionalized Uracil (Compound 9) | HepG2 (Hepatocellular) | 2.9 | Showed potent, dose-dependent inhibition.[4] |
| SKOV3 (Ovarian) | - | Significantly inhibited proliferation.[9] | |
| Pyran-functionalized Uracil (Compound 10) | HepG2 (Hepatocellular) | 4.8 | High anticancer activity observed.[4] |
| Schiff Base of Uracil (Compound 7) | A549 (Lung) | 5.38 | More potent than 5-FU against A549 cells.[8] |
| HepG2 (Hepatocellular) | 38.35 | Moderate cytotoxicity.[8] | |
| 5-arylaminouracil derivative | GBM-6138 (Glioblastoma) | 2.3 | Displayed a potent, dose-dependent toxic effect.[10] |
| Uracil-Ubenimex Hybrid (57) | A549 (Lung) | 5.68 | More effective than 5-FU, even in resistant models.[2] |
Note: IC50 values can vary between studies due to differences in experimental conditions, such as incubation time and cell density. The data presented here is for comparative purposes.
Analysis of this data reveals that several novel derivatives exhibit significantly greater cytotoxic potency than the parent compound, 5-FU. For instance, uracil-camptothecin hybrids show sub-micromolar efficacy, and certain pyran-functionalized derivatives are more potent against hepatocellular carcinoma cells than 5-FU.[2][4] Critically, some novel compounds have demonstrated a lack of toxicity against normal cell lines, suggesting a wider therapeutic window and improved selectivity—a major goal in modern drug development.[8]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the reproducibility and critical evaluation of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[11][12] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.[13]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions (37°C, 5% CO₂).
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test uracil derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently pipette or shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, representing the concentration that causes 50% inhibition of cell growth.[11]
-
Caption: Standard experimental workflow for determining IC50 values using the MTT cytotoxicity assay.
Conclusion and Future Directions
The landscape of uracil derivatives in cancer therapy is evolving rapidly. While 5-FU remains a clinically important drug, the development of novel analogs and hybrids presents a promising path toward more potent and selective anticancer agents.[2] The data clearly indicates that strategic modifications to the uracil scaffold can yield compounds with cytotoxic efficacy that is orders of magnitude greater than that of 5-FU.[2]
Future research should continue to focus on a multi-pronged approach: synthesizing novel derivatives, performing comprehensive in vitro screening against a diverse panel of cancer cell lines, and, crucially, evaluating cytotoxicity in non-malignant cells to establish a selectivity index.[14] The integration of molecular docking and computational studies can further aid in the rational design of compounds that target key enzymes like thymidylate synthase with higher affinity and specificity.[15] By leveraging these strategies, the scientific community can continue to refine this venerable class of antimetabolites, paving the way for next-generation therapies that are more effective and safer for patients.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
- Wikipedia. (n.d.). Fluorouracil. Wikipedia.
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
- Sanduja, M., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science.
- Sebaugh, J. L. (2006). Cytotoxic assays for screening anticancer agents.
- El-Kalyoubi, S., et al. (n.d.). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Taylor & Francis Online.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).
- ChemicalBook. (2023). The structure and mechanism of action of 5-Fluorouracil. ChemicalBook.
- El-Kalyoubi, S., et al. (n.d.). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Taylor & Francis.
- Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science.
- Nassar, I. F., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.
- Rather, G. A., et al. (2023).
- ResearchGate. (n.d.). Novel Uracil Derivatives as Anti-Cancer Agents: Design, Synthesis, Biological Evaluation and Computational Studies.
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry.
- ScienceDirect. (n.d.). Uracil derivatives as non-nucleoside inhibitors of viral infections. ScienceDirect.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative In Vitro Analysis: (S)-(-)-Perillic Acid Derivatives Versus 5-Fluorouracil in Cancer Cell Lines. BenchChem.
- Kezin, V. A., et al. (2024).
- Al-Ahmadi, J., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines.
- Eloraby, D. A. I., et al. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line.
- Yusefi, M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw.
Sources
- 1. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 2. japsonline.com [japsonline.com]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessment of cytotoxicity of 5-arylaminouracil derivatives - Kezin - Molecular Biology [edgccjournal.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Amino-1,3-dimethyl-5-nitrosouracil: A Guide for Laboratory Professionals
For researchers engaged in pharmaceutical development and scientific discovery, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 6-Amino-1,3-dimethyl-5-nitrosouracil, ensuring the safety of laboratory personnel and compliance with regulatory standards. As this compound is suspected of causing cancer, rigorous adherence to these protocols is not merely a suggestion but a critical component of responsible laboratory practice.
Understanding the Hazard: Why Special Disposal is Critical
This compound is classified as a suspected carcinogen (H351).[1][2] The core of this hazard lies in the N-nitroso group, a structural feature common to a class of compounds known for their carcinogenic potential.[3] Improper disposal can lead to personnel exposure through inhalation of dust, skin contact, or accidental ingestion, and could result in environmental contamination. Therefore, all waste streams containing this compound must be managed as hazardous waste.
| Hazard Information & Regulatory Context | |
| GHS Hazard Statement | H351: Suspected of causing cancer[1][2] |
| Primary Exposure Routes | Inhalation, skin contact, eye contact, ingestion[3] |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA)[4][5] |
| Waste Classification | Must be managed as hazardous waste due to its potential carcinogenicity[6][7] |
Immediate Safety and Handling Precautions
Before beginning any work that will generate waste, a clear disposal plan must be in place. The principle of minimizing waste generation should be paramount.
Personal Protective Equipment (PPE)
Given the carcinogenic hazard, a stringent PPE protocol is non-negotiable. This serves as the primary barrier between you and the chemical.
-
Gloves: Wear chemical-resistant nitrile gloves. For extended handling or in the event of a spill, consider double-gloving.[8]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[1]
-
Lab Coat: A fully fastened lab coat provides a removable barrier to protect your clothing and skin.
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is required.[3]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the cornerstone of a safe and compliant waste management program. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the disposal process.
Experimental Workflow for Waste Collection
Caption: Waste Collection and Segregation Workflow
-
Designate a Waste Container: Before your experiment, procure a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Segregate Waste Streams:
-
Solid Waste: All contaminated labware (e.g., pipette tips, vials, weighing paper) and used PPE (e.g., gloves, disposable lab coats) must be placed in the designated solid hazardous waste container.
-
Unused Compound: Any excess or expired solid this compound should be disposed of in its original container, which is then placed inside the hazardous waste container, or transferred directly into the waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should provide secondary containment to mitigate spills.[3]
Spill and Decontamination Procedures
Accidents happen, but a prepared response can significantly mitigate the risk.
Spill Cleanup
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert colleagues and your laboratory supervisor.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, a lab coat, and safety goggles. If the spill is large or has generated significant dust, a respirator is necessary.
-
Contain the Spill: For solid spills, gently cover the area with absorbent pads to prevent further dispersal of dust.
-
Clean the Area:
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material and place it into the hazardous waste container.[3] Avoid dry sweeping, which can create airborne dust.
-
Follow up with a wet decontamination of the spill surface (see section 4.2).
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, wipes, etc.) are considered hazardous waste and must be disposed of in the designated container.
Surface Decontamination Protocol
Regular decontamination of work surfaces is crucial to prevent cross-contamination and chronic low-level exposure.[9]
-
Prepare a Cleaning Solution: The most common method for chemical decontamination is to thoroughly wipe down surfaces with soap and water.[9] For a more robust decontamination, an aqueous solution containing a surfactant like sodium dodecyl sulfate (SDS) can be effective.[10]
-
Decontamination Procedure:
-
Wearing appropriate PPE, thoroughly wipe the contaminated surface (fume hood interior, benchtop, equipment) with a disposable towel soaked in the cleaning solution.
-
Follow with a wipe using a towel soaked in distilled water to remove any soap residue.
-
Finally, wipe the surface dry with a clean towel.
-
-
Waste Disposal: All towels and wipes used in the decontamination process must be disposed of as solid hazardous waste.[9]
Final Disposal Pathways
The ultimate fate of the collected hazardous waste is determined by regulatory requirements and institutional procedures. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Preferred Method: High-Temperature Incineration
For carcinogenic compounds like N-nitroso compounds, high-temperature hazardous waste incineration is the preferred disposal method.[11] This process ensures the complete destruction of the molecule, converting it into less harmful components. Your institution's EHS department will coordinate with a licensed hazardous waste disposal contractor to transport the waste to a permitted incineration facility.
Alternative: Chemical Degradation (for specific applications)
In some research contexts, chemical degradation may be used to treat small quantities of nitrosamide waste before final disposal. A validated method involves treatment with an aluminum-nickel alloy powder in an increasingly basic medium, which has been shown to achieve over 99.98% destruction of related N-nitroso compounds.[2][12][13]
It is critical to note that this chemical degradation procedure should only be performed by trained personnel, under controlled conditions in a fume hood, and with the explicit approval of your institution's EHS department. The neutralized reaction mixture must still be disposed of as hazardous waste.[3]
Disposal Decision Workflow
Caption: Decision Workflow for Final Disposal
By implementing these procedures, you contribute to a culture of safety that protects you, your colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your workplace.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
- Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer research, 48(3), 522-526.
- American Association for Cancer Research (AACR). (1988). Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. Cancer Research Journal. [Link]
- National Research Council. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories.
- PharmaGuru. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Princeton University Environmental Health & Safety. (2024, November 1). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens.
- Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequent Questions About Hazardous Waste Identification.
- Boston University. (2011, November 8). Laboratory Decontamination and Decommissioning.
- PubMed. (2015). Cleaning Efficiencies of Three Cleaning Agents on Four Different Surfaces after Contamination by Gemcitabine and 5-fluorouracile.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Alaska Department of Environmental Conservation. (n.d.). Environmental Protection Agency's Class A Carcinogens.
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- U.S. Environmental Protection Agency (EPA). (n.d.). RCRA DTSD Chapter 4 – Risk and Hazard Assessment.
- precisionFDA. (n.d.). This compound.
- U.S. Environmental Protection Agency (EPA). (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- California Department of Toxic Substances Control. (n.d.). Carcinogenicity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Decontamination and disposal of nitrosoureas and related N-nitroso compounds. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. jefferson.edu [jefferson.edu]
- 7. epa.gov [epa.gov]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. Decontamination of laboratory areas [virology-online.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Senior Application Scientist's Guide to Handling 6-Amino-1,3-dimethyl-5-nitrosouracil: A Focus on Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, procedural framework for handling 6-Amino-1,3-dimethyl-5-nitrosouracil, a heterocyclic compound used as an intermediate in the synthesis of theophylline and caffeine.[1] The primary focus is on the correct selection and use of Personal Protective Equipment (PPE) to mitigate the risks associated with this chemical, which is suspected of causing cancer.[2][3]
Hazard Assessment: Understanding the Risk
Before any handling protocol is established, a thorough understanding of the compound's specific hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with a clear warning regarding its potential health effects. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[4]
| Hazard Classification | GHS Code | Description | Source |
| Carcinogenicity | H351 | Suspected of causing cancer | [2][3] |
| Skin Irritation | H315 | Causes skin irritation | [5] |
| Eye Irritation | H319 | Causes serious eye irritation | [5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][6] |
Given its classification as a potential carcinogen and irritant, the primary safety objective is to prevent any direct contact with the substance.[2][7] This is achieved through a combination of engineering controls and a robust PPE protocol.
The Hierarchy of Controls: A Proactive Safety Strategy
While PPE is the focus of this guide, it is the last line of defense. A comprehensive safety plan always starts with the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective.
Caption: Fig 1: Hierarchy of Safety Controls
-
Engineering Controls: The most critical step for handling this compound is the use of a certified chemical fume hood or a powder containment hood. This ensures that any airborne particles are effectively captured and removed from the operator's breathing zone.[4]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted. All personnel must receive documented training on its specific hazards and the required handling procedures.
-
Personal Protective Equipment (PPE): This is the essential barrier between you and the chemical, to be used in conjunction with the controls above.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific risks posed by this compound.
Respiratory Protection
Due to the risk of respiratory tract irritation and the compound's powdered form, which can easily become airborne, respiratory protection is mandatory.[4][6]
-
Minimum Requirement: A NIOSH-approved N95 dust mask should be used for handling small quantities in a well-ventilated area or fume hood.[6]
-
Recommended for Spills or Poor Ventilation: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary to provide a higher level of protection for both the respiratory system and the face.[2]
Eye and Face Protection
Direct contact can cause serious eye irritation.[5]
-
Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] Standard safety glasses are insufficient as they do not protect against dust entering from the sides or top.
Hand Protection
The skin is a primary route of exposure, and the compound is a known skin irritant.[4][5]
Body Protection
To prevent skin contact from spills or dust, appropriate body protection is crucial.
-
Standard Practice: A clean, buttoned lab coat is the minimum requirement.
-
Enhanced Protection: For tasks with a higher risk of contamination, such as handling larger quantities or cleaning spills, impervious or chemical-resistant clothing, such as a disposable coverall, should be worn.[2][4] Closed-toe shoes that cover the entire foot are also mandatory.[8]
Operational Plan: A Step-by-Step Handling Workflow
This section provides a direct, procedural guide for the safe handling of this compound, from preparation to disposal.
Caption: Fig 2: Safe Handling Workflow
Phase 1: Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the airflow is verified.
-
Prepare Work Surface: Line the work area within the fume hood with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware) and have waste containers ready and clearly labeled.
-
Don PPE: Put on protective gear in the following order: lab coat/coverall, safety goggles, respiratory protection, and finally, gloves (pulling the cuffs over the sleeves of the lab coat).
Phase 2: Handling
-
Weighing: Handle the solid compound with care to avoid creating dust.[2] Use a spatula to gently transfer the material. If possible, use a balance inside the fume hood or a powder containment enclosure.
-
Experimental Work: Keep all containers with the compound capped when not in immediate use. All manipulations should be performed well within the fume hood.
Phase 3: Decontamination and Disposal
-
Surface Decontamination: After handling, wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, bench paper) must be placed in a designated, sealed hazardous waste container.[2]
-
Doff PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat/coverall (turning it inside out as you remove it), safety goggles, and finally the respirator.
-
Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Exposure Route | Immediate First-Aid Response | Source |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. | [2][4] |
| Eye Contact | Immediately flush eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [2][4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [2][4] |
Spill Response Plan
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.[4]
-
Decontaminate the spill area thoroughly.
-
Dispose of all cleanup materials as hazardous waste.
Disposal of Contaminated Materials and Chemical Waste
All waste, including the compound itself and any materials that have come into contact with it, must be treated as hazardous waste.
-
PPE Disposal: All disposable PPE used while handling the compound must be placed in a sealed, labeled hazardous waste bag or container.[2]
-
Chemical Disposal: Unused or waste this compound must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.
By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to procedural excellence is the hallmark of a trustworthy and authoritative scientific practice.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Amino-1-methyl-5-nitrosouracil, 97%.
- PubChem. (n.d.). This compound.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics.
- ChemBK. (n.d.). 1,3-dimethyl-4-amino-5-nitrosouracil.
Sources
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
